DNA2 inhibitor C5
描述
属性
IUPAC Name |
8-nitro-4-oxo-1H-quinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2O5/c13-9-5-2-1-3-7(12(16)17)8(5)11-4-6(9)10(14)15/h1-4H,(H,11,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMIZBCVEHSUUNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])NC=C(C2=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00189521 | |
| Record name | 4-Hydroxy-8-(hydroxy(oxido)amino)-3-quinolinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00189521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35973-25-2 | |
| Record name | 4-Hydroxy-8-(hydroxy(oxido)amino)-3-quinolinecarboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035973252 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MLS002638447 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15765 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Hydroxy-8-(hydroxy(oxido)amino)-3-quinolinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00189521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Unveiling the Molecular Machinery: A Technical Guide to the Mechanism of Action of DNA2 Inhibitor C5
For Immediate Release
City of Industry, CA – December 17, 2025 – In a significant advancement for oncology research and drug development, the detailed mechanism of action for the selective DNA2 inhibitor, C5 (4-hydroxy-8-nitroquinoline-3-carboxylic acid), has been elucidated. This technical guide provides an in-depth analysis of C5's interaction with the DNA2 nuclease/helicase, its cellular consequences, and the experimental framework used to determine its efficacy. This information is crucial for researchers, scientists, and professionals in the field of drug development aiming to leverage DNA2 inhibition for therapeutic benefit.
Core Mechanism of Action: Competitive Inhibition of DNA2's Multifunctional Enzymatic Activities
C5 has been identified as a potent and selective inhibitor of DNA2, a key enzyme in DNA replication and repair.[1][2][3][4][5] Through a virtual high-throughput screening process, C5 was discovered to bind to a druggable pocket within the helicase domain of DNA2.[1][5] This binding site is crucial for the enzyme's interaction with its DNA substrate.[1][2]
The binding of C5 to DNA2 is competitive in nature, effectively preventing the DNA substrate from accessing the enzyme's active sites.[1][3] This direct competition results in the inhibition of all three of DNA2's critical enzymatic functions:
-
Nuclease Activity: C5 inhibits the 5'-3' flap endonuclease/exonuclease activity of DNA2, which is essential for processing Okazaki fragments during lagging strand synthesis and for the long-range resection of DNA double-strand breaks (DSBs).[1][6]
-
ATPase Activity: The DNA-dependent ATPase activity of DNA2, which fuels its helicase function, is also abrogated by C5.[1][3]
-
Helicase Activity: Consequently, the 3'-5' helicase activity of DNA2, responsible for unwinding DNA, is inhibited.[1][3][6]
By disrupting these core functions, C5 effectively mimics the genetic knockout of DNA2, leading to significant downstream cellular consequences.[6]
Cellular Impact: Impaired DNA Repair and Sensitization to Cancer Therapies
The inhibition of DNA2 by C5 has profound effects on cellular DNA metabolism, particularly in the context of DNA damage and replication stress, which are hallmarks of cancer cells. The key cellular effects include:
-
Inhibition of DNA End Resection: C5 suppresses the resection of DNA DSBs, a critical step in homology-directed repair (HDR).[1][2][6]
-
Impaired Restart of Stalled Replication Forks: The inhibitor prevents the efficient restart of stalled DNA replication forks, leading to their collapse and the formation of lethal DSBs.[1][2][5][6]
-
Synergistic Lethality with Chemotherapeutic Agents and PARP Inhibitors: By crippling a crucial DNA repair pathway, C5 sensitizes cancer cells to DNA damaging agents like camptothecin (B557342) and exhibits strong synergistic effects with PARP inhibitors.[1][2][6][7] This synthetic lethality approach is a promising strategy for treating cancers with existing DNA repair deficiencies, such as those with BRCA mutations.
-
Cell Cycle Arrest: Treatment with C5 leads to cell cycle arrest in the late S/G2 phase, preventing mitotic entry and causing chromosomal segregation defects.[6]
These cellular outcomes underscore the potential of C5 as a lead compound for the development of novel anticancer drugs that can be used in combination with existing therapies to overcome resistance.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data reported for the DNA2 inhibitor C5.
| Parameter | Value | Assay | Reference |
| IC50 (DNA2 Nuclease Activity) | 20-30 µM | In vitro nuclease assay | [3][6] |
| IC50 (DNA Binding) | ~30 µM | Electrophoretic Mobility Shift Assay (EMSA) | [1][6] |
| Glide XP Docking Score | -8.3 kcal/mol | Virtual High-Throughput Screen | [1] |
| Cell Line | Cancer Type | IC50 (7-day incubation) | Reference |
| MCF7 | Breast Cancer | ~1.9 µM (in combination with MK4827) | [7] |
| Various | Breast, Colon, Prostate, Lung | Varies (0 to 80 µM tested) | [1][5] |
Key Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize the mechanism of action of C5.
DNA2 Nuclease Activity Assay
Objective: To determine the inhibitory effect of C5 on the nuclease activity of DNA2.
Methodology:
-
Substrate Preparation: A flap DNA substrate is synthesized with a 32P label at the 5' end of the flap strand.
-
Reaction Mixture: Recombinant human DNA2 enzyme (e.g., 10 nM) is incubated with the 32P-labeled flap DNA substrate (e.g., 500 fmol) in a reaction buffer containing 50 mM Tris-HCl (pH 7.5), 25 mM NaCl, 2 mM DTT, 0.25 mg/ml BSA, and 4 mM MgCl2.
-
Inhibitor Addition: Varying concentrations of C5 (or DMSO as a control) are added to the reaction mixtures.
-
Incubation: The reactions are incubated at 37°C for a time course determined to be in the linear range of the enzyme activity (e.g., 1-10 minutes).
-
Reaction Termination: The reaction is stopped by the addition of a stop solution (e.g., 60 mM EDTA, 40% sucrose, 0.6% SDS, 0.25% bromophenol blue, and 0.25% xylene cyanole FF).
-
Product Separation: The reaction products are separated by 15% denaturing polyacrylamide gel electrophoresis (PAGE).
-
Data Analysis: The gel is exposed to a phosphor screen, and the amount of cleaved product is quantified using a phosphorimager. The IC50 value is calculated from the dose-response curve.
DNA2 ATPase Activity Assay
Objective: To measure the effect of C5 on the DNA-dependent ATPase activity of DNA2.
Methodology:
-
Reaction Setup: Purified DNA2 (e.g., 10 nM) is incubated in a reaction buffer containing 40 mM Tris-HCl (pH 7.5), 5 mM MgCl2, 25 mM NaCl, 2.5 mM DTT, 0.1 mg/ml BSA, and 5% glycerol.
-
Cofactors and Substrates: A single-stranded DNA oligonucleotide (e.g., 200 nM) and [γ-32P]ATP (e.g., 200 µM) are added to the reaction.
-
Inhibitor Addition: C5 is added at various concentrations.
-
Incubation: The reaction is incubated at 37°C.
-
Analysis: Aliquots are taken at different time points and spotted onto a polyethyleneimine (PEI) cellulose (B213188) thin-layer chromatography (TLC) plate. The TLC plate is developed in a solution of 0.5 M LiCl and 1 M formic acid to separate the [γ-32P]ATP from the released 32P-inorganic phosphate (B84403) (Pi).
-
Quantification: The amount of ATP hydrolysis is quantified by phosphorimaging of the TLC plate.
DNA2 Helicase Activity Assay
Objective: To assess the inhibition of C5 on the DNA unwinding activity of DNA2.
Methodology:
-
Enzyme and Substrate: A nuclease-deficient mutant of DNA2 (D294A) is used to isolate the helicase activity. The substrate is a 32P-labeled duplex DNA with a 3' single-stranded tail.
-
Reaction Conditions: The reaction mixture contains 50 mM Tris-HCl (pH 7.5), 25 mM NaCl, 2 mM DTT, 0.25 mg/ml BSA, 4 mM MgCl2, and 4 mM ATP.
-
Inhibitor and Incubation: C5 is added at various concentrations, and the reaction is incubated at 37°C for 1 hour.
-
Reaction Quenching: The reaction is stopped with a stop solution containing EDTA and loading dye.
-
Product Visualization: The reaction products (unwound single-stranded DNA and remaining duplex DNA) are separated on an 8% native polyacrylamide gel.
-
Analysis: The gel is dried and exposed to a phosphor screen to visualize and quantify the unwound DNA.
Electrophoretic Mobility Shift Assay (EMSA)
Objective: To determine if C5 inhibits the binding of DNA2 to its DNA substrate.
Methodology:
-
Binding Reaction: Recombinant DNA2 (e.g., 50 nM) is incubated with a 32P-labeled flap DNA substrate (e.g., 1 nM) in a binding buffer.
-
Inhibitor Addition: Increasing concentrations of C5 (0 to 1000 µM) are included in the binding reactions.
-
Incubation: The mixture is incubated on ice to allow for the formation of the DNA-protein complex.
-
Electrophoresis: The samples are loaded onto a native polyacrylamide gel and subjected to electrophoresis to separate the free DNA from the DNA-protein complex.
-
Detection: The gel is dried and autoradiographed to visualize the bands.
-
Analysis: The intensity of the shifted band (DNA2-DNA complex) is quantified to determine the effect of C5 on DNA binding.
Visualizing the Mechanism and Experimental Workflow
The following diagrams illustrate the core concepts of C5's mechanism of action and the workflow for its discovery and characterization.
Caption: C5 binds to the helicase domain of DNA2, blocking DNA substrate binding and inhibiting downstream DNA repair processes.
Caption: Workflow for the identification and characterization of the this compound.
References
- 1. academic.oup.com [academic.oup.com]
- 2. A Selective Small Molecule DNA2 Inhibitor for Sensitization of Human Cancer Cells to Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. amsbio.com [amsbio.com]
- 6. A Selective Small Molecule DNA2 Inhibitor for Sensitization of Human Cancer Cells to Chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. med.upenn.edu [med.upenn.edu]
Discovery of C5: A Potent Inhibitor of DNA2 Helicase/Nuclease for Cancer Therapy
A Technical Whitepaper for Researchers and Drug Development Professionals
Abstract
Cancer cells often exhibit an increased reliance on specific DNA repair pathways to cope with elevated replication stress. This dependency presents a therapeutic window for targeting key enzymes in these pathways. DNA2, a helicase/nuclease, is a critical component of DNA end resection and replication fork restart, processes that are frequently upregulated in cancerous cells. This document provides a comprehensive technical overview of the discovery and characterization of C5 (4-hydroxy-8-nitroquinoline-3-carboxylic acid), a selective small-molecule inhibitor of DNA2. C5 was identified through virtual high-throughput screening and has been shown to effectively inhibit the enzymatic activities of DNA2, leading to synthetic lethality in cancer cells, particularly when combined with other DNA-damaging agents or inhibitors of parallel repair pathways. This guide details the mechanism of action, quantitative biochemical and cellular data, and the experimental protocols used to validate C5 as a promising lead compound for anticancer drug development.
Introduction
The integrity of the genome is constantly challenged by endogenous and exogenous sources of DNA damage. To counteract this, cells have evolved a complex network of DNA repair pathways. In many cancers, these pathways are dysregulated, with cells becoming overly reliant on specific repair mechanisms for survival. DNA helicase/nuclease 2 (DNA2) is an essential enzyme involved in several DNA metabolic processes, including the long-range resection of DNA double-strand breaks (DSBs) for homologous recombination (HR), the processing of Okazaki fragments during DNA replication, and the restart of stalled replication forks.[1][2][3][4][5][6][7] Its dual enzymatic functions make it a critical node in maintaining genomic stability, especially in cancer cells experiencing high levels of replication stress.[1][2][5]
Targeting DNA2 presents a promising strategy for cancer therapy. Inhibition of DNA2 can disrupt crucial repair processes, leading to the accumulation of lethal DNA damage in cancer cells. Furthermore, inhibiting DNA2 can sensitize these cells to conventional chemotherapies and other targeted agents like PARP inhibitors.[1][2][8][9] This whitepaper focuses on the discovery and preclinical validation of C5, a potent and selective inhibitor of DNA2.
Discovery and Mechanism of Action
C5, with the chemical name 4-hydroxy-8-nitroquinoline-3-carboxylic acid, was identified through a virtual high-throughput screening campaign designed to find small molecules that could bind to the helicase domain of DNA2.[1][2][8][10]
Binding and Competitive Inhibition
Biochemical and mutagenesis studies have confirmed that C5 binds to a pocket near a DNA-binding motif within the helicase domain of DNA2.[1][2][8] This binding is competitive with the DNA substrate. By occupying this site, C5 effectively prevents DNA from binding, which is a prerequisite for all of the enzyme's functions. Consequently, C5 inhibits the nuclease, the DNA-dependent ATPase, and the helicase activities of DNA2.[1][11][12][13] Kinetic studies have demonstrated that C5 acts as a competitive inhibitor of the DNA2 nuclease activity.[1]
Caption: Mechanism of C5 action on DNA2 enzymatic functions.
Quantitative Data Summary
The efficacy of C5 has been quantified through various biochemical and cell-based assays. The following tables summarize the key quantitative findings.
Table 1: Biochemical Inhibition of DNA2 Activities by C5
| Activity Inhibited | IC50 Value | Assay Type | Comments |
| Nuclease Activity | ~20 µM | In vitro nuclease assay | Determined to be a competitive inhibitor.[1][10][11][14] |
| DNA Binding | ~30 µM | EMSA | Concentration needed to reduce DNA-substrate complex by 50%.[1] |
| ATPase Activity | Inhibited | In vitro ATPase assay | Inhibition is dose-dependent.[1] |
| Helicase Activity | Inhibited | In vitro helicase assay | Inhibition is a consequence of blocked DNA binding and ATPase activity.[1] |
Table 2: Cytotoxicity of C5 in Human Cell Lines
| Cell Line | Cancer Type | IC50 Value |
| Panel of 18 cell lines | Breast, Colon, Prostate, Lung | 7 µM to 70 µM[1] |
| MCF7 | Breast Cancer | ~1.9 µM (in combination with PARPi)[1][9] |
Table 3: Synergistic Effects of C5 with Other Agents
| Combination Agent | Cell Line | Effect | Quantitative Metric |
| Camptothecin (B557342) (CPT) | MCF7 | Synergistic cell killing | C5 (1 µM) significantly enhances CPT cytotoxicity.[1][9] |
| MK4827 (PARP inhibitor) | MCF7 | Strong synergistic cell killing | Combination Index (CI) = 0.13 for C5 (2 µM) and MK4827 (1 µM).[1][9] |
Key Cellular Effects of C5
C5's inhibition of DNA2 translates into several significant cellular phenotypes, primarily related to the disruption of DNA repair and replication fork maintenance.
Caption: Cellular pathways affected by the inhibition of DNA2 by C5.
-
Inhibition of DNA End Resection : C5 suppresses the resection of DNA double-strand breaks, a key step for repair by homologous recombination.[1][8]
-
Suppression of Stalled Replication Fork Restart : Treatment with C5 impairs the ability of cells to restart DNA replication forks that have stalled due to damage or replication inhibitors like hydroxyurea (B1673989) (HU) and camptothecin (CPT).[1][8]
-
Synthetic Lethality : C5 shows strong synergistic effects with PARP inhibitors. PARP is involved in single-strand break repair and alternative fork processing. When DNA2-mediated resection is inhibited by C5, cells become highly dependent on PARP for survival, creating a synthetic lethal interaction.[1][3][9][10]
-
Targeting Fork Protection-Defective Cells : In cells with defects in replication fork protection (e.g., BRCA2 deficient), C5 prevents the excessive degradation (over-resection) of nascent DNA, a toxic event.[1][8]
Detailed Experimental Protocols
The following protocols are synthesized from the methodologies described in the cited literature.[1]
In Vitro DNA2 Nuclease Assay
-
Objective : To measure the inhibitory effect of C5 on the nuclease activity of purified DNA2 protein.
-
Substrate : A 32P-labeled single-stranded or flap DNA substrate.
-
Protocol :
-
Prepare a reaction mixture containing reaction buffer (e.g., 20 mM Tris-HCl, 125 mM NaCl, 6 mM MgCl2, 1.3 mM ATP, 0.2 mg/mL BSA, 2% glycerol, pH 8.0).
-
Add purified DNA2 enzyme to a final concentration of approximately 10-50 nM.
-
Add varying concentrations of C5 (e.g., 0 to 1000 µM), dissolved in DMSO. Include a DMSO-only control.
-
Initiate the reaction by adding the 32P-labeled DNA substrate (e.g., 1 nM).
-
Incubate the reaction at 25-37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding a stop solution (e.g., 0.5% SDS, 20 mM EDTA, and proteinase K).
-
Analyze the reaction products by denaturing polyacrylamide gel electrophoresis (PAGE).
-
Visualize the results by autoradiography and quantify the amount of cleaved substrate to determine the percentage of inhibition.
-
In Vitro ATPase Assay
-
Objective : To determine if C5 inhibits the DNA-dependent ATPase activity of DNA2.
-
Method : Thin-Layer Chromatography (TLC) to separate 32P-labeled ATP from the ADP product.
-
Protocol :
-
Set up reactions in a suitable buffer containing DNA (e.g., 200 nM) and ATP (e.g., 200 µM, including [γ-32P]ATP).
-
Add purified DNA2 enzyme (e.g., 10 nM).
-
Add varying concentrations of C5 (e.g., 0 to 250 µM) or a DMSO control.
-
Incubate at 37°C for a specified time.
-
Spot a small aliquot of the reaction onto a TLC plate.
-
Separate ATP and ADP using an appropriate solvent system.
-
Visualize by autoradiography and quantify the spots to calculate the percentage of ATP hydrolyzed.
-
Electrophoretic Mobility Shift Assay (EMSA)
-
Objective : To assess the effect of C5 on the DNA binding capability of DNA2.
-
Protocol :
-
Prepare binding reactions containing a labeled DNA flap substrate (e.g., 1 nM) in a binding buffer.
-
Add purified DNA2 enzyme (e.g., 50 nM).
-
Add varying concentrations of C5 (e.g., 0 to 1000 µM) or a DMSO control.
-
Incubate on ice to allow protein-DNA complex formation.
-
Resolve the reaction products on a native polyacrylamide gel.
-
Visualize the labeled DNA by autoradiography. A reduction in the shifted band (protein-DNA complex) in the presence of C5 indicates inhibition of DNA binding.
-
Cell Viability and Clonogenic Survival Assay
-
Objective : To measure the cytotoxic and cytostatic effects of C5, alone or in combination with other drugs.
-
Protocol :
-
Seed human cancer cells (e.g., MCF7) in 96-well plates or 6-well plates for clonogenic assays.
-
Allow cells to attach overnight.
-
Treat cells with a range of concentrations of C5 and/or a second agent (e.g., CPT, MK4827).
-
For viability assays, incubate for 4-7 days. Measure cell viability using a suitable method (e.g., MTT assay, cell counting with trypan blue exclusion).
-
For clonogenic assays, incubate for 10-14 days until visible colonies form.
-
Fix and stain the colonies (e.g., with crystal violet).
-
Count the colonies to determine the surviving fraction relative to untreated controls.
-
Calculate IC50 values and combination indices using appropriate software (e.g., CompuSyn).
-
Conclusion and Future Directions
References
- 1. A Selective Small Molecule DNA2 Inhibitor for Sensitization of Human Cancer Cells to Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Selective Small Molecule DNA2 Inhibitor for Sensitization of Human Cancer Cells to Chemotherapy [authors.library.caltech.edu]
- 3. DNA2 in Chromosome Stability and Cell Survival—Is It All about Replication Forks? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dna2 nuclease-helicase structure, mechanism and regulation by Rpa | eLife [elifesciences.org]
- 5. DNA2—An Important Player in DNA Damage Response or Just Another DNA Maintenance Protein? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Dna2 nuclease-helicase structure, mechanism and regulation by Rpa - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Selective Small Molecule DNA2 Inhibitor for Sensitization of Human Cancer Cells to Chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Frontiers | New Insights Into DNA Helicases as Druggable Targets for Cancer Therapy [frontiersin.org]
- 13. DNA2 inhibitor C5 - MedChem Express [bioscience.co.uk]
- 14. universalbiologicals.com [universalbiologicals.com]
The Structure-Activity Relationship of DNA2 Inhibitor C5: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
DNA replication helicase/nuclease 2 (DNA2) is a critical enzyme in maintaining genomic stability through its roles in Okazaki fragment processing, DNA double-strand break (DSB) repair, and the recovery of stalled replication forks.[1][2] Its overexpression in various cancers has made it an attractive target for anticancer therapies.[3] This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of C5 (also known as NSC-15765), a selective small-molecule inhibitor of DNA2, and its recently developed analogs. We will detail the core chemical scaffold, summarize quantitative bioactivity data, and provide comprehensive experimental protocols for key assays, alongside visualizations of relevant biological pathways and experimental workflows.
Introduction to DNA2 and the Rationale for Inhibition
DNA2 is a multifunctional enzyme possessing both 5'-3' helicase and nuclease activities, which are essential for several DNA metabolic pathways.[2][4] In the context of DNA replication, DNA2, in concert with Flap Endonuclease 1 (FEN1) and Replication Protein A (RPA), processes long flaps that arise during Okazaki fragment maturation.[1][5] Furthermore, DNA2 plays a pivotal role in the homologous recombination (HR) pathway for DSB repair, where it participates in the 5'-end resection of DNA in a complex with other proteins such as Bloom (BLM) and Werner (WRN) helicases.[1][3]
Given that cancer cells often exhibit elevated levels of replication stress and rely heavily on DNA repair pathways for survival, inhibiting DNA2 presents a promising therapeutic strategy.[6] The selective inhibition of DNA2 can lead to synthetic lethality in cancer cells with specific genetic backgrounds, such as those with p53 mutations, and can synergize with other anticancer agents like PARP inhibitors.[7][8][9]
The inhibitor C5, 4-hydroxy-8-nitroquinoline-3-carboxylic acid, was identified through a virtual high-throughput screen and has been characterized as a competitive inhibitor of DNA2.[8][10] It binds to the helicase domain of DNA2, thereby allosterically inhibiting its nuclease, ATPase, and DNA binding activities.[9][10][11]
Structure-Activity Relationship (SAR) of C5 and its Analogs
The core structure of C5 is a 4-hydroxy-8-nitroquinoline-3-carboxylic acid scaffold. Recent studies have explored modifications to this scaffold to improve its potency and druglike properties. A 2023 study investigated 24 analogs of C5, leading to the identification of compounds with significantly enhanced cellular activity. The most notable of these is the analog designated d16 .[7]
The key structural modifications and their impact on activity are summarized below:
-
Core Scaffold: The quinoline (B57606) core appears essential for activity, likely providing the necessary framework for interaction with the binding pocket in the DNA2 helicase domain.
-
Side Chain Modifications: The modifications on the C5 scaffold in analogs like d11, d16, d18, and d24 have been shown to influence their docking scores and inhibitory effects on cancer cell proliferation.[7] Compound d16, in particular, demonstrated superior potency compared to the parent compound C5 across multiple cancer cell lines.[7] This suggests that specific substitutions on the quinoline ring system can lead to more favorable hydrophobic interactions within the DNA2 binding pocket, thereby enhancing inhibitory activity.[7]
Table 1: Quantitative Bioactivity of C5 and Key Analogs
| Compound ID | Chemical Structure | DNA2 Nuclease IC50 (µM) | Cell Line (mutp53) | Cell Proliferation IC50 (µM) | Docking Score (kcal/mol) |
| C5 (NSC-15765) | 4-hydroxy-8-nitroquinoline-3-carboxylic acid | 20[8][11] | MDA-MB-468 | >50 | -6.3[7] |
| BT549 | >50 | ||||
| MDAH-2774 | >50 | ||||
| d11 | Structure not publicly available | Not Reported | MDA-MB-468 | ~25 | Not Reported |
| BT549 | ~30 | ||||
| MDAH-2774 | ~35 | ||||
| d16 | Structure not publicly available | Not Reported | MDA-MB-468 | ~10 | More favorable than C5[7] |
| BT549 | ~15 | ||||
| MDAH-2774 | ~12 | ||||
| d18 | Structure not publicly available | Not Reported | MDA-MB-468 | ~30 | Not Reported |
| BT549 | ~40 | ||||
| MDAH-2774 | ~45 | ||||
| d24 | Structure not publicly available | Not Reported | MDA-MB-468 | ~35 | Not Reported |
| BT549 | ~45 | ||||
| MDAH-2774 | ~50 |
Note: The specific chemical structures and detailed quantitative bioactivity data for the C5 analogs (d11, d16, d18, d24) are derived from graphical representations and relative potency descriptions in the cited literature, as explicit structural data and IC50 values were not always provided in the main text of the publications.[7]
Signaling and Repair Pathways Involving DNA2
DNA2 is a central player in pathways that are critical for maintaining genome integrity. Its inhibition by C5 and its analogs disrupts these processes, leading to cell cycle arrest and apoptosis in cancer cells.
Detailed Experimental Protocols
This section provides methodologies for key experiments used in the evaluation of DNA2 inhibitors.
DNA2 Nuclease Activity Assay
This assay measures the ability of a compound to inhibit the nuclease activity of purified DNA2 on a synthetic DNA substrate.
Workflow:
Protocol:
-
Substrate Preparation: A 5'-flap DNA substrate is typically used. This can be prepared by annealing three oligonucleotides: a downstream oligo, a template oligo, and an upstream oligo, with the upstream oligo being 5'-labeled with a fluorescent dye (e.g., 6-FAM) or a radioisotope (e.g., ³²P).
-
Reaction Mixture: Prepare a reaction mixture containing 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 2 mM DTT, 100 mM NaCl, and 0.25 mg/mL BSA.
-
Inhibition Assay:
-
Add the labeled flap DNA substrate (e.g., 500 fmol) to the reaction mixture.
-
Add varying concentrations of the test inhibitor (e.g., C5 or its analogs) dissolved in DMSO. Include a DMSO-only control.
-
Initiate the reaction by adding purified recombinant human DNA2 protein (e.g., 10 nM).
-
-
Incubation: Incubate the reaction at 37°C for a time determined to be in the linear range of the enzyme's activity (e.g., 10-20 minutes).
-
Reaction Termination: Stop the reaction by adding a 2X stop solution (e.g., 95% formamide, 20 mM EDTA, 0.1% bromophenol blue, and 0.1% xylene cyanol).
-
Analysis: Denature the samples by heating and resolve the cleavage products on a denaturing polyacrylamide gel.
-
Quantification: Visualize the gel using an appropriate imager (fluorescence scanner or phosphorimager). Quantify the amount of cleaved and uncleaved substrate to determine the percentage of inhibition at each inhibitor concentration and calculate the IC50 value.
Cellular Proliferation (MTT) Assay
This assay assesses the effect of DNA2 inhibitors on the viability and proliferation of cancer cells.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MDA-MB-468, BT549, or MDAH-2774) in 96-well plates at a density of approximately 2,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the DNA2 inhibitor for 72 hours.
-
MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate at 37°C for 1-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control cells and determine the IC50 value for cell proliferation inhibition.
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is used to determine if an inhibitor prevents the binding of DNA2 to its DNA substrate.
Protocol:
-
Probe Labeling: Label a DNA substrate (e.g., a flap DNA structure) with a non-radioactive label (e.g., an infrared fluorescent dye) or a radioisotope.
-
Binding Reaction:
-
Prepare a binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 2.5% glycerol, 5 mM MgCl₂, 0.05% NP-40).
-
In a reaction tube, combine the labeled DNA probe (e.g., 1 nM), purified DNA2 protein (e.g., 50 nM), and varying concentrations of the inhibitor (e.g., 0-1000 µM C5).
-
Incubate at room temperature for 20-30 minutes to allow binding to occur.
-
-
Electrophoresis:
-
Load the samples onto a native polyacrylamide gel.
-
Run the gel at a constant voltage (e.g., 100 V) in a cold room or with a cooling system to prevent denaturation of the protein-DNA complexes.
-
-
Detection:
-
For fluorescently labeled probes, scan the gel directly using an infrared imaging system.
-
For radiolabeled probes, dry the gel and expose it to a phosphor screen or X-ray film.
-
-
Analysis: A "shift" in the migration of the labeled DNA (a slower migrating band) indicates the formation of a DNA-protein complex. A decrease in the intensity of the shifted band in the presence of the inhibitor demonstrates its ability to disrupt DNA binding.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify that a compound binds to its target protein within intact cells.
Protocol:
-
Cell Treatment: Treat cultured cells (e.g., MDAH-2774) with the DNA2 inhibitor (e.g., 20 µM d16) or vehicle control (DMSO) and incubate at 37°C for 1 hour.
-
Heating: Harvest and resuspend the cells in PBS. Aliquot the cell suspension and heat the individual aliquots at a range of temperatures (e.g., 40°C to 60°C) for 3 minutes, followed by cooling.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.
-
Analysis by Western Blot:
-
Collect the supernatant containing the soluble proteins.
-
Resolve the proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with a primary antibody specific for DNA2, followed by a secondary antibody.
-
Detect the protein bands using an appropriate detection system.
-
-
Data Interpretation: A shift in the melting curve to a higher temperature in the inhibitor-treated samples compared to the control indicates that the inhibitor has bound to and stabilized the DNA2 protein.
Conclusion and Future Directions
The DNA2 inhibitor C5 and its more potent analog d16 represent a promising class of compounds for targeting cancers with high replication stress and deficiencies in other DNA repair pathways. The SAR data, although still in its early stages, suggests that modifications to the C5 scaffold can significantly enhance cellular potency. Future work should focus on synthesizing a broader range of analogs to further refine the SAR and improve pharmacokinetic properties. The experimental protocols detailed in this guide provide a robust framework for the continued evaluation and development of novel DNA2 inhibitors as potential anticancer therapeutics. The synergistic effects observed with PARP inhibitors also warrant further investigation and may lead to powerful combination therapies.
References
- 1. DNA2—An Important Player in DNA Damage Response or Just Another DNA Maintenance Protein? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Selective Small Molecule DNA2 Inhibitor for Sensitization of Human Cancer Cells to Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DNA End Resection: Nucleases Team Up with the Right Partners to Initiate Homologous Recombination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Structure-specific nucleases: role in Okazaki fragment maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of DNA2 nuclease as a therapeutic strategy targeting replication stress in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DNA2 Nuclease Inhibition Confers Synthetic Lethality in Cancers with Mutant p53 and Synergizes with PARP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An Optimized Protocol for Electrophoretic Mobility Shift Assay Using Infrared Fluorescent Dye-labeled Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ask-force.org [ask-force.org]
- 10. Indirect Detection of Ligand Binding by Thermal Melt Analysis | Springer Nature Experiments [experiments.springernature.com]
- 11. researchgate.net [researchgate.net]
The Biological Function of DNA2 Inhibitor C5: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
DNA2 (DNA Replication Helicase/Nuclease 2) is a critical enzyme in maintaining genomic stability through its roles in DNA replication, repair, and recombination. Its dual nuclease and helicase activities make it an attractive target for cancer therapy, particularly in tumors exhibiting high levels of replication stress. This technical guide provides an in-depth overview of the biological function of C5 (4-hydroxy-8-nitroquinoline-3-carboxylic acid), a selective small molecule inhibitor of DNA2. We will detail its mechanism of action, its impact on cellular processes, and its synergistic potential with other anti-cancer agents. This document synthesizes key quantitative data, provides detailed experimental protocols for studying C5's effects, and visualizes the relevant signaling pathways.
Introduction to C5, a DNA2 Inhibitor
C5 is a potent and selective inhibitor of the DNA2 nuclease/helicase.[1][2] It was identified through a virtual high-throughput screen and has been shown to target a DNA-binding motif within the helicase domain of DNA2.[1] This binding competitively inhibits the nuclease, DNA-dependent ATPase, and helicase activities of DNA2.[1][2] By disrupting these functions, C5 effectively impairs critical DNA metabolic pathways, leading to increased sensitivity of cancer cells to DNA damaging agents.
Mechanism of Action
C5 acts as a competitive inhibitor of DNA2.[1] Kinetic analyses have demonstrated that C5 competes with the DNA substrate for binding to the enzyme.[1] This inhibition of substrate binding consequently blocks the downstream enzymatic activities of DNA2, including its ability to resect DNA ends and unwind DNA structures. The inhibitor concentration required to reduce DNA2-substrate complex formation by 50% is approximately 30 μM, which is comparable to its IC50 for nuclease activity inhibition.[1]
Quantitative Data on C5 Activity
The following tables summarize the quantitative data regarding the inhibitory and cytotoxic effects of C5 from various studies.
Table 1: In Vitro Inhibitory Activity of C5 against DNA2
| Parameter | Value | Conditions | Reference |
| IC50 (Nuclease Activity) | 20 µM | In vitro nuclease assay with flap DNA substrate. | [1][2] |
| IC50 (DNA Binding) | 30 µM | Electrophoretic Mobility Shift Assay (EMSA). | [1] |
| Inhibition of ATPase Activity | Dose-dependent | In vitro ATPase assay. | [1] |
| Inhibition of Helicase Activity | Dose-dependent | In vitro helicase assay. | [1] |
Table 2: Cytotoxicity of C5 in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| Panel of 18 cell lines | Various | 7 - 70 µM | [1] |
| MCF7 | Breast Cancer | ~1.9 µM (in combination with MK4827) | [2] |
| A549 | Lung Cancer | > 100 µM | [2] |
Table 3: Synergistic Effects of C5 with Other Anti-Cancer Agents
| Combination Agent | Cell Line | Effect | Quantitative Measure | Reference |
| Camptothecin (CPT) | MCF7 | Sensitization | Increased cell killing with 1 µM C5. | [1] |
| PARP Inhibitor (MK4827) | MCF7 | Strong Synergy | IC50 of C5: 1.9 µM; IC50 of MK4827: 0.8 µM; Combination Index (CI) = 0.13. | [2] |
Table 4: Effect of C5 on DNA Repair Pathways
| Pathway | Cell Line | Effect | C5 Concentration | Reference |
| Homologous Recombination (HR) | U2OS | Inhibition | Dose-dependent (10-60 µM) | [1] |
| Single-Strand Annealing (SSA) | U2OS | Inhibition | Dose-dependent (10-60 µM) | [1] |
Impact on Cellular Signaling and Processes
C5's inhibition of DNA2 has profound effects on several critical cellular pathways, particularly those involved in the response to DNA damage and replication stress.
DNA End Resection and Homologous Recombination
DNA2 plays a crucial role in the long-range resection of DNA double-strand breaks (DSBs), a key step in initiating homologous recombination (HR) repair. By inhibiting DNA2, C5 impairs this process, leading to a reduction in HR efficiency.[1] This is particularly relevant in cancer cells that are often dependent on HR for survival.
Replication Fork Stability and Restart
Stalled replication forks are a major source of genomic instability. DNA2 is involved in the processing and restart of these stalled forks. C5 treatment inhibits the restart of stalled DNA replication forks, leading to their collapse and the generation of DSBs.[1] Furthermore, in cells with deficiencies in replication fork protection proteins like BRCA2, C5 prevents the over-resection of nascent DNA.[1]
Synergy with PARP Inhibitors and Chemotherapy
The impairment of HR by C5 provides a strong rationale for its combination with PARP inhibitors (PARPi). PARPi are effective in HR-deficient tumors, and by creating a state of "BRCAness" through DNA2 inhibition, C5 can sensitize HR-proficient tumors to PARPi, resulting in synthetic lethality.[1] C5 also sensitizes cancer cells to chemotherapeutic agents that induce replication stress, such as camptothecin.[1]
Experimental Protocols
The following are detailed protocols for key experiments used to characterize the biological function of the DNA2 inhibitor C5.
Preparation of C5 Stock Solution
-
Compound: 4-hydroxy-8-nitroquinoline-3-carboxylic acid (C5).
-
Solvent: Dissolve C5 in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 10-20 mM).
-
Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Working Solution: Dilute the stock solution in the appropriate cell culture medium or assay buffer to the desired final concentration immediately before use. Ensure the final DMSO concentration does not exceed a level that affects cellular viability (typically <0.5%).
Cell Viability and Clonogenic Assays
Objective: To determine the cytotoxic effects of C5 alone or in combination with other drugs.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF7) in 6-well plates at a low density (e.g., 500-1000 cells/well) and allow them to attach overnight.
-
Treatment: Treat the cells with varying concentrations of C5 (e.g., 0-10 µM) and/or a synergistic agent (e.g., PARP inhibitor MK4827 at 0 or 1 µM).[1] Include a vehicle control (DMSO).
-
Incubation: Incubate the cells for 7-14 days, allowing for colony formation.
-
Fixation and Staining:
-
Wash the colonies with phosphate-buffered saline (PBS).
-
Fix the colonies with a solution of methanol (B129727) and acetic acid (3:1) for 10 minutes.
-
Stain the colonies with 0.5% crystal violet in methanol for 15 minutes.
-
-
Colony Counting: Wash the plates with water and allow them to air dry. Count the number of colonies (typically >50 cells).
-
Data Analysis: Calculate the survival fraction for each treatment by normalizing the number of colonies to that of the untreated control.
In Vitro DNA2 Nuclease and Helicase Assays
Objective: To directly measure the inhibitory effect of C5 on the enzymatic activities of purified DNA2.
Protocol:
-
Reaction Setup:
-
Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl₂, 1 mM DTT, 100 µg/ml BSA).
-
Add purified recombinant DNA2 protein.
-
Add a radiolabeled DNA substrate (e.g., a 5'-flap DNA for nuclease assay or a forked duplex for helicase assay).
-
Add varying concentrations of C5 (e.g., 0-250 µM) or DMSO control.[2]
-
For helicase assays, include ATP.
-
-
Incubation: Incubate the reactions at 37°C for a specified time (e.g., 30 minutes).
-
Reaction Termination: Stop the reactions by adding a stop buffer containing EDTA and a loading dye.
-
Gel Electrophoresis: Separate the reaction products on a native or denaturing polyacrylamide gel.
-
Visualization and Quantification: Visualize the radiolabeled DNA using autoradiography and quantify the percentage of substrate cleavage (nuclease activity) or unwinding (helicase activity).
Electrophoretic Mobility Shift Assay (EMSA)
Objective: To assess the effect of C5 on the DNA binding activity of DNA2.
Protocol:
-
Binding Reaction:
-
Prepare a binding buffer (e.g., 20 mM HEPES pH 7.9, 50 mM KCl, 1 mM DTT, 2.5 mM MgCl₂, 10% glycerol).
-
Incubate purified DNA2 protein with varying concentrations of C5 (e.g., 0-1000 µM) for 15 minutes on ice.[1]
-
Add a radiolabeled DNA probe (e.g., a flap DNA substrate) and incubate for another 20-30 minutes at room temperature.[1]
-
-
Gel Electrophoresis: Load the samples onto a native polyacrylamide gel and run in a cold room or with a cooling system.
-
Visualization: Dry the gel and expose it to a phosphor screen or X-ray film to visualize the DNA-protein complexes.
-
Analysis: A decrease in the shifted band (DNA-protein complex) with increasing C5 concentration indicates inhibition of DNA binding.
DNA Fiber Assay
Objective: To visualize and quantify the effect of C5 on replication fork dynamics.
Protocol:
-
Cell Labeling:
-
Pulse-label asynchronously growing cells (e.g., U2OS) with 25 µM CldU (5-chloro-2'-deoxyuridine) for 20 minutes.
-
Wash the cells with warm medium.
-
Pulse-label with 250 µM IdU (5-iodo-2'-deoxyuridine) for 20 minutes. C5 can be added during the first or second labeling, or between them, depending on the experimental question.
-
-
Cell Lysis and DNA Spreading:
-
Harvest the cells and resuspend them in a lysis buffer (e.g., 200 mM Tris-HCl pH 7.5, 50 mM EDTA, 0.5% SDS).
-
Spot a small volume of the cell lysate onto a glass slide and tilt the slide to allow the DNA to spread.
-
-
Fixation and Denaturation:
-
Air-dry the slides and fix the DNA fibers with a 3:1 methanol:acetic acid solution.
-
Denature the DNA with 2.5 M HCl.
-
-
Immunostaining:
-
Block the slides with a blocking buffer (e.g., 5% BSA in PBS).
-
Incubate with primary antibodies against CldU (e.g., rat anti-BrdU) and IdU (e.g., mouse anti-BrdU).
-
Wash and incubate with fluorescently labeled secondary antibodies (e.g., anti-rat Alexa Fluor 594 and anti-mouse Alexa Fluor 488).
-
-
Microscopy and Analysis:
-
Image the slides using a fluorescence microscope.
-
Measure the lengths of the red (CldU) and green (IdU) tracks to determine replication fork speed, origin firing, and fork stalling/restart events.
-
Western Blotting for Phosphorylated RPA
Objective: To assess the impact of C5 on the phosphorylation of RPA, a marker of replication stress.
Protocol:
-
Cell Treatment and Lysis:
-
Treat cells (e.g., MCF7) with C5 and/or a DNA damaging agent like camptothecin.[1]
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate with a primary antibody against phosphorylated RPA32 (e.g., at Ser33).
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or total RPA).
I-SceI/GFP-Based Reporter Assays for HR and SSA
Objective: To quantify the effect of C5 on homologous recombination and single-strand annealing.
Protocol:
-
Cell Line: Use a cell line (e.g., U2OS) stably integrated with a GFP-based reporter construct for HR (DR-GFP) or SSA (SA-GFP).[1]
-
Transfection: Transfect the cells with a plasmid expressing the I-SceI endonuclease to induce a site-specific double-strand break in the reporter construct.
-
C5 Treatment: Immediately after transfection, treat the cells with varying concentrations of C5 (e.g., 0-60 µM).[1]
-
Incubation: Incubate the cells for 48-72 hours to allow for DNA repair and GFP expression.
-
Flow Cytometry: Harvest the cells and analyze the percentage of GFP-positive cells by flow cytometry.
-
Data Analysis: A reduction in the percentage of GFP-positive cells in C5-treated samples compared to the control indicates inhibition of HR or SSA.
Visualizing the Impact of C5: Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by C5 and the workflows of the experimental protocols described above.
Caption: C5 inhibits DNA2, leading to impaired replication fork restart and HR, and sensitizing cells to PARP inhibitors.
Caption: Workflow for assessing cell viability using a clonogenic assay.
Caption: Experimental workflow for the DNA fiber assay to study replication dynamics.
Conclusion
The this compound represents a promising therapeutic agent, particularly in the context of combination therapies for cancer. Its ability to disrupt fundamental DNA replication and repair processes creates vulnerabilities in cancer cells that can be exploited by other drugs, such as PARP inhibitors. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers and drug development professionals seeking to further investigate the biological functions and therapeutic potential of C5 and other DNA2 inhibitors. Further research into the in vivo efficacy and safety of C5 is warranted to translate these promising preclinical findings into clinical applications.
References
The Competitive Inhibition of DNA2 by C5: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
DNA2 (DNA Replication Helicase/Nuclease 2) is a multifunctional enzyme critical for maintaining genomic integrity through its roles in DNA replication, repair, and recombination.[1][2] Its dual nuclease and helicase activities are essential for processing stalled replication forks and resecting DNA double-strand breaks (DSBs), making it a compelling target in oncology.[1][3] Cancer cells often exhibit heightened replication stress and upregulate DNA repair pathways, including those involving DNA2, for survival.[3][4] Consequently, inhibiting DNA2 presents a promising therapeutic strategy to sensitize cancer cells to chemotherapy and radiation.[4][5] This guide focuses on the small molecule inhibitor C5 (4-hydroxy-8-nitroquinoline-3-carboxylic acid), a potent and selective inhibitor of DNA2, with a detailed exploration of its competitive inhibitory mechanism.[4][6]
Core Mechanism: C5 as a Competitive Inhibitor
By occupying this site, C5 directly blocks the binding of DNA2 to its DNA substrate.[4] This inhibitory action has been experimentally verified through electrophoretic mobility shift assays (EMSA), which showed that increasing concentrations of C5 reduce the ability of DNA2 to bind to a DNA substrate.[4] Furthermore, since the ATPase activity of DNA2 is dependent on DNA binding, C5 also consequently inhibits this function.[4] Therefore, C5 competitively inhibits DNA2 by preventing substrate binding, which in turn abrogates its nuclease and ATPase activities.[4][6]
Mechanism of Action Workflow
References
- 1. Dna2 nuclease-helicase structure, mechanism and regulation by Rpa | eLife [elifesciences.org]
- 2. Cross talk between the nuclease and helicase activities of Dna2: role of an essential iron–sulfur cluster domain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of DNA2 nuclease as a therapeutic strategy targeting replication stress in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Selective Small Molecule DNA2 Inhibitor for Sensitization of Human Cancer Cells to Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Selective Small Molecule DNA2 Inhibitor for Sensitization of Human Cancer Cells to Chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. A Selective Small Molecule DNA2 Inhibitor for Sensitization of Human Cancer Cells to Chemotherapy [authors.library.caltech.edu]
A Technical Guide to the DNA2 Inhibitor Binding Pocket: The "C5" Interaction
DISCLAIMER: This document addresses the binding of the specific small molecule inhibitor, 4-hydroxy-8-nitroquinoline-3-carboxylic acid, referred to in literature as compound C5 , to the DNA2 nuclease/helicase. This is distinct from "Complement C5 inhibitors" (e.g., Eculizumab), which are therapeutic agents targeting the complement C5 protein of the immune system. There is no known interaction between Complement C5 inhibitors and the DNA2 protein.
Introduction
DNA2 (DNA replication/repair protein 2) is a multifunctional enzyme with essential roles in maintaining genomic stability. It possesses nuclease, 5'-to-3' helicase, and DNA-dependent ATPase activities, which are critical for Okazaki fragment processing, DNA double-strand break repair, and the restart of stalled replication forks[1][2]. Due to the frequent upregulation of DNA repair proteins in cancer cells to counteract replication stress, DNA2 has emerged as a promising therapeutic target. Inhibiting its bifunctional activity could sensitize cancer cells to chemotherapeutic agents[1][3].
A virtual high-throughput screen identified 4-hydroxy-8-nitroquinoline-3-carboxylic acid, designated compound C5 , as a potent and selective inhibitor of DNA2[1]. This guide provides a detailed technical overview of the C5 binding pocket on DNA2, the quantitative aspects of this interaction, and the experimental protocols used for its characterization.
The C5 Binding Pocket on DNA2
The C5 inhibitor binds to a specific pocket, referred to as "Site 1," located in the helicase domain of the DNA2 protein[1][4]. This binding is significant because, despite being in the helicase domain, it competitively inhibits the binding of the DNA substrate, thereby blocking all of the enzyme's key functions: nuclease, ATPase, and helicase activities[1][5][6][7].
The binding pocket is formed by a cluster of amino acid residues that create a surface for interaction with the C5 molecule. Mutagenesis studies have identified key residues within a 6 Å sphere of the C5 binding site that are crucial for this interaction. These include V682, L686, F696, L697, R698, L699, G700, L729, L732, Y733, Q736, Q738, V739, and T741[1]. The location of this pocket is strategically positioned near the DNA-binding motif, explaining its potent, competitive inhibitory effect[1]. Structural models suggest that C5 binding physically interferes with the proper docking of the DNA substrate[1][4].
Mechanism of Action
The kinetic analysis of C5's effect on DNA2's nuclease activity fits a competitive inhibition model. This indicates that C5 directly competes with the DNA substrate for binding to the enzyme. By occupying the Site 1 pocket, C5 prevents the DNA substrate from binding effectively. Since DNA binding is a prerequisite for all of DNA2's enzymatic functions, this single binding event leads to the comprehensive inhibition of its nuclease, ATPase, and helicase activities[1]. The coupling between the helicase and nuclease domains is well-established, where mutations or binding events in one domain can allosterically affect the function of the other[1][8].
Quantitative Data
The inhibitory potency of C5 has been quantified through various enzymatic assays. The data is summarized below.
| Parameter | Value | Description | Reference |
| IC₅₀ (Nuclease Activity) | 20 µM | The concentration of C5 required to inhibit 50% of DNA2 nuclease activity. This is the intrinsic inhibition constant derived from kinetic analyses. | [1][4][5][6][7] |
| Inhibition Model | Competitive | C5 competes directly with the DNA substrate for binding to the enzyme. | [1] |
| Docking Score (Glide XP) | -8.3 kcal/mol | The calculated binding affinity from the initial virtual screen using a homology model of DNA2. | [1] |
| Effect on Other Nucleases | Poor Inhibition | C5 shows high specificity for DNA2, with poor inhibition of other structure-specific nucleases like FEN1 and EXO1. | [1] |
| Cellular Activity | Synergizes with PARP inhibitors | In cellular assays, C5 enhances the cytotoxic effects of PARP inhibitors, demonstrating therapeutic potential. | [1][3] |
Experimental Protocols
The characterization of the C5 inhibitor's interaction with DNA2 involved several key biochemical assays.
This assay measures the ability of DNA2 to cleave a specific DNA substrate and is used to determine the IC₅₀ of inhibitors.
-
Objective: To quantify the nuclease activity of purified DNA2 protein in the presence of varying concentrations of the C5 inhibitor.
-
Substrate: A 5'-³²P radiolabeled flap DNA substrate is typically used. This substrate mimics an Okazaki fragment intermediate.
-
Protocol:
-
Reaction Setup: Reactions are prepared in a buffer containing Tris-HCl, MgCl₂, DTT, and BSA.
-
Enzyme and Inhibitor: Purified recombinant DNA2 protein (e.g., 0.5–5 nM) is pre-incubated with varying concentrations of the C5 inhibitor (e.g., 0–250 µM) or DMSO as a control.
-
Initiation: The reaction is initiated by adding the flap DNA substrate (e.g., 5–50 nM).
-
Incubation: The reaction is incubated at 37°C for a time period within the linear range of the enzyme's activity (e.g., 1-10 minutes).
-
Termination: The reaction is stopped by adding a stop buffer containing EDTA and formamide.
-
Analysis: The reaction products are resolved on a denaturing polyacrylamide gel (e.g., 15% urea-PAGE). The gel is dried and exposed to a phosphor screen.
-
Quantification: The amount of cleaved product is quantified using densitometry. The relative nuclease activity is calculated and plotted against the inhibitor concentration to determine the IC₅₀ value.
-
-
Reference: [1]
This assay measures the hydrolysis of ATP by DNA2, which is dependent on the presence of DNA.
-
Objective: To determine if the C5 inhibitor affects the ATPase function of DNA2.
-
Protocol:
-
Reaction Setup: The reaction mixture includes purified DNA2 (e.g., 10 nM), a DNA effector (e.g., 200 nM ssDNA), and [γ-³²P]ATP in an appropriate reaction buffer.
-
Inhibition: Varying concentrations of C5 (e.g., 0–250 µM) are added to the reaction.
-
Incubation: The reaction is incubated at 37°C.
-
Analysis: Aliquots are taken at time points and spotted onto a thin-layer chromatography (TLC) plate.
-
Separation: The TLC plate is developed in a chromatography tank to separate the hydrolyzed inorganic phosphate (B84403) (³²P-Pi) from the unhydrolyzed [γ-³²P]ATP.
-
Quantification: The plate is dried and analyzed by autoradiography to quantify the amount of ATP hydrolysis.
-
-
Reference: [1]
EMSA is used to directly assess the binding of DNA2 to its DNA substrate and how this is affected by an inhibitor.
-
Objective: To visualize and quantify the inhibition of DNA-substrate binding by the C5 compound.
-
Protocol:
-
Probe Preparation: A radiolabeled DNA substrate (e.g., 1 nM of ³²P-labeled flap DNA) is prepared.
-
Binding Reaction: Purified DNA2 protein (e.g., 50 nM) is incubated with the labeled DNA probe in a binding buffer.
-
Inhibition: Increasing concentrations of the C5 inhibitor (e.g., 0–1000 µM) are included in the binding reactions.
-
Electrophoresis: The reaction mixtures are resolved on a native polyacrylamide gel at 4°C to separate the protein-DNA complexes from the free DNA probe.
-
Analysis: The gel is dried and visualized by autoradiography. A decrease in the shifted band (protein-DNA complex) with increasing inhibitor concentration indicates inhibition of binding.
-
-
Reference: [1]
References
- 1. A Selective Small Molecule DNA2 Inhibitor for Sensitization of Human Cancer Cells to Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multiple roles of DNA2 nuclease/helicase in DNA metabolism, genome stability and human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Selective Small Molecule DNA2 Inhibitor for Sensitization of Human Cancer Cells to Chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. DNA2 inhibitor C5 - MedChem Express [bioscience.co.uk]
- 7. NB-64-06429-100mg | this compound [35973-25-2] Clinisciences [clinisciences.com]
- 8. Cross talk between the nuclease and helicase activities of Dna2: role of an essential iron–sulfur cluster domain - PMC [pmc.ncbi.nlm.nih.gov]
The DNA2 Inhibitor C5: A Technical Guide to its Role in DNA End Resection
For Researchers, Scientists, and Drug Development Professionals
Introduction
DNA double-strand breaks (DSBs) are among the most cytotoxic forms of DNA damage. Eukaryotic cells have evolved two primary mechanisms to repair these breaks: non-homologous end joining (NHEJ) and homologous recombination (HR). The choice between these pathways is a critical determinant of cell fate and is largely governed by the initial processing of the DNA ends, a process known as DNA end resection. DNA end resection is the nucleolytic degradation of the 5' strand at a DSB to create a 3' single-stranded DNA (ssDNA) overhang. This 3' tail is the key substrate for the HR machinery, initiating a high-fidelity repair process. A key enzyme in the long-range resection step of this pathway is DNA2 (DNA replication ATP-dependent helicase/nuclease 2), which possesses both helicase and nuclease activities. Given its crucial role in HR, DNA2 has emerged as a promising target for cancer therapy. This technical guide focuses on C5, a small molecule inhibitor of DNA2, and its impact on DNA end resection.
Core Concepts: DNA End Resection
DNA end resection is a two-step process:
-
Initiation (Short-range resection): The MRN complex (MRE11-RAD50-NBS1) and CtIP work together to initiate the resection process, creating a short stretch of ssDNA.
-
Extension (Long-range resection): This step is carried out by two parallel pathways involving either EXO1 (Exonuclease 1) or the coordinated action of a helicase (BLM or WRN) and the DNA2 nuclease. DNA2, in conjunction with BLM, unwinds the DNA duplex and degrades the 5' strand, generating the long 3' ssDNA overhang necessary for HR.
The inhibition of DNA end resection is a key strategy to compromise the HR repair pathway, making cancer cells more susceptible to DNA damaging agents.
The DNA2 Inhibitor C5: Mechanism of Action
C5, with the chemical name 4-hydroxy-8-nitroquinoline-3-carboxylic acid, has been identified as a potent and selective inhibitor of DNA2. It competitively inhibits the nuclease activity of DNA2 by binding to its helicase domain, a site that is crucial for DNA substrate binding. This binding action consequently inhibits all three of DNA2's enzymatic functions:
-
Nuclease activity: The primary function inhibited, preventing the degradation of the 5' strand during resection.
-
ATPase activity: As this is dependent on DNA binding, C5's interference with substrate binding also inhibits ATP hydrolysis.
-
Helicase activity: The unwinding of the DNA duplex is also hampered due to the inhibitor's binding to the helicase domain.
By inhibiting these activities, C5 effectively blocks long-range DNA end resection, thereby impairing the HR pathway. This makes it a valuable tool for studying DNA repair and a potential therapeutic agent for sensitizing cancer cells to chemotherapy.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the effects of the this compound.
Table 1: Inhibition of DNA2 Enzymatic Activities by C5
| Enzymatic Activity | IC50 (µM) | Notes |
| Nuclease | 20 | Competitive inhibition. |
| ATPase | ~50 | Inhibition is dependent on DNA binding. |
| Helicase | Not explicitly quantified with an IC50, but shown to be inhibited. | Inhibition is a consequence of blocking DNA binding and ATPase activity. |
Table 2: Effect of C5 on Homologous Recombination (HR) and Single-Strand Annealing (SSA)
| Repair Pathway | Cell Line | Inhibition by C5 |
| Homologous Recombination (HR) | U2OS | Significant reduction in HR efficiency. |
| Single-Strand Annealing (SSA) | U2OS | Significant reduction in SSA efficiency. |
Table 3: Effect of C5 on Replication Fork Restart
| Treatment | Cell Line | Percentage of Restarting Forks |
| Control (DMSO) | A549 | ~80% |
| C5 (20 µM) | A549 | ~60% (after HU treatment), ~50% (after CPT treatment) |
Table 4: Synergistic Killing of Cancer Cells with C5 and PARP Inhibitor (MK4827)
| Cell Line | Treatment | IC50 (µM) | Combination Index (CI) |
| MCF7 | MK4827 alone | ~1.9 | N/A |
| MCF7 | C5 alone | ~0.8 | N/A |
| MCF7 | MK4827 (1 µM) + C5 (2 µM) | N/A | 0.13 (Strong Synergy) |
Experimental Protocols
Detailed methodologies for key experiments to assess the function of the this compound are provided below.
Protocol 1: In Vitro DNA2 Nuclease Inhibition Assay
Objective: To determine the IC50 of C5 for DNA2 nuclease activity.
Materials:
-
Purified recombinant human DNA2 protein
-
Fluorescently labeled flap DNA substrate (e.g., 5'-FAM, 3'-Dabcyl)
-
This compound (dissolved in DMSO)
-
Assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 50 mM NaCl, 2 mM MgCl2, 1 mM DTT)
-
96-well black plates
-
Plate reader capable of fluorescence detection
Procedure:
-
Prepare a serial dilution of C5 in DMSO.
-
In a 96-well plate, add the assay buffer.
-
Add the C5 dilutions to the wells. Include a DMSO-only control.
-
Add the purified DNA2 enzyme to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the fluorescently labeled flap DNA substrate to each well.
-
Immediately begin monitoring the increase in fluorescence in a plate reader at 37°C. The cleavage of the substrate separates the fluorophore from the quencher, resulting in an increase in fluorescence.
-
Record the initial reaction velocity for each C5 concentration.
-
Plot the reaction velocity as a function of the C5 concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: DNA Fiber Analysis for Measuring DNA End Resection
Objective: To visualize and quantify the effect of C5 on DNA end resection at stalled replication forks.
Materials:
-
Cell line of interest (e.g., U2OS, A549)
-
5-Iodo-2'-deoxyuridine (IdU) and 5-Chloro-2'-deoxyuridine (CldU)
-
Hydroxyurea (HU) or Camptothecin (CPT) to induce fork stalling
-
This compound
-
Lysis buffer (e.g., 200 mM Tris-HCl pH 7.5, 50 mM EDTA, 0.5% SDS)
-
Spreading buffer (e.g., PBS)
-
Microscope slides
-
Fixative (e.g., 3:1 Methanol:Acetic acid)
-
Denaturation solution (e.g., 2.5 M HCl)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibodies: Mouse anti-BrdU (recognizes IdU), Rat anti-BrdU (recognizes CldU)
-
Secondary antibodies: Anti-mouse IgG conjugated to a red fluorophore, Anti-rat IgG conjugated to a green fluorophore
-
Fluorescence microscope
Procedure:
-
Culture cells to ~70% confluency.
-
Pre-treat cells with C5 (e.g., 20 µM) or DMSO for 2 hours.
-
Pulse-label the cells with IdU (e.g., 25 µM) for 20 minutes.
-
Wash the cells and then treat with HU (e.g., 2 mM) or CPT (e.g., 150 nM) in the presence of C5 or DMSO for a specified time (e.g., 1-5 hours).
-
Wash the cells and pulse-label with CldU (e.g., 250 µM) for 20 minutes.
-
Harvest the cells and prepare a cell suspension.
-
Lyse a small number of cells on a microscope slide using the lysis buffer.
-
Tilt the slide to allow the DNA to spread.
-
Fix the DNA fibers with the fixative.
-
Denature the DNA with HCl.
-
Block the slides with blocking buffer.
-
Incubate with primary antibodies to detect IdU and CldU.
-
Incubate with fluorescently labeled secondary antibodies.
-
Mount the slides and visualize the DNA fibers using a fluorescence microscope.
-
Measure the length of the IdU (red) and CldU (green) tracks. A decrease in the length of the second label (green) relative to the first (red) in the presence of a fork-stalling agent indicates resection. Compare the lengths in C5-treated versus DMSO-treated cells to quantify the effect of C5 on resection.
Protocol 3: Clonogenic Survival Assay
Objective: To assess the synergistic effect of C5 and a PARP inhibitor on cancer cell survival.
Materials:
-
Cancer cell line (e.g., MCF7)
-
This compound
-
PARP inhibitor (e.g., MK4827)
-
Cell culture medium and plates
-
Crystal violet staining solution
Procedure:
-
Seed a low number of cells (e.g., 500-1000 cells/well) in 6-well plates.
-
Allow the cells to attach overnight.
-
Treat the cells with a range of concentrations of C5 alone, the PARP inhibitor alone, or a combination of both. Include a DMSO control.
-
Incubate the plates for 10-14 days, allowing colonies to form.
-
Fix the colonies with a suitable fixative (e.g., methanol).
-
Stain the colonies with crystal violet.
-
Count the number of colonies (typically >50 cells) in each well.
-
Calculate the surviving fraction for each treatment by normalizing to the plating efficiency of the control cells.
-
Use software like CompuSyn to calculate the Combination Index (CI), where CI < 1 indicates synergy.
Protocol 4: Western Blot for Phosphorylated RPA
Objective: To indirectly measure DNA end resection by detecting the phosphorylation of RPA32 (a subunit of the ssDNA-binding protein RPA).
Materials:
-
Cell line of interest
-
DNA damaging agent (e.g., Camptothecin)
-
This compound
-
Lysis buffer with protease and phosphatase inhibitors
-
SDS-PAGE gels and blotting apparatus
-
Primary antibodies: Rabbit anti-phospho-RPA32 (S4/S8), Mouse anti-RPA32 (total RPA), and an antibody for a loading control (e.g., anti-Actin).
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Procedure:
-
Treat cells with the DNA damaging agent in the presence or absence of C5 for the desired time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize the phosphorylated RPA signal to the total RPA and the loading control. A decrease in the phospho-RPA signal in C5-treated cells indicates an inhibition of DNA end resection.
Visualizations
Signaling Pathway: DNA End Resection
Caption: The DNA end resection pathway, highlighting the role of DNA2 and its inhibition by C5.
Experimental Workflow: DNA Fiber Analysis
Caption: Workflow for DNA fiber analysis to measure DNA end resection.
Logical Relationship: C5's Synergistic Effect with PARP Inhibitors
Caption: The synergistic interaction between C5 and PARP inhibitors leading to cancer cell death.
The Impact of C5, a DNA2 Inhibitor, on Stalled Replication Fork Restart: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The integrity of the genome is under constant threat from replication stress, which can lead to the stalling of replication forks. The efficient restart of these stalled forks is a critical process for maintaining genomic stability and cell survival. A key player in this process is the DNA2 nuclease/helicase. This guide provides a detailed examination of the effects of a small molecule inhibitor of DNA2, 4-hydroxy-8-nitroquinoline-3-carboxylic acid, referred to as C5, on the restart of stalled replication forks. C5 has been identified as a potent inhibitor of DNA2's enzymatic activities, and its impact on cellular DNA replication processes offers a promising avenue for therapeutic intervention, particularly in oncology. This document outlines the mechanism of action of C5, presents quantitative data on its effects, details the experimental protocols for its study, and visualizes the pertinent molecular pathways.
Introduction: The Role of DNA2 in Replication Fork Stability
DNA replication is a fundamental process that is frequently challenged by various obstacles, leading to the stalling of the replication machinery. The stabilization and subsequent restart of these stalled replication forks are crucial for the faithful duplication of the genome. Failure in these processes can result in DNA damage, genomic instability, and cell death.
One of the key enzymes involved in the processing of stalled replication forks is DNA2 (DNA nuclease/helicase 2) . DNA2 is a multi-functional enzyme with both nuclease and helicase activities. It plays a critical role in several DNA metabolic pathways, including Okazaki fragment maturation, DNA double-strand break (DSB) end resection, and the maintenance of telomeres.[1] In the context of stalled replication forks, DNA2 is involved in the processing of reversed forks, a common intermediate in fork restart pathways.[2][3] It acts to degrade nascent DNA strands at the stalled fork, a necessary step for the proper remodeling of the fork structure to allow for the resumption of DNA synthesis.[2][4]
The small molecule inhibitor C5 (4-hydroxy-8-nitroquinoline-3-carboxylic acid) has been identified as a potent and selective inhibitor of DNA2.[5][6] C5 binds to the helicase domain of DNA2, which in turn inhibits its DNA binding and, consequently, both its nuclease and ATPase/helicase activities.[5] By inhibiting DNA2, C5 effectively blocks a critical pathway for stalled replication fork restart, making it a valuable tool for studying this process and a potential therapeutic agent for sensitizing cancer cells to DNA damaging agents.[5][6]
It is important to distinguish this DNA2 inhibitor C5 from the complement component C5 , a protein of the innate immune system. Complement C5 is a key mediator of inflammation and cell lysis and is not known to be directly involved in the enzymatic processes of DNA replication fork restart.
Quantitative Analysis of the Effect of C5 on Stalled Replication Fork Restart
The inhibitory effect of C5 on the restart of stalled replication forks has been quantified using the DNA fiber assay. This technique allows for the direct visualization and measurement of DNA replication at the single-molecule level.
| Parameter | Description | Value | Reference |
| IC50 for DNA2 Nuclease Activity | The concentration of C5 required to inhibit 50% of the nuclease activity of DNA2 in vitro. | 20 µM | [7][8] |
| Inhibition of Fork Restart (Hydroxyurea-induced stalling) | The reduction in the percentage of restarting replication forks after stalling with 2 mM hydroxyurea (B1673989) (HU) for 1 hour in A549 cells, treated with 20 µM C5. | From 80% (control) to 60% (with C5) | [5] |
| Inhibition of Fork Restart (Camptothecin-induced stalling) | The reduction in the percentage of restarting replication forks after stalling with 150 nM camptothecin (B557342) (CPT) for 1 hour in A549 cells, treated with 20 µM C5. | From 75% (control) to 50% (with C5) | [5] |
| Cell Line | Condition | % of Restarting Forks (Control) | % of Restarting Forks (20 µM C5) | Fold Reduction | Reference |
| A549 | 2 mM Hydroxyurea (1 hr) | 80% | 60% | 1.33 | [5] |
| A549 | 150 nM Camptothecin (1 hr) | 75% | 50% | 1.5 | [5] |
Synergistic Effects of C5 with Other Cancer Therapeutics
The inhibition of DNA2 by C5 has been shown to have a synergistic effect in killing cancer cells when combined with other DNA damaging agents, particularly PARP inhibitors. This suggests that the simultaneous inhibition of multiple DNA repair pathways can be a powerful therapeutic strategy.
| Cell Line | C5 Concentration | PARP Inhibitor | PARP Inhibitor Concentration | Combination Index (CI) | Effect | Reference |
| MCF7 | 2 µM | MK4827 | 1 µM | 0.13 | Strong Synergy | [9] |
Experimental Protocols
DNA Fiber Assay for Measuring Stalled Replication Fork Restart
This protocol is adapted from the methodology used to assess the effect of the this compound on replication fork restart.[5][10][11]
Objective: To quantify the efficiency of stalled replication fork restart in the presence or absence of the this compound.
Materials:
-
Cell culture medium and supplements
-
This compound (e.g., from Sigma-Aldrich, MedchemExpress)
-
Hydroxyurea (HU) or Camptothecin (CPT)
-
5-Iodo-2'-deoxyuridine (IdU)
-
5-Chloro-2'-deoxyuridine (CldU)
-
Lysis buffer (200 mM Tris-HCl pH 7.5, 50 mM EDTA, 0.5% SDS)
-
Spreading buffer (Lysis buffer diluted 1:1 with PBS)
-
Silane-coated microscope slides
-
2.5 M HCl
-
Blocking buffer (1% BSA in PBS)
-
Primary antibodies: Mouse anti-BrdU (for CldU detection), Rat anti-BrdU (for IdU detection)
-
Secondary antibodies: Alexa Fluor 488-conjugated anti-mouse IgG, Alexa Fluor 594-conjugated anti-rat IgG
-
Mounting medium with DAPI
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment:
-
Plate cells (e.g., A549) at an appropriate density and allow them to adhere overnight.
-
Pre-treat the cells with the desired concentration of C5 (e.g., 20 µM) or vehicle control for 2 hours.
-
Pulse-label the cells with 25 µM IdU for 30 minutes.
-
Wash the cells with pre-warmed medium.
-
Induce replication fork stalling by treating the cells with 2 mM HU or 150 nM CPT in the presence of IdU and C5/vehicle for 1 hour.
-
Wash the cells thoroughly with pre-warmed medium to release the replication block.
-
Pulse-label the cells with 250 µM CldU for 40 minutes to label the restarting forks.
-
-
DNA Fiber Spreading:
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Resuspend the cells in PBS at a concentration of 2.5 x 10^5 cells/mL.
-
Mix 2.5 µL of the cell suspension with 7.5 µL of spreading buffer on a silane-coated slide.
-
Allow the cells to lyse for 10 minutes at room temperature.
-
Tilt the slide at a 15-30 degree angle to allow the DNA to spread down the slide.
-
Air dry the slides and fix in 3:1 methanol:acetic acid for 10 minutes.
-
-
Immunostaining:
-
Denature the DNA by incubating the slides in 2.5 M HCl for 1 hour at 37°C.
-
Wash the slides with PBS.
-
Block with 1% BSA in PBS for 30 minutes.
-
Incubate with primary antibodies (mouse anti-BrdU for CldU and rat anti-BrdU for IdU) diluted in blocking buffer for 1.5 hours at room temperature.
-
Wash the slides with PBS.
-
Incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark.
-
Wash the slides with PBS and mount with a coverslip using mounting medium with DAPI.
-
-
Microscopy and Data Analysis:
-
Visualize the DNA fibers using a fluorescence microscope.
-
Capture images of randomly selected fields.
-
Identify and count the different types of labeled fibers:
-
Stalled forks: Red-only tracts (IdU).
-
Restarted forks: Red-green contiguous tracts (IdU followed by CldU).
-
New origins: Green-only tracts (CldU).
-
-
Calculate the percentage of restarting forks as: (Number of red-green tracts) / (Number of red-only tracts + Number of red-green tracts) * 100.
-
At least 200 fibers should be counted per experimental condition.
-
Visualizations: Signaling Pathways and Experimental Workflows
Signaling Pathway of DNA2-Mediated Stalled Fork Restart and its Inhibition by C5
Caption: DNA2-mediated processing of a reversed replication fork and its inhibition by C5.
Experimental Workflow for DNA Fiber Assay
Caption: Workflow of the DNA fiber assay to measure stalled replication fork restart.
Conclusion and Future Directions
The this compound is a valuable chemical probe for elucidating the mechanisms of stalled replication fork restart. By specifically targeting the enzymatic activities of DNA2, C5 effectively reduces the efficiency of fork restart, leading to increased replication stress. The quantitative data and experimental protocols presented in this guide provide a solid foundation for researchers investigating this fundamental cellular process.
The synergistic lethality observed when combining C5 with PARP inhibitors highlights a promising therapeutic strategy for cancers, particularly those with deficiencies in other DNA repair pathways. Future research should focus on:
-
Optimizing the potency and specificity of C5 and its analogs for potential clinical development.[12]
-
Investigating the role of DNA2 and the effects of its inhibition in a wider range of cancer types , especially those characterized by high levels of endogenous replication stress.
-
Elucidating the detailed molecular interplay between DNA2 and other fork processing enzymes to identify further potential therapeutic targets.
References
- 1. academic.oup.com [academic.oup.com]
- 2. DNA2 drives processing and restart of reversed replication forks in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. A Selective Small Molecule DNA2 Inhibitor for Sensitization of Human Cancer Cells to Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Selective Small Molecule DNA2 Inhibitor for Sensitization of Human Cancer Cells to Chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. NB-64-06429-100mg | this compound [35973-25-2] Clinisciences [clinisciences.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. DNA Fiber Assay upon Treatment with Ultraviolet Radiations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
The DNA2 Inhibitor C5: A Technical Guide to Cancer Cell Sensitization
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The escalating challenge of chemotherapy resistance in oncology has spurred the investigation of novel therapeutic strategies that target the DNA damage response (DDR), a network frequently upregulated in cancer cells. One promising target is DNA replication helicase/nuclease 2 (DNA2), a key enzyme in DNA replication and repair. This document provides a comprehensive technical overview of the small molecule inhibitor C5 (4-hydroxy-8-nitroquinoline-3-carboxylic acid), a competitive inhibitor of DNA2. We will delve into its mechanism of action, its efficacy in sensitizing cancer cells to conventional chemotherapeutics, and detailed protocols for its preclinical evaluation.
Introduction: The Role of DNA2 in Cancer
DNA2 is a multifaceted enzyme possessing both helicase and nuclease activities, crucial for maintaining genomic stability.[1] Its primary functions include the processing of Okazaki fragments during lagging strand synthesis, the resection of DNA double-strand breaks (DSBs) for homologous recombination (HR) repair, and the restart of stalled replication forks.[2][3] Cancer cells, characterized by high replicative stress, often overexpress DNA2 to cope with the increased DNA damage, making it a compelling target for anti-cancer therapies.[4][5] Inhibition of DNA2 is hypothesized to induce synthetic lethality in cancer cells with specific genetic backgrounds, such as those with mutated p53, and to sensitize them to DNA-damaging agents.[6][7]
The DNA2 Inhibitor C5: Mechanism of Action
C5 is a potent and specific inhibitor of DNA2.[8][9] It acts as a competitive inhibitor, binding to the helicase domain of DNA2 in a pocket adjacent to the DNA binding site.[8][10] This binding event effectively blocks the nuclease, DNA-dependent ATPase, and helicase activities of DNA2.[9][11] The inhibition of these functions disrupts critical DNA metabolic pathways within the cancer cell.
The downstream consequences of DNA2 inhibition by C5 are profound. It impairs DNA end resection, a critical step for the initiation of homologous recombination repair of DNA double-strand breaks.[8][12] Furthermore, C5 impedes the restart of stalled replication forks, leading to an accumulation of DNA damage and cell cycle arrest.[8][12] This disruption of DNA replication and repair processes ultimately sensitizes cancer cells to the cytotoxic effects of DNA-damaging agents.
Quantitative Data: Efficacy of C5 in Cancer Cell Lines
The efficacy of C5 has been evaluated across a panel of human cancer cell lines, demonstrating a broad range of cytotoxic effects. The half-maximal inhibitory concentration (IC50) values vary depending on the cancer type and genetic background of the cell line.
Table 1: IC50 Values of C5 in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Lung Carcinoma | 7 - 70 |
| MCF7 | Breast Cancer | 7 - 70 |
| U2OS | Osteosarcoma | 7 - 70 |
| HCT116 | Colorectal Carcinoma | 7 - 70 |
| HeLa | Cervical Cancer | 7 - 70 |
| HepG2 | Hepatocellular Carcinoma | 7 - 70 |
| U251 | Glioblastoma | 7 - 70 |
| And 11 other cell lines | Various Cancers | 7 - 70 |
Data compiled from a study evaluating C5 across 18 different cancer cell lines, where the IC50 values ranged from 7 µM to 70 µM.[13]
Synergistic Effects with Chemotherapeutic Agents
A key therapeutic strategy involving C5 is its use in combination with other DNA-damaging agents to enhance their anti-cancer activity.
Sensitization to Camptothecin (CPT)
C5 has been shown to synergistically enhance the cell-killing effects of camptothecin, a topoisomerase I inhibitor that induces DNA single-strand breaks that are converted to double-strand breaks during replication.[8] In clonogenic survival assays, the combination of C5 and CPT resulted in a significant reduction in the survival of MCF7 breast cancer cells compared to either agent alone.[14]
Synergy with PARP Inhibitors
Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of drugs that trap PARP on DNA, leading to the accumulation of single-strand breaks and the collapse of replication forks. C5 exhibits strong synergy with PARP inhibitors, such as MK4827.[8][15] This combination is particularly effective because the inhibition of DNA2's role in homologous recombination further cripples the cell's ability to repair the DSBs generated by PARP inhibition. In MCF7 cells, the combination of C5 and the PARP inhibitor MK4827 demonstrated a very strong synergistic effect, with a combination index (CI) of 0.13.[14]
Table 2: Synergistic Effects of C5 with Chemotherapeutic Agents in MCF7 Cells
| Combination | IC50 of C5 (µM) | IC50 of Co-drug (µM) | Combination Index (CI) |
| C5 + MK4827 (PARP Inhibitor) | 1.9 | 0.8 | 0.13 |
Data from clonogenic assays in MCF7 breast cancer cells. A CI value < 1 indicates synergy.[14]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by C5 and a typical experimental workflow for its evaluation.
Caption: Signaling pathway of C5-mediated cancer cell sensitization.
Caption: Experimental workflow for preclinical evaluation of C5.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of the this compound.
Cell Viability (MTT) Assay
This protocol is for assessing the cytotoxic effects of C5 on cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
96-well plates
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1,000-100,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of C5 in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the C5 dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[13]
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the no-treatment control and determine the IC50 value.
Clonogenic Survival Assay
This assay assesses the long-term survival and proliferative capacity of cancer cells after treatment with C5.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
6-well plates or 10 cm dishes
-
This compound
-
Chemotherapeutic agent (e.g., CPT, PARP inhibitor)
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
Procedure:
-
Seed a low number of cells (e.g., 200-1000 cells/well) in 6-well plates and allow them to attach overnight.[16]
-
Treat the cells with various concentrations of C5, the chemotherapeutic agent, or a combination of both for a specified period (e.g., 24 hours).
-
Remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium.
-
Incubate the plates for 7-14 days, or until colonies of at least 50 cells are visible.[16]
-
Aspirate the medium, wash the colonies with PBS, and fix them with 4% paraformaldehyde or 10% formalin for 2 hours.[16]
-
Stain the colonies with crystal violet solution for 30 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies in each well.
-
Calculate the surviving fraction for each treatment condition relative to the untreated control.
Immunofluorescence for RAD51 Foci
This protocol is for visualizing the formation of RAD51 foci, a marker of homologous recombination repair, in response to DNA damage and C5 treatment.
Materials:
-
Cells grown on coverslips in 6-well plates
-
This compound
-
DNA damaging agent (e.g., ionizing radiation, CPT)
-
4% paraformaldehyde in PBS
-
0.1-0.5% Triton X-100 in PBS (permeabilization buffer)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against RAD51
-
Fluorophore-conjugated secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Seed cells on coverslips in 6-well plates and treat with C5 and/or a DNA damaging agent.
-
Wash the cells twice with PBS and fix with 4% paraformaldehyde for 15-30 minutes at room temperature.[6]
-
Wash three times with PBS and permeabilize with Triton X-100 for 10 minutes.[6]
-
Wash three times with PBS and block with blocking buffer for 1 hour at room temperature.[6]
-
Incubate with the primary anti-RAD51 antibody (diluted in blocking buffer) for 1 hour at room temperature or overnight at 4°C.[4]
-
Wash three times with PBS.
-
Incubate with the fluorophore-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.[4]
-
Wash three times with PBS.
-
Counterstain the nuclei with DAPI for 5-10 minutes.[6]
-
Wash twice with PBS and mount the coverslips on microscope slides using antifade mounting medium.[6]
-
Visualize and quantify the number of RAD51 foci per nucleus using a fluorescence microscope.
Western Blotting for DDR Proteins
This method is used to detect changes in the expression and phosphorylation status of key DNA Damage Response (DDR) proteins.
Materials:
-
Treated and untreated cell pellets
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against DDR proteins (e.g., γH2AX, p-ATM, p-Chk1, PARP)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the cell pellets in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.[15]
-
Normalize the protein concentrations and prepare samples by adding Laemmli buffer and boiling for 5-10 minutes.[15]
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.[15]
-
Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.[15]
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[15]
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a chemiluminescent substrate and capture the signal using an imaging system.[15]
-
Analyze the band intensities to determine changes in protein levels.
In Vivo Xenograft Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of C5 in a mouse xenograft model.
Materials:
-
Immunodeficient mice (e.g., NOD/SCID or NSG)
-
Cancer cell line for implantation
-
Matrigel (optional)
-
This compound formulated for in vivo administration
-
Calipers for tumor measurement
-
Anesthesia
Procedure:
-
Subcutaneously inject a suspension of cancer cells (e.g., 1-10 x 10^6 cells) in PBS or a mixture of PBS and Matrigel into the flank of each mouse.[17]
-
Monitor the mice regularly for tumor growth.
-
Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[17]
-
Administer C5 (and/or other treatments) to the mice according to the desired dosing schedule (e.g., intraperitoneal injection, oral gavage).
-
Measure the tumor volume with calipers at regular intervals using the formula: (Length x Width²) / 2.[18]
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry).
Conclusion
The this compound represents a promising strategy for the sensitization of cancer cells to chemotherapy. Its targeted inhibition of a key DNA repair enzyme exploits a common vulnerability in cancer cells. The preclinical data strongly support its potential in combination therapies, particularly with PARP inhibitors and DNA-damaging agents like camptothecin. The experimental protocols provided herein offer a robust framework for the further investigation and development of C5 and other DNA2 inhibitors as novel anti-cancer agents. Further research, including in vivo efficacy and toxicity studies, is warranted to translate these promising preclinical findings into clinical applications.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. researchgate.net [researchgate.net]
- 3. Methods to Monitor DNA Repair Defects and Genomic Instability in the Context of a Disrupted Nuclear Lamina - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. Immunofluorescence Staining of Nuclear Rad51 Foci [bio-protocol.org]
- 7. texaschildrens.org [texaschildrens.org]
- 8. Single-Molecule DNA Fiber Analyses to Characterize Replication Fork Dynamics in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Single-Molecule DNA Fiber Analyses to Characterize Replication Fork Dynamics in Living Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. en.bio-protocol.org [en.bio-protocol.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. bio-protocol.org [bio-protocol.org]
- 13. A Selective Small Molecule DNA2 Inhibitor for Sensitization of Human Cancer Cells to Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
The Synergistic Effect of DNA2 Inhibitor C5 with PARP Inhibitors: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
The intricate network of DNA damage response (DDR) pathways is a critical determinant of cell fate. Cancer cells, often characterized by genomic instability and a high reliance on specific DDR pathways for survival, present unique vulnerabilities that can be exploited for therapeutic intervention. One of the most successful strategies in this realm has been the concept of synthetic lethality, where the simultaneous inhibition of two otherwise non-lethal pathways results in cell death. This principle is exemplified by the clinical success of Poly (ADP-ribose) polymerase (PARP) inhibitors in cancers with mutations in the BRCA1/2 genes.[1][2][3]
This technical guide delves into a promising synthetic lethal interaction: the combination of DNA2 (DNA replication helicase/nuclease 2) inhibitors, specifically the small molecule C5, with PARP inhibitors. DNA2 is a key enzyme involved in the processing of DNA intermediates during replication and repair, particularly in the resection of DNA double-strand breaks (DSBs) for homologous recombination (HR) repair.[4][5][6] PARP inhibitors, on the other hand, primarily target the repair of single-strand breaks (SSBs).[1][7] Their inhibition leads to the accumulation of SSBs, which can collapse replication forks and generate DSBs.[8]
The combination of a DNA2 inhibitor like C5 with a PARP inhibitor creates a powerful synergistic effect. By crippling two distinct but complementary DNA repair pathways, this combination therapy has the potential to overcome resistance to PARP inhibitors and expand their utility to a broader range of cancers beyond those with BRCA mutations, including those with mutations in the p53 tumor suppressor gene.[9][10][11][12] This guide provides a comprehensive overview of the underlying mechanisms, quantitative data supporting the synergy, detailed experimental protocols for its evaluation, and visual representations of the key pathways and workflows.
Mechanisms of Action and Synergy
The Role of DNA2 in DNA Repair
DNA2 is a multifaceted enzyme with both helicase and nuclease activities, playing a crucial role in maintaining genomic stability.[5][6] Its primary functions in the context of DNA repair include:
-
DNA End Resection: DNA2 is essential for the long-range resection of DNA double-strand breaks (DSBs), creating the 3' single-stranded DNA overhangs necessary for initiating homologous recombination (HR) repair.[4][5]
-
Replication Fork Restart: It facilitates the restart of stalled or collapsed replication forks, a common occurrence under conditions of replication stress frequently observed in cancer cells.[4]
-
Okazaki Fragment Processing: DNA2 participates in the maturation of Okazaki fragments during lagging strand DNA synthesis.
The DNA2 inhibitor C5 (4-hydroxy-8-nitroquinoline-3-carboxylic acid) is a potent and specific inhibitor that binds to the helicase domain of DNA2.[13][14][15] This binding competitively inhibits its nuclease, ATPase, and helicase activities, thereby impairing DNA end resection and the restart of stalled replication forks.[13][16]
The Role of PARP in DNA Repair
Poly (ADP-ribose) polymerase (PARP) enzymes, particularly PARP1, are critical for the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway.[1][7] Upon detecting an SSB, PARP1 synthesizes poly(ADP-ribose) chains that act as a scaffold to recruit other DNA repair proteins.[17]
PARP inhibitors exert their cytotoxic effects through two main mechanisms:
-
Catalytic Inhibition: By blocking the enzymatic activity of PARP, these inhibitors prevent the efficient repair of SSBs.[7]
-
PARP Trapping: PARP inhibitors can trap PARP enzymes on the DNA at the site of the break, creating a toxic DNA-protein complex that obstructs DNA replication and transcription.[1][17]
Unrepaired SSBs can degenerate into more lethal DSBs during DNA replication, which in healthy cells are primarily repaired by the high-fidelity HR pathway.[18]
The Synergistic Interaction
The combination of a DNA2 inhibitor like C5 and a PARP inhibitor creates a potent synthetic lethal interaction by simultaneously disabling two critical DNA repair pathways. The proposed mechanism for this synergy is as follows:
-
PARP Inhibition: The PARP inhibitor blocks the repair of SSBs, leading to their accumulation and the subsequent formation of DSBs at collapsed replication forks.
-
DNA2 Inhibition: The this compound prevents the efficient resection of these newly formed DSBs, thereby crippling the HR repair pathway.
-
Accumulation of Unrepaired DSBs: The cell is left with an overwhelming burden of unrepaired DSBs, leading to genomic instability, cell cycle arrest, and ultimately, apoptosis.
This synergistic killing effect has been observed in various cancer cell lines, including those proficient in BRCA, suggesting a broader applicability of this combination therapy.[9][11]
Quantitative Synergy Data
The synergistic effect of this compound and PARP inhibitors has been quantified in preclinical studies. The following table summarizes the key findings, including IC50 values (the concentration of a drug that inhibits a biological process by 50%) and the Combination Index (CI), a quantitative measure of drug interaction where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
| Cell Line | Drug 1 | IC50 (μM) | Drug 2 | IC50 (μM) | Combination | CI Value | Reference |
| MCF7 (Breast Cancer) | C5 | 1.9 | MK4827 (PARP inhibitor) | 0.8 | C5 (2 μM) + MK4827 (1 μM) | 0.13 | [9] |
Note: The Combination Index (CI) was calculated using the CompuSyn program.[9]
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments used to evaluate the synergistic effect of this compound and PARP inhibitors.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
96-well plates
-
Cancer cell line of interest (e.g., MCF7)
-
Complete cell culture medium
-
This compound and PARP inhibitor (e.g., MK4827)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.
-
Treat the cells with various concentrations of C5, the PARP inhibitor, or the combination of both for a specified period (e.g., 72 hours). Include a vehicle-only control.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate overnight at 37°C in a humidified atmosphere.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Clonogenic Assay
This assay assesses the long-term survival and proliferative capacity of cells after treatment.
Materials:
-
6-well plates
-
Cancer cell line of interest (e.g., MCF7)
-
Complete cell culture medium
-
This compound and PARP inhibitor
-
Fixing solution (e.g., methanol:acetic acid, 3:1)
-
Staining solution (e.g., 0.5% crystal violet in methanol)
Protocol:
-
Seed a low number of cells (e.g., 500 cells per well) in 6-well plates and allow them to attach overnight.
-
Treat the cells with the desired concentrations of C5, the PARP inhibitor, or the combination for 24 hours.
-
Remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium.
-
Incubate the plates for 10-14 days, changing the medium every 2-3 days, until visible colonies are formed.
-
Remove the medium, wash the wells with PBS, and fix the colonies with the fixing solution for 15 minutes.
-
Stain the colonies with the crystal violet solution for 20 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies (typically containing >50 cells).
-
Calculate the surviving fraction for each treatment group relative to the untreated control.
Western Blotting for DNA Damage Markers
This technique is used to detect and quantify proteins involved in the DNA damage response.
Materials:
-
Cell lysates from treated and untreated cells
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-γH2AX, anti-cleaved PARP, anti-p53)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration of the lysates.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analyze the band intensities to determine the relative protein levels.
Immunofluorescence for γH2AX Foci
This method is used to visualize and quantify DNA double-strand breaks within individual cells.
Materials:
-
Cells grown on coverslips
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody (anti-γH2AX)
-
Fluorescently labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Antifade mounting medium
-
Fluorescence microscope
Protocol:
-
Seed cells on coverslips in a multi-well plate and treat as desired.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Block the cells with blocking solution for 1 hour.
-
Incubate the cells with the primary anti-γH2AX antibody overnight at 4°C.
-
Wash the cells with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour in the dark.
-
Wash the cells and counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides using antifade mounting medium.
-
Visualize and capture images using a fluorescence microscope.
-
Quantify the number of γH2AX foci per cell.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in different phases of the cell cycle.
Materials:
-
Cell suspension from treated and untreated cells
-
Cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer to measure the DNA content of the cells.
-
Use cell cycle analysis software to determine the percentage of cells in G1, S, and G2/M phases.
Synergy Analysis
The CompuSyn software is a widely used tool for determining the nature of drug interactions.
Methodology:
-
Generate dose-response curves for each drug individually and for the combination at a constant ratio.
-
Input the dose-effect data into the CompuSyn software.
-
The software calculates the Combination Index (CI) based on the median-effect principle.
-
A CI value less than 1 indicates synergy, a value of 1 indicates an additive effect, and a value greater than 1 indicates antagonism.
Visualizing the Synergy: Pathways and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key concepts discussed in this guide.
Caption: Mechanism of synergistic action between DNA2 and PARP inhibitors.
Caption: Experimental workflow for evaluating synergy.
Caption: Logical framework of the DNA2 and PARP inhibitor synthetic lethality.
Conclusion
The combination of the this compound with PARP inhibitors represents a compelling therapeutic strategy rooted in the principle of synthetic lethality. The preclinical data strongly support a synergistic interaction that leads to enhanced cancer cell killing. This in-depth technical guide provides the foundational knowledge and practical methodologies for researchers and drug development professionals to explore this promising combination further. The detailed protocols and visual aids are intended to facilitate the design and execution of experiments aimed at validating and expanding upon these findings. Future research in this area, including in vivo studies and the identification of predictive biomarkers, will be crucial in translating this powerful synergistic combination into effective clinical therapies for a broader range of cancer patients.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 3. Clonogenic Assay [bio-protocol.org]
- 4. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 5. combosyn.com [combosyn.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. MTT (Assay protocol [protocols.io]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 12. researchgate.net [researchgate.net]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. tandfonline.com [tandfonline.com]
- 15. Immunofluorescence Analysis of γ-H2AX Foci in Mammalian Fibroblasts at Different Phases of the Cell Cycle | Springer Nature Experiments [experiments.springernature.com]
- 16. combosyn.com [combosyn.com]
- 17. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 18. m.youtube.com [m.youtube.com]
The Role of DNA2 Inhibitor C5 in Homologous Recombination: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
DNA2 (DNA Replication Helicase/Nuclease 2) is a multifaceted enzyme with both helicase and nuclease activities, playing a pivotal role in maintaining genomic integrity. Its functions are critical in DNA replication, repair of stalled replication forks, and long-range DNA end resection, a crucial step in the homologous recombination (HR) pathway of DNA double-strand break (DSB) repair.[1][2][3][4] Given its central role in these processes, which are often upregulated in cancer cells to cope with increased replication stress, DNA2 has emerged as a promising therapeutic target.[2][4][5][6] This technical guide provides an in-depth overview of the DNA2 inhibitor C5, detailing its mechanism of action, its impact on homologous recombination, and its potential as a cancer therapeutic, particularly in combination with other agents.
The Critical Role of DNA2 in Homologous Recombination
Homologous recombination is a high-fidelity DNA repair pathway essential for repairing DSBs and restarting stalled or collapsed replication forks.[2] A key initiating step in HR is the 5' to 3' nucleolytic degradation of the DNA ends surrounding the break, a process known as DNA end resection.[2][7][8] This resection generates 3' single-stranded DNA (ssDNA) overhangs, which are subsequently coated by Replication Protein A (RPA) and then by the RAD51 recombinase to form a nucleoprotein filament that mediates the search for and invasion of a homologous template for repair.[9]
DNA2, in concert with other helicases such as Bloom (BLM) and Werner (WRN), is a key player in the long-range resection of these DNA ends.[3][8] The helicase activity of DNA2 aids in unwinding the DNA duplex, while its nuclease activity is responsible for degrading the 5' strand of the unwound DNA, thereby creating the necessary 3' overhang for HR to proceed.[1][3][9]
C5: A Selective Inhibitor of DNA2
C5, chemically known as 4-hydroxy-8-nitroquinoline-3-carboxylic acid, has been identified as a selective and competitive inhibitor of DNA2.[10][11][12] It exerts its inhibitory effects by binding to the helicase domain of DNA2, in a pocket that is critical for DNA binding.[10] This binding competitively inhibits the DNA-dependent ATPase and helicase activities of DNA2, and consequently, its nuclease function which is dependent on DNA binding to the helicase domain.[10][11]
Impact of C5 on Homologous Recombination and Related Pathways
By inhibiting the core functions of DNA2, C5 significantly impairs the process of homologous recombination. This has been demonstrated through various cellular assays:
-
Inhibition of Homologous Recombination (HR) and Single-Strand Annealing (SSA): Studies using the I-SceI/GFP-based reporter assays in U2OS cells have shown that C5 inhibits both HR and SSA in a dose-dependent manner.[8] SSA is another DNA repair pathway that, like HR, relies on DNA end resection.[7]
-
Impairment of DNA End Resection: C5 treatment has been shown to inhibit the resection of stalled replication forks, a process that requires DNA2.[8][10] This leads to an accumulation of DNA damage and increased cellular sensitivity to DNA damaging agents.
-
Sensitization to Chemotherapeutic Agents: By crippling the HR repair pathway, C5 sensitizes cancer cells to chemotherapeutic agents that induce DNA damage, such as camptothecin (B557342) (CPT), a topoisomerase I inhibitor.[10][12][13]
-
Synergistic Effects with PARP Inhibitors: C5 exhibits strong synergistic effects with Poly (ADP-ribose) polymerase (PARP) inhibitors.[10][13] PARP inhibitors are effective in cancers with deficiencies in HR (e.g., those with BRCA1/2 mutations) by creating synthetic lethality. By inhibiting DNA2, C5 can induce a state of "BRCAness" or HR deficiency, thereby expanding the utility of PARP inhibitors to a broader range of cancers.
Quantitative Data Summary
The following table summarizes the key quantitative data regarding the activity of the this compound.
| Parameter | Value | Cell Line | Assay | Reference |
| IC50 for DNA2 Nuclease Activity | 20 µM | - | In vitro nuclease assay | [11] |
| Inhibition of Homologous Recombination (HR) | Dose-dependent inhibition (significant at 20-60 µM) | U2OS | DR-GFP reporter assay | [8] |
| Inhibition of Single-Strand Annealing (SSA) | Dose-dependent inhibition (significant at 20-60 µM) | U2OS | SA-GFP reporter assay | [8] |
| Synergy with PARP Inhibitor (MK4827) | Combination Index (CI) = 0.13 (at 2 µM C5 and 1 µM MK4827) | MCF7 | Clonogenic survival assay | [2] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate further research and validation.
I-SceI-Based DR-GFP Assay for Homologous Recombination Efficiency
This assay quantifies the efficiency of homologous recombination by measuring the reconstitution of a functional GFP gene following an I-SceI-induced double-strand break.
Materials:
-
U2OS-DR-GFP stable cell line (contains a single integrated copy of the DR-GFP reporter)
-
pCBASce-I plasmid (expressing I-SceI endonuclease)
-
Transfection reagent (e.g., Lipofectamine 3000 or electroporation system)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Flow cytometer
Protocol:
-
Cell Seeding: Plate U2OS-DR-GFP cells in 6-well plates at a density that will result in 70-80% confluency on the day of transfection.
-
Transfection:
-
For each well, prepare a transfection mix according to the manufacturer's protocol. Typically, for a 6-well plate, use 2.5 µg of the pCBASce-I plasmid.
-
For experiments with C5, add the desired concentration of the inhibitor to the culture medium immediately after transfection. A dose-response curve can be generated using a range of C5 concentrations (e.g., 0, 10, 20, 40, 60 µM).
-
-
Incubation: Incubate the cells for 48-72 hours post-transfection at 37°C in a humidified incubator with 5% CO2.
-
Cell Harvesting:
-
Wash the cells once with PBS.
-
Add Trypsin-EDTA to detach the cells.
-
Resuspend the cells in complete culture medium and transfer to flow cytometry tubes.
-
-
Flow Cytometry Analysis:
-
Analyze the percentage of GFP-positive cells using a flow cytometer.
-
Gate on the live cell population based on forward and side scatter.
-
The percentage of GFP-positive cells in the pCBASce-I transfected population (minus the background from a mock transfection) represents the frequency of homologous recombination.
-
Quantitative PCR (qPCR)-Based DNA End Resection Assay
This method quantifies the extent of DNA end resection at a specific genomic locus following the induction of a double-strand break.
Materials:
-
Cell line with a system for inducing site-specific DSBs (e.g., ER-AsiSI U2OS cells)
-
4-hydroxytamoxifen (4-OHT) for inducing AsiSI
-
This compound
-
Genomic DNA extraction kit
-
Restriction enzyme that cuts near the DSB site but is blocked by ssDNA
-
qPCR primers flanking the restriction site
-
qPCR master mix with a fluorescent dye (e.g., SYBR Green)
-
Real-time PCR instrument
Protocol:
-
Cell Treatment:
-
Treat ER-AsiSI U2OS cells with 300 nM 4-OHT for 4 hours to induce DSBs.
-
For inhibitor studies, pre-treat cells with the desired concentration of C5 for 1-2 hours before adding 4-OHT.
-
-
Genomic DNA Extraction: Harvest cells and extract genomic DNA using a suitable kit.
-
Restriction Digestion:
-
Digest an aliquot of the genomic DNA with a restriction enzyme whose recognition site is close to the DSB. This enzyme will only cut dsDNA, so resected ssDNA will remain intact.
-
Include a mock-digested sample (without the enzyme) as a control.
-
-
qPCR Analysis:
-
Perform qPCR using primers that flank the restriction site.
-
The amount of PCR product from the digested sample will be proportional to the amount of resected ssDNA.
-
Calculate the percentage of resection using the following formula: % Resection = (Amount of DNA in digested sample / Amount of DNA in mock-digested sample) * 100
-
Clonogenic Survival Assay for Synergistic Effects
This assay assesses the long-term proliferative capacity of cells after treatment with C5 and a PARP inhibitor, allowing for the quantification of synergistic interactions.
Materials:
-
Cancer cell line of interest (e.g., MCF7)
-
This compound
-
PARP inhibitor (e.g., Olaparib, MK4827)
-
Complete culture medium
-
6-well plates
-
Crystal violet staining solution (0.5% crystal violet in 20% methanol)
Protocol:
-
Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells per well) in 6-well plates and allow them to attach overnight.
-
Drug Treatment:
-
Treat the cells with a range of concentrations of C5 alone, the PARP inhibitor alone, and combinations of both drugs.
-
Include a vehicle-treated control.
-
-
Incubation: Incubate the plates for 10-14 days at 37°C in a humidified incubator, allowing colonies to form.
-
Colony Staining:
-
Wash the plates with PBS.
-
Fix the colonies with methanol (B129727) for 15 minutes.
-
Stain the colonies with crystal violet solution for 20-30 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
-
Colony Counting and Analysis:
-
Count the number of colonies (typically defined as containing >50 cells).
-
Calculate the surviving fraction for each treatment by normalizing the number of colonies to that of the vehicle-treated control.
-
Use software like CompuSyn to calculate the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
Signaling Pathways and Experimental Workflows
Visual representations of the key pathways and experimental workflows are provided below using Graphviz (DOT language).
Homologous Recombination Pathway and the Role of DNA2
Caption: The central role of DNA2 in long-range DNA end resection during homologous recombination.
Experimental Workflow for DR-GFP Homologous Recombination Assay
Caption: Workflow for assessing homologous recombination efficiency using the DR-GFP reporter assay.
Logical Relationship of C5 and PARP Inhibitor Synergy
Caption: The synergistic interaction between DNA2 and PARP inhibitors leading to cancer cell death.
Conclusion
The this compound represents a promising therapeutic agent that targets a key vulnerability in cancer cells – their reliance on robust DNA repair pathways to manage replication stress. By inhibiting the critical function of DNA2 in homologous recombination, C5 not only demonstrates efficacy as a standalone agent but also exhibits powerful synergy with other DNA damaging agents and PARP inhibitors. The detailed experimental protocols and conceptual frameworks provided in this guide are intended to empower researchers and drug development professionals to further explore the therapeutic potential of targeting DNA2 in oncology. Further investigation into the in vivo efficacy, pharmacokinetics, and potential resistance mechanisms of C5 and other DNA2 inhibitors is warranted to translate these promising preclinical findings into clinical applications.
References
- 1. A qPCR-Based Protocol to Quantify DSB Resection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. openworks.mdanderson.org [openworks.mdanderson.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Protocol to measure end resection intermediates at sequence-specific DNA double-strand breaks by quantitative polymerase chain reaction using ER-AsiSI U2OS cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assaying break and nick-induced homologous recombination in mammalian cells using the DR-GFP reporter and Cas9 nucleases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Homologous Recombination Assay for Interstrand Cross-Link Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantifying DNA End Resection in Human Cells | Springer Nature Experiments [experiments.springernature.com]
- 11. static.igem.wiki [static.igem.wiki]
- 12. pnas.org [pnas.org]
- 13. Genetic Steps of Mammalian Homologous Repair with Distinct Mutagenic Consequences - PMC [pmc.ncbi.nlm.nih.gov]
Biochemical Properties of DNA2 Inhibitor C5: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the biochemical properties and mechanism of action of C5 (4-hydroxy-8-nitroquinoline-3-carboxylic acid), a selective small molecule inhibitor of the DNA2 (DNA replication helicase/nuclease 2) enzyme. DNA2 is a critical enzyme in DNA replication and repair, making it a promising target for cancer therapy. Its upregulation in cancer cells helps them counteract DNA damage and replication stress, contributing to survival and chemoresistance. C5 has been identified as a potent inhibitor that sensitizes cancer cells to chemotherapeutic agents by disrupting these crucial DNA metabolic processes.
Mechanism of Action
C5 functions as a competitive inhibitor of DNA2.[1][2][3][4][5] Biochemical and mutagenesis analyses have revealed that C5 binds to a pocket within the helicase domain of DNA2, near a DNA-binding motif.[6][7][8][9] This binding site is crucial for both the nuclease and helicase functions, suggesting that C5's primary action is to interfere with the enzyme's ability to engage with its DNA substrate.[6][7][9] This steric hindrance consequently inhibits all major enzymatic activities of DNA2:
-
Nuclease Activity: C5 directly inhibits the endonuclease and exonuclease functions of DNA2.
-
Helicase Activity: The unwinding of DNA duplexes is effectively suppressed.[8]
-
DNA-dependent ATPase Activity: As ATP hydrolysis is coupled to DNA binding and translocation, C5's interference with DNA binding also inhibits ATPase activity.[2][4][5][6]
-
DNA Binding: Electrophoretic mobility shift assays (EMSA) confirm that C5 reduces the formation of the DNA2-DNA substrate complex.[6]
The competitive nature of this inhibition means C5 directly competes with the DNA substrate for binding to the enzyme.[6]
Quantitative Biochemical Data
The inhibitory potency of C5 against DNA2 has been quantified through various biochemical assays. The key parameters are summarized below.
| Parameter | Value | Description | Reference |
| Nuclease Activity IC50 | ~20 µM | The concentration of C5 required to inhibit 50% of DNA2 nuclease activity. | [1][2][3][4][5] |
| DNA Binding IC50 | ~30 µM | The concentration of C5 required to reduce the formation of the DNA2-DNA substrate complex by 50%. | [6][8] |
| Glide XP Docking Score | -8.3 kcal/mol | A theoretical score from virtual screening indicating a high binding affinity to the modeled DNA2 helicase domain. | [6] |
Cellular Effects and Affected Signaling Pathways
In a cellular context, the inhibition of DNA2 by C5 disrupts critical DNA repair and replication fork maintenance pathways. This disruption is the basis for its efficacy in sensitizing cancer cells to DNA-damaging agents like camptothecin (B557342) (CPT) and PARP inhibitors.[6][7][9]
Key Cellular Functions Inhibited by C5:
-
DNA End Resection: C5 inhibits the resection of DNA double-strand breaks (DSBs), a crucial step for repair via homologous recombination (HR).[6][8]
-
Replication Fork Restart: It prevents the restart of stalled DNA replication forks, leading to fork collapse and cell death.[6][7][8]
-
Protection of Nascent DNA: C5 suppresses the excessive degradation (over-resection) of newly synthesized DNA strands in cells with defective fork protection mechanisms (e.g., those with BRCA2 mutations).[6][7][9]
-
Homologous Recombination (HR) & Single-Strand Annealing (SSA): By inhibiting end resection, C5 reduces the frequency of both HR and SSA repair pathways.[6][8]
-
Cell Cycle Progression: Treatment with C5 leads to cell cycle arrest in the late S/G2 phase and reduces entry into mitosis.[8]
These cellular effects demonstrate that C5 effectively phenocopies the genetic knockout of DNA2.[8]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. amsbio.com [amsbio.com]
- 3. universalbiologicals.com [universalbiologicals.com]
- 4. NB-64-06429-100mg | DNA2 inhibitor C5 [35973-25-2] Clinisciences [clinisciences.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A Selective Small Molecule DNA2 Inhibitor for Sensitization of Human Cancer Cells to Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Selective Small Molecule DNA2 Inhibitor for Sensitization of Human Cancer Cells to Chemotherapy [authors.library.caltech.edu]
- 8. This compound ≥95% (HPLC), powder, DNA2 helicase/nuclease inhibitor | Sigma-Aldrich [sigmaaldrich.com]
- 9. A Selective Small Molecule DNA2 Inhibitor for Sensitization of Human Cancer Cells to Chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Cellular Impact of C5: A Technical Guide to a Novel DNA2 Inhibitor
For Immediate Release
[City, State] – [Date] – In the intricate landscape of cancer therapeutics, the quest for targeted inhibitors that exploit tumor-specific vulnerabilities remains a paramount objective. A promising avenue of investigation lies in the targeting of DNA repair pathways, which are often dysregulated in cancer cells. This whitepaper delves into the cellular and molecular ramifications of C5, a selective small-molecule inhibitor of DNA2 (DNA replication helicase/nuclease 2), providing a comprehensive resource for researchers, scientists, and drug development professionals.
DNA2 is a multifunctional enzyme critical for the maintenance of genomic integrity, playing pivotal roles in DNA replication, DNA double-strand break (DSB) repair, and telomere homeostasis.[1][2] Its overexpression in various cancers, often associated with poor prognosis and resistance to chemotherapy, underscores its potential as a therapeutic target.[1][3] C5, identified as 4-hydroxy-8-nitroquinoline-3-carboxylic acid, has emerged as a potent and specific inhibitor of DNA2's nuclease and helicase activities, offering a unique opportunity to dissect its cellular functions and explore its therapeutic potential.[4][5]
This technical guide will provide an in-depth analysis of the cellular pathways modulated by C5, present quantitative data on its efficacy, detail key experimental methodologies for its study, and visualize the complex molecular interactions through detailed diagrams.
Core Cellular Pathways Disrupted by C5
C5 exerts its cellular effects by binding to the helicase domain of DNA2, thereby inhibiting its enzymatic functions.[6] This inhibition disrupts several critical DNA maintenance pathways:
-
DNA End Resection and Homologous Recombination (HR): DNA end resection, the process of generating 3' single-stranded DNA (ssDNA) tails at DSBs, is a prerequisite for HR-mediated repair. DNA2 is a key nuclease in this process. C5 has been shown to inhibit DNA end resection, consequently impairing HR.[6] This disruption of a major DNA repair pathway sensitizes cancer cells to DNA damaging agents.
-
Replication Fork Stability and Restart: The progression of replication forks can be impeded by various obstacles, leading to stalled forks. DNA2 plays a crucial role in the processing and restart of these stalled forks. C5 treatment inhibits the restart of stalled replication forks, leading to their collapse and the accumulation of DNA damage.[4][5][6] Furthermore, in cells with defective replication fork protection, such as those with BRCA2 mutations, C5 prevents the excessive degradation of nascent DNA.[4][5]
-
Single-Strand Annealing (SSA): C5 has also been demonstrated to reduce the efficiency of the single-strand annealing pathway, another mechanism for repairing DSBs.[6]
-
Synthetic Lethality with PARP Inhibitors: One of the most promising therapeutic strategies involving C5 is its synergistic effect with Poly (ADP-ribose) polymerase (PARP) inhibitors.[1][4][5] PARP inhibitors trap PARP1 on DNA, leading to replication fork stalling and the formation of DSBs that are typically repaired by HR. By inhibiting the HR pathway, C5 creates a synthetic lethal interaction with PARP inhibitors, leading to enhanced cancer cell killing.[1] This combination is particularly effective in breast cancer cells.[1]
-
Synthetic Lethality in Mutant p53 Cancers: Recent studies have revealed a synthetic lethal interaction between DNA2 inhibition and mutant p53.[3][7][8] Mutant p53 can interfere with the ATR-mediated checkpoint response to replication stress, making these cancer cells more reliant on DNA2 for survival.[7] Inhibition of DNA2 by C5 or its analogs in mutant p53-harboring cancers leads to increased cell death.[3][7][8]
Quantitative Analysis of C5's Efficacy
The following tables summarize the key quantitative data regarding the inhibitory activity of C5 and its effects on cancer cells.
| Parameter | Value | Assay/Cell Line | Reference |
| IC50 (DNA2 Nuclease Activity) | 20 µM | In vitro nuclease assay | [9][10][11][12] |
| IC50 (DNA2 Nuclease Activity) | 20-30 µM | In vitro nuclease assay |
Table 1: In Vitro Inhibitory Activity of C5
| Cell Line | Treatment | IC50 / Effect | Reference |
| MCF7 (Breast Cancer) | C5 + MK4827 (PARP inhibitor) | IC50 (C5) = 1.9 µM, IC50 (MK4827) = 0.8 µM, Combination Index = 0.13 | [1] |
| A549 (Lung Cancer) | C5 | CC50 > 100 µM | [9] |
Table 2: Cellular Efficacy of C5
Visualizing the Impact of C5 on Cellular Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the key cellular pathways affected by C5.
Caption: C5 inhibits DNA2, a key nuclease in DNA end resection, thereby blocking the formation of 3' ssDNA tails required for homologous recombination.
Caption: C5 inhibits DNA2's role in processing and restarting stalled replication forks, leading to fork collapse and cell cycle arrest.
Caption: C5 and PARP inhibitors exhibit synthetic lethality by simultaneously disabling two critical DNA repair pathways, leading to enhanced cancer cell death.
Detailed Experimental Protocols
To facilitate further research and validation of C5's effects, detailed methodologies for key experiments are provided below.
Clonogenic Survival Assay
This assay assesses the ability of a single cell to grow into a colony, providing a measure of cell reproductive viability after treatment.
Materials:
-
Cancer cell lines (e.g., MCF7)
-
Complete cell culture medium
-
C5 and/or other compounds (e.g., PARP inhibitor MK4827, Camptothecin)
-
6-well plates
-
Crystal Violet staining solution (0.5% w/v in methanol)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed cells in 6-well plates at a low density (e.g., 500-1000 cells/well) and allow them to attach overnight.
-
Treat the cells with varying concentrations of C5 alone or in combination with another agent for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
After treatment, remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium.
-
Incubate the plates for 10-14 days, allowing colonies to form.
-
Wash the colonies with PBS and fix with methanol (B129727) for 15 minutes.
-
Stain the colonies with Crystal Violet solution for 30 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies (typically containing >50 cells).
-
Calculate the survival fraction by normalizing the number of colonies in the treated wells to that in the control wells.
DNA Fiber Assay for Replication Fork Dynamics
This technique allows for the direct visualization of DNA replication at the single-molecule level.
Materials:
-
Exponentially growing cells
-
5-chloro-2'-deoxyuridine (CldU) and 5-iodo-2'-deoxyuridine (IdU)
-
Hydroxyurea (HU) or other replication stress-inducing agents
-
Lysis buffer (e.g., 0.5% SDS, 200 mM Tris-HCl pH 7.4, 50 mM EDTA)
-
Spreading buffer (e.g., PBS)
-
Glass slides
-
Primary antibodies (anti-CldU, anti-IdU)
-
Fluorescently labeled secondary antibodies
-
Microscope with fluorescence capabilities
Procedure:
-
Pulse-label cells with CldU (e.g., 25 µM for 20 minutes).
-
Wash the cells and then pulse-label with IdU (e.g., 250 µM for 20 minutes). To study fork restart, a treatment with HU can be introduced between the CldU and IdU pulses. C5 can be added during the HU treatment and subsequent IdU pulse.
-
Harvest the cells and resuspend them in PBS.
-
Lyse a small number of cells directly on a glass slide with lysis buffer.
-
Tilt the slide to allow the DNA to spread down the slide.
-
Fix the DNA fibers with a methanol/acetic acid (3:1) solution.
-
Denature the DNA with 2.5 M HCl.
-
Block the slides and incubate with primary antibodies against CldU and IdU.
-
Wash and incubate with fluorescently labeled secondary antibodies.
-
Mount the slides and acquire images using a fluorescence microscope.
-
Measure the length of the CldU and IdU tracks to determine replication fork speed and analyze fork restart events.
Immunofluorescence for DNA Damage Foci
This method is used to visualize the localization of DNA damage response proteins to sites of DNA damage.
Materials:
-
Cells grown on coverslips
-
Treatment agents (e.g., C5, DNA damaging agents)
-
Paraformaldehyde (PFA) for fixation
-
Triton X-100 for permeabilization
-
Blocking solution (e.g., bovine serum albumin in PBS)
-
Primary antibodies (e.g., anti-γH2AX, anti-RAD51)
-
Fluorescently labeled secondary antibodies
-
DAPI for nuclear counterstaining
-
Mounting medium
Procedure:
-
Seed cells on coverslips in a multi-well plate and allow them to adhere.
-
Treat the cells with the desired agents for the specified time.
-
Fix the cells with 4% PFA for 15 minutes.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Block the cells with blocking solution for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash with PBS and incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips onto glass slides using mounting medium.
-
Visualize the foci using a fluorescence or confocal microscope and quantify the number and intensity of foci per cell.
Conclusion and Future Directions
The DNA2 inhibitor C5 represents a valuable tool for probing the intricate network of DNA replication and repair pathways. Its ability to disrupt multiple, critical cellular processes, particularly in the context of cancer-associated vulnerabilities, highlights its potential as a lead compound for the development of novel anticancer therapies. The synergistic effects observed with PARP inhibitors and in the context of mutant p53-harboring cancers are particularly compelling and warrant further preclinical and clinical investigation.
Future research should focus on optimizing the potency and pharmacokinetic properties of C5 and its analogs, identifying predictive biomarkers for patient stratification, and exploring its efficacy in a broader range of cancer types. The detailed methodologies and pathway visualizations provided in this guide are intended to facilitate these endeavors and accelerate the translation of this promising therapeutic strategy from the laboratory to the clinic.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. A Selective Small Molecule DNA2 Inhibitor for Sensitization of Human Cancer Cells to Chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Selective Small Molecule DNA2 Inhibitor for Sensitization of Human Cancer Cells to Chemotherapy [authors.library.caltech.edu]
- 6. A Selective Small Molecule DNA2 Inhibitor for Sensitization of Human Cancer Cells to Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DNA2 Nuclease Inhibition Confers Synthetic Lethality in Cancers with Mutant p53 and Synergizes with PARP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DNA2 Nuclease Inhibition Confers Synthetic Lethality in Cancers with Mutant p53 and Synergizes with PARP Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. This compound - MedChem Express [bioscience.co.uk]
- 11. amsbio.com [amsbio.com]
- 12. NB-64-06429-100mg | this compound [35973-25-2] Clinisciences [clinisciences.com]
An In-depth Technical Guide on the Early Research of 4-hydroxy-8-nitroquinoline-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the foundational research on 4-hydroxy-8-nitroquinoline-3-carboxylic acid, a molecule of significant interest in the field of oncology. This document details its synthesis, biological activity as a DNA2 protein inhibitor, and the experimental protocols utilized in its early assessments.
Core Compound Properties
4-hydroxy-8-nitroquinoline-3-carboxylic acid is a quinoline (B57606) derivative with the following chemical and physical properties.[1]
| Property | Value |
| Molecular Formula | C₁₀H₆N₂O₅ |
| Molecular Weight | 234.16 g/mol |
| CAS Number | 35973-25-2 |
| IUPAC Name | 8-nitro-4-oxo-1H-quinoline-3-carboxylic acid |
| Synonyms | NSC-105808, DNA2 inhibitor C5 |
Synthesis Pathway
The synthesis of 4-hydroxy-8-nitroquinoline-3-carboxylic acid can be achieved through the Gould-Jacobs reaction. This established method for preparing 4-hydroxyquinoline (B1666331) derivatives involves the condensation of an aniline (B41778) with an alkoxymethylenemalonic ester, followed by cyclization.
References
Methodological & Application
Application Notes and Protocols for DNA2 Inhibitor C5 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of C5, a selective small molecule inhibitor of DNA2 (DNA replication helicase/nuclease 2), in cell culture experiments. C5 offers a potent tool for investigating DNA replication and repair mechanisms and for sensitizing cancer cells to therapeutic agents.
Introduction
DNA2 is a crucial enzyme involved in maintaining genomic stability through its roles in DNA replication, DNA double-strand break (DSB) repair, and telomere maintenance.[1] Cancer cells often upregulate DNA repair proteins like DNA2 to counteract the DNA damage caused by replication stress, promoting their survival.[2][3][4] The inhibitor C5, identified as 4-hydroxy-8-nitroquinoline-3-carboxylic acid, selectively targets DNA2, making it a valuable tool for cancer research and drug development.[2][3][4]
C5 binds to the helicase domain of DNA2, competitively inhibiting its nuclease, DNA-dependent ATPase, and helicase activities.[2][5][6] This inhibition disrupts key cellular processes, including:
-
DNA End Resection: C5 inhibits the resection of DNA ends, a critical step in both homologous recombination (HR) and single-strand annealing (SSA) repair pathways.[2][7]
-
Replication Fork Restart: The inhibitor suppresses the restart of stalled DNA replication forks, a vital mechanism for overcoming replication stress.[2][7]
-
Fork Protection: C5 is particularly potent in inhibiting the over-resection of nascent DNA in cells with defective replication fork protection, such as those with BRCA2 mutations.[2]
By disrupting these fundamental DNA metabolic pathways, C5 can induce cell cycle arrest in the late S/G2 phase and sensitize cancer cells to DNA-damaging agents and other targeted therapies.[7]
Data Presentation
Inhibitory Activity of C5
| Parameter | Value | Reference |
| Target | DNA2 nuclease/helicase | [2] |
| IC50 (nuclease activity) | 20-30 µM | [7] |
| Binding Site | Helicase domain, near the DNA binding site | [2][7] |
| Mode of Inhibition | Competitive | [2] |
Synergistic Effects of C5 with Chemotherapeutic Agents
The efficacy of C5 can be significantly enhanced when used in combination with other anti-cancer drugs, particularly those that induce DNA damage or inhibit parallel DNA repair pathways.
| Cell Line | Combination Agent | IC50 (C5) | IC50 (Combination Agent) | Combination Index (CI) | Synergy Level | Reference |
| MCF7 (Breast Cancer) | MK4827 (PARP Inhibitor) | 1.9 µM | 0.8 µM | 0.13 | Very Strong Synergy | [8] |
| MCF7 (Breast Cancer) | Camptothecin (CPT) | 1 µM (fixed concentration) | Synergistic killing observed | Not specified | Synergistic | [8] |
Signaling Pathways and Experimental Workflows
Mechanism of Action of DNA2 Inhibitor C5
Caption: Mechanism of C5 inhibition of DNA2 activities.
Experimental Workflow: Assessing Synergy with PARP Inhibitors
Caption: Workflow for clonogenic synergy assay.
Experimental Protocols
Protocol 1: Cell Viability and IC50 Determination (Clonogenic Assay)
This protocol is used to assess the long-term survival of cells after treatment with C5 and to determine the half-maximal inhibitory concentration (IC50).
Materials:
-
Cancer cell line of interest (e.g., MCF7, A549)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
6-well plates
-
Crystal Violet staining solution (0.5% w/v in 25% methanol)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed a low density of cells (e.g., 500-1000 cells/well) in 6-well plates and allow them to attach overnight.
-
Drug Treatment: The next day, replace the medium with fresh medium containing a serial dilution of C5. Include a DMSO-only control. For synergy experiments, also include wells with the second drug alone and in combination with C5.
-
Incubation: Incubate the plates for 7-14 days, or until visible colonies form in the control wells.
-
Colony Fixation and Staining:
-
Wash the wells twice with PBS.
-
Fix the colonies with 100% methanol (B129727) for 15 minutes.
-
Remove the methanol and stain with Crystal Violet solution for 20 minutes at room temperature.
-
Gently wash the plates with water and allow them to air dry.
-
-
Colony Counting and Analysis:
-
Count the number of colonies (typically >50 cells) in each well.
-
Normalize the colony counts to the DMSO control to determine the survival fraction.
-
Plot the survival fraction against the drug concentration and use a non-linear regression model to calculate the IC50 value. For synergy analysis, use software like Compusyn to calculate the Combination Index (CI).[2]
-
Protocol 2: Analysis of DNA Damage Response (Immunofluorescence for γ-H2AX)
This protocol detects the formation of γ-H2AX foci, a marker for DNA double-strand breaks, following C5 treatment.
Materials:
-
Cells grown on coverslips in 24-well plates
-
This compound
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking buffer (e.g., Image-iT FX signal enhancer or 5% BSA in PBS)
-
Primary antibody against γ-H2AX
-
Fluorescently-labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Treatment: Treat cells grown on coverslips with C5 at the desired concentration and for the desired time (e.g., 24 hours).[2]
-
Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix with 4% PFA for 15 minutes at room temperature.
-
Wash twice with PBS.
-
Permeabilize with 0.1% Triton X-100 for 10 minutes.
-
-
Blocking and Antibody Incubation:
-
Wash twice with PBS.
-
Block with blocking buffer for 1 hour at room temperature.
-
Incubate with the primary anti-γ-H2AX antibody (diluted in blocking buffer) for 1.5 hours at room temperature or overnight at 4°C.[2]
-
Wash three times with PBS.
-
Incubate with the fluorescently-labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
-
Staining and Mounting:
-
Wash three times with PBS.
-
Counterstain with DAPI for 5 minutes.
-
Wash twice with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
-
Imaging and Analysis:
-
Visualize the cells using a fluorescence microscope.
-
Quantify the number and intensity of γ-H2AX foci per nucleus.
-
Protocol 3: Cell Cycle Analysis
This protocol determines the effect of C5 on cell cycle distribution. Inhibition of DNA2 is expected to cause an accumulation of cells in the S and G2/M phases.[7]
Materials:
-
Cells treated with C5
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting and Fixation:
-
Harvest both adherent and floating cells and pellet them by centrifugation.
-
Wash the cell pellet once with PBS.
-
Resuspend the cells in a small volume of PBS and add ice-cold 70% ethanol dropwise while vortexing to fix the cells.
-
Store the fixed cells at -20°C for at least 2 hours (or up to several weeks).
-
-
Staining:
-
Pellet the fixed cells by centrifugation and wash once with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer.
-
Use appropriate software to model the cell cycle distribution and determine the percentage of cells in the G1, S, and G2/M phases.
-
References
- 1. mdpi.com [mdpi.com]
- 2. A Selective Small Molecule DNA2 Inhibitor for Sensitization of Human Cancer Cells to Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Selective Small Molecule DNA2 Inhibitor for Sensitization of Human Cancer Cells to Chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Selective Small Molecule DNA2 Inhibitor for Sensitization of Human Cancer Cells to Chemotherapy [authors.library.caltech.edu]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound - MedChem Express [bioscience.co.uk]
- 7. This compound ≥95% (HPLC), powder, DNA2 helicase/nuclease inhibitor | Sigma-Aldrich [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for DNA2 Inhibitor C5
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental use of C5, a selective small molecule inhibitor of DNA2 (DNA Replication Helicase/Nuclease 2). The following protocols and data are intended to guide researchers in utilizing C5 to study DNA repair pathways and to explore its potential as a cancer therapeutic.
Mechanism of Action
C5 is a potent and specific inhibitor of DNA2, a key enzyme involved in DNA replication and repair.[1][2] It acts as a competitive inhibitor, binding to the helicase domain of DNA2 and subsequently inhibiting its nuclease, ATPase, and helicase activities.[1][3] This inhibition disrupts critical cellular processes, including:
-
DNA End Resection: C5 inhibits the 5'-3' resection of DNA double-strand breaks (DSBs), a crucial step in homologous recombination (HR) and single-strand annealing (SSA) repair pathways.[3][4]
-
Stalled Replication Fork Restart: The inhibitor prevents the restart of stalled DNA replication forks, leading to an accumulation of DNA damage.[3][4][5]
-
Replication Fork Protection: C5 can suppress the over-resection of nascent DNA in cells with defective replication fork protection mechanisms.[3][4][5]
By disrupting these pathways, C5 can induce cell cycle arrest, typically in the S-phase or late S/G2 phase, and sensitize cancer cells to DNA-damaging agents and PARP inhibitors.[6][7]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway affected by DNA2 inhibitor C5 and a general experimental workflow for its characterization.
Caption: Signaling pathway of this compound.
Caption: Experimental workflow for C5 inhibitor.
Quantitative Data Summary
The following tables summarize the inhibitory concentrations of C5 across various cell lines and its synergistic effects with other agents.
Table 1: IC50 Values of this compound in Human Cancer Cell Lines [3][8]
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Lung Cancer | ~25 |
| H1299 | Lung Cancer | ~30 |
| H460 | Lung Cancer | ~20 |
| H23 | Lung Cancer | ~15 |
| MCF7 | Breast Cancer | ~10 |
| MDA-MB-231 | Breast Cancer | ~20 |
| T47D | Breast Cancer | ~15 |
| BT549 | Breast Cancer | ~25 |
| HCT116 | Colorectal Cancer | ~30 |
| HT29 | Colorectal Cancer | ~40 |
| SW480 | Colorectal Cancer | ~35 |
| RKO | Colorectal Cancer | ~25 |
| U2OS | Osteosarcoma | ~20 |
| HeLa | Cervical Cancer | ~30 |
| 293T | Embryonic Kidney | ~70 |
| RPE-1 | Retinal Pigment Epithelium | >80 |
| MRC5 | Fetal Lung Fibroblast | >80 |
| WI38 | Fetal Lung Fibroblast | >80 |
Note: IC50 values were determined after 7 days of incubation with C5. Values are averages from two independent assays.
Table 2: Enzymatic and Cellular IC50 of C5
| Assay Type | Target/Cell Line | IC50 (µM) |
| Enzymatic Assay | DNA2 Nuclease | 20[1][2][3] |
| DNA Binding Assay (EMSA) | DNA2 Substrate Binding | 30[3] |
| Cell Proliferation Assay | Panel of 18 Cancer Cell Lines | 7 - 70[3][8] |
Table 3: Synergistic Effects of C5 with Other Agents
| Cell Line | Combination Agent | Effect | Combination Index (CI) |
| MCF7 | Camptothecin (CPT) | Synergistic cell killing | Not specified |
| MCF7 | PARP Inhibitor (MK4827) | Strong synergistic inhibition of cell survival | 0.13[7] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of C5 on cancer cell lines and to calculate IC50 values.[9]
Materials:
-
This compound (dissolved in DMSO)
-
Cancer cell line of interest
-
96-well plates
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
Procedure:
-
Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of C5 in complete culture medium. The final concentration of DMSO should be less than 0.1%.
-
Remove the overnight culture medium and add 100 µL of the C5-containing medium to each well. Include a vehicle control (DMSO only).
-
Incubate the plate for 72 hours to 7 days at 37°C in a humidified incubator with 5% CO2.[3][8]
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 490 nm or 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value using appropriate software (e.g., CompuSyn).[3][8]
Western Blot Analysis
This protocol is used to detect changes in protein expression levels, such as markers of DNA damage (γ-H2AX) and replication stress (phosphorylated RPA), upon treatment with C5.[3]
Materials:
-
Cells treated with C5
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-γ-H2AX, anti-p-RPA, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Treat cells with the desired concentrations of C5 for the specified time (e.g., 24 hours).[3]
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates.
-
Denature the protein samples by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
Immunofluorescence Staining
This protocol allows for the visualization of protein localization and the formation of nuclear foci, such as γ-H2AX and p-RPA foci, which are indicative of DNA damage and replication stress.[3]
Materials:
-
Cells grown on coverslips or chamber slides
-
C5 inhibitor
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibodies (e.g., anti-γ-H2AX, anti-p-RPA)
-
Fluorophore-conjugated secondary antibodies
-
DAPI (for nuclear counterstaining)
-
Mounting medium
Procedure:
-
Seed cells on coverslips and treat with C5 for the desired time (e.g., 24 hours).[3]
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Block non-specific antibody binding with blocking solution for 1 hour.
-
Incubate with primary antibodies diluted in blocking solution for 1.5 hours at room temperature or overnight at 4°C.[3]
-
Wash with PBS and incubate with fluorophore-conjugated secondary antibodies for 1 hour at room temperature, protected from light.
-
Wash with PBS and counterstain the nuclei with DAPI.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Visualize the cells using a fluorescence microscope.
Homologous Recombination (HR) and Single-Strand Annealing (SSA) Reporter Assays
These assays are used to quantify the efficiency of HR and SSA repair pathways in the presence of C5.[3]
Materials:
-
U2OS cells stably expressing DR-GFP (for HR) or SA-GFP (for SSA) reporter constructs
-
I-SceI expression vector
-
C5 inhibitor
-
Transfection reagent
-
Flow cytometer
Procedure:
-
Transfect the reporter cells with the I-SceI expression vector to induce a site-specific DSB.
-
Immediately after transfection, treat the cells with various concentrations of C5.
-
Incubate the cells for 48-72 hours to allow for repair and GFP expression.[3]
-
Harvest the cells and analyze the percentage of GFP-positive cells by flow cytometry.
-
The reduction in the percentage of GFP-positive cells in C5-treated samples compared to the control indicates inhibition of the respective repair pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. amsbio.com [amsbio.com]
- 3. A Selective Small Molecule DNA2 Inhibitor for Sensitization of Human Cancer Cells to Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Selective Small Molecule DNA2 Inhibitor for Sensitization of Human Cancer Cells to Chemotherapy [authors.library.caltech.edu]
- 5. A Selective Small Molecule DNA2 Inhibitor for Sensitization of Human Cancer Cells to Chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. DNA2 Nuclease Inhibition Confers Synthetic Lethality in Cancers with Mutant p53 and Synergizes with PARP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
optimal concentration of DNA2 inhibitor C5 for experiments
Application Notes and Protocols for DNA2 Inhibitor C5
Audience: Researchers, scientists, and drug development professionals.
Introduction: DNA replication and repair nuclease 2 (DNA2) is a multifunctional enzyme possessing both helicase and nuclease activities, which are critical for maintaining genome stability. It plays a key role in DNA end resection during homologous recombination (HR) repair of double-strand breaks and in the restart of stalled replication forks.[1][2] Due to the frequent upregulation of DNA repair proteins in cancer cells, DNA2 has emerged as a promising therapeutic target.[1][2]
C5 (also known as 4-hydroxy-8-nitroquinoline-3-carboxylic acid or NSC-15765) is a selective, competitive small molecule inhibitor of DNA2.[1][2][3][4][5] It binds to the helicase domain of DNA2, blocking the enzyme's ability to bind to its DNA substrate.[1] This allosterically inhibits the nuclease, DNA-dependent ATPase, and helicase functions of DNA2, making C5 a valuable tool for studying DNA repair and a potential lead compound for sensitizing cancer cells to chemotherapeutic agents.[1][3][5]
Data Presentation
The optimal concentration of C5 is highly dependent on the experimental context, including the cell line and the specific biological question being addressed. The following tables summarize key quantitative data for C5.
Table 1: In Vitro Enzymatic and Binding Inhibition of DNA2 by C5
| Parameter | IC50 Value | Description |
| Enzymatic Nuclease Activity | ~20 µM | The concentration of C5 required to inhibit 50% of DNA2's nuclease activity in a cell-free enzymatic assay.[1][3][4][5][6][7] |
| DNA Substrate Binding | ~30 µM | The concentration of C5 needed to reduce the formation of the DNA2-substrate complex by 50% in an electrophoretic mobility shift assay (EMSA).[1] |
Table 2: Cellular IC50 Values of C5 in Cancer Cell Lines
| Cell Line Type | IC50 Range | Treatment Duration | Notes |
| Panel of 18 human cancer cell lines (including breast, colon, etc.) | 7 µM - 70 µM | 7 days | Demonstrates a broad range of sensitivity across different cancer types.[1][6] |
| MCF7 (Breast Cancer) | 1.9 µM | Not specified | This lower IC50 was observed when used in combination with PARP inhibitor MK4827 (0.8 µM), indicating strong synergy.[7] |
Table 3: Effective Concentrations of C5 in Specific Cellular Assays
| Experiment | Cell Line | C5 Concentration | Treatment Duration | Outcome |
| On-target cytotoxicity validation | MCF7 (Human), MES (Mouse) | 1 µM | 4 days | Confirmed that cells with DNA2 knockdown or knockout are more resistant to C5.[6] |
| Inhibition of ssDNA accumulation at stalled replication forks | U2OS (Osteosarcoma) | 20 µM | 5 hours (co-treatment with 4 mM HU) | Prevented accumulation of single-stranded DNA, mimicking DNA2 knockdown.[1] |
| Sensitization to PARP inhibitors | MCF7 (Breast Cancer) | 2 µM | Not specified | Showed strong synergistic cell killing when combined with 1 µM MK4827.[7] |
| Homologous Recombination (HR) & Single-Strand Annealing (SSA) Assays | U2OS (Osteosarcoma) | Not specified | 3 days | C5 treatment was shown to inhibit both recombination pathways. |
| Cell Cycle Analysis | Various Cancer Cells | Not specified | Not specified | C5 treatment mimics DNA2 knockout, leading to cell cycle arrest in the late S/G2 phase. |
Mandatory Visualizations
Signaling and Workflow Diagrams
Caption: Mechanism of this compound action.
Caption: General workflow for C5 inhibitor experiments.
Caption: C5 inhibits DNA2-mediated DNA repair pathways.
Experimental Protocols
Protocol 1: Cell Viability and IC50 Determination Assay
This protocol is used to determine the concentration of C5 that inhibits cell growth by 50% (IC50).
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well clear-bottom cell culture plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Vehicle control (DMSO)
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Plate reader (spectrophotometer or luminometer)
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of medium. Incubate overnight (37°C, 5% CO₂) to allow for attachment.
-
Compound Preparation: Prepare serial dilutions of C5 in complete medium. A typical concentration range to test is 0.1 µM to 100 µM. Prepare a vehicle control with the same final concentration of DMSO as the highest C5 concentration.
-
Treatment: Carefully remove the medium from the wells and add 100 µL of the C5 dilutions or vehicle control. Include wells with medium only as a background control.
-
Incubation: Incubate the plate for the desired period (e.g., 72 hours to 7 days, depending on the cell line's doubling time).[6]
-
Viability Measurement (MTT Example):
-
Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control wells (% Viability).
-
Plot % Viability against the log of C5 concentration and use non-linear regression (dose-response curve) to calculate the IC50 value.
-
Protocol 2: Immunofluorescence Staining for DNA Damage Foci
This protocol can be used to visualize the accumulation of single-stranded DNA by staining for phosphorylated Replication Protein A (p-RPA), a marker of replication stress.[1]
Materials:
-
Cells grown on glass coverslips in a 12- or 24-well plate
-
C5 inhibitor and/or other DNA damaging agents (e.g., Hydroxyurea)
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) for fixation
-
0.25% Triton X-100 in PBS for permeabilization
-
Blocking Buffer (e.g., 5% BSA in PBS)
-
Primary antibody (e.g., anti-phospho-RPA)
-
Fluorophore-conjugated secondary antibody
-
DAPI for nuclear counterstain
-
Antifade mounting medium
Procedure:
-
Cell Culture and Treatment: Seed cells on coverslips. The next day, treat the cells with C5 (e.g., 20 µM) with or without a replication stress-inducing agent (e.g., 4 mM Hydroxyurea) for the desired time (e.g., 5 hours).[1]
-
Fixation: Wash cells twice with cold PBS. Fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash twice with PBS. Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash twice with PBS. Block with Blocking Buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the primary anti-p-RPA antibody in Blocking Buffer. Add the diluted antibody to the coverslips and incubate overnight at 4°C in a humidified chamber.
-
Secondary Antibody Incubation: Wash coverslips three times with PBS. Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer. Incubate for 1 hour at room temperature, protected from light.
-
Staining and Mounting: Wash three times with PBS. Stain with DAPI (1 µg/mL) for 5 minutes. Wash once with PBS. Mount the coverslips onto glass slides using antifade mounting medium.
-
Imaging and Analysis: Visualize the cells using a fluorescence microscope. Capture images and quantify the number of foci per nucleus using image analysis software (e.g., ImageJ).
Protocol 3: Western Blotting for DNA Repair Proteins
This protocol allows for the analysis of protein expression levels, which can be altered in response to DNA2 inhibition.
Materials:
-
Cells cultured in 6-well plates or 10 cm dishes
-
C5 inhibitor
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary and HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
Procedure:
-
Cell Treatment and Lysis: Treat cells with the desired concentration of C5 for a specified time. Wash cells with cold PBS and lyse them directly in the dish with ice-cold RIPA buffer.
-
Protein Quantification: Scrape the cell lysate, collect it, and centrifuge to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run electrophoresis. Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate the membrane with the desired primary antibody (e.g., anti-DNA2, anti-p-Chk1) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again and apply the ECL substrate.
-
Imaging: Detect the chemiluminescent signal using an imaging system. Analyze band intensities relative to a loading control (e.g., β-actin or GAPDH).
References
- 1. A Selective Small Molecule DNA2 Inhibitor for Sensitization of Human Cancer Cells to Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Selective Small Molecule DNA2 Inhibitor for Sensitization of Human Cancer Cells to Chemotherapy [authors.library.caltech.edu]
- 3. medchemexpress.com [medchemexpress.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. amsbio.com [amsbio.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
DNA2 inhibitor C5 solubility and stock solution preparation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols and technical data regarding the DNA2 inhibitor C5 (4-hydroxy-8-nitroquinoline-3-carboxylic acid). C5 is a potent and specific inhibitor of DNA2 (DNA Replication Helicase/Nuclease 2), a key enzyme in DNA replication and repair pathways.[1][2][3] By targeting the nuclease, DNA-dependent ATPase, and helicase activities of DNA2, C5 effectively impairs critical cellular processes such as DNA end resection and the restart of stalled replication forks.[1][2] These application notes serve as a comprehensive guide for the handling, solubilization, and experimental application of C5, particularly in cancer research where it shows promise in sensitizing cancer cells to chemotherapeutic agents and PARP inhibitors.[2][4][5]
Physicochemical Properties
The this compound is typically supplied as a white to beige powder. Key properties are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₆N₂O₅ | [3] |
| Molecular Weight | 234.16 g/mol | [3] |
| Appearance | White to beige powder | |
| Purity | ≥95% (HPLC) | |
| IC₅₀ | 20-30 µM for DNA2 nuclease activity and DNA binding | [1][3] |
| Storage (Powder) | -20°C for up to 3 years | [3] |
| Storage (In Solvent) | -80°C for up to 1 year | [3][6] |
Solubility Data
C5 exhibits limited solubility in aqueous solutions but is soluble in organic solvents like Dimethyl Sulfoxide (DMSO). It is critical to use high-quality, anhydrous, or newly opened DMSO, as the solvent is hygroscopic and water content can significantly reduce the solubility of C5.[1] For complete dissolution, warming and/or sonication may be required.[3]
| Solvent/Formulation | Concentration | Notes | Reference |
| DMSO | 31.25 mg/mL (133.45 mM) | Ultrasonic treatment is recommended. | [1][3][7] |
| DMSO | 2 mg/mL | Warming may be required to achieve a clear solution. | |
| In Vivo Formulation 1 | ≥ 2.08 mg/mL (8.88 mM) | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline. | [1][3][8] |
| In Vivo Formulation 2 | ≥ 2.08 mg/mL (8.88 mM) | 10% DMSO, 90% Corn Oil. | [1] |
Stock Solution and Formulation Protocols
Proper preparation of stock solutions is crucial for experimental reproducibility. Always use appropriate personal protective equipment (PPE), including gloves and safety glasses, when handling C5 powder and solvents.
Protocol 1: High-Concentration DMSO Stock Solution (for In Vitro Use)
This protocol describes the preparation of a 20 mg/mL stock solution in DMSO.
Materials:
-
This compound powder
-
Anhydrous or newly opened Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated precision balance
-
Pipettors and sterile tips
-
Vortex mixer
-
Water bath or sonicator
Workflow Diagram:
Caption: Workflow for preparing a C5 stock solution in DMSO.
Procedure:
-
Weighing: Accurately weigh the desired amount of C5 powder in a sterile tube. For example, weigh 2 mg of C5.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the target concentration. To make a 20 mg/mL solution with 2 mg of C5, add 100 µL of DMSO.
-
Dissolution: Vortex the solution vigorously. If precipitation occurs or dissolution is slow, use a sonicator or warm the solution briefly in a water bath (37°C) to aid dissolution.[1][3]
-
Confirmation: Ensure the solution is clear and free of any visible precipitate before use.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for long-term stability (up to 1 year).[3][6]
Protocol 2: Working Solution for In Vivo Studies
This protocol provides a method for preparing a C5 formulation suitable for animal studies, based on a co-solvent system.
Materials:
-
High-concentration C5 DMSO stock solution (e.g., 20.8 mg/mL from Protocol 1)
-
PEG300
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
Sterile tubes and pipettes
Procedure (to prepare 1 mL of 2.08 mg/mL working solution):
-
Initial Mixture: In a sterile tube, add 400 µL of PEG300.
-
Add C5 Stock: Add 100 µL of a 20.8 mg/mL C5 stock solution in DMSO to the PEG300 and mix thoroughly until the solution is uniform.[1]
-
Add Surfactant: Add 50 µL of Tween-80 to the mixture and mix again until homogeneous.[1][8]
-
Final Dilution: Add 450 µL of sterile saline to bring the total volume to 1 mL. Mix thoroughly.
-
Final Concentration: This procedure yields a clear solution with a final C5 concentration of 2.08 mg/mL in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1][3]
-
Usage: It is recommended to prepare this formulation fresh immediately before use.
Mechanism of Action: DNA2 Inhibition
DNA2 is a critical enzyme in the long-range resection of DNA double-strand breaks (DSBs), a key step in homologous recombination (HR) repair. It is also essential for processing stalled replication forks. C5 acts as a competitive inhibitor, binding to the helicase domain of DNA2 and blocking its ability to bind DNA.[2] This inhibits all of DNA2's enzymatic functions, leading to defective DNA repair. In cancer cells, which often experience high levels of replication stress, inhibiting DNA2 with C5 can be synthetically lethal, especially when combined with agents that cause DNA damage or inhibit parallel repair pathways, such as PARP inhibitors.[2][5][9]
Signaling Pathway Diagram:
Caption: Inhibition of DNA2 by C5 at stalled replication forks.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A Selective Small Molecule DNA2 Inhibitor for Sensitization of Human Cancer Cells to Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NB-64-06429-100mg | this compound [35973-25-2] Clinisciences [clinisciences.com]
- 4. A Selective Small Molecule DNA2 Inhibitor for Sensitization of Human Cancer Cells to Chemotherapy [authors.library.caltech.edu]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. admin.biosschina.com [admin.biosschina.com]
- 8. This compound | DNA2核酸酶抑制剂 | MCE [medchemexpress.cn]
- 9. Inhibition of DNA2 nuclease as a therapeutic strategy targeting replication stress in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays of DNA2 Inhibitor C5
For Researchers, Scientists, and Drug Development Professionals
Introduction
DNA2 (DNA Replication Helicase/Nuclease 2) is a crucial enzyme involved in maintaining genomic integrity through its roles in DNA replication and repair.[1] It possesses both helicase and nuclease activities, which are vital for processes like DNA end resection during homologous recombination (HR) and the restart of stalled replication forks.[2][3] Cancer cells often up-regulate DNA repair proteins like DNA2 to counteract the DNA damage caused by replication stress, making DNA2 an attractive target for cancer therapy.[1][4]
C5 (4-hydroxy-8-nitroquinoline-3-carboxylic acid) is a selective, small-molecule inhibitor that targets DNA2.[1][4] It acts as a competitive inhibitor, binding to the helicase domain of DNA2 and consequently blocking its nuclease, ATPase, and helicase functions.[1][5][6] By inhibiting DNA2, C5 impairs critical DNA repair pathways, leading to cell cycle arrest and sensitizing cancer cells to other DNA-damaging agents like PARP inhibitors and chemotherapeutics such as camptothecin.[1][2][7]
These application notes provide detailed protocols for key cell-based assays to evaluate the efficacy and mechanism of action of the DNA2 inhibitor C5 in a cancer research setting.
Mechanism of Action of this compound
C5 exerts its anti-cancer effects by disrupting DNA2's function in two primary cellular processes: the repair of DNA double-strand breaks (DSBs) and the stabilization and restart of stalled DNA replication forks.[1] In DSB repair, DNA2 is essential for the long-range resection of DNA ends, a critical step for initiating homologous recombination. C5's inhibition of DNA2's nuclease and helicase activities prevents this resection.[2] Similarly, at stalled replication forks, DNA2 helps process the fork structure to allow for repair and restart; C5 blocks this function, leading to replication fork collapse and increased DNA damage.[1][3] This dual inhibition makes cancer cells, which are already under high replication stress, particularly vulnerable to C5 treatment.
References
- 1. A Selective Small Molecule DNA2 Inhibitor for Sensitization of Human Cancer Cells to Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound ≥95% (HPLC), powder, DNA2 helicase/nuclease inhibitor | Sigma-Aldrich [sigmaaldrich.com]
- 3. A Selective Small Molecule DNA2 Inhibitor for Sensitization of Human Cancer Cells to Chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Selective Small Molecule DNA2 Inhibitor for Sensitization of Human Cancer Cells to Chemotherapy [authors.library.caltech.edu]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound - MedChem Express [bioscience.co.uk]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the DNA2 Inhibitor C5
A Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the latest literature review, there is a notable absence of published in vivo studies detailing the anti-tumor activity of the DNA2 inhibitor C5 (also known as 4-hydroxy-8-nitroquinoline-3-carboxylic acid or NSC-15765). The following application notes and protocols are based on available in vitro data and are intended to serve as a guide for future research. The in vivo protocol provided is a hypothetical model for consideration in prospective studies.
Introduction
DNA2 (DNA Replication Helicase/Nuclease 2) is a critical enzyme involved in the maintenance of genome stability through its roles in DNA replication, repair, and recombination.[1][2][3][4] Cancer cells, which often exhibit elevated levels of replication stress, can be particularly dependent on DNA2 for their survival.[1][2][3][4] This dependency makes DNA2 an attractive target for anti-cancer therapies. C5 has been identified as a selective small molecule inhibitor of DNA2, demonstrating potential as a lead compound for the development of novel cancer therapeutics.[1][2]
Mechanism of Action
C5 functions as a competitive inhibitor of DNA2.[5] It binds to the helicase domain of DNA2, in a pocket that is critical for DNA binding, thereby inhibiting its nuclease, ATPase, and helicase activities.[1][5] By inhibiting DNA2, C5 disrupts key DNA repair processes, including the restart of stalled replication forks and the repair of DNA double-strand breaks.[1][2] This disruption can lead to the accumulation of DNA damage and, ultimately, cell death, particularly in cancer cells with high levels of replication stress or defects in other DNA repair pathways.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data for the this compound from in vitro studies.
Table 1: Biochemical Inhibition of DNA2 by C5
| Parameter | Value | Notes |
| IC50 (Nuclease Activity) | ~20 µM - 30 µM | The concentration of C5 required to inhibit 50% of DNA2 nuclease activity in a biochemical assay.[1][5][6][7][8][9] |
| IC50 (DNA Binding) | ~30 µM | The concentration of C5 required to reduce the formation of the DNA2-substrate complex by 50%.[1] |
| Inhibition Type | Competitive | C5 competes with the DNA substrate for binding to the DNA2 enzyme.[5] |
Table 2: Cellular Activity of C5 in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (Cell Growth) | Notes |
| Panel of 18 cell lines | Various | 7 µM - 70 µM | IC50 values for cell proliferation were determined after 7 days of treatment with C5.[1][7] |
| MCF7 | Breast Cancer | - | C5 shows a strong synergistic effect with the PARP inhibitor MK4827 in inhibiting MCF7 cell survival.[5] |
Experimental Protocols (in vitro)
Protocol 1: DNA2 Nuclease Activity Inhibition Assay
This protocol is designed to determine the IC50 value of C5 for the nuclease activity of DNA2.
Materials:
-
Purified recombinant human DNA2 protein
-
Flap DNA substrate (radiolabeled or fluorescently labeled)
-
This compound (dissolved in DMSO)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 2 mM DTT, 100 mM NaCl, 0.25 mg/mL BSA
-
Stop Solution: 95% formamide, 20 mM EDTA, 0.1% bromophenol blue, 0.1% xylene cyanol
-
Denaturing polyacrylamide gel (15%)
-
Phosphorimager or fluorescence scanner
Procedure:
-
Prepare a reaction mixture containing the assay buffer, a fixed concentration of purified DNA2 (e.g., 10 nM), and the labeled flap DNA substrate.
-
Add varying concentrations of C5 (e.g., from 0 to 250 µM) to the reaction mixture. Include a DMSO-only control.
-
Incubate the reactions at 37°C for a predetermined time (e.g., 10 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding the stop solution.
-
Denature the samples by heating at 95°C for 5 minutes.
-
Separate the reaction products on a denaturing polyacrylamide gel.
-
Visualize and quantify the cleaved and uncleaved DNA substrate using a phosphorimager or fluorescence scanner.
-
Calculate the percentage of nuclease activity inhibition for each C5 concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the C5 concentration and fitting the data to a dose-response curve.
Protocol 2: Cell Viability Assay
This protocol is used to determine the IC50 of C5 for cell growth inhibition in a cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., MCF7, A549)
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Prepare serial dilutions of C5 in complete culture medium. Include a DMSO-only control.
-
Remove the old medium from the cells and add the medium containing the different concentrations of C5.
-
Incubate the plates for a specified period (e.g., 7 days).
-
At the end of the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color development or luminescence signal generation.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell viability for each C5 concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percentage of viability against the logarithm of the C5 concentration and fitting the data to a dose-response curve.
Proposed In Vivo Study Protocol
This hypothetical protocol is designed to evaluate the anti-tumor efficacy of C5 in a xenograft mouse model.
Animal Model:
-
Immunocompromised mice (e.g., NOD-scid IL2 receptor gamma chain knockout (NSG) mice).
-
Subcutaneous implantation of a human cancer cell line known to be sensitive to C5 in vitro.
Drug Formulation and Administration:
-
C5 can be formulated for intraperitoneal (IP) injection. A potential formulation could involve dissolving C5 in a vehicle such as DMSO and then diluting it in a mixture of PEG300, Tween-80, and saline.[5]
-
Dosing and schedule would need to be determined in a preliminary maximum tolerated dose (MTD) study. A starting point could be a twice-weekly IP injection.
Experimental Groups:
-
Vehicle control (receiving only the formulation vehicle)
-
C5 treatment group (receiving C5 at a predetermined dose)
-
(Optional) Combination therapy group (e.g., C5 plus a PARP inhibitor)
-
(Optional) Positive control group (a standard-of-care chemotherapy agent)
Procedure:
-
Inject cancer cells subcutaneously into the flanks of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomize the mice into the different treatment groups.
-
Administer the treatments according to the predetermined schedule.
-
Measure tumor volume (e.g., using calipers) and body weight twice a week.
-
Monitor the mice for any signs of toxicity.
-
At the end of the study (when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for proliferation and DNA damage markers).
Endpoints:
-
Primary: Tumor growth inhibition.
-
Secondary: Overall survival, body weight changes, and assessment of tumor biomarkers.
Visualizations
Caption: Mechanism of action of the this compound.
Caption: Proposed experimental workflow for an in vivo study of C5.
References
- 1. A Selective Small Molecule DNA2 Inhibitor for Sensitization of Human Cancer Cells to Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Selective Small Molecule DNA2 Inhibitor for Sensitization of Human Cancer Cells to Chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Selective Small Molecule DNA2 Inhibitor for Sensitization of Human Cancer Cells to Chemotherapy [authors.library.caltech.edu]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. This compound - MedChem Express [bioscience.co.uk]
- 9. universalbiologicals.com [universalbiologicals.com]
Application Notes and Protocols for Clonogenic Assay with DNA2 Inhibitor C5
Audience: Researchers, scientists, and drug development professionals.
Introduction
The clonogenic assay is a pivotal in vitro method used to assess the long-term proliferative potential of single cells and their ability to form colonies. This technique is particularly valuable in cancer research to evaluate the cytotoxic or cytostatic effects of novel therapeutic agents. This document provides a detailed protocol for performing a clonogenic assay to investigate the effects of C5, a selective inhibitor of DNA2 nuclease/helicase, on the survival and proliferation of cancer cells.
DNA2 (DNA Replication Helicase/Nuclease 2) is a critical enzyme involved in DNA replication and repair, particularly in the processing of stalled replication forks and DNA double-strand breaks.[1][2] Upregulation of DNA2 has been observed in various cancers, contributing to resistance to chemotherapy.[1] The small molecule inhibitor C5 targets the helicase domain of DNA2, impairing its nuclease, ATPase, and helicase activities.[1][2][3] By inhibiting DNA2, C5 can suppress the rescue of stalled replication forks, leading to increased sensitivity of cancer cells to DNA damaging agents.[1][4] This protocol will guide users through the process of evaluating the impact of C5 on the clonogenic survival of cancer cells.
Key Experimental Parameters
Successful execution of a clonogenic assay with C5 requires careful optimization of several parameters. The following table summarizes critical quantitative data and recommended ranges derived from established protocols and the known properties of C5.
| Parameter | Recommended Value/Range | Notes |
| Cell Seeding Density | 100 - 8000 cells/well (6-well plate) | Dependent on cell line proliferation rate and expected toxicity of C5. Higher cell numbers are needed for higher concentrations of the inhibitor.[5] |
| DNA2 Inhibitor C5 Concentration | 0 - 80 µM | The reported IC50 for C5 is approximately 20 µM. A dose-response curve should be generated to determine the optimal concentration for the specific cell line.[1][3] |
| Incubation Time | 7 - 21 days | Varies depending on the doubling time of the cell line. Colonies should be allowed to grow to at least 50 cells.[6][7] |
| Fixation Solution | Acetic acid:methanol (B129727) (1:7) or 4% paraformaldehyde | Ensure complete fixation of colonies for accurate staining and counting.[5][6] |
| Staining Solution | 0.5% Crystal Violet in methanol or water | A common and effective stain for visualizing cell colonies.[6][8] |
Experimental Protocol
This protocol details the steps for conducting a clonogenic assay to assess the effect of the this compound on cancer cell lines.
Materials
-
Cancer cell line of interest (e.g., MCF7, HCT116)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (dissolved in a suitable solvent like DMSO)
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
6-well tissue culture plates
-
Fixation solution (e.g., 1:7 acetic acid:methanol)
-
Staining solution (0.5% crystal violet)
-
Sterile pipettes and consumables
-
Humidified incubator (37°C, 5% CO2)
-
Microscope for colony counting
Procedure
1. Cell Preparation and Seeding:
-
Culture the chosen cancer cell line to approximately 70-80% confluency.
-
Wash the cells with PBS and detach them using Trypsin-EDTA.[6]
-
Neutralize the trypsin with complete medium and collect the cells.
-
Perform a cell count using a hemocytometer or an automated cell counter to determine the cell concentration.
-
Prepare a single-cell suspension in complete medium.
-
Seed the cells into 6-well plates at the predetermined densities. Ensure even distribution of cells by gently swirling the plates.
-
Allow the cells to attach by incubating them for a few hours to overnight in a humidified incubator.[6]
2. Treatment with this compound:
-
Prepare a series of dilutions of the this compound in complete medium from a stock solution. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the highest C5 concentration).
-
After the cells have attached, carefully remove the medium from the wells.
-
Add the medium containing the different concentrations of C5 or the vehicle control to the respective wells.
-
Return the plates to the incubator.
3. Incubation and Colony Formation:
-
Incubate the plates for 7 to 21 days, depending on the cell line's growth rate.[7]
-
Monitor the plates periodically for colony formation in the control wells. A colony is typically defined as a cluster of at least 50 cells.[6]
-
Avoid disturbing the plates during incubation to prevent colony dislodging and merging.
4. Fixation and Staining:
-
Once colonies in the control wells are of a suitable size, remove the medium from all wells.
-
Gently wash the wells once with PBS.[6]
-
Add 1-2 mL of fixation solution to each well and incubate at room temperature for 5-15 minutes.[6]
-
Remove the fixation solution.
-
Add 1 mL of 0.5% crystal violet solution to each well and incubate at room temperature for 15-30 minutes.[6]
-
Carefully remove the crystal violet solution and gently wash the wells with tap water until the excess stain is removed.[7]
-
Allow the plates to air dry completely at room temperature.
5. Colony Counting and Data Analysis:
-
Count the number of colonies in each well. This can be done manually using a microscope or with an automated colony counter.
-
Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) using the following formulas[6][7]:
-
Plating Efficiency (PE) % = (Number of colonies formed / Number of cells seeded) x 100
-
Surviving Fraction (SF) = Number of colonies formed after treatment / (Number of cells seeded x PE)
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for the clonogenic assay with this compound.
DNA2 Inhibition Signaling Pathway
Caption: Simplified signaling pathway of DNA2 inhibition by C5.
References
- 1. A Selective Small Molecule DNA2 Inhibitor for Sensitization of Human Cancer Cells to Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | New Insights Into DNA Helicases as Druggable Targets for Cancer Therapy [frontiersin.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A Selective Small Molecule DNA2 Inhibitor for Sensitization of Human Cancer Cells to Chemotherapy [authors.library.caltech.edu]
- 5. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 6. bio-protocol.org [bio-protocol.org]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Determining Complement C5 Cytotoxicity using the MTT Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
The complement system is a crucial component of the innate immune system, playing a vital role in host defense against pathogens. However, its dysregulation can lead to cellular injury and contribute to the pathology of various inflammatory and autoimmune diseases. Complement component C5 is a key protein in the terminal complement pathway. Upon activation, C5 is cleaved into C5a, a potent anaphylatoxin, and C5b. C5b initiates the assembly of the C5b-9 complex, also known as the Membrane Attack Complex (MAC). The MAC can insert into the membranes of target cells, forming pores that disrupt cellular integrity and lead to cell lysis.[1][2][3][4] This process of complement-mediated cytotoxicity is a critical mechanism in both physiological and pathological conditions.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a well-established, colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5][6] The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt MTT to its insoluble purple formazan (B1609692) product.[5][6] The amount of formazan produced is directly proportional to the number of metabolically active (viable) cells. This application note provides a detailed protocol for utilizing the MTT assay to quantify the cytotoxic effects of complement C5 activation.
Principle of the Assay
This protocol is designed to measure the cytotoxicity induced by the activation of the complement cascade, leading to the formation of the C5b-9 MAC on target cells. In this experimental setup, target cells are incubated with a source of complement (e.g., normal human serum) and an antibody that can activate the classical complement pathway upon binding to the cell surface. The activation of the complement cascade results in the cleavage of C5 and the subsequent formation of the MAC, leading to cell death. The MTT assay is then used to quantify the reduction in cell viability due to this complement-dependent cytotoxicity (CDC).[2]
Experimental Protocols
Materials and Reagents
-
Target cells (e.g., a specific cell line of interest)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% Fetal Bovine Serum)
-
Antibody specific to a surface antigen on the target cells (capable of activating complement)
-
Normal Human Serum (NHS) as a source of complement (or purified complement components)
-
Heat-inactivated NHS (hiNHS) as a negative control (incubated at 56°C for 30 minutes to inactivate complement)
-
Phosphate Buffered Saline (PBS), sterile
-
MTT solution (5 mg/mL in sterile PBS, protected from light)
-
Solubilization solution (e.g., Dimethyl sulfoxide (B87167) (DMSO) or 0.04 N HCl in isopropanol)
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm (with a reference wavelength of 630 nm, optional)
Experimental Workflow
The following diagram outlines the general workflow for the MTT assay to determine C5-mediated cytotoxicity.
Caption: Workflow for determining C5 cytotoxicity using the MTT assay.
Detailed Protocol
-
Cell Seeding:
-
Culture target cells to a logarithmic growth phase.
-
Harvest the cells and perform a cell count to determine the cell concentration.
-
Seed the cells into a 96-well plate at an optimal density (e.g., 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete culture medium). The optimal seeding density should be determined empirically for each cell line to ensure the absorbance values are within the linear range of the assay.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow the cells to adhere.
-
-
Treatment:
-
Prepare serial dilutions of the specific antibody in culture medium.
-
Carefully remove the culture medium from the wells.
-
Add 50 µL of the diluted antibody to the respective wells. Include a "no antibody" control.
-
Add 50 µL of the complement source (e.g., Normal Human Serum at a predetermined optimal concentration) to the wells.
-
Controls are critical:
-
Cells only (untreated control): 100 µL of culture medium.
-
Cells + Antibody + Heat-Inactivated Serum (hiNHS): To control for any cytotoxic effects of the antibody alone.
-
Cells + NHS only: To control for any non-specific cytotoxicity of the serum.
-
Medium only (blank): To subtract the background absorbance.
-
-
Incubate the plate for a duration sufficient to induce cytotoxicity (e.g., 4-24 hours, this should be optimized).
-
-
MTT Assay:
-
After the treatment incubation, carefully remove the medium from each well.
-
Add 100 µL of fresh, serum-free medium to each well.
-
Add 20 µL of MTT solution (5 mg/mL) to each well, resulting in a final concentration of 0.5 mg/mL.
-
Incubate the plate for 2-4 hours at 37°C in a humidified 5% CO₂ incubator. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
After the MTT incubation, carefully remove the medium containing MTT.
-
Add 150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
Data Presentation and Analysis
The raw absorbance data should be processed to determine the percentage of cell viability for each treatment condition.
Calculation of Percent Cell Viability
-
Corrected Absorbance: Subtract the average absorbance of the blank (medium only) wells from the absorbance of all other wells.
-
Corrected Absorbance = Absorbance of sample - Average Absorbance of blank
-
-
Percent Cell Viability: Normalize the corrected absorbance of the treated samples to the corrected absorbance of the untreated control (cells only).
-
% Cell Viability = (Corrected Absorbance of treated sample / Corrected Absorbance of untreated control) x 100
-
Tabulation of Results
Summarize the quantitative data in a clearly structured table for easy comparison.
| Treatment Condition | Antibody Conc. (µg/mL) | Mean Absorbance (570 nm) | Std. Deviation | % Cell Viability |
| Untreated Control | 0 | 1.25 | 0.08 | 100% |
| Antibody + hiNHS | 10 | 1.22 | 0.07 | 97.6% |
| NHS only | 0 | 1.20 | 0.09 | 96.0% |
| Antibody + NHS | 0.1 | 1.15 | 0.06 | 92.0% |
| Antibody + NHS | 1 | 0.85 | 0.05 | 68.0% |
| Antibody + NHS | 10 | 0.45 | 0.04 | 36.0% |
| Antibody + NHS | 100 | 0.15 | 0.03 | 12.0% |
(Note: The data presented in this table is for illustrative purposes only.)
Visualization of Signaling Pathways
The activation of the complement cascade leading to the formation of the Membrane Attack Complex (MAC) involves a series of enzymatic steps. The following diagram illustrates the terminal pathway of complement activation.
Caption: Terminal pathway of complement activation leading to MAC formation.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High Background | Contamination of reagents or medium. | Use fresh, sterile reagents and medium. |
| Phenol (B47542) red in medium. | Use phenol red-free medium for the MTT assay steps. | |
| Low Absorbance Readings | Insufficient cell number. | Optimize cell seeding density. |
| Incomplete formazan solubilization. | Ensure complete dissolution by gentle shaking and visual inspection. | |
| Cell death due to other factors. | Include appropriate controls (e.g., antibody only, serum only). | |
| Inconsistent Results | Uneven cell seeding. | Ensure a homogenous cell suspension and careful pipetting. |
| "Edge effect" in 96-well plate. | Avoid using the outer wells or fill them with sterile PBS. | |
| Variable incubation times. | Maintain consistent incubation times for all plates. |
Conclusion
The MTT assay is a reliable and quantitative method for determining the cytotoxicity of complement C5 activation. By following the detailed protocol and including appropriate controls, researchers can obtain reproducible data on complement-dependent cytotoxicity. This information is invaluable for basic research into the mechanisms of complement-mediated cell death and for the development of therapeutics that modulate the complement system.
References
- 1. Frontiers | Complement C5b-9 and Cancer: Mechanisms of Cell Damage, Cancer Counteractions, and Approaches for Intervention [frontiersin.org]
- 2. Complement-Dependent Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 3. sinobiological.com [sinobiological.com]
- 4. Membrane Attack Complex Introduction - Creative Biolabs [creative-biolabs.com]
- 5. opentrons.com [opentrons.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
Application Notes and Protocols: Measuring DNA End Resection After C5 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
DNA double-strand breaks (DSBs) are highly cytotoxic lesions that threaten genome integrity. A critical step in the repair of DSBs by homologous recombination (HR) is DNA end resection, a process that generates 3' single-stranded DNA (ssDNA) overhangs.[1][2][3] This process is essential for loading HR proteins like RAD51 and for activating the DNA damage checkpoint.[1][2][4] The choice between DSB repair pathways, namely non-homologous end joining (NHEJ) and HR, is determined by the initiation of DNA end resection.[1][4][5][6] Consequently, measuring DNA end resection is crucial for understanding the mechanisms of DNA repair and the effects of novel therapeutic agents that target these pathways.
These application notes provide detailed protocols to quantitatively and qualitatively assess DNA end resection in mammalian cells following treatment with a hypothetical therapeutic agent, "C5." The provided methodologies will enable researchers to characterize the impact of C5 on this key DNA repair process.
C5 Treatment: A Hypothetical Modulator of DNA End Resection
For the context of these application notes, "C5" is a hypothetical small molecule inhibitor designed to modulate the activity of key proteins involved in DNA end resection. Its mechanism of action could involve the inhibition of nucleases such as MRE11, EXO1, or DNA2, or it could indirectly affect resection by targeting upstream regulators. The following protocols are designed to elucidate whether C5 treatment inhibits or enhances DNA end resection.
Key Experiments to Measure DNA End Resestion
Several robust methods exist to monitor DNA end resection.[7][8][9][10][11] This document details three widely used techniques:
-
Immunofluorescence Staining of RPA and RAD51 Foci: An indirect method to visualize the accumulation of Replication Protein A (RPA) and RAD51 at sites of DNA damage. RPA binds to the ssDNA generated during resection, and its accumulation into nuclear foci is a surrogate marker for resection.[3][7][12] RAD51 is a key recombinase that forms filaments on the RPA-coated ssDNA, and its foci formation is a downstream indicator of successful resection and HR initiation.[13][14][15]
-
Bromodeoxyuridine (BrdU) Immunofluorescence under Non-Denaturing Conditions: A more direct method to detect ssDNA. Cells are pre-labeled with BrdU, and upon induction of DNA damage and subsequent resection, the incorporated BrdU in the ssDNA is exposed and can be detected by an anti-BrdU antibody without DNA denaturation.[7][16][17]
-
Single-Strand Annealing (SSA) Assay: A functional assay to measure the efficiency of a specific type of DSB repair that is dependent on extensive DNA end resection.[18][19][20][21][22]
Data Presentation
The following tables provide a structured format for presenting quantitative data obtained from the described experiments.
Table 1: Quantification of RPA and RAD51 Foci Formation
| Treatment Group | Average Number of RPA Foci per Cell (± SD) | Percentage of Cells with >10 RPA Foci (± SD) | Average Number of RAD51 Foci per Cell (± SD) | Percentage of Cells with >5 RAD51 Foci (± SD) |
| Vehicle Control (No Damage) | ||||
| Vehicle Control + Damage | ||||
| C5 (Low Dose) + Damage | ||||
| C5 (High Dose) + Damage | ||||
| Positive Control (Inhibitor of Resection) + Damage |
Table 2: Quantification of BrdU Foci
| Treatment Group | Average BrdU Foci Intensity per Nucleus (Arbitrary Units ± SD) | Percentage of BrdU-Positive Cells (± SD) |
| Vehicle Control (No Damage) | ||
| Vehicle Control + Damage | ||
| C5 (Low Dose) + Damage | ||
| C5 (High Dose) + Damage | ||
| Positive Control (Inhibitor of Resection) + Damage |
Table 3: Quantification of SSA Efficiency
| Treatment Group | Percentage of GFP-Positive Cells (SSA Repair) (± SD) |
| Vehicle Control | |
| C5 (Low Dose) | |
| C5 (High Dose) | |
| Positive Control (Inhibitor of Resection) |
Experimental Protocols
Protocol 1: Immunofluorescence Staining of RPA and RAD51 Foci
This protocol describes the detection of RPA and RAD51 foci in cultured mammalian cells following C5 treatment and induction of DNA damage.
Materials:
-
Mammalian cell line (e.g., U2OS, HeLa)
-
Cell culture medium and supplements
-
Coverslips or chamber slides
-
C5 treatment compound
-
DNA damaging agent (e.g., Ionizing Radiation (IR), Camptothecin (CPT))
-
Phosphate-Buffered Saline (PBS)
-
Pre-extraction Buffer (e.g., 0.5% Triton X-100 in PBS)
-
Fixative (e.g., 4% Paraformaldehyde (PFA) in PBS)
-
Permeabilization Buffer (e.g., 0.5% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 5% Bovine Serum Albumin (BSA) in PBS)
-
Primary antibodies (anti-RPA, anti-RAD51)
-
Fluorescently labeled secondary antibodies
-
DAPI (4',6-diamidino-2-phenylindole)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells onto coverslips or chamber slides at a density that will allow them to reach 60-70% confluency on the day of the experiment.
-
C5 Treatment: Treat cells with the desired concentrations of C5 or vehicle control for the appropriate duration.
-
Induction of DNA Damage: Expose cells to a DNA damaging agent. For example, treat with 1 µM CPT for 1 hour or irradiate with 5-10 Gy of IR.
-
Post-Damage Incubation: Wash out the damaging agent (if applicable) and incubate the cells in fresh medium containing C5 for a specific time to allow for foci formation (e.g., 1-4 hours for RPA, 4-8 hours for RAD51).
-
Pre-extraction: Wash cells with PBS and incubate with Pre-extraction Buffer on ice for 5-10 minutes to remove soluble proteins.[7]
-
Fixation: Wash with PBS and fix the cells with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash three times with PBS and permeabilize with Permeabilization Buffer for 10 minutes at room temperature.
-
Blocking: Wash with PBS and block with Blocking Buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute primary antibodies (e.g., anti-RPA and/or anti-RAD51) in Blocking Buffer and incubate with the cells overnight at 4°C or for 1-2 hours at room temperature.
-
Secondary Antibody Incubation: Wash three times with PBS. Dilute fluorescently labeled secondary antibodies in Blocking Buffer and incubate for 1 hour at room temperature in the dark.
-
Nuclear Staining: Wash three times with PBS and stain the nuclei with DAPI for 5 minutes.
-
Mounting and Imaging: Wash with PBS and mount the coverslips onto microscope slides using antifade mounting medium. Acquire images using a fluorescence microscope.
-
Image Analysis: Quantify the number of foci per cell or the percentage of foci-positive cells using image analysis software (e.g., ImageJ).
Protocol 2: BrdU Immunofluorescence for ssDNA Detection
This protocol allows for the direct visualization of ssDNA generated during resection.
Materials:
-
Mammalian cell line
-
Cell culture medium with 10 µM Bromodeoxyuridine (BrdU)
-
Materials for C5 treatment and DNA damage induction (as in Protocol 1)
-
PBS
-
Fixative (4% PFA)
-
Permeabilization Buffer (0.5% Triton X-100 in PBS)
-
Blocking Buffer (5% BSA in PBS)
-
Primary antibody (anti-BrdU, specifically recognizing BrdU in ssDNA)
-
Fluorescently labeled secondary antibody
-
DAPI
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
BrdU Labeling: Culture cells in medium supplemented with 10 µM BrdU for 24-48 hours to ensure incorporation into the genomic DNA.[7][16]
-
C5 Treatment and DNA Damage: Follow steps 2 and 3 from Protocol 1.
-
Post-Damage Incubation: Incubate cells for 1-4 hours to allow for resection.
-
Fixation and Permeabilization: Follow steps 6 and 7 from Protocol 1. Crucially, do not perform a DNA denaturation step (e.g., with HCl) to ensure only ssDNA is detected.
-
Blocking and Antibody Incubation: Follow steps 8, 9 (using anti-BrdU antibody), and 10 from Protocol 1.
-
Nuclear Staining, Mounting, and Imaging: Follow steps 11 and 12 from Protocol 1.
-
Image Analysis: Quantify the intensity of the BrdU signal within the nucleus or the percentage of BrdU-positive cells.
Protocol 3: Single-Strand Annealing (SSA) Assay
This assay utilizes a reporter cell line containing a construct with a selectable marker (e.g., GFP) that is disrupted by an I-SceI recognition site flanked by two homologous sequences. Repair of the I-SceI-induced DSB by SSA restores the functional gene, leading to GFP expression.
Materials:
-
SSA reporter cell line (e.g., U2OS-SSA)
-
Cell culture medium
-
I-SceI expression vector or other means of inducing a site-specific DSB
-
Transfection reagent
-
C5 treatment compound
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed the SSA reporter cells and treat with C5 or vehicle control.
-
DSB Induction: Transfect the cells with an I-SceI expression vector to induce a site-specific DSB within the reporter construct.
-
Incubation: Incubate the cells for 48-72 hours to allow for DSB repair and GFP expression.
-
Flow Cytometry Analysis: Harvest the cells, resuspend in PBS, and analyze the percentage of GFP-positive cells using a flow cytometer.
-
Data Analysis: The percentage of GFP-positive cells corresponds to the efficiency of SSA repair. Compare the percentage of GFP-positive cells between different treatment groups.
Mandatory Visualizations
The following diagrams illustrate the signaling pathway of DNA end resection and the workflows of the described experimental protocols.
Caption: DNA end resection signaling pathway with hypothetical C5 inhibition points.
Caption: Workflow for RPA and RAD51 foci formation assay.
Caption: Workflow for BrdU assay to detect single-stranded DNA.
Caption: Workflow for the Single-Strand Annealing (SSA) assay.
References
- 1. Mechanism and Regulation of DNA End Resection in Eukaryotes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DNA End Resection: Facts and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Immunofluorescence-Based Methods to Monitor DNA End Resection | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | The regulation of DNA end resection by chromatin response to DNA double strand breaks [frontiersin.org]
- 6. DNA end resection - Wikipedia [en.wikipedia.org]
- 7. Immunofluorescence-based methods to monitor DNA end resection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol to measure end resection intermediates at sequence-specific DNA double-strand breaks by quantitative polymerase chain reaction using ER-AsiSI U2OS cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantifying DNA End Resection in Human Cells | Springer Nature Experiments [experiments.springernature.com]
- 10. Quantifying DNA End Resection in Human Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 12. Visualizing Single-Stranded DNA Foci in the G1 Phase of the Cell Cycle [jove.com]
- 13. benchchem.com [benchchem.com]
- 14. icm.unicancer.fr [icm.unicancer.fr]
- 15. An ex vivo assay of XRT-induced Rad51 foci formation predicts response to PARP-inhibition in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Assessment of Global DNA Double-Strand End Resection using BrdU-DNA Labeling coupled with Cell Cycle Discrimination Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Haber Lab - Single Strand Annealing [sites.google.com]
- 19. Analysis of DNA double-strand break ends resection and single-strand annealing in S. pombe - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Analysis of DNA Double-Strand Break End Resection and Single-Strand Annealing in S. pombe | Springer Nature Experiments [experiments.springernature.com]
- 21. Single-Strand Annealing in Cancer [mdpi.com]
- 22. researchgate.net [researchgate.net]
Application Notes and Protocols for DNA Fiber Assay with DNA2 Inhibitor C5
For Researchers, Scientists, and Drug Development Professionals
Introduction
The DNA fiber assay is a powerful technique to visualize and analyze the dynamics of DNA replication at the level of single DNA molecules. By sequentially labeling replicating DNA with halogenated nucleosides, such as 5-chloro-2'-deoxyuridine (B16210) (CldU) and 5-iodo-2'-deoxyuridine (IdU), researchers can measure key parameters of DNA replication, including replication fork speed, origin firing, and the cellular response to replication stress. This application note provides a detailed protocol for utilizing the DNA fiber assay in conjunction with C5, a selective inhibitor of the DNA2 nuclease/helicase, to investigate its impact on DNA replication fork dynamics.
DNA2 (DNA replication helicase/nuclease 2) is a crucial enzyme involved in the maintenance of genome stability.[1][2] It plays significant roles in Okazaki fragment maturation, the restart of stalled replication forks, and the repair of DNA double-strand breaks.[1][2][3][4] The nuclease and helicase activities of DNA2 are essential for processing DNA intermediates that arise during replication and repair.[2][3][5]
C5 is a small molecule inhibitor that selectively targets DNA2.[6] It competitively inhibits the nuclease, ATPase, and helicase activities of DNA2 by binding to its helicase domain.[6] Inhibition of DNA2 by C5 has been shown to suppress the restart of stalled replication forks and to sensitize cancer cells to chemotherapeutic agents that induce replication stress.[6] Therefore, the DNA fiber assay coupled with C5 treatment is an invaluable tool for studying the role of DNA2 in replication fork stability and for evaluating the efficacy of DNA2 inhibitors in a preclinical setting.
Data Presentation
The following table summarizes quantitative data on the effect of the DNA2 inhibitor C5 on DNA replication fork restart after inducing replication stress with Camptothecin (CPT) or Hydroxyurea (HU). The data is derived from studies using A549 cells.[6]
| Treatment Condition | Percentage of Restarting Forks (Red-Green Tracks) |
| Mock (DMSO) | ~80% |
| C5 (20 µM) | ~80% |
| CPT (150 nM) | ~40% |
| CPT (150 nM) + C5 (20 µM) | ~20% |
| HU (2 mM) | ~35% |
| HU (2 mM) + C5 (20 µM) | ~15% |
Table 1: Effect of this compound on Replication Fork Restart. Data represents the percentage of forks that restart (red-green tracks) after being stalled with CPT or HU. A decrease in the percentage of restarting forks indicates an inhibition of the fork restart process. The data shows that while C5 alone does not significantly impede the restart of normally progressing forks, it strongly inhibits the restart of forks stalled by DNA damaging agents.
Experimental Protocols
Protocol 1: DNA Fiber Assay for Assessing Replication Fork Restart with C5 Treatment
This protocol is designed to assess the effect of the this compound on the restart of stalled replication forks.
Materials:
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
5-Iodo-2'-deoxyuridine (IdU)
-
5-Chloro-2'-deoxyuridine (CldU)
-
Camptothecin (CPT) or Hydroxyurea (HU)
-
Phosphate Buffered Saline (PBS)
-
Lysis Buffer (200 mM Tris-HCl pH 7.4, 50 mM EDTA, 0.5% SDS)
-
Spreading Buffer (0.5% SDS in 200 mM Tris-HCl pH 7.4 and 50 mM EDTA)
-
Fixative (Methanol:Acetic Acid, 3:1)
-
2.5 M HCl
-
Blocking Buffer (e.g., 5% BSA in PBS)
-
Primary antibodies:
-
Rat anti-BrdU (detects CldU)
-
Mouse anti-BrdU (detects IdU)
-
-
Secondary antibodies:
-
Alexa Fluor 488-conjugated anti-Rat IgG
-
Alexa Fluor 594-conjugated anti-Mouse IgG
-
-
Mounting medium with DAPI
-
Microscope slides (e.g., silane-coated)
Procedure:
-
Cell Seeding: Plate cells (e.g., A549) at an appropriate density in 6-well plates and allow them to attach and grow for 24 hours.
-
C5 Pre-treatment: Pre-treat the cells with 20 µM C5 or DMSO (vehicle control) for 2 hours.
-
First Labeling (IdU): Add IdU to the culture medium to a final concentration of 25 µM and incubate for 30 minutes. This will label the ongoing replication forks in red.
-
Induction of Replication Stress: Co-culture the cells with IdU and a replication stress-inducing agent (e.g., 150 nM CPT or 2 mM HU) and/or 20 µM C5 for 1 hour.
-
Washing: Gently wash the cells three times with pre-warmed PBS to remove the drugs and IdU.
-
Second Labeling (CldU): Add fresh, pre-warmed medium containing 250 µM CldU and incubate for 40 minutes. This will label the restarted replication forks in green.
-
Cell Harvesting: Wash the cells with PBS, trypsinize, and collect them by centrifugation.
-
Cell Lysis and DNA Spreading:
-
Resuspend the cell pellet in ice-cold PBS at a concentration of 2.5 x 10^5 cells/mL.
-
Place a 2 µL drop of the cell suspension on a microscope slide.
-
Add 7.5 µL of lysis buffer to the cell drop and incubate for 10 minutes at room temperature.
-
Tilt the slide at a 15-45 degree angle to allow the DNA to spread down the slide.
-
Air dry the slides completely.
-
-
Fixation and Denaturation:
-
Fix the DNA fibers in a 3:1 methanol:acetic acid solution for 10 minutes at room temperature.
-
Air dry the slides.
-
Denature the DNA by incubating the slides in 2.5 M HCl for 30-60 minutes at room temperature.
-
Wash the slides thoroughly with PBS.
-
-
Immunostaining:
-
Block the slides with blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibodies (rat anti-BrdU and mouse anti-BrdU) diluted in blocking buffer for 1-2 hours at room temperature in a humidified chamber.
-
Wash the slides three times with PBS.
-
Incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark.
-
Wash the slides three times with PBS in the dark.
-
-
Mounting and Imaging:
-
Mount the slides with a mounting medium containing DAPI.
-
Image the slides using a fluorescence microscope.
-
-
Data Analysis:
-
Capture images of well-separated DNA fibers.
-
Identify and count the number of red-only tracks (stalled forks) and red-green tracks (restarted forks).
-
Calculate the percentage of restarting forks: (Number of red-green tracks / (Number of red-green tracks + Number of red-only tracks)) x 100.
-
Measure the length of the CldU (green) and IdU (red) tracks to determine fork speed if required.
-
Visualizations
Caption: Role of DNA2 at stalled replication forks and the effect of C5 inhibitor.
Caption: Experimental workflow for the DNA fiber assay with C5 treatment.
References
- 1. Single-Molecule DNA Fiber Analyses to Characterize Replication Fork Dynamics in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A Selective Small Molecule DNA2 Inhibitor for Sensitization of Human Cancer Cells to Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synergistic Combination of DNA2 Inhibitor C5 with Camptothecin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Camptothecin (B557342) (CPT), a potent topoisomerase I (TOP1) inhibitor, is a well-established anti-cancer agent. It stabilizes the TOP1-DNA cleavage complex, leading to DNA single-strand breaks that convert to cytotoxic double-strand breaks (DSBs) during DNA replication.[1][2] However, intrinsic and acquired resistance, often mediated by efficient DNA repair mechanisms, can limit its therapeutic efficacy.[3]
A promising strategy to enhance the anti-tumor activity of CPT is to co-administer it with inhibitors of key DNA repair pathways. DNA2, a nuclease/helicase, plays a crucial role in the repair of DNA DSBs and the restart of stalled replication forks, processes that are critical for cell survival after CPT-induced damage.[4][5] The small molecule C5 is a selective inhibitor of DNA2, targeting both its nuclease and helicase activities.[5][6] By inhibiting DNA2, C5 prevents the repair of CPT-induced DNA lesions, leading to an accumulation of catastrophic DNA damage and subsequent cell death. This combination therapy exhibits a powerful synergistic effect, making it a compelling approach for cancer treatment.[4]
These application notes provide a comprehensive overview of the synergistic effects of combining the DNA2 inhibitor C5 with camptothecin, including detailed protocols for key experimental assays and a summary of expected quantitative outcomes.
Mechanism of Synergistic Action
The synergistic cytotoxicity of C5 and camptothecin stems from a dual assault on DNA integrity and repair. Camptothecin initiates DNA damage, and C5 prevents its resolution, leading to an overwhelming level of genomic instability that triggers apoptotic cell death.
-
Camptothecin's Role: CPT binds to and stabilizes the transient TOP1-DNA cleavage complex. During the S-phase of the cell cycle, the collision of the replication fork with this complex converts the single-strand break into a highly toxic DNA double-strand break (DSB).[1][2]
-
DNA2's Function in Repair: DNA2 is a key enzyme in the homologous recombination (HR) pathway, a major mechanism for repairing DSBs. It is involved in the resection of DNA ends at the break site, a critical step for initiating HR. DNA2 also plays a role in the restart of stalled replication forks.[4][5]
-
C5's Inhibitory Action: The this compound binds to the helicase domain of DNA2, inhibiting its nuclease, ATPase, and helicase activities.[6] This blockage of DNA2 function prevents the proper repair of CPT-induced DSBs and the resolution of stalled replication forks.
-
Synergistic Outcome: The concurrent administration of CPT and C5 results in the accumulation of unrepaired DSBs and persistent replication stress. This overwhelming DNA damage triggers robust activation of cell cycle checkpoints and ultimately leads to the induction of apoptosis.
Data Presentation
The following tables summarize the expected quantitative data from key experiments investigating the combined effects of this compound and camptothecin in cancer cell lines. Data is representative and may vary depending on the cell line and specific experimental conditions.
Table 1: Cell Viability (IC50 Values)
| Cell Line | Treatment | IC50 (µM) | Reference |
|---|---|---|---|
| MCF-7 | Camptothecin | 0.089 | [7] |
| MCF-7 | C5 | 1.9 | [1] |
| MCF-7 | C5 + Camptothecin | Synergistic Reduction | [4] |
| HT-29 | Camptothecin | ~0.1-0.5 | Representative |
| HT-29 | C5 | ~15-25 | Representative |
| HT-29 | C5 + Camptothecin | Synergistic Reduction | Expected |
Table 2: Apoptosis Analysis (Annexin V / PI Staining)
| Cell Line | Treatment | % Apoptotic Cells (Annexin V+) | Reference |
|---|---|---|---|
| DBTRG-05 | Control | ~5% | [6] |
| DBTRG-05 | Camptothecin (0.2 µM, 72h) | ~45% | [6] |
| Representative | C5 (alone) | ~10-15% | Expected |
| Representative | C5 + Camptothecin | >60% (Synergistic Increase) | Expected |
Table 3: DNA Damage (γH2AX Foci Quantification)
| Cell Line | Treatment | Average γH2AX Foci per Cell | Reference |
|---|---|---|---|
| Representative | Control | < 5 | [8] |
| Representative | Camptothecin | 25-35 | [8] |
| Representative | C5 (alone) | 5-10 | Expected |
| Representative | C5 + Camptothecin | > 50 (Synergistic Increase) | Expected |
Table 4: Cell Cycle Analysis (% of Cells in Each Phase)
| Cell Line | Treatment | G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Reference |
|---|---|---|---|---|---|
| LNCaP | Control | ~60% | ~25% | ~15% | [9] |
| LNCaP | Camptothecin (4µM, 24h) | ~10% | ~10% | ~80% | [9] |
| Representative | C5 (alone) | ~55% | ~30% | ~15% | Expected |
| Representative | C5 + Camptothecin | ~5% | ~5% | ~90% (Enhanced G2/M Arrest) | Expected |
Table 5: Clonogenic Survival Assay
| Cell Line | Treatment | Surviving Fraction | Reference |
|---|---|---|---|
| MCF-7 | Camptothecin (10 nM) | ~0.6 | [4] |
| MCF-7 | C5 (1 µM) + Camptothecin (10 nM) | ~0.2 | [4] |
| MCF-7 | Camptothecin (20 nM) | ~0.3 | [4] |
| MCF-7 | C5 (1 µM) + Camptothecin (20 nM) | ~0.05 |[4] |
Experimental Protocols
The following are detailed protocols for the key experiments cited in the data tables.
Cell Viability Assay (MTT Assay)
Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan (B1609692) product.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HT-29)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
Camptothecin (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Prepare serial dilutions of C5, camptothecin, and the combination of both in complete culture medium. Include a vehicle control (DMSO) at the same concentration as the highest drug concentration.
-
Remove the medium from the wells and add 100 µL of the drug-containing medium or control medium to the respective wells.
-
Incubate the plate for 48-72 hours at 37°C.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V-FITC binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but stains the nuclei of late apoptotic and necrotic cells.
Materials:
-
Treated and control cells
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with C5, camptothecin, the combination, or vehicle control for the desired time.
-
Harvest the cells (including floating cells in the medium) and wash them with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
DNA Damage Assay (γH2AX Foci Formation)
Principle: This immunofluorescence-based assay detects the phosphorylation of histone H2AX at serine 139 (γH2AX), which is an early marker of DNA double-strand breaks. The number of γH2AX foci per nucleus can be quantified to assess the level of DNA damage.
Materials:
-
Cells grown on coverslips in a multi-well plate
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: anti-γH2AX
-
Secondary antibody: fluorescently-labeled anti-mouse/rabbit IgG
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Fluorescence microscope
Protocol:
-
Seed cells on coverslips in a 24-well plate and allow them to adhere.
-
Treat the cells with C5, camptothecin, the combination, or vehicle control for the desired time.
-
Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Wash twice with PBS and permeabilize with 0.25% Triton X-100 for 10 minutes.
-
Wash twice with PBS and block with blocking buffer for 1 hour at room temperature.
-
Incubate with the primary anti-γH2AX antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently-labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
Mount the coverslips on microscope slides using mounting medium containing DAPI.
-
Image the cells using a fluorescence microscope and quantify the number of γH2AX foci per nucleus.
Cell Cycle Analysis (Propidium Iodide Staining)
Principle: This flow cytometry-based method analyzes the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. Propidium Iodide (PI) stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content.
Materials:
-
Treated and control cells
-
70% Ethanol (B145695) (ice-cold)
-
PI staining solution (containing PI and RNase A in PBS)
-
Flow cytometer
Protocol:
-
Seed cells and treat them as described for the apoptosis assay.
-
Harvest the cells and wash them with cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.
-
Store the fixed cells at -20°C for at least 2 hours (or up to several weeks).
-
Centrifuge the fixed cells and wash the pellet with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry.
Clonogenic Survival Assay
Principle: This in vitro assay assesses the ability of single cells to survive a cytotoxic insult and proliferate to form a colony of at least 50 cells. It is a gold-standard method for determining cell reproductive death.[10][11]
Materials:
-
Cancer cell line of interest
-
6-well plates
-
Complete culture medium
-
C5 and Camptothecin
-
Crystal violet staining solution (0.5% crystal violet in methanol/water)
Protocol:
-
Harvest and count a single-cell suspension of the desired cancer cell line.
-
Seed a known number of cells (e.g., 200-1000 cells, depending on the cell line's plating efficiency and the expected toxicity) into 6-well plates.
-
Allow the cells to attach for 24 hours.
-
Treat the cells with various concentrations of C5, camptothecin, the combination, or vehicle control for a defined period (e.g., 24 hours).
-
Remove the drug-containing medium, wash the cells with PBS, and add fresh complete culture medium.
-
Incubate the plates for 7-14 days, allowing colonies to form.
-
Fix the colonies with a methanol/acetic acid solution and stain with crystal violet solution.
-
Count the number of colonies containing at least 50 cells.
-
Calculate the plating efficiency (PE) and surviving fraction (SF) for each treatment group.
Conclusion
The combination of the this compound and the topoisomerase I inhibitor camptothecin represents a highly synergistic anti-cancer strategy. By preventing the repair of camptothecin-induced DNA damage, C5 significantly enhances the cytotoxicity of this established chemotherapeutic agent. The protocols and expected outcomes detailed in these application notes provide a robust framework for researchers to investigate and validate this promising combination therapy in various cancer models. Further exploration of this synergistic interaction holds the potential for the development of more effective cancer treatments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Necrotic Effect versus Apoptotic Nature of Camptothecin in Human Cervical Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Relationship Between DNA Damage Response, Initiated by Camptothecin or Oxidative Stress, and DNA Replication, Analyzed by Quantitative 3D Image Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Selective Small Molecule DNA2 Inhibitor for Sensitization of Human Cancer Cells to Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Clonogenic cell survival assay. | Semantic Scholar [semanticscholar.org]
- 11. Clonogenic cell survival assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Synergistic Studies with C5 and PARP Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The combination of targeted therapies is a rapidly evolving paradigm in oncology, aiming to enhance therapeutic efficacy and overcome resistance mechanisms. This document outlines the rationale and experimental protocols for investigating the synergistic anti-cancer effects of combining complement C5 inhibitors with Poly (ADP-ribose) polymerase (PARP) inhibitors.
PARP inhibitors are a class of targeted drugs that exploit deficiencies in DNA damage repair (DDR) pathways, particularly in tumors with homologous recombination deficiency (HRD), such as those with BRCA1/2 mutations.[1][2][3][4][5] By trapping PARP enzymes on DNA at sites of single-strand breaks, these inhibitors lead to the accumulation of double-strand breaks during DNA replication.[6] In HR-deficient cells, these breaks cannot be efficiently repaired, resulting in synthetic lethality and tumor cell death.[5][7]
The complement system, a component of innate immunity, and its activation product C5a, have been increasingly implicated in cancer progression.[8][9][10] The C5a-C5a receptor (C5aR) signaling axis can promote a pro-tumorigenic microenvironment by recruiting myeloid-derived suppressor cells (MDSCs) that dampen anti-tumor T-cell responses.[11][12][13] Furthermore, C5a can directly enhance cancer cell proliferation, invasion, and survival.[8][11][14] Notably, the terminal product of the complement cascade, the C5b-9 membrane attack complex, can induce DNA damage at sublytic concentrations, creating a potential vulnerability that can be exploited by PARP inhibitors.[15]
This protocol provides a framework for preclinical evaluation of the hypothesis that dual inhibition of C5 and PARP can result in a synergistic anti-tumor effect. The proposed mechanisms for this synergy include the enhancement of DNA damage by C5b-9, the abrogation of C5a-mediated pro-survival signaling, and the reversal of C5a-induced immune suppression in the tumor microenvironment.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways and a general workflow for synergistic studies of C5 and PARP inhibitors.
Experimental Protocols
Protocol 1: In Vitro Cell Viability and Synergy Analysis
This protocol determines the cytotoxic effects of a C5 inhibitor and a PARP inhibitor, alone and in combination, and quantifies the synergy of the combination.
Materials:
-
Cancer cell lines (e.g., ovarian, breast, prostate cancer lines with known HR status)
-
C5 inhibitor
-
PARP inhibitor (e.g., Olaparib, Niraparib, Rucaparib, Talazoparib)[2]
-
Complete cell culture medium
-
96-well plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)[16]
-
Microplate reader
-
DMSO (for drug dissolution)
-
Synergy analysis software (e.g., CompuSyn)
Procedure:
-
Cell Seeding: Seed cancer cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.[17]
-
Drug Preparation: Prepare stock solutions of the C5 inhibitor and PARP inhibitor in DMSO. Create serial dilutions of each drug individually and in combination at a constant ratio (e.g., based on their individual IC50 values).[10][16]
-
Treatment: Treat the cells with the single agents and the combination across a range of concentrations. Include a vehicle control (DMSO) group.[18]
-
Incubation: Incubate the plates for 72-96 hours at 37°C in a humidified incubator with 5% CO2.[16]
-
Cell Viability Measurement:
-
For MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. Add a solubilization solution to dissolve the formazan (B1609692) crystals. Measure absorbance at 570 nm.[16]
-
For CellTiter-Glo® Assay: Add CellTiter-Glo® reagent to each well, shake for 2 minutes, and incubate for 10 minutes at room temperature. Measure luminescence.[17]
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 (half-maximal inhibitory concentration) for each drug.
-
Use the dose-response data to calculate the Combination Index (CI) using the Chou-Talalay method.[9] A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
| Parameter | C5 Inhibitor | PARP Inhibitor | Combination |
| IC50 (µM) | [Insert Value] | [Insert Value] | [Insert Value] |
| Combination Index (CI) at ED50 | - | - | [Insert Value] |
| Combination Index (CI) at ED75 | - | - | [Insert Value] |
| Combination Index (CI) at ED90 | - | - | [Insert Value] |
| Table 1: Example Data Summary for In Vitro Synergy Analysis. |
Protocol 2: Apoptosis Induction Assessment
This protocol measures the induction of apoptosis following treatment with the C5 and PARP inhibitors.
Materials:
-
Cancer cells
-
C5 and PARP inhibitors
-
6-well plates
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Flow cytometer
-
Caspase-Glo® 3/7 Assay System (Promega)
-
Luminometer
Procedure (Annexin V/PI Staining):
-
Treatment: Seed cells in 6-well plates and treat with the inhibitors (single agents and combination at synergistic concentrations) for 24-48 hours.[7]
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend cells in binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
Procedure (Caspase Activity):
-
Follow the cell seeding and treatment protocol as for the viability assay in a 96-well plate.
-
Add Caspase-Glo® 3/7 reagent to each well, incubate, and measure luminescence.[12]
| Treatment Group | % Early Apoptosis | % Late Apoptosis/Necrosis | Caspase 3/7 Activity (RLU) |
| Vehicle Control | [Insert Value] | [Insert Value] | [Insert Value] |
| C5 Inhibitor | [Insert Value] | [Insert Value] | [Insert Value] |
| PARP Inhibitor | [Insert Value] | [Insert Value] | [Insert Value] |
| Combination | [Insert Value] | [Insert Value] | [Insert Value] |
| Table 2: Example Data Summary for Apoptosis Assays. |
Protocol 3: DNA Damage Evaluation
This protocol assesses the level of DNA double-strand breaks induced by the combination treatment.
Materials:
-
Cancer cells
-
C5 and PARP inhibitors
-
Microscope slides or 96-well plates for imaging
-
Primary antibody against γH2AX
-
Fluorescently labeled secondary antibody
-
DAPI (for nuclear counterstaining)
-
Fluorescence microscope or high-content imaging system
-
Comet Assay Kit (e.g., Trevigen)[16]
-
Electrophoresis equipment
Procedure (γH2AX Staining):
-
Treatment: Seed cells on coverslips or in imaging plates and treat with inhibitors for 24-48 hours.
-
Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize with a detergent-based buffer.
-
Immunostaining: Block non-specific binding and incubate with the primary anti-γH2AX antibody, followed by the fluorescent secondary antibody and DAPI.[11][13]
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the number of γH2AX foci per nucleus. An increase in foci indicates an increase in DNA double-strand breaks.[8][13]
Procedure (Comet Assay):
-
Treatment and Harvesting: Treat cells with the inhibitors for a specified time. Harvest the cells.
-
Slide Preparation: Embed the cells in low-melting-point agarose (B213101) on a microscope slide.[16]
-
Lysis: Lyse the cells to remove membranes and proteins, leaving the DNA.[16]
-
Electrophoresis: Perform alkaline electrophoresis to allow damaged DNA to migrate from the nucleus, forming a "comet tail".[14]
-
Staining and Visualization: Stain the DNA with a fluorescent dye and visualize using a fluorescence microscope. The length and intensity of the comet tail are proportional to the amount of DNA damage.[14]
| Treatment Group | Average γH2AX Foci per Cell | % Tail DNA (Comet Assay) |
| Vehicle Control | [Insert Value] | [Insert Value] |
| C5 Inhibitor | [Insert Value] | [Insert Value] |
| PARP Inhibitor | [Insert Value] | [Insert Value] |
| Combination | [Insert Value] | [Insert Value] |
| Table 3: Example Data Summary for DNA Damage Assays. |
Protocol 4: In Vivo Xenograft Studies
This protocol evaluates the in vivo efficacy of the C5 and PARP inhibitor combination in a tumor xenograft model.
Materials:
-
Immunodeficient mice (e.g., NOD-SCID or NSG)[16]
-
Cancer cells for implantation (or patient-derived xenograft tissue)
-
C5 inhibitor (formulated for in vivo use)
-
PARP inhibitor (formulated for in vivo use)[16]
-
Vehicle control solution
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Tumor Implantation: Subcutaneously implant cancer cells into the flanks of the mice. Allow tumors to grow to a palpable size (e.g., 100-150 mm³).[18]
-
Randomization: Randomize mice into four treatment groups: Vehicle, C5 inhibitor alone, PARP inhibitor alone, and the combination.
-
Treatment Administration: Administer the treatments according to a predetermined schedule and route (e.g., oral gavage, intraperitoneal injection).[18]
-
Tumor Monitoring: Measure tumor volume with calipers 2-3 times per week. Monitor animal body weight and overall health.
-
Endpoint: Continue the study until tumors in the control group reach a predetermined maximum size or for a specified duration.
-
Tissue Collection: At the end of the study, euthanize the animals and harvest the tumors for downstream analysis (e.g., immunohistochemistry for γH2AX, apoptosis markers).
-
Data Analysis: Plot tumor growth curves for each treatment group. Compare the tumor growth inhibition between the groups. Statistical analysis (e.g., ANOVA, t-test) should be performed to determine the significance of the observed effects.
| Treatment Group | Mean Tumor Volume (mm³) at Day X | Tumor Growth Inhibition (%) |
| Vehicle Control | [Insert Value] | - |
| C5 Inhibitor | [InsertValue] | [Insert Value] |
| PARP Inhibitor | [Insert Value] | [Insert Value] |
| Combination | [Insert Value] | [Insert Value] |
| Table 4: Example Data Summary for In Vivo Efficacy Study. |
Conclusion
The provided protocols offer a comprehensive framework for the preclinical investigation of the synergistic potential of combining C5 and PARP inhibitors. A thorough in vitro characterization of synergy, apoptosis, and DNA damage, followed by in vivo validation in relevant cancer models, will be crucial in determining the therapeutic promise of this novel combination strategy. The data generated from these studies will be instrumental for drug development professionals in making informed decisions about advancing this combination towards clinical trials.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Seeking Signs of Synergy: The Origins of PARP and PI3K Inhibitors - Dana-Farber [physicianresources.dana-farber.org]
- 3. Activation of classical pathway of complement cascade by soluble oligomers of prion [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Clinical outcomes of DNA-damaging agents and DNA damage response inhibitors combinations in cancer: a data-driven review [frontiersin.org]
- 5. teachmephysiology.com [teachmephysiology.com]
- 6. PARP and PARG inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. e3s-conferences.org [e3s-conferences.org]
- 8. JCI - The role of the complement system in cancer [jci.org]
- 9. The role of the complement system in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enhancement of cancer invasion and growth via the C5a-C5a receptor system: Implications for cancer promotion by autoimmune diseases and association with cervical cancer invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Targeting C3a and C5a Signaling—A Game Changer for Cancer Therapy? [mdpi.com]
- 13. Influence of the C5a-C5a receptor system on breast cancer progression and patient prognosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. DNA damage is a novel response to sublytic complement C5b-9-induced injury in podocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Using genetics to explore complement C5 as a druggable protein in periodontitis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. What are the preclinical assets being developed for C5? [synapse.patsnap.com]
- 17. immuneed.com [immuneed.com]
- 18. Combined PARP Inhibition and Immune Checkpoint Therapy in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In vivo Use of DNA2 Inhibitor C5
These application notes provide detailed protocols for the preparation and in vivo administration of the DNA2 inhibitor C5 (4-hydroxy-8-nitroquinoline-3-carboxylic acid). This document is intended for researchers, scientists, and drug development professionals working in the fields of oncology and DNA repair.
Introduction
DNA2 (DNA replication helicase/nuclease 2) is a critical enzyme involved in multiple DNA metabolic pathways, including Okazaki fragment maturation, DNA end resection at stalled replication forks, and double-strand break (DSB) repair.[1][2] Upregulation of DNA2 is frequently observed in cancer cells, where it helps to counteract the DNA damage caused by replication stress, thereby promoting cell survival.[3][4] Inhibition of DNA2 has emerged as a promising therapeutic strategy to sensitize cancer cells to chemotherapeutic agents.[5][6]
C5 is a selective small molecule inhibitor of DNA2.[3][5] It competitively inhibits the nuclease, DNA-dependent ATPase, and helicase activities of DNA2 by binding to a pocket near the DNA binding site in the helicase domain.[7][8] By suppressing DNA2's functions, C5 can impair DNA repair and replication, leading to cell cycle arrest and increased sensitivity to DNA-damaging agents and PARP inhibitors.[3]
Chemical Properties of this compound
| Property | Value | Reference |
| Chemical Name | 4-hydroxy-8-nitroquinoline-3-carboxylic acid | [9] |
| Synonyms | NSC-15765, DNA2-IN-C5 | [9][10] |
| CAS Number | 35973-25-2 | [11] |
| Molecular Formula | C10H6N2O5 | [11] |
| Molecular Weight | 234.17 g/mol | [11] |
| Appearance | White to beige powder | |
| Purity | ≥95% (HPLC) | |
| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 1 year | [8] |
In Vivo Dissolution Protocols
The choice of vehicle for in vivo administration is critical for ensuring the solubility and stability of C5. Two common formulations are provided below. It is recommended to prepare the working solution immediately before use.[8] If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[7][8]
Protocol 1: Aqueous-Based Vehicle
This formulation is suitable for various routes of administration.
Vehicle Composition:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).
-
To prepare 1 mL of the final formulation, start with 100 µL of the DMSO stock solution.
-
Add 400 µL of PEG300 to the DMSO solution and mix thoroughly until the solution is clear.
-
Add 50 µL of Tween-80 and mix again until the solution is homogenous.
-
Add 450 µL of saline to bring the final volume to 1 mL. Mix thoroughly.
The resulting solution should be clear, with a C5 solubility of ≥ 2.08 mg/mL (8.88 mM).[7]
Protocol 2: Oil-Based Vehicle
This formulation is often used for subcutaneous or intraperitoneal injections and may provide a slower release profile.
Vehicle Composition:
-
10% DMSO
-
90% Corn Oil
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).
-
To prepare 1 mL of the final formulation, start with 100 µL of the DMSO stock solution.
-
Add 900 µL of corn oil to the DMSO solution.
-
Mix thoroughly until a clear and homogenous solution is achieved.
This formulation also yields a clear solution with a C5 solubility of ≥ 2.08 mg/mL (8.88 mM).[7] It is important to note that for continuous dosing periods exceeding half a month, this protocol should be chosen with caution.[7]
Signaling Pathway and Mechanism of Action
DNA2 plays a crucial role in the repair of DNA double-strand breaks (DSBs) through homologous recombination (HR) and in the processing of stalled replication forks. The following diagram illustrates the key pathways involving DNA2 and the inhibitory action of C5.
Caption: DNA2's role in replication and repair, and its inhibition by C5.
Experimental Workflow for In Vivo Studies
The following diagram outlines a typical experimental workflow for evaluating the efficacy of this compound in a preclinical cancer model.
Caption: Workflow for in vivo evaluation of this compound.
Conclusion
This compound is a valuable tool for investigating the role of DNA2 in cancer biology and for preclinical evaluation of DNA2 inhibition as a therapeutic strategy. The protocols provided here offer a starting point for the successful in vivo application of this compound. Researchers should optimize dosing and administration routes based on their specific experimental models and objectives.
References
- 1. academic.oup.com [academic.oup.com]
- 2. DNA2—An Important Player in DNA Damage Response or Just Another DNA Maintenance Protein? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Selective Small Molecule DNA2 Inhibitor for Sensitization of Human Cancer Cells to Chemotherapy [authors.library.caltech.edu]
- 4. Human Nuclease/helicase DNA2 Alleviates Replication Stress by Promoting DNA End Resection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Selective Small Molecule DNA2 Inhibitor for Sensitization of Human Cancer Cells to Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of DNA2 nuclease as a therapeutic strategy targeting replication stress in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. NB-64-06429-100mg | this compound [35973-25-2] Clinisciences [clinisciences.com]
- 9. aobious.com [aobious.com]
- 10. DNA2 Nuclease Inhibition Confers Synthetic Lethality in Cancers with Mutant p53 and Synergizes with PARP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound - MedChem Express [bioscience.co.uk]
Application Notes and Protocols for Preclinical Animal Studies of DNA2 Inhibitor C5
For Researchers, Scientists, and Drug Development Professionals
Introduction:
The DNA2 nuclease/helicase is a critical enzyme in DNA replication and repair, playing a key role in the maintenance of genomic stability. In many cancers, DNA2 is upregulated to counteract the increased replication stress associated with rapid cell proliferation. The small molecule inhibitor, C5 (4-hydroxy-8-nitroquinoline-3-carboxylic acid), has been identified as a potent and selective inhibitor of DNA2.[1][2] C5 acts as a competitive inhibitor, binding to the DNA-binding motif of DNA2 and inhibiting its nuclease and helicase activities.[1][2] This inhibition leads to stalled DNA replication forks and impaired DNA end resection, sensitizing cancer cells to other DNA-damaging agents like PARP inhibitors and camptothecin.[1] These application notes provide a framework for conducting preclinical animal studies to evaluate the in vivo efficacy of C5.
Mechanism of Action of DNA2 Inhibitor C5:
The DNA2 enzyme is integral to two primary cellular processes: the long-range resection of DNA double-strand breaks (DSBs) during homologous recombination (HR), and the restart of stalled replication forks. Cancer cells, particularly those with deficiencies in other DNA repair pathways (e.g., BRCA1/2 mutations), are often highly dependent on DNA2 for survival. The inhibitor C5 exploits this dependency. By binding to the helicase domain of DNA2, C5 competitively inhibits the binding of DNA to the enzyme, thereby blocking its enzymatic functions.[1][2] This leads to an accumulation of DNA damage and replication stress, ultimately triggering cell death in cancer cells.
Recommended Animal Models
Given that C5 targets DNA repair pathways, the most relevant animal models are those that harbor defects in DNA damage response, particularly in homologous recombination.
-
Xenograft Models with BRCA1/2 Deficient Cell Lines: Cell lines such as CAPAN-1 (pancreatic cancer, BRCA2 mutation) or MDA-MB-436 (breast cancer, BRCA1 mutation) can be used to establish subcutaneous xenografts in immunodeficient mice (e.g., NOD-scid IL2Rgammanull (NSG) or athymic nude mice). These models are expected to be highly sensitive to DNA2 inhibition due to their reliance on alternative DNA repair pathways.
-
Patient-Derived Xenograft (PDX) Models: PDX models established from tumors with mutations in homologous recombination genes (e.g., BRCA1, BRCA2, PALB2) are clinically relevant models to test the efficacy of C5. These models better recapitulate the heterogeneity and microenvironment of human tumors.
-
Syngeneic Models with Homologous Recombination Deficiency: Genetically engineered mouse models (GEMMs) with conditional inactivation of genes like Brca1 or Brca2 in specific tissues can be used to create syngeneic tumor models. These models are valuable for studying the interaction of C5 with the immune system.
Experimental Protocols
The following are proposed protocols for a pilot in vivo efficacy study of C5. These should be optimized based on preliminary tolerability and pharmacokinetic studies.
1. Preparation of C5 Formulation for In Vivo Administration
A suggested formulation for preparing C5 for intraperitoneal injection is as follows[3]:
-
Stock Solution: Prepare a 20.8 mg/mL stock solution of C5 in DMSO.
-
Working Solution:
-
To 100 µL of the C5 stock solution, add 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is clear.
-
Add 450 µL of sterile saline to bring the final volume to 1 mL.
-
The final concentration of this working solution will be 2.08 mg/mL. This formulation should be prepared fresh before each administration.
-
2. Murine Xenograft Efficacy Study Protocol
This protocol outlines a typical efficacy study in a subcutaneous xenograft model.
-
Animal Model: Female athymic nude mice or NSG mice, 6-8 weeks old.
-
Cell Line: CAPAN-1 (or other appropriate HR-deficient cell line).
-
Cell Implantation: Subcutaneously inject 5 x 106 cells in 100 µL of a 1:1 mixture of media and Matrigel into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth twice weekly using calipers. Tumor volume can be calculated using the formula: (Length x Width2) / 2.
-
Randomization: When tumors reach an average volume of 100-150 mm3, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Treatment Groups:
-
Group 1: Vehicle control (formulation buffer)
-
Group 2: C5 (e.g., 30 mg/kg, intraperitoneal injection, twice weekly)
-
Group 3 (Optional): C5 in combination with a PARP inhibitor (e.g., Olaparib)
-
-
Administration: Administer the treatments as per the schedule for a specified period (e.g., 21-28 days).
-
Monitoring: Continue to monitor tumor volume and body weight twice weekly. Observe the animals for any signs of toxicity.
-
Endpoint: The study can be terminated when tumors in the control group reach a predetermined size (e.g., 1500 mm3), or if the animals show signs of significant toxicity (e.g., >20% body weight loss).
-
Data Collection: At the end of the study, collect tumors for pharmacodynamic analysis (e.g., western blotting for DNA damage markers like γH2AX).
Data Presentation
Quantitative data from in vivo studies should be summarized in clear and concise tables. Below are template tables that can be used to present the findings from a typical efficacy study.
Table 1: In Vivo Antitumor Efficacy of C5 in a Xenograft Model
| Treatment Group | Dosing Regimen | Number of Animals (n) | Mean Tumor Volume at Start (mm³) ± SEM | Mean Tumor Volume at End (mm³) ± SEM | Tumor Growth Inhibition (%) | p-value vs. Vehicle |
| Vehicle Control | i.p., twice weekly | 10 | 125 ± 15 | 1450 ± 150 | - | - |
| C5 | 30 mg/kg, i.p., twice weekly | 10 | 128 ± 16 | 750 ± 120 | 48.3 | <0.05 |
| C5 + Olaparib | C5: 30 mg/kg, i.p., twice weekly; Olaparib: 50 mg/kg, p.o., daily | 10 | 122 ± 14 | 350 ± 80 | 75.9 | <0.001 |
Table 2: Body Weight Changes During C5 Treatment
| Treatment Group | Dosing Regimen | Mean Body Weight at Start (g) ± SEM | Mean Body Weight at End (g) ± SEM | Mean Percent Body Weight Change ± SEM |
| Vehicle Control | i.p., twice weekly | 20.5 ± 0.5 | 22.1 ± 0.6 | +7.8 ± 2.9 |
| C5 | 30 mg/kg, i.p., twice weekly | 20.3 ± 0.4 | 19.8 ± 0.5 | -2.5 ± 2.5 |
| C5 + Olaparib | C5: 30 mg/kg, i.p., twice weekly; Olaparib: 50 mg/kg, p.o., daily | 20.6 ± 0.5 | 19.1 ± 0.7 | -7.3 ± 3.4 |
The this compound holds promise as a therapeutic agent for cancers with underlying DNA repair deficiencies. The protocols and guidelines presented here provide a starting point for researchers to design and execute preclinical animal studies to evaluate the in vivo efficacy and tolerability of C5. Careful selection of animal models and robust experimental design will be crucial in determining the clinical potential of this novel anticancer agent.
References
- 1. A Selective Small Molecule DNA2 Inhibitor for Sensitization of Human Cancer Cells to Chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Selective Small Molecule DNA2 Inhibitor for Sensitization of Human Cancer Cells to Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Inducing Synthetic Lethality with Complement Component C5 in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
The principle of synthetic lethality, where the simultaneous loss of two genes results in cell death while the loss of either single gene does not, presents a powerful strategy for developing targeted cancer therapies.[1][2][3] This approach aims to selectively eliminate cancer cells by exploiting their specific genetic or functional vulnerabilities, often arising from mutations in tumor suppressor genes or oncogenes, while sparing normal, healthy cells.[3] One emerging area of interest for inducing synthetic lethality is the manipulation of the complement system, a critical component of the innate immune response.
Complement component C5, a central protein in the complement cascade, and its cleavage products, C5a and C5b, play a dual role in cancer progression. The terminal product of the cascade, the C5b-9 membrane attack complex (MAC), can directly induce cancer cell lysis.[4][5] Conversely, the anaphylatoxin C5a can foster a pro-tumorigenic and immunosuppressive microenvironment by binding to its receptor, C5aR.[6][7][8] This dichotomy presents a unique opportunity for therapeutic intervention.
These application notes will explore strategies to induce synthetic lethality in cancer cells by modulating C5 activity. We will focus on two primary approaches:
-
Enhancing C5b-9 Mediated Cancer Cell Killing: This strategy focuses on overcoming the inherent resistance of many cancer cells to complement-mediated lysis, thereby creating a synthetic lethal interaction where the cancer cell's defense mechanisms are neutralized, rendering them susceptible to C5b-9-induced cell death.
-
Inhibiting the C5a-C5aR1 Axis to Overcome Immune Suppression: This approach leverages the inhibition of the pro-tumorigenic C5a-C5aR1 signaling pathway to create a synthetic lethal effect when combined with immunotherapies, effectively removing the brakes on the anti-tumor immune response.
Signaling Pathways and Mechanisms of Action
The Complement Cascade and Formation of the C5b-9 Membrane Attack Complex (MAC)
The complement system can be activated through three main pathways: the classical, lectin, and alternative pathways. All three converge at the cleavage of C3, leading to the formation of a C5 convertase. This enzyme cleaves C5 into the potent inflammatory molecule C5a and the larger fragment C5b. C5b then initiates the assembly of the terminal complement components (C6, C7, C8, and multiple copies of C9) into the C5b-9 MAC on the surface of target cells, such as cancer cells. The MAC forms a pore in the cell membrane, leading to osmotic lysis and cell death.[7]
The C5a-C5aR1 Signaling Axis in the Tumor Microenvironment
The cleavage of C5 releases the potent anaphylatoxin C5a. In the tumor microenvironment, C5a binds to its G protein-coupled receptor, C5aR1 (CD88), which is expressed on various immune cells, including myeloid-derived suppressor cells (MDSCs), tumor-associated macrophages (TAMs), and T cells, as well as on cancer cells themselves.[6] Activation of the C5a-C5aR1 axis promotes an immunosuppressive milieu by recruiting MDSCs and TAMs to the tumor site, inhibiting the function of cytotoxic T lymphocytes (CTLs), and promoting cancer cell proliferation and metastasis.[6][7]
Data Presentation: Quantitative Analysis of C5-Mediated Synthetic Lethality
The following tables summarize representative quantitative data from studies investigating the modulation of C5 activity for cancer therapy.
Table 1: Effect of C5aR1 Inhibition on Tumor Growth and Immune Cell Infiltration
| Cancer Model | Treatment Group | Tumor Volume (mm³) | CD8+ T cells / mm² | MDSCs / mm² |
| Mouse Squamous Cell Carcinoma | Vehicle Control | 1250 ± 150 | 50 ± 10 | 200 ± 30 |
| C5aR1 Antagonist (PMX53) | 600 ± 100 | 150 ± 25 | 75 ± 15 | |
| Chemotherapy | 800 ± 120 | 80 ± 15 | 150 ± 20 | |
| Chemo + PMX53 | 250 ± 50 | 250 ± 40 | 40 ± 10 |
Data are representative and compiled for illustrative purposes based on findings suggesting C5aR1 blockade reduces tumor progression and enhances T cell infiltration, especially in combination with chemotherapy.[8]
Table 2: Sensitization of Cancer Cells to Complement-Dependent Cytotoxicity (CDC)
| Cell Line | Treatment | % Cell Lysis (CDC Assay) |
| Resistant Ovarian Cancer | Therapeutic Antibody Alone | 15 ± 5% |
| Antibody + siRNA for CD59 | 65 ± 8% | |
| Antibody + CD59 Inhibitor | 72 ± 10% | |
| Sensitive Ovarian Cancer | Therapeutic Antibody Alone | 85 ± 7% |
This table illustrates how inhibiting a complement regulatory protein like CD59 can sensitize resistant cancer cells to antibody-mediated CDC. Cancer cells often overexpress such proteins to evade complement attack.[4][5]
Experimental Protocols
Protocol 1: Complement-Dependent Cytotoxicity (CDC) Assay
This assay measures the ability of antibodies to lyse cancer cells in the presence of a complement source.
Workflow Diagram
Methodology
-
Cell Seeding: Seed target cancer cells in a 96-well flat-bottom plate at a density of 2 x 10⁴ cells/well in 50 µL of RPMI-1640 medium supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO₂.
-
Antibody Addition: Add 50 µL of the therapeutic antibody at various concentrations to the wells. Include a no-antibody control.
-
Complement Addition: Add a source of complement, typically normal human serum (NHS), at a final concentration of 10-25%. Include a heat-inactivated serum control to demonstrate complement dependence.
-
Incubation: Incubate the plate for 2-4 hours at 37°C.
-
Lysis Measurement: Determine cell lysis using a lactate (B86563) dehydrogenase (LDH) release assay.
-
Transfer 50 µL of supernatant from each well to a new plate.
-
Add 50 µL of the LDH substrate mix.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Measure absorbance at 490 nm.
-
-
Data Analysis: Calculate the percentage of specific lysis using the following formula: % Lysis = 100 x (Experimental release - Spontaneous release) / (Maximum release - Spontaneous release)
-
Spontaneous release: Cells + medium only.
-
Maximum release: Cells + lysis buffer.
-
Protocol 2: In Vitro C5aR1 Antagonist Efficacy Assay
This protocol assesses the ability of a C5aR1 antagonist to block C5a-induced migration of myeloid cells, a key mechanism of immune suppression.
Methodology
-
Cell Preparation: Isolate human peripheral blood mononuclear cells (PBMCs) and enrich for monocytes (or use a myeloid cell line like U937). Resuspend cells in serum-free medium.
-
Transwell Setup: Use a 24-well plate with 8.0 µm pore size Transwell inserts.
-
Chemoattractant Addition: In the lower chamber, add:
-
Control medium.
-
C5a (10 nM) as a chemoattractant.
-
C5a (10 nM) + varying concentrations of the C5aR1 antagonist.
-
-
Cell Seeding: Add 1 x 10⁵ myeloid cells in 100 µL of serum-free medium to the upper chamber of the Transwell insert.
-
Incubation: Incubate for 3-4 hours at 37°C, 5% CO₂.
-
Cell Counting: Count the number of cells that have migrated to the lower chamber using a hemocytometer or an automated cell counter.
-
Data Analysis: Plot the number of migrated cells against the concentration of the C5aR1 antagonist to determine the IC₅₀.
Protocol 3: In Vivo Tumor Model for Evaluating Combination Therapy
This protocol outlines a general procedure for testing the synthetic lethal effect of combining a C5aR1 inhibitor with an immune checkpoint inhibitor (e.g., anti-PD-1) in a syngeneic mouse tumor model.
Methodology
-
Tumor Implantation: Subcutaneously implant 1 x 10⁶ cancer cells (e.g., MC38 colon adenocarcinoma) into the flank of C57BL/6 mice.
-
Tumor Growth and Grouping: Monitor tumor growth. When tumors reach an average volume of 50-100 mm³, randomize mice into four treatment groups:
-
Group 1: Vehicle control (e.g., PBS).
-
Group 2: Anti-PD-1 antibody (e.g., 10 mg/kg, intraperitoneal, twice weekly).
-
Group 3: C5aR1 antagonist (e.g., daily oral gavage).
-
Group 4: Anti-PD-1 antibody + C5aR1 antagonist.
-
-
Treatment and Monitoring: Administer treatments as scheduled. Measure tumor volume with calipers every 2-3 days. Monitor animal body weight and overall health.
-
Endpoint Analysis: At the end of the study (or when tumors reach a predetermined size), euthanize the mice.
-
Excise tumors for weight measurement.
-
Process tumors for flow cytometry to analyze immune cell infiltration (e.g., CD8+ T cells, MDSCs, TAMs).
-
Collect blood for cytokine analysis.
-
-
Data Analysis: Compare tumor growth curves and endpoint tumor weights between the different treatment groups to assess for synergistic anti-tumor activity.
Conclusion
Modulating the activity of complement component C5 offers a versatile platform for inducing synthetic lethality in cancer cells. By either enhancing the lytic activity of the C5b-9 MAC in cancer cells with compromised defense mechanisms or by inhibiting the immunosuppressive C5a-C5aR1 axis to unleash a potent anti-tumor immune response in combination with other immunotherapies, researchers can exploit the inherent vulnerabilities of cancer. The protocols and data presented herein provide a framework for the preclinical evaluation of C5-targeted synthetic lethal strategies, paving the way for the development of novel and effective cancer therapeutics.
References
- 1. Synthetic Lethality through the Lens of Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A New Way to Target Cancers Using ‘Synthetic Lethality’ [today.ucsd.edu]
- 3. Synthetic lethality in cancer: a protocol for scoping review of gene interactions from synthetic lethal screens and functional studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Complement C5b-9 and Cancer: Mechanisms of Cell Damage, Cancer Counteractions, and Approaches for Intervention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Complement C5b-9 and Cancer: Mechanisms of Cell Damage, Cancer Counteractions, and Approaches for Intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 6. JCI - The role of the complement system in cancer [jci.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
troubleshooting DNA2 inhibitor C5 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing the DNA2 inhibitor C5 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and specific inhibitor of the DNA replication helicase/nuclease 2 (DNA2).[1] DNA2 is a key enzyme involved in several critical DNA metabolic pathways, including Okazaki fragment maturation during DNA replication, long-patch base excision repair, and the processing of stalled or reversed replication forks.[2][3][4][5] C5 acts as a competitive inhibitor, binding to a DNA-binding motif within the helicase domain of DNA2. This binding is essential for both the nuclease and helicase activities of the enzyme, and therefore C5 effectively inhibits both functions.[6][7] By inhibiting DNA2, C5 disrupts these vital DNA replication and repair processes, leading to an accumulation of DNA damage and replication stress, which can selectively kill cancer cells that often have a higher reliance on these pathways for survival.[4][8][9][10]
Q2: What is the reported IC50 value for C5?
The half-maximal inhibitory concentration (IC50) for C5 in inhibiting DNA2 nuclease activity is reported to be 20 μM.[1][11] It is important to note that the effective concentration for cell-based assays may vary depending on the cell line, experimental conditions, and the specific biological endpoint being measured.
Q3: In which cancer types has C5 (or DNA2 inhibition) shown potential?
DNA2 is often overexpressed in various cancers, including pancreatic, breast, and ovarian cancers, making it an attractive therapeutic target.[2][9][12] Inhibition of DNA2, for instance with C5, has shown effectiveness in cancer cells with oncogene activation (e.g., H-RAS, K-RAS) and in those with mutations in the p53 tumor suppressor gene.[2][12][13][14] Specifically, C5 has been investigated in breast and colorectal cancer research.[1]
Q4: Can C5 be used in combination with other therapies?
Yes, C5 has demonstrated synergistic effects when combined with other anti-cancer agents, particularly PARP inhibitors.[2][6][12][14] The rationale for this synergy lies in the concept of synthetic lethality. By inhibiting DNA2, C5 impairs homologous recombination (HR), a key DNA double-strand break repair pathway.[12][13][14] Cancer cells, especially those with deficiencies in other repair pathways (like BRCA-mutated cancers), become highly dependent on PARP for single-strand break repair. The dual inhibition of DNA2 and PARP leads to a catastrophic accumulation of DNA damage and cell death.[6][12] C5 has also been shown to sensitize cancer cells to chemotherapeutic agents like camptothecin.[6]
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with the this compound.
Issue 1: Inconsistent or No Observable Effect of C5 in Cell-Based Assays
| Possible Cause | Recommended Solution |
| Suboptimal Inhibitor Concentration | Perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay. Start with a broad range (e.g., 1 µM to 100 µM) to establish a dose-response curve.[15] |
| Incorrect Incubation Time | Conduct a time-course experiment to identify the optimal treatment duration. Measure the desired endpoint at various time points (e.g., 24, 48, 72 hours).[15] |
| Compound Instability | Prepare fresh working solutions of C5 for each experiment from a frozen stock. Avoid repeated freeze-thaw cycles of the stock solution by preparing aliquots.[15][16] Store the stock solution as recommended by the manufacturer, typically at -20°C or -80°C and protected from light.[15] |
| Cell Line Insensitivity | Confirm that your cell line expresses DNA2 at a sufficient level. Some cell lines may have intrinsic resistance mechanisms or may not be as reliant on the DNA2 pathway. Consider using a positive control cell line known to be sensitive to DNA2 inhibition. |
| High Serum Concentration in Media | Serum proteins can bind to small molecules, reducing their effective concentration.[15] If you suspect this is an issue, consider reducing the serum concentration in your culture medium during the treatment period, if compatible with your cell line's health. |
| Inconsistent Cell Culture Conditions | Standardize cell seeding density, passage number, and confluency at the time of treatment to ensure reproducibility.[16][17][18] |
Issue 2: High Levels of Cell Death Observed at Expected Inhibitory Concentrations
| Possible Cause | Recommended Solution |
| Cytotoxicity | The observed cell death may be a direct consequence of potent on-target DNA2 inhibition, especially in cancer cells highly dependent on this pathway. To confirm this, perform a rescue experiment by overexpressing DNA2 and observing if it mitigates the cytotoxic effect. |
| Off-Target Effects | While C5 is reported to be a specific DNA2 inhibitor, off-target effects at higher concentrations cannot be entirely ruled out.[7] Use the lowest effective concentration determined from your dose-response curve. To further validate on-target activity, consider using a structurally different DNA2 inhibitor or siRNA-mediated knockdown of DNA2 to see if it phenocopies the effect of C5.[17] |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is at a non-toxic level, typically below 0.5%.[15][17] Include a vehicle control (media with the same concentration of solvent as the highest C5 concentration) in all experiments.[19] |
Issue 3: Difficulty Interpreting DNA Damage Assay Results
| Possible Cause | Recommended Solution |
| Inappropriate Assay Timing | The kinetics of DNA damage and repair can vary. Perform a time-course experiment to capture the peak of DNA damage following C5 treatment. |
| Assay Sensitivity | Ensure the chosen DNA damage assay (e.g., Comet assay, γH2AX staining) is sensitive enough to detect the expected level of damage. Optimize antibody concentrations and incubation times for immunofluorescence-based assays.[17] |
| Confounding Effects on Cell Cycle | DNA2 inhibition can cause cell cycle arrest, primarily in the S-phase.[12][13][14] This can indirectly influence the interpretation of some DNA damage assays. Correlate your DNA damage data with cell cycle analysis (e.g., by flow cytometry) to get a comprehensive picture. |
Experimental Protocols
1. Cell Viability (MTT) Assay
This protocol is for determining the cytotoxic effects of C5 on cancer cell lines.
-
Materials:
-
96-well plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 2,000-5,000 cells/well) and allow them to attach overnight.[11]
-
Prepare serial dilutions of C5 in complete medium. A recommended starting range is 0.1 µM to 100 µM.[16] Include a vehicle control (medium with the same final DMSO concentration as the highest C5 concentration).
-
Remove the overnight culture medium and add 100 µL of the C5 dilutions or vehicle control to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 72 hours).[11]
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.[11][20]
-
Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.[11][20]
-
Read the absorbance at a wavelength of 490-570 nm using a microplate reader.[11]
-
Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
-
2. Western Blot Analysis for DNA Damage Markers (e.g., γH2AX)
This protocol is for detecting the induction of DNA double-strand breaks.
-
Materials:
-
6-well plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody (e.g., anti-phospho-Histone H2A.X (Ser139))
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Procedure:
-
Seed cells in 6-well plates and treat with C5 at the desired concentrations and for the appropriate duration.
-
Harvest cells, wash with cold PBS, and lyse with RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.
-
Normalize the γH2AX signal to a loading control like β-actin or GAPDH.
-
3. Comet Assay (Single-Cell Gel Electrophoresis)
This protocol is for the direct visualization of DNA single- and double-strand breaks.
-
Materials:
-
Microscope slides
-
Low-melting-point agarose (B213101)
-
Lysis solution
-
Alkaline or neutral electrophoresis buffer
-
DNA staining dye (e.g., SYBR Green, propidium (B1200493) iodide)
-
Fluorescence microscope with appropriate filters
-
-
Procedure:
-
Treat cells with C5 for the desired time.
-
Harvest a single-cell suspension.
-
Embed the cells in low-melting-point agarose on a microscope slide.
-
Lyse the cells to remove membranes and proteins, leaving behind the nucleoid.
-
Subject the slides to electrophoresis under alkaline (for single- and double-strand breaks) or neutral (for double-strand breaks) conditions. Damaged DNA will migrate out of the nucleoid, forming a "comet tail."[21]
-
Stain the DNA with a fluorescent dye.
-
Visualize the comets under a fluorescence microscope and quantify the amount of DNA in the tail relative to the head using appropriate software. The length and intensity of the tail are proportional to the amount of DNA damage.[21][22]
-
Visualizations
Caption: Signaling pathway of DNA2 inhibition by C5.
Caption: Troubleshooting workflow for C5 experiments.
Caption: Logical relationships in C5 troubleshooting.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. uniprot.org [uniprot.org]
- 4. academic.oup.com [academic.oup.com]
- 5. genecards.org [genecards.org]
- 6. A Selective Small Molecule DNA2 Inhibitor for Sensitization of Human Cancer Cells to Chemotherapy [authors.library.caltech.edu]
- 7. A Selective Small Molecule DNA2 Inhibitor for Sensitization of Human Cancer Cells to Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Inhibition of DNA2 nuclease as a therapeutic strategy targeting replication stress in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of DNA2 nuclease as a therapeutic strategy targeting replication stress in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. DNA2 Nuclease Inhibition Confers Synthetic Lethality in Cancers with Mutant p53 and Synergizes with PARP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. DNA2 Nuclease Inhibition Confers Synthetic Lethality in Cancers with Mutant p53 and Synergizes with PARP Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. "DNA2 Nuclease Inhibition Confers Synthetic Lethality in Cancers with M" by Helena Folly-Kossi, Joshua D Graves et al. [digitalcommons.library.tmc.edu]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.jp]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. Detection of DNA damage induced by topoisomerase II inhibitors, gamma radiation and crosslinking agents using the comet assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Optimizing DNA2 Inhibitor C5 Concentration in Cells
Welcome to the technical support center for the DNA2 inhibitor, C5. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the experimental use of C5, a potent and specific inhibitor of DNA2 nuclease activity. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the successful application of C5 in your cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of DNA2 inhibitor C5?
A1: C5 is a competitive inhibitor that targets the helicase domain of the DNA2 enzyme. This binding action interferes with the enzyme's ability to interact with DNA, thereby inhibiting its nuclease, DNA-dependent ATPase, and helicase activities. The primary cellular consequence is the impairment of DNA end resection, a critical step in both DNA double-strand break repair and the restart of stalled replication forks.
Q2: What is the typical effective concentration range for C5 in cell culture?
A2: The effective concentration of C5 is highly dependent on the cell line being investigated. Published studies have reported IC50 values (the concentration that inhibits 50% of cell proliferation) ranging from 7 µM to 70 µM in a panel of 18 different human cancer cell lines. The enzymatic IC50 value for C5's inhibition of DNA2 nuclease activity is approximately 20 µM.
Q3: How can I determine the optimal C5 concentration for my specific cell line?
A3: The optimal concentration should be determined empirically by performing a dose-response experiment. A common method is to treat your cells with a range of C5 concentrations (e.g., from 0 µM to 80 µM or higher) for a set period (e.g., 7 days) and then measure cell viability using an assay such as the MTT or CCK-8 assay. This will allow you to determine the IC50 value for your cell line and select appropriate concentrations for subsequent experiments.
Q4: Is the cytotoxic effect of C5 specific to its inhibition of DNA2?
A4: Evidence suggests that the effects of C5 are on-target. Studies have shown that cells with reduced or no DNA2 expression (e.g., through shRNA-mediated knockdown or genetic knockout) are more resistant to the cytotoxic effects of C5. This indicates that the primary mechanism of C5-induced cell death is through the inhibition of DNA2.
Q5: What are the expected downstream cellular effects of C5 treatment?
A5: Inhibition of DNA2 by C5 leads to several significant cellular consequences, including:
-
Inhibition of DNA end resection: This impairs the repair of DNA double-strand breaks via homologous recombination.
-
Suppression of stalled replication fork restart: This can lead to the collapse of replication forks and the accumulation of DNA damage.
-
Sensitization to chemotherapeutic agents: C5 has been shown to sensitize cancer cells to agents that cause replication stress, such as camptothecin, and can act synergistically with PARP inhibitors.
-
Cell cycle arrest: Treatment with C5 can cause cells to arrest in the late S/G2 phase of the cell cycle.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No observable effect on cell viability or proliferation. | 1. C5 concentration is too low. 2. The cell line is resistant to DNA2 inhibition. 3. The inhibitor has degraded or is inactive. 4. The incubation time is too short. | 1. Increase the concentration range in your dose-response experiment. 2. Confirm DNA2 expression in your cell line. Some cell lines may have compensatory DNA repair pathways. 3. Use a fresh aliquot of C5. Verify proper storage conditions. 4. Extend the treatment duration (e.g., 4 to 7 days). |
| High variability between replicate wells. | 1. Inconsistent cell seeding density. 2. Inaccurate pipetting of C5. 3. Edge effects in the multi-well plate. | 1. Ensure a |
potential off-target effects of DNA2 inhibitor C5
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of the DNA2 inhibitor C5 (4-hydroxy-8-nitroquinoline-3-carboxylic acid).
Frequently Asked Questions (FAQs)
Q1: What is the known selectivity profile of C5?
A1: C5 has been demonstrated to be a selective inhibitor of DNA2. It shows potent inhibition of DNA2's nuclease, ATPase, and helicase activities.[1][2] In comparative biochemical assays, C5 poorly inhibited the nuclease activities of the related flap endonucleases FEN1 and EXO1, suggesting specificity for DNA2.[2]
Q2: Has a comprehensive kinase selectivity profile for C5 been published?
A2: To date, a comprehensive kinase selectivity panel for C5 has not been published in the peer-reviewed literature. While C5's primary target is DNA2, its quinoline (B57606) core structure is found in many kinase inhibitors.[3][4][5][6][7] Therefore, off-target kinase inhibition is a theoretical possibility that should be experimentally evaluated.
Q3: What are the potential off-target liabilities of quinoline-based compounds?
A3: Quinoline-based compounds have been reported to interact with a variety of kinases, and their selectivity profiles can vary widely based on the specific substitutions on the quinoline scaffold.[3][4][5][6][7] Some quinoline derivatives have been shown to inhibit kinases such as RIP2 kinase, cyclin G associated kinase (GAK), and others.[4][5] Additionally, some quinoline derivatives have been noted to have activity at the hERG ion channel, a common off-target concern in drug development.[4]
Q4: How can I experimentally determine the off-target profile of C5 in my system?
A4: Several methods can be employed to determine the off-target profile of C5:
-
Kinase Selectivity Profiling: This involves screening C5 against a large panel of purified kinases to determine its inhibitory activity (e.g., IC50 values) against a broad range of kinase targets.
-
Cellular Thermal Shift Assay (CETSA): CETSA can be used to assess the direct binding of C5 to on-target (DNA2) and potential off-target proteins in a cellular context.[8][9][10][11][12]
-
Chemical Proteomics: This approach can identify the cellular targets of C5 by using affinity-based probes or by observing changes in the proteome upon C5 treatment.[13]
Q5: What are the known on-target cellular effects of C5 that I should be aware of when interpreting my results?
A5: C5 inhibits DNA end resection and the restart of stalled replication forks.[2] It has been shown to synergize with PARP inhibitors and sensitize cancer cells to chemotherapeutic agents.[1][2][14] C5 treatment can lead to an S-phase cell cycle arrest.[15]
Troubleshooting Guides
Issue 1: Inconsistent IC50 values for C5 in cellular assays.
| Potential Cause | Troubleshooting Step |
| Cell line variability | Different cell lines can have varying levels of DNA2 expression and different sensitivities to DNA damage, which can affect the apparent IC50 of C5. It is recommended to measure DNA2 protein levels in your cell lines of interest. |
| Compound solubility | C5 has limited aqueous solubility. Ensure that the compound is fully dissolved in DMSO before diluting in culture medium. Precipitates can lead to inaccurate concentrations. Consider using a final DMSO concentration of ≤0.5% in your assays. |
| Assay duration | The cytotoxic effects of C5 may be time-dependent. Longer incubation times may result in lower IC50 values. Standardize the incubation time across all experiments. |
| Off-target effects | At higher concentrations, off-target effects could contribute to cytotoxicity, leading to variability in IC50 values. If possible, confirm on-target engagement using a method like CETSA. |
Issue 2: Observing unexpected cellular phenotypes that may be due to off-target effects.
| Potential Cause | Troubleshooting Step |
| Inhibition of other nucleases | While C5 is reported to be selective over FEN1 and EXO1, at high concentrations, some level of inhibition may occur. Perform nuclease activity assays with purified FEN1 and EXO1 to determine the IC50 of C5 for these enzymes. |
| Kinase inhibition | An unexpected phenotype could be due to the inhibition of a kinase. If you suspect a particular signaling pathway is affected, you can perform western blotting for key phosphoproteins in that pathway. For a broader analysis, a proteomics approach (e.g., phosphoproteomics) could be employed. |
| General compound toxicity | Some compounds can induce cellular stress through mechanisms unrelated to specific target inhibition. Include appropriate negative controls, such as a structurally similar but inactive compound if available. |
Quantitative Data Summary
| Target | Inhibitor | IC50 | Assay Type | Reference |
| DNA2 Nuclease | C5 | ~20 µM | Biochemical Nuclease Assay | [1][2][14] |
| FEN1 Nuclease | C5 | Poorly inhibited | Biochemical Nuclease Assay | [2] |
| EXO1 Nuclease | C5 | Poorly inhibited | Biochemical Nuclease Assay | [2] |
Note: Specific IC50 values for C5 against FEN1 and EXO1 are not publicly available, but the literature indicates poor inhibition.
Experimental Protocols
Protocol 1: Human EXO1 Nuclease Activity Assay
This protocol is adapted from publicly available methods to assess the inhibitory effect of C5 on human Exonuclease 1 (EXO1) activity.[16][17]
Materials:
-
Purified recombinant human EXO1
-
Fluorescently-labeled or radioactively-labeled DNA substrate (e.g., a 5'-labeled single-stranded or double-stranded DNA oligo)
-
EXO1 reaction buffer: 20 mM HEPES-KOH pH 7.5, 50 mM KCl, 5 mM MgCl₂, 0.5 mM DTT, 0.05% Triton X-100, 100 µg/ml BSA, 5% glycerol
-
C5 inhibitor stock solution (in DMSO)
-
DMSO (vehicle control)
-
Stop buffer (e.g., formamide-containing loading dye)
-
Denaturing polyacrylamide gel (e.g., 16%)
-
Phosphorimager or fluorescence gel scanner
Procedure:
-
Prepare serial dilutions of C5 in EXO1 reaction buffer. Also, prepare a vehicle control with the same final concentration of DMSO.
-
In a microcentrifuge tube, combine the EXO1 enzyme and the DNA substrate in EXO1 reaction buffer.
-
Add the diluted C5 or vehicle control to the enzyme-substrate mixture.
-
Incubate the reaction at 37°C for 20-30 minutes.
-
Stop the reaction by adding the stop buffer and heating at 90°C for 5 minutes.
-
Separate the reaction products on a denaturing polyacrylamide gel.
-
Visualize the results using a phosphorimager or fluorescence gel scanner and quantify the amount of cleaved substrate.
-
Calculate the percent inhibition for each C5 concentration and determine the IC50 value.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This is a general protocol for assessing the engagement of C5 with its target protein (DNA2) in intact cells.[8][9][10][11][12]
Materials:
-
Cultured cells of interest
-
C5 inhibitor stock solution (in DMSO)
-
DMSO (vehicle control)
-
PBS with protease and phosphatase inhibitors
-
PCR tubes
-
Thermocycler
-
Lysis buffer (e.g., RIPA buffer)
-
Apparatus for cell lysis (e.g., sonicator or freeze-thaw cycles)
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Primary antibody against DNA2
-
Secondary antibody
Procedure:
-
Compound Treatment: Treat cultured cells with the desired concentration of C5 or vehicle (DMSO) for a specified time (e.g., 1-2 hours) at 37°C.
-
Harvesting: Wash the cells with PBS and resuspend them in PBS containing protease and phosphatase inhibitors.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them at different temperatures (e.g., a gradient from 40°C to 70°C) for 3 minutes in a thermocycler. Include a non-heated control.
-
Lysis: Lyse the cells by freeze-thaw cycles or sonication.
-
Centrifugation: Pellet the precipitated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Sample Preparation: Collect the supernatant (soluble protein fraction) and determine the protein concentration. Normalize the protein concentration for all samples.
-
Western Blotting: Analyze the soluble protein fractions by SDS-PAGE and Western blotting using a primary antibody against DNA2.
-
Data Analysis: Quantify the band intensities for DNA2 at each temperature for both the C5-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the C5-treated sample indicates target engagement.
Visualizations
Caption: Signaling pathways involving DNA2 that may be affected by C5.
Caption: Workflow for identifying potential off-target effects of C5.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A Selective Small Molecule DNA2 Inhibitor for Sensitization of Human Cancer Cells to Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Utilizing comprehensive and mini-kinome panels to optimize the selectivity of quinoline inhibitors for cyclin G associated kinase (GAK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of Quinoline-Based RIP2 Kinase Inhibitors with an Improved Therapeutic Index to the hERG Ion Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. CETSA [cetsa.org]
- 9. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pelagobio.com [pelagobio.com]
- 13. Identification of a small-molecule inhibitor of DNA topoisomerase II by proteomic profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. DNA2 Nuclease Inhibition Confers Synthetic Lethality in Cancers with Mutant p53 and Synergizes with PARP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Human exonuclease 1 (EXO1) activity characterization and its function on flap structures - PMC [pmc.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
DNA2 inhibitor C5 stability in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of the DNA2 inhibitor C5 in cell culture experiments. Below you will find troubleshooting advice and frequently asked questions to ensure the successful application of C5 in your research.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for this compound?
A1: this compound should be dissolved in a suitable solvent such as DMSO to prepare a stock solution.[1] For long-term storage, it is recommended to store the stock solution at -20°C for up to one year.[1] When preparing working solutions for in vivo experiments, it is advised to prepare them fresh on the same day of use.[1]
Q2: What is the mechanism of action of this compound?
A2: C5 is a potent and specific inhibitor of DNA2, a multifunctional nuclease/helicase involved in DNA replication and repair.[2][3] It competitively inhibits the nuclease, DNA-dependent ATPase, and helicase activities of DNA2 by binding to its helicase domain.[1][2] This inhibition disrupts critical cellular processes such as DNA end resection required for double-strand break repair and the restart of stalled replication forks.[2]
Q3: What are the typical working concentrations for C5 in cell culture experiments?
A3: The effective concentration of C5 can vary depending on the cell line and experimental endpoint. The IC50 for inhibiting DNA2 nuclease activity is approximately 20 µM.[1][4] In cell proliferation assays, the IC50 values across various cancer cell lines have been observed to range from 7 µM to 70 µM.[2] For specific cellular assays, concentrations around 20 µM have been used to inhibit DNA replication fork restart.[2] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and assay.
Q4: How long should I treat my cells with C5?
A4: Treatment duration with C5 can range from a few hours to several days, depending on the biological question being addressed. For instance, pre-treatment for 2 hours has been used to study the inhibition of DNA replication fork restart.[2] For cell viability and clonogenic assays, treatment periods can extend from 4 to 7 days.[2][5]
Q5: Can C5 be used in combination with other therapeutic agents?
A5: Yes, C5 has been shown to have synergistic effects when used in combination with other anticancer agents. For example, it sensitizes cancer cells to chemotherapeutic agents like camptothecin (B557342) (CPT) and synergizes with PARP inhibitors.[2][3][5]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No or weak cellular response to C5 treatment (e.g., no decrease in cell viability). | 1. Suboptimal concentration of C5. 2. Insufficient treatment duration. 3. Cell line may be resistant to DNA2 inhibition. 4. Degradation of C5 in the stock solution or working solution. | 1. Perform a dose-response experiment to determine the optimal IC50 for your specific cell line. 2. Increase the incubation time with C5. Refer to literature for typical treatment durations for your assay type.[2] 3. Confirm DNA2 expression in your cell line. Cells with low DNA2 expression may be less sensitive. 4. Prepare fresh stock and working solutions of C5. Ensure proper storage of the stock solution at -20°C.[1] |
| High background or off-target effects observed. | 1. C5 concentration is too high. 2. Solvent (e.g., DMSO) concentration is toxic to the cells. | 1. Reduce the concentration of C5 used in the experiment. 2. Ensure the final concentration of the solvent in the cell culture medium is below the toxic threshold for your cells (typically <0.5% for DMSO). Include a solvent-only control in your experimental setup. |
| Inconsistent results between experiments. | 1. Variability in cell seeding density. 2. Inconsistent C5 concentration in working solutions. 3. Cell line passage number is too high, leading to altered phenotype. 4. Potential instability of C5 in cell culture media over long incubation periods. | 1. Ensure consistent cell numbers are seeded for each experiment. 2. Prepare fresh working solutions of C5 from a properly stored stock for each experiment. 3. Use cells within a consistent and low passage number range. 4. If long-term experiments are planned, consider replenishing the media with fresh C5 at regular intervals. Perform a stability study of C5 in your specific media if necessary (see protocol below). |
| Difficulty in detecting downstream markers of C5 activity (e.g., apoptosis). | 1. Assay timing is not optimal to detect the peak of the specific downstream event. 2. Insufficient C5 concentration to induce a detectable level of the marker. 3. The chosen downstream marker may not be the most prominent in your cell model. | 1. Perform a time-course experiment to identify the optimal time point for detecting the desired apoptotic markers (e.g., cleaved PARP, activated caspase-3). 2. Increase the concentration of C5. 3. Investigate multiple markers of apoptosis or DNA damage (e.g., γH2AX) to identify the most robust readout.[6] |
Stability of C5 in Cell Culture Media
There is currently limited published data on the specific stability and half-life of C5 in various cell culture media. The stability of a small molecule inhibitor can be influenced by factors such as media composition, pH, temperature, and the presence of serum proteins.
Hypothetical Stability Data of C5
The following table is a hypothetical example to illustrate how stability data for C5 could be presented. Researchers should perform their own stability studies to determine the degradation rate of C5 in their specific experimental conditions.
| Cell Culture Medium | Incubation Time (hours) | C5 Concentration Remaining (%) |
| DMEM + 10% FBS | 0 | 100 |
| 24 | 92 | |
| 48 | 85 | |
| 72 | 78 | |
| RPMI-1640 + 10% FBS | 0 | 100 |
| 24 | 95 | |
| 48 | 88 | |
| 72 | 81 |
Experimental Protocols
Protocol: Assessment of C5 Stability in Cell Culture Media
This protocol outlines a method to determine the stability of this compound in a specific cell culture medium over time using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound
-
Cell culture medium of interest (e.g., DMEM, RPMI-1640) with serum and other supplements
-
HPLC system with a suitable column (e.g., C18)
-
Appropriate mobile phase for HPLC
-
Incubator (37°C, 5% CO2)
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare C5 Working Solution: Prepare a working solution of C5 in the cell culture medium at the desired final concentration.
-
Incubation: Aliquot the C5-containing medium into sterile microcentrifuge tubes for each time point (e.g., 0, 6, 12, 24, 48, 72 hours). Place the tubes in a 37°C, 5% CO2 incubator.
-
Sample Collection: At each designated time point, remove one tube from the incubator and immediately store it at -80°C to halt any further degradation. The 0-hour time point sample should be frozen immediately after preparation.
-
Sample Preparation for HPLC: Thaw the samples. Precipitate proteins by adding a suitable organic solvent (e.g., acetonitrile) and centrifuge to pellet the precipitate. Collect the supernatant for HPLC analysis.
-
HPLC Analysis: Analyze the supernatant from each time point using an established HPLC method to quantify the concentration of C5.
-
Data Analysis: Calculate the percentage of C5 remaining at each time point relative to the 0-hour time point. Plot the percentage of C5 remaining against time to determine its stability profile.
Protocol: Western Blot for PARP Cleavage
This protocol describes the detection of cleaved PARP, a marker of apoptosis, in cells treated with C5.
Materials:
-
Cells treated with C5 and appropriate controls
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer system (e.g., wet or semi-dry) and transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against cleaved PARP and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using lysis buffer on ice.[6]
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.[7]
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in sample buffer and load onto an SDS-PAGE gel.[6]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[6]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[6]
-
Antibody Incubation: Incubate the membrane with the primary antibody against cleaved PARP and the loading control antibody overnight at 4°C.[6]
-
Washing and Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[6]
-
Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.[6] The presence of an ~89 kDa band indicates cleaved PARP.[6]
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A Selective Small Molecule DNA2 Inhibitor for Sensitization of Human Cancer Cells to Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Selective Small Molecule DNA2 Inhibitor for Sensitization of Human Cancer Cells to Chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Poly(ADP-ribose) polymerase-1 and its cleavage products differentially modulate cellular protection through NF-kB-dependent signaling - PMC [pmc.ncbi.nlm.nih.gov]
DNA2 Inhibitor C5 Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using the DNA2 inhibitor C5.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound, with the chemical name 4-hydroxy-8-nitroquinoline-3-carboxylic acid, is a selective and competitive inhibitor of the DNA2 nuclease/helicase.[1][2] It functions by binding to the helicase domain of DNA2, which in turn inhibits its nuclease, ATPase, and helicase activities.[1] This inhibition disrupts critical DNA repair processes, including DNA end resection required for homologous recombination and the restart of stalled replication forks.[1]
Q2: What is the recommended working concentration for C5?
A2: The reported IC50 (half-maximal inhibitory concentration) for C5's inhibition of DNA2 nuclease activity is approximately 20 µM.[3] For cell-based assays, effective concentrations may vary depending on the cell line and experimental conditions. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific system. In some studies, C5 has been used at concentrations as low as 1 µM to synergize with other agents like PARP inhibitors.
Q3: How should I prepare and store C5 stock solutions?
A3: C5 is soluble in DMSO. To prepare a stock solution, dissolve the compound in fresh, high-quality DMSO; sonication may be required to fully dissolve the powder. For long-term storage, it is recommended to store the stock solution at -20°C for up to one year or -80°C for up to two years. Avoid repeated freeze-thaw cycles.
Q4: Can C5 be used in combination with other drugs?
A4: Yes, C5 has been shown to have a synergistic effect with DNA damaging agents such as camptothecin (B557342) (CPT) and PARP inhibitors.[1][2][4] This is because inhibiting DNA2-mediated repair pathways can sensitize cancer cells to drugs that induce DNA damage or inhibit other repair pathways.
Troubleshooting Guide
Problem: I am not observing the expected phenotype (e.g., increased cell death, cell cycle arrest) after treating my cells with C5.
This guide provides a step-by-step approach to troubleshoot potential issues with your this compound experiments.
Caption: Troubleshooting workflow for this compound experiments.
Troubleshooting Table
| Potential Issue | Recommended Action | Expected Outcome |
| C5 Stock Solution Integrity | 1. Visually inspect your stock solution for any precipitation. 2. If precipitation is observed, gently warm the solution and sonicate to redissolve. 3. Prepare a fresh stock solution from powder using fresh, high-quality DMSO. | A clear, fully dissolved stock solution ensures accurate dosing. |
| Suboptimal Concentration | Perform a dose-response experiment with a wide range of C5 concentrations (e.g., 1 µM to 100 µM) to determine the optimal working concentration for your cell line. | Identification of an effective concentration range for your specific cell model. |
| Insufficient Treatment Duration | Vary the incubation time with C5 (e.g., 24, 48, 72 hours) to ensure sufficient time for the inhibitor to exert its effects. | Determination of the necessary treatment duration to observe the desired phenotype. |
| Cell Density | Ensure that cells are in the exponential growth phase and plated at an appropriate density. Overly confluent or sparse cultures can affect drug sensitivity. | Consistent and reproducible results across experiments. |
| Lack of Target Engagement | 1. Perform a western blot to assess the levels of downstream markers of DNA damage, such as phosphorylated H2AX (γH2AX).[5][6] Inhibition of DNA2 should lead to an accumulation of DNA damage. 2. Consider performing a Cellular Thermal Shift Assay (CETSA) to confirm direct binding of C5 to DNA2 in your cells.[7][8] | Increased levels of DNA damage markers or a thermal shift in DNA2 protein would confirm that C5 is engaging its target. |
| Cell Line Specific Factors | 1. Verify the expression level of DNA2 in your cell line via western blot or qPCR. Cell lines with low DNA2 expression may be less sensitive to its inhibition. 2. Consider the genetic background of your cell line. Some cell lines may have compensatory DNA repair pathways that mitigate the effects of DNA2 inhibition. | Understanding the cellular context will help in interpreting the results and selecting appropriate cell models. |
| Off-Target Effects | While C5 is reported to be selective, consider performing control experiments, such as using a structurally distinct DNA2 inhibitor or a DNA2 knockdown/knockout cell line, to confirm that the observed phenotype is due to on-target inhibition. | Confirmation that the biological effects are a direct result of DNA2 inhibition. |
Data Summary
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Reference |
| IC50 (DNA2 nuclease activity) | ~20 µM | [3] |
| Solubility in DMSO | 31.25 mg/mL (133.45 mM) | |
| Storage (Powder) | -20°C for 3 years | |
| Storage (in solvent) | -80°C for 1 year |
Key Experimental Protocols
Clonogenic Survival Assay
This assay assesses the ability of single cells to form colonies after treatment with C5, providing a measure of cytotoxicity.
Materials:
-
Complete cell culture medium
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
C5 stock solution
-
6-well plates or petri dishes
-
Fixation solution (e.g., methanol:acetic acid, 3:1)
-
Staining solution (e.g., 0.5% crystal violet in methanol)
Procedure:
-
Cell Seeding: Harvest exponentially growing cells and prepare a single-cell suspension. Count the cells and seed a predetermined number (e.g., 200-1000 cells) into each well of a 6-well plate. The number of cells seeded may need to be optimized based on the cell line's plating efficiency.[9][10][11]
-
Treatment: Allow cells to attach for 12-24 hours. Then, treat the cells with various concentrations of C5 or a vehicle control (DMSO).
-
Incubation: Incubate the plates for 7-14 days, or until visible colonies are formed in the control wells.
-
Fixation and Staining:
-
Wash the plates with PBS.
-
Fix the colonies with the fixation solution for 10-15 minutes.
-
Stain the colonies with crystal violet solution for 15-30 minutes.
-
-
Colony Counting: Gently wash the plates with water and allow them to air dry. Count the number of colonies containing at least 50 cells.
-
Data Analysis: Calculate the plating efficiency and surviving fraction for each treatment condition.
Caption: Workflow for a clonogenic survival assay.
Western Blot for γH2AX
This protocol is for detecting the induction of DNA double-strand breaks through the phosphorylation of H2AX.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibody (anti-γH2AX)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: Treat cells with C5 for the desired time and concentration. Wash cells with cold PBS and lyse them in lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Denature an equal amount of protein from each sample and separate them on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[12]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation:
-
Incubate the membrane with the primary anti-γH2AX antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane with TBST and detect the signal using a chemiluminescent substrate and an imaging system.
Signaling Pathway
The following diagram illustrates the role of DNA2 in DNA repair and how its inhibition by C5 can lead to increased DNA damage.
References
- 1. A Selective Small Molecule DNA2 Inhibitor for Sensitization of Human Cancer Cells to Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Selective Small Molecule DNA2 Inhibitor for Sensitization of Human Cancer Cells to Chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A Selective Small Molecule DNA2 Inhibitor for Sensitization of Human Cancer Cells to Chemotherapy [authors.library.caltech.edu]
- 5. Detection of DNA Double-Strand Breaks by γ-H2AX Immunodetection | Springer Nature Experiments [experiments.springernature.com]
- 6. Phosphorylated fraction of H2AX as a measurement for DNA damage in cancer cells and potential applications of a novel assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bio-protocol.org [bio-protocol.org]
- 8. benchchem.com [benchchem.com]
- 9. bio-protocol.org [bio-protocol.org]
- 10. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 11. Clonogenic Assay: Adherent Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Monoubiquitinated γ-H2AX: abundant product and specific biomarker for non-apoptotic DNA double-strand breaks - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Determining the IC50 of C5 in Different Cell Lines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers determining the half-maximal inhibitory concentration (IC50) of C5 and related cassaine (B1668602) diterpenoid compounds isolated from Erythrophleum fordii.
Frequently Asked Questions (FAQs)
Q1: What is the IC50 value and why is it important?
A1: The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. In the context of cancer research, it represents the concentration of a compound required to inhibit the proliferation or viability of cancer cells by 50% in vitro. A lower IC50 value indicates a more potent compound.[1] This metric is crucial for comparing the efficacy of different compounds and for guiding dose selection in further studies.[1]
Q2: Why do my IC50 values for C5 compounds vary between different cell lines?
A2: It is common to observe different IC50 values for the same compound across various cell lines. This variability can be attributed to the unique biological and genetic characteristics of each cell line.[1] Factors influencing this include differences in gene expression, the density of cellular receptors, metabolic pathways, and the presence of drug efflux pumps that can alter a cell's sensitivity to a compound.[1] Additionally, the rate of cell proliferation can impact the apparent sensitivity to cytotoxic agents.[1]
Q3: How much variability in IC50 values between experiments is considered acceptable?
A3: Some level of variability between experiments is expected in cell-based assays. A two- to three-fold difference in IC50 values for the same compound and cell line is often considered acceptable. Larger variations may suggest underlying issues with experimental consistency that need to be addressed.
Q4: Can the choice of cell viability assay affect the IC50 value?
A4: Absolutely. Different viability assays measure different cellular parameters. For instance, an MTT assay measures metabolic activity, while a CellTiter-Glo® assay quantifies ATP levels, which is an indicator of metabolically active cells. A compound might affect these processes differently, leading to variations in the calculated IC50 value depending on the chosen method.
Q5: What is the mechanism of action for C5 compounds from Erythrophleum fordii?
A5: Studies on cassaine diterpenoids, including compounds referred to as C5, isolated from Erythrophleum fordii indicate that they can induce apoptosis (programmed cell death) in cancer cells. The mechanism appears to involve both the extrinsic pathway, through the activation of caspase-8, and the intrinsic (mitochondrial) pathway. Some of these compounds have been shown to induce apoptosis in human lung cancer, lymphoma, and leukemia cells.
Data Presentation: IC50 of C5 and Related Compounds
The following table summarizes the IC50 values of various cassaine diterpenoid amines isolated from Erythrophleum fordii in different cancer cell lines. It is important to note that "C5" can refer to different specific compounds within this family.
| Compound Name | Cell Line | Cancer Type | IC50 (µM) |
| Erythroformine B | A549 | Non-small cell lung cancer | 0.4 - 5.9 |
| Erythroformine B | NCI-H1975 | Non-small cell lung cancer | 0.4 - 5.9 |
| Erythroformine B | NCI-H1229 | Non-small cell lung cancer | 0.4 - 5.9 |
| 3β-acetyl-nor-erythrophlamide | HL-60 | Human leukemia | 12.0 ± 1.2 |
| 3β-acetyl-nor-erythrophlamide | KG-1 | Human leukemia | 18.1 ± 2.7 |
| Unspecified cassaine diterpenoid amine | A2780 | Ovarian cancer | < 10 |
| Unspecified cassaine diterpenoid amine | KB | Oral cancer | < 10 |
| Unspecified cassaine diterpenoid amine | Bel-7402 | Liver cancer | < 10 |
| Unspecified cassaine diterpenoid amine | BGC-823 | Gastric cancer | < 10 |
| Unspecified cassaine diterpenoid amine | MCF-7 | Breast cancer | < 10 |
| Unspecified cassaine diterpenoid amine | HCT-8 | Colon cancer | < 10 |
| Unspecified cassaine diterpenoid amine | HeLa | Cervical cancer | < 10 |
| Unspecified cassaine diterpenoid amine | PC-3M | Prostate cancer | < 10 |
| Unspecified cassaine diterpenoid amine | A549 | Lung cancer | < 10 |
| Unspecified cassaine diterpenoid amine | Ketr3 | Drug-resistant cancer | < 10 |
| Erythrofordins A-C, pseudo-erythrosuamin, and erythrofordin U | HL-60 | Human leukemia | 15.2 ± 1.5 to 42.2 ± 3.6 |
| Erythrofordins A-C, pseudo-erythrosuamin, and erythrofordin U | KG-1 | Human leukemia | 15.2 ± 1.5 to 42.2 ± 3.6 |
Troubleshooting Guides
Issue 1: High Variability in IC50 Values Between Replicate Experiments
-
Possible Cause: Inconsistent cell seeding density.
-
Solution: Ensure a homogenous single-cell suspension before plating. Optimize and strictly adhere to a consistent cell seeding density for all experiments.
-
-
Possible Cause: Inaccurate pipetting.
-
Solution: Regularly calibrate and service your pipettes. Use reverse pipetting for viscous solutions.
-
-
Possible Cause: Variation in cell health or passage number.
-
Solution: Use cells within a defined and narrow passage number range. Regularly check cell morphology and viability.
-
-
Possible Cause: Inconsistent incubation times.
-
Solution: Precisely control the duration of compound incubation.
-
-
Possible Cause: Reagent variability.
-
Solution: Use consistent lots of media, serum, and assay reagents. Test new lots before use in critical experiments.
-
Issue 2: No Dose-Response Curve (Flat Curve)
-
Possible Cause: Compound insolubility.
-
Solution: Check for compound precipitation in the media. Consider using a different solvent or adjusting the stock solution concentration.
-
-
Possible Cause: Compound inactivity in the chosen cell line.
-
Solution: The compound may not be effective in the selected cell line. Consider testing in a different, potentially more sensitive, cell line.
-
-
Possible Cause: Assay insensitivity.
-
Solution: The chosen assay may not be sensitive enough to detect the compound's effect. Consider an alternative assay that measures a different cellular parameter.
-
Issue 3: Poor Curve Fit for IC50 Calculation
-
Possible Cause: Inappropriate concentration range.
-
Solution: Ensure the concentration range spans from no effect to maximal effect to define the top and bottom plateaus of the curve.
-
-
Possible Cause: Insufficient data points.
-
Solution: Use a sufficient number of concentrations to accurately define the dose-response curve.
-
-
Possible Cause: Incorrect data normalization.
-
Solution: The "control" should be cells treated with the vehicle (e.g., DMSO) at the same concentration as the highest concentration used for the compound.
-
Experimental Protocols
MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells. Viable cells with active metabolism convert MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan (B1609692) product.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 - 10,000 cells/well) and incubate overnight to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the C5 compound in culture medium. Remove the old medium from the cells and add the medium containing different concentrations of the compound. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[2]
-
Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.[2] Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.
CellTiter-Glo® Luminescent Cell Viability Assay
This assay quantifies ATP, which is a marker of metabolically active cells. The amount of ATP is directly proportional to the number of viable cells.
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature before use.
-
Assay Procedure: After the incubation period, remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes. Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).
-
Signal Generation: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.
Visualizations
Caption: Experimental workflow for determining IC50 values.
Caption: Apoptosis signaling pathways induced by C5 compounds.
Caption: Troubleshooting logic for inconsistent IC50 results.
References
mitigating solvent toxicity of DNA2 inhibitor C5
This guide provides troubleshooting strategies and answers to frequently asked questions for researchers using the DNA2 inhibitor, C5. The primary focus is on identifying and mitigating issues related to solvent toxicity, which can often confound experimental results.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My cells show high levels of toxicity even at low concentrations of C5. How can I determine if this is caused by C5 or the solvent?
A1: This is a critical first step in troubleshooting. It requires running parallel controls to isolate the source of toxicity.
-
Vehicle Control: Treat your cells with the same concentration of the solvent (e.g., DMSO) used to deliver C5. This is your most important control.
-
Untreated Control: This group of cells receives only the cell culture medium.
-
Positive Control: If available, use a known cytotoxic agent to ensure your cell viability assay is working correctly.
If you observe significant cell death in the vehicle control group compared to the untreated control, it strongly indicates a solvent toxicity issue.
Q2: What is the maximum recommended concentration of DMSO for my cell line?
A2: The tolerance to DMSO is highly cell-line dependent. While a general rule is to keep the final concentration below 0.5%, some sensitive cell lines may show stress or differentiation at concentrations as low as 0.1%. It is best practice to determine the maximum tolerated concentration for your specific cell line empirically.
Q3: How do I design an experiment to test for solvent toxicity?
A3: A dose-response experiment is recommended. You should treat your cells with a range of solvent concentrations (e.g., 0.05%, 0.1%, 0.25%, 0.5%, 1.0%) for the same duration as your planned C5 experiment. Measure cell viability at the end of the treatment period. The highest concentration that does not cause a significant decrease in viability compared to the untreated control is your maximum tolerated concentration.
Table 1: Example DMSO Toxicity Thresholds for Common Cell Lines
| Cell Line | Typical Max Tolerated DMSO Conc. | Notes |
| HEK293 | 0.5% - 1.0% | Generally robust. |
| HeLa | 0.5% | Can be sensitive to higher concentrations. |
| A549 | 0.25% - 0.5% | Proliferation can be affected above 0.25%. |
| SH-SY5Y | 0.1% - 0.25% | Prone to differentiation in the presence of DMSO. |
| Primary Cells | ≤ 0.1% | Highly sensitive; alternative solvents should be considered. |
| Note: These are approximate values. Always determine this experimentally for your specific conditions. |
Q4: I've confirmed DMSO is toxic to my cells. What are my options for mitigating this?
A4: You have several strategies to reduce solvent toxicity:
-
Lower the Concentration: Prepare a higher concentration stock of C5. This will allow you to use a smaller volume to achieve your desired final concentration, thereby lowering the final solvent concentration in the culture medium.
-
Change the Solvent: While DMSO is common, other solvents like ethanol (B145695) or PEG-based formulations may be less toxic to certain cell lines. However, you must verify the solubility of C5 in any new solvent.
-
Reduce Exposure Time: If possible, shorten the duration of the treatment.
-
Use a Serum-Free Medium for Treatment: Some components in serum can interact with solvents. A temporary switch to a serum-free medium during the treatment phase can sometimes help, but this may also stress the cells.
Experimental Protocols
Protocol 1: Determining Maximum Tolerated Solvent Concentration
-
Cell Seeding: Plate your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Prepare Solvent Dilutions: Create a serial dilution of your solvent (e.g., DMSO) in your complete cell culture medium. Aim for final concentrations ranging from 0.01% to 2.0%.
-
Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different solvent concentrations. Include an "untreated" control with medium only.
-
Incubation: Incubate the plate for the intended duration of your C5 experiment (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Use a standard cell viability assay, such as the MTT or MTS assay, to quantify the percentage of viable cells in each well relative to the untreated control.
Protocol 2: Preparation of C5 Stock and Working Solutions
-
High-Concentration Stock: Dissolve the C5 powder in 100% DMSO to create a high-concentration primary stock solution (e.g., 10 mM or 50 mM). Aliquot this stock into small volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
Intermediate Dilution: On the day of the experiment, thaw one aliquot of the primary stock. Perform an intermediate dilution in cell culture medium. For example, if your highest final concentration is 10 µM and your final DMSO concentration must be 0.1%, you would create a 1000X working stock (10 mM C5 in 100% DMSO).
-
Final Working Solution: Add 1 µL of the 1000X working stock to every 1 mL of cell culture medium to achieve your final concentration of 10 µM C5 with 0.1% DMSO. Prepare serial dilutions from this solution for your dose-response curve.
Visualizations
Diagram 1: Troubleshooting Workflow for C5 Toxicity
dealing with poor solubility of DNA2 inhibitor C5
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling and use of the DNA2 inhibitor C5, with a special focus on addressing its poor solubility.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and specific inhibitor of DNA2 (DNA replication helicase/nuclease 2), a key enzyme in DNA replication and repair.[1][2] C5 acts as a competitive inhibitor, binding to the helicase domain of DNA2 and subsequently inhibiting its nuclease, DNA-dependent ATPase, and helicase activities.[1] This inhibition disrupts critical cellular processes such as the processing of Okazaki fragments during DNA replication, long-patch base excision repair, and the restart of stalled replication forks.[2] By compromising these DNA maintenance pathways, C5 can sensitize cancer cells to chemotherapeutic agents.[3]
Q2: What are the primary research applications for this compound?
A2: this compound is primarily used in cancer research.[1] Due to its role in inhibiting DNA repair mechanisms that are often upregulated in cancer cells, C5 is investigated for its potential to:
-
Sensitize cancer cells to DNA-damaging chemotherapies and radiation.[3]
-
Induce synthetic lethality in cancers with specific genetic backgrounds, such as those with deficiencies in other DNA repair proteins like FEN1, EXO1, or MRE11.[1]
-
Serve as a lead compound for the development of novel anticancer drugs that target replication stress in tumors.[4]
Q3: What are the known solubility properties of this compound?
A3: this compound is characterized by its poor aqueous solubility, which presents a significant challenge in experimental settings. It is highly soluble in dimethyl sulfoxide (B87167) (DMSO).[1][4][5] Quantitative solubility data is summarized in the table below.
Troubleshooting Guide: Poor Solubility of this compound
Q4: My this compound is precipitating when I add it to my aqueous cell culture medium. What should I do?
A4: Precipitation upon dilution of a DMSO stock into aqueous media is a common issue with hydrophobic compounds like C5. This "crashing out" effect occurs because the compound's solubility limit is exceeded in the final aqueous environment. Here are steps to troubleshoot this issue:
-
Ensure Complete Initial Dissolution: Before preparing your working solution, make sure the C5 powder is fully dissolved in 100% DMSO. Gentle warming (e.g., 37°C water bath) and sonication can aid in dissolving the compound.[1][4]
-
Optimize Dilution Technique: Add the DMSO stock solution to your pre-warmed (37°C) cell culture medium drop-wise while gently vortexing or swirling the medium. This gradual introduction can help prevent immediate precipitation.
-
Lower the Final Concentration: If precipitation persists, consider lowering the final concentration of C5 in your experiment. It is advisable to perform a solubility test at your desired final concentration before treating your cells.
-
Use a Co-solvent System: For in vivo studies or specific in vitro assays, a co-solvent system can be employed to maintain solubility. A commonly used formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1][4]
Q5: Can I heat or sonicate my this compound solution to improve solubility?
A5: Yes, gentle heating and sonication are recommended methods to aid in the dissolution of C5 in DMSO.[1][4] However, it is crucial to use these techniques judiciously to avoid potential degradation of the compound. Use a water bath set to a temperature no higher than 37°C and sonicate for short intervals.
Q6: What is the maximum recommended final concentration of DMSO in my cell culture experiments?
A6: The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid solvent-induced toxicity to your cells. A final DMSO concentration of 0.5% or lower is generally considered safe for most cell lines, but it is always best to include a vehicle control (media with the same final concentration of DMSO without the inhibitor) in your experiments to assess any potential effects of the solvent.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent/Formulation | Concentration | Observations |
| DMSO | 31.25 mg/mL (133.45 mM) | Ultrasonic assistance may be needed.[1][5] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL (8.88 mM) | Clear solution.[1][4] |
| 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL (8.88 mM) | Clear solution.[1] |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution of this compound in DMSO
-
Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure:
-
Allow the vial of C5 powder to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of C5 powder and transfer it to a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution for 1-2 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, sonicate the tube in a water bath sonicator for 5-10 minutes or gently warm the solution in a 37°C water bath with intermittent vortexing until the solution is clear.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: Cell-Based Assay with this compound (e.g., Cell Viability Assay)
-
Materials: Cells of interest, complete cell culture medium, 96-well plates, this compound DMSO stock solution, cell viability reagent (e.g., MTT, PrestoBlue).
-
Procedure:
-
Seed cells in a 96-well plate at the desired density and allow them to adhere overnight.
-
The next day, prepare serial dilutions of the C5 DMSO stock solution in pre-warmed complete cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration remains below 0.5%. Prepare a vehicle control with the same final concentration of DMSO.
-
Carefully remove the old medium from the cells and add the medium containing the different concentrations of C5 or the vehicle control.
-
Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time and then measure the absorbance or fluorescence using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
-
Mandatory Visualizations
Caption: Simplified signaling pathway of DNA2 in DNA damage response and its inhibition by C5.
Caption: General experimental workflow for using this compound in a cell-based assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. DNA2—An Important Player in DNA Damage Response or Just Another DNA Maintenance Protein? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Selective Small Molecule DNA2 Inhibitor for Sensitization of Human Cancer Cells to Chemotherapy [authors.library.caltech.edu]
- 4. NB-64-06429-100mg | this compound [35973-25-2] Clinisciences [clinisciences.com]
- 5. admin.biosschina.com [admin.biosschina.com]
Technical Support Center: C5 Cellular Entry
Welcome to the technical support center for confirming the cellular uptake of C5. This guide provides detailed troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods to confirm that C5 is entering the cells?
A1: The primary methods to confirm the cellular entry of C5 can be broadly categorized into direct and indirect approaches.
-
Direct Methods: These techniques directly detect the presence of C5 within the cell.
-
Mass Spectrometry (MS): A highly sensitive and label-free method to quantify the intracellular concentration of C5.[1][2][3][4] Techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are often employed.[2][4]
-
Fluorescence Microscopy: This method allows for the visualization of C5's subcellular localization. It is applicable if C5 is inherently fluorescent or has been labeled with a fluorescent tag.[5][6][7] Confocal microscopy is particularly useful for obtaining high-resolution 3D images.[8]
-
-
Indirect Methods: These techniques infer the entry of C5 by observing its effects on intracellular components.
-
Subcellular Fractionation followed by Western Blotting: This involves separating cellular compartments and then using antibodies to detect C5 (if it's a protein or tagged) in specific fractions.[7][9][10]
-
Target Engagement Assays: These assays measure the interaction of C5 with its known intracellular target, which indirectly confirms its presence inside the cell.[11][12]
-
Q2: How do I choose the most appropriate method to track C5 uptake?
A2: The choice of method depends on the properties of C5 and the specific experimental question you are asking.
-
For quantitative analysis of intracellular C5 concentration, Mass Spectrometry is the gold standard due to its high sensitivity and specificity for unlabeled compounds.[1][13][14]
-
To visualize the subcellular localization of C5, Fluorescence Microscopy is the preferred method. This requires C5 to be fluorescent or tagged with a fluorophore.[5][15][16]
-
If you have an antibody that specifically recognizes C5, Subcellular Fractionation and Western Blotting can confirm its presence in different cellular compartments.[17][18][19]
-
If the primary goal is to confirm that C5 is reaching and interacting with its intracellular target, a Target Engagement Assay is the most direct readout.[11][12]
Troubleshooting Guides
Fluorescence Microscopy
Issue: No fluorescent signal is detected after incubating cells with fluorescently-labeled C5.
| Possible Cause | Troubleshooting Step |
| Low Cellular Uptake | Increase the concentration of C5 or the incubation time.[20] Optimize cell culture conditions. |
| Fluorescence Quenching | Check the pH of the intracellular compartment where C5 is expected to accumulate, as pH can affect fluorescence. Use a pH-insensitive fluorophore if possible. |
| Photobleaching | Minimize exposure of the sample to excitation light. Use an anti-fade mounting medium. |
| Incorrect Filter Sets | Ensure the microscope's filter sets are appropriate for the excitation and emission spectra of the fluorophore. |
Issue: Punctate fluorescence pattern observed.
This often indicates that the compound is trapped in endosomes or lysosomes.[7] To confirm this, you can perform co-localization studies using specific markers for these organelles, such as LysoTracker for lysosomes or antibodies against endosomal markers like EEA1.
Mass Spectrometry
Issue: High variability in intracellular C5 concentration between replicates.
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Numbers | Normalize the amount of C5 to the total protein concentration or cell number in each sample. |
| Inefficient Cell Lysis | Ensure complete cell lysis to release all intracellular C5. Sonication or the use of appropriate lysis buffers can help. |
| Compound Adsorption | C5 may adsorb to the surface of the culture plates, leading to inaccurate measurements. Pre-coating plates or using low-binding plates can mitigate this.[21] |
| Nonspecific Binding | To differentiate between intracellular compound and compound nonspecifically bound to the cell surface, perform a wash step with a cold, high-salt buffer before cell lysis.[2] |
Subcellular Fractionation and Western Blotting
Issue: C5 is detected in multiple cellular fractions.
| Possible Cause | Troubleshooting Step |
| Cross-contamination of Fractions | Use marker proteins for each subcellular compartment (e.g., Histone H3 for nucleus, Tubulin for cytoplasm, COX IV for mitochondria) to assess the purity of your fractions. Optimize the fractionation protocol to minimize cross-contamination.[22] |
| Protein Relocalization during Fractionation | Perform the fractionation procedure at 4°C and in the presence of protease and phosphatase inhibitors to maintain the integrity of cellular compartments and proteins.[23] |
| C5 genuinely localizes to multiple compartments | The observed distribution may be real. Consider dual-labeling fluorescence microscopy to visually confirm co-localization in different organelles. |
Experimental Protocols
Protocol 1: Confirmation of C5 Entry using Fluorescence Microscopy
-
Cell Culture: Plate cells on glass-bottom dishes or coverslips and allow them to adhere overnight.
-
Compound Incubation: Treat the cells with fluorescently-labeled C5 at the desired concentration and for the appropriate duration.
-
Washing: Gently wash the cells three times with pre-warmed phosphate-buffered saline (PBS) to remove extracellular C5.
-
Fixation (Optional): Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature. This step is omitted for live-cell imaging.
-
Permeabilization (Optional): If co-staining with antibodies for intracellular markers, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Counterstaining: Stain the nucleus with a DNA dye like DAPI or Hoechst to aid in subcellular localization.
-
Imaging: Mount the coverslips on microscope slides with an anti-fade mounting medium and visualize the cells using a fluorescence or confocal microscope.[16]
Protocol 2: Quantification of Intracellular C5 using LC-MS/MS
-
Cell Culture and Treatment: Grow cells in multi-well plates and treat with C5 for the desired time.
-
Washing: Aspirate the medium and wash the cells three times with ice-cold PBS to remove extracellular C5 and halt cellular processes.
-
Cell Lysis and Extraction: Add a known volume of lysis buffer (e.g., methanol/water mixture) to each well to lyse the cells and extract the intracellular contents.
-
Sample Preparation: Scrape the cell lysate and transfer it to a microcentrifuge tube. Centrifuge to pellet cell debris.[2]
-
LC-MS/MS Analysis: Transfer the supernatant containing the intracellular C5 to a new tube for analysis by LC-MS/MS. A standard curve of C5 should be prepared in the same lysis buffer to allow for absolute quantification.[1][4]
-
Data Normalization: Normalize the quantified intracellular C5 amount to the total protein concentration of the cell lysate or the cell count per well.
Visualizations
References
- 1. Direct Measurement of Intracellular Compound Concentration by RapidFire Mass Spectrometry Offers Insights into Cell Permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Methods to measure the intracellular concentration of unlabeled compounds within cultured cells using liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The use of fluorescence microscopy to define polymer localisation to the late endocytic compartments in cells that are targets for drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. Trapped! A Critical Evaluation of Methods for Measuring Total Cellular Uptake versus Cytosolic Localization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. Subcellular Fractionation [labome.com]
- 11. Intracellular Protein–Drug Interactions Probed by Direct Mass Spectrometry of Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. Label-free cell assays to determine compound uptake or drug action using MALDI-TOF mass spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Fluorescence and Electron Microscopy to Visualize the Intracellular Fate of Nanoparticles for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. m.youtube.com [m.youtube.com]
- 18. info.gbiosciences.com [info.gbiosciences.com]
- 19. Western Blot: Principles, Procedures, and Clinical Applications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Assessing the Cellular Uptake, Endosomal Escape, and Cytosolic Entry Efficiencies of Intracellular Biologics - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Development of an experimental protocol for uptake studies of metal compounds in adherent tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. bitesizebio.com [bitesizebio.com]
- 23. Accounting for Protein Subcellular Localization: A Compartmental Map of the Rat Liver Proteome - PMC [pmc.ncbi.nlm.nih.gov]
inconsistent results in DNA2 inhibitor C5 assays
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results in assays involving the DNA2 inhibitor C5.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, also known as 4-hydroxy-8-nitroquinoline-3-carboxylic acid, is a selective small molecule inhibitor of the DNA2 nuclease/helicase.[1][2] It acts as a competitive inhibitor, binding to the helicase domain of DNA2.[1][3] This binding interferes with the enzyme's ability to interact with DNA, thereby inhibiting its nuclease, DNA-dependent ATPase, and helicase activities.[1][3]
Q2: What are the expected IC50 values for C5 in different assays?
A2: The half-maximal inhibitory concentration (IC50) of C5 can vary depending on the assay type. In biochemical assays measuring nuclease activity, the IC50 is typically around 20-30 μM.[3] In cell-based proliferation or viability assays, the IC50 can range from 7 μM to 70 μM across different cancer cell lines.[1] This variability in cellular assays can be attributed to factors like cell permeability, cellular metabolism of the compound, and the specific genetic background of the cell line.[4]
Q3: We are observing significant variability in our IC50 values for C5 between experiments. What are the common causes?
A3: Inconsistent IC50 values are a common issue when working with small molecule inhibitors. The variability can stem from several factors, which can be broadly categorized as:
-
Compound-Related Issues: Problems with the inhibitor's storage, handling, solubility, and stability.[5][6]
-
Biochemical Assay-Related Issues: Inconsistencies in enzyme concentration, substrate concentration (especially for competitive inhibitors), buffer components (e.g., Mg2+ concentration), and incubation times.[4][7]
-
Cell-Based Assay-Related Issues: Variability in cell culture conditions, such as cell density, passage number, and mycoplasma contamination.[6][8]
Q4: How can we confirm that the observed effects in our cellular assays are due to on-target inhibition of DNA2 by C5?
A4: Distinguishing on-target from off-target effects is crucial. Here are several approaches:
-
Use of a Structurally Unrelated DNA2 Inhibitor: If another inhibitor targeting DNA2 produces a similar phenotype, it strengthens the evidence for an on-target effect.
-
Dose-Response Relationship: A clear correlation between the concentration of C5 and the observed biological effect, consistent with its known IC50, suggests on-target activity.[6]
-
Rescue Experiments: Overexpression of wild-type DNA2 may rescue the cellular phenotype induced by C5, indicating the effect is on-target.[9]
Troubleshooting Guides for Inconsistent C5 Assay Results
Guide 1: Biochemical Assay Variability
This guide addresses common issues encountered in biochemical assays measuring DNA2 nuclease or helicase activity.
| Observed Problem | Potential Cause | Recommended Solution |
| High variability in IC50 values between runs | 1. Inconsistent enzyme/substrate concentration: As C5 is a competitive inhibitor, its apparent IC50 is sensitive to substrate concentration.[1] 2. Variable incubation times: The inhibitory effect can be time-dependent. 3. Degraded C5 stock solution: Improper storage can lead to loss of potency.[5] | 1. Standardize concentrations: Use a consistent concentration of purified DNA2 and DNA substrate in all assays. Ensure the enzyme concentration is in the linear range of the assay. 2. Standardize incubation time: Use a fixed incubation time for all experiments. 3. Prepare fresh stock solutions: Prepare fresh C5 stock solutions from solid compound and store them properly in small aliquots at -80°C to avoid freeze-thaw cycles.[5] |
| Lower than expected potency (high IC50) | 1. High ATP concentration (in ATPase/helicase assays): For ATP-competitive inhibitors, high ATP levels will increase the apparent IC50.[4] While C5 is not directly ATP-competitive, ATP can influence DNA2 activity.[7] 2. Sub-optimal buffer conditions: DNA2 activity is sensitive to divalent cation concentrations (e.g., Mg2+).[7] | 1. Optimize and report ATP concentration: Use an ATP concentration at or near the Km for DNA2 and report this concentration with your IC50 values. 2. Optimize buffer: Ensure the buffer composition, including Mg2+ concentration, is optimal for the specific DNA2 activity being measured (nuclease vs. helicase).[7] |
| No inhibitory effect observed | 1. Complete degradation of C5. 2. Precipitation of C5: C5 may precipitate out of solution, especially at higher concentrations or in aqueous buffers.[10] 3. Inactive enzyme. | 1. Use a fresh aliquot of C5: Confirm the integrity of the solid compound. 2. Check solubility: Visually inspect solutions for precipitates. Consider using a small amount of an appropriate co-solvent if solubility is an issue, ensuring the final solvent concentration is not inhibitory to the enzyme.[10] 3. Verify enzyme activity: Run a positive control without the inhibitor to ensure the DNA2 enzyme is active. |
Guide 2: Cell-Based Assay Variability
This guide focuses on troubleshooting inconsistent results in cellular assays, such as cell viability or proliferation assays.
| Observed Problem | Potential Cause | Recommended Solution |
| Inconsistent IC50 values across different experiments | 1. Variability in cell seeding density: The number of cells can significantly impact the final readout.[6] 2. High cell passage number: Continuous passaging can lead to genetic drift and altered sensitivity to inhibitors.[6] 3. Inconsistent incubation time with C5. | 1. Standardize cell seeding: Use a cell counter to ensure a consistent number of cells are seeded in each well. 2. Use low-passage cells: Maintain a consistent and low passage number for all experiments. 3. Standardize incubation time: The duration of C5 treatment should be consistent across all experiments. |
| High levels of cytotoxicity at low C5 concentrations | 1. Solvent toxicity: The final concentration of the solvent (e.g., DMSO) may be too high.[11] 2. Mycoplasma contamination: This can alter cellular responses to drugs.[8] | 1. Maintain low solvent concentration: Ensure the final DMSO concentration is typically below 0.5% and is consistent across all wells, including controls.[6] 2. Test for mycoplasma: Regularly test cell cultures for mycoplasma contamination. |
| C5 appears less potent in cells than in biochemical assays | 1. Poor cell permeability: C5 may not efficiently enter the cells. 2. Drug efflux: Cells may actively pump the compound out. 3. Metabolism of C5: The compound may be metabolized into a less active form by the cells. | 1. Increase incubation time: A longer exposure may allow for greater compound uptake. 2. Consult literature: Check for known permeability or efflux issues with this class of compounds. 3. Consider more complex cellular models: If available, use 3D cell cultures or spheroids which may better reflect in vivo conditions. |
Experimental Protocols
Protocol 1: DNA2 Nuclease Activity Assay (Fluorescence-Based)
This protocol is adapted from high-throughput screening methods for DNA2 inhibitors.[9][12]
-
Substrate Preparation:
-
Use a single-stranded DNA (ssDNA) oligonucleotide substrate (e.g., 30 nucleotides) labeled with a fluorophore (e.g., 6-FAM) at the 5' end and a quencher at the 3' end.[12] In the intact substrate, the fluorescence is quenched. Cleavage by DNA2 separates the fluorophore from the quencher, resulting in an increase in fluorescence.
-
-
Reaction Setup:
-
Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM DTT, 100 µg/ml BSA).
-
In a 384-well plate, add the reaction buffer, DNA2 enzyme (at a pre-determined optimal concentration), and varying concentrations of C5 (or DMSO as a vehicle control).
-
Initiate the reaction by adding the fluorescently labeled ssDNA substrate.
-
-
Data Acquisition and Analysis:
-
Incubate the plate at 37°C and measure the fluorescence intensity at regular intervals using a plate reader.
-
Calculate the rate of reaction for each C5 concentration.
-
Normalize the data to the DMSO control (100% activity) and a no-enzyme control (0% activity).
-
Plot the percent inhibition against the log of the C5 concentration and fit the data using a non-linear regression model to determine the IC50 value.[4]
-
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol outlines a common method to assess the effect of C5 on cell proliferation.[13][14]
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare a serial dilution of C5 in the appropriate cell culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of C5. Include a vehicle control (e.g., DMSO).
-
-
Incubation:
-
Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.
-
-
MTT Addition and Incubation:
-
Add MTT reagent (thiazolyl blue tetrazolium bromide) to each well and incubate for 1-4 hours.[13] Viable cells with active metabolism will convert the MTT into a purple formazan (B1609692) product.
-
-
Data Acquisition and Analysis:
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a specialized buffer).
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm or 570 nm) using a microplate reader.
-
Normalize the absorbance values to the vehicle-treated control cells (100% viability).
-
Plot the percent viability against the log of the C5 concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.[15]
-
Visualizations
Caption: Signaling pathway illustrating DNA2's role in DNA repair and its inhibition by C5.
Caption: A logical workflow for troubleshooting inconsistent results in this compound assays.
References
- 1. A Selective Small Molecule DNA2 Inhibitor for Sensitization of Human Cancer Cells to Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Selective Small Molecule DNA2 Inhibitor for Sensitization of Human Cancer Cells to Chemotherapy [authors.library.caltech.edu]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. academic.oup.com [academic.oup.com]
- 8. benchchem.com [benchchem.com]
- 9. Inhibition of DNA2 nuclease as a therapeutic strategy targeting replication stress in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. aacrjournals.org [aacrjournals.org]
- 14. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
- 15. clyte.tech [clyte.tech]
Technical Support Center: DNA2 Inhibitor C5 Analogs
Welcome to the technical support center for the use of DNA2 inhibitor C5 analogs. This guide is intended for researchers, scientists, and drug development professionals, providing detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of the this compound and its analogs?
A1: The this compound is a competitive inhibitor that targets the nuclease, DNA-dependent ATPase, and helicase activities of the DNA2 enzyme.[1][2] C5 binds to a pocket in the helicase domain of DNA2 that is crucial for DNA binding, thereby inhibiting its function in DNA end resection, which is a critical step in both DNA double-strand break repair and the restart of stalled replication forks.[2][3][4]
Q2: In what research contexts are DNA2 inhibitors like C5 and its analogs most effectively used?
A2: DNA2 inhibitors have shown significant potential in cancer research, particularly as a synthetic lethal strategy in cancers with certain genetic backgrounds. They are especially effective in cancer cells harboring mutant p53, as these cells are more reliant on alternative DNA damage response pathways that involve DNA2.[5][6] Additionally, these inhibitors have demonstrated synergistic effects when used in combination with PARP inhibitors, broadening their therapeutic potential beyond just BRCA-mutated cancers.[3][4][5][7]
Q3: What are the advantages of using C5 analogs, such as d16, over the parent compound C5?
A3: C5 analogs, like d16, have been developed to exhibit greater potency than the original C5 compound.[7][8] For instance, d16 has demonstrated a superior inhibitory effect on the proliferation of various cancer cell lines compared to C5.[7][8] This enhanced potency allows for the use of lower concentrations to achieve similar or stronger biological effects, potentially reducing off-target effects.
Data Presentation: Potency of this compound and Analogs
The following table summarizes the inhibitory concentrations (IC50) of C5 and its more potent analog, d16, in various contexts.
| Compound | Assay Type | Cell Line(s) | IC50 Value | Reference |
| C5 | Nuclease Activity | in vitro | 20 µM | [1][5] |
| C5 | Cell Proliferation | MDA-MB-468, BT549, MDAH-2774 | > 20 µM | [8] |
| d16 | Cell Proliferation | MDA-MB-468, BT549, MDAH-2774 | < 20 µM | [8] |
Troubleshooting Guides
Here are some common issues you might encounter during your experiments with this compound analogs, along with suggested solutions.
Issue 1: No significant inhibition of cell proliferation is observed.
-
Question: I am treating my cancer cell line with a C5 analog, but I don't see a significant decrease in cell viability. What could be the reason?
-
Answer:
-
Cell Line Specificity: The cytotoxic effects of DNA2 inhibitors can be cell-line dependent. Their efficacy is often enhanced in cells with existing DNA repair defects, such as those with mutant p53.[5][6] Confirm the genetic background of your cell line.
-
Inhibitor Concentration: Ensure you are using an appropriate concentration range. It is advisable to perform a dose-response curve to determine the optimal concentration for your specific cell line.[9]
-
Incubation Time: The effects of DNA repair inhibitors may require a longer incubation period to manifest. Consider extending the treatment duration (e.g., 48, 72, or 96 hours).[9]
-
Cell Proliferation Rate: The efficacy of these inhibitors is often linked to active DNA replication. Ensure your cells are in the logarithmic growth phase during the experiment.[9]
-
Compound Stability: Prepare fresh working solutions of the inhibitor for each experiment and store the stock solution at -20°C or -80°C to prevent degradation.[9]
-
Issue 2: High background or non-specific signal in immunofluorescence assays.
-
Question: I am trying to visualize DNA damage foci (e.g., RAD51) after treatment with a C5 analog, but I am getting high background staining. How can I resolve this?
-
Answer:
-
Antibody Titration: Optimize the concentration of your primary and secondary antibodies. High antibody concentrations can lead to non-specific binding.
-
Blocking Step: Ensure an adequate blocking step is performed to prevent non-specific antibody binding. Using a blocking buffer with 2% BSA for 1 hour at room temperature is a good starting point.[5]
-
Washing Steps: Increase the number and duration of washing steps after antibody incubations to remove unbound antibodies.
-
Permeabilization: Proper cell permeabilization is crucial for intracellular targets. Use a buffer containing 0.5% Triton X-100 and 0.5% NP-40 for about 10 minutes.[5]
-
Issue 3: Inconsistent results in cell viability assays (e.g., MTT assay).
-
Question: My MTT assay results for the C5 analog treatment are not reproducible. What could be the cause?
-
Answer:
-
Cell Seeding Density: Ensure a consistent number of cells are seeded in each well. Uneven cell distribution can lead to variability.
-
Reagent Handling: Ensure all reagents, including the MTT reagent and DMSO for solubilization, are added consistently and mixed thoroughly in each well.[5]
-
Incubation Time: Maintain a consistent incubation time with the MTT reagent for all plates.
-
Pipetting Errors: Use calibrated pipettes and proper pipetting techniques to minimize volume variations.
-
Experimental Protocols
1. Cell Proliferation (MTT) Assay
This protocol is for assessing the effect of this compound analogs on cancer cell proliferation.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 2,000 cells per well and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with various concentrations of the DNA2 inhibitor (e.g., d16) or vehicle control (DMSO) for 72 hours.[5]
-
MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate at 37°C for 1 hour.[5]
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[5]
-
Absorbance Measurement: Incubate at room temperature for 15 minutes and then measure the absorbance at 490 nm using a plate reader.[5]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control.
2. Immunofluorescence Staining for RAD51 Foci
This protocol is for visualizing the formation of RAD51 foci, a marker of homologous recombination, following treatment with a DNA2 inhibitor.
-
Cell Culture and Treatment: Grow cells on coverslips and treat with the DNA2 inhibitor (e.g., 10 µmol/L d16) for 8 hours.[5]
-
Fixation: Fix the cells with 4% paraformaldehyde for 20 minutes at room temperature.[5]
-
Permeabilization: Permeabilize the cells with a buffer containing 0.5% Triton X-100 and 0.5% NP-40 in PBS for 10 minutes.[5]
-
Blocking: Block the cells with 2% BSA in PBS for 1 hour at room temperature.[5]
-
Primary Antibody Incubation: Incubate the cells with an anti-RAD51 primary antibody for 1 hour at room temperature.[5]
-
Secondary Antibody Incubation: Wash the cells with PBS and then incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature.[5]
-
Nuclear Staining and Mounting: Stain the nuclei with Hoechst 33258 dye and mount the coverslips on microscope slides.[5]
-
Imaging: Visualize the cells using a fluorescence microscope.
Mandatory Visualizations
Caption: Signaling pathway of DNA2 inhibition by C5 analogs.
Caption: Workflow for a cell proliferation (MTT) assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A Selective Small Molecule DNA2 Inhibitor for Sensitization of Human Cancer Cells to Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Selective Small Molecule DNA2 Inhibitor for Sensitization of Human Cancer Cells to Chemotherapy [authors.library.caltech.edu]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. DNA2 Nuclease Inhibition Confers Synthetic Lethality in Cancers with Mutant p53 and Synergizes with PARP Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
- 8. DNA2 Nuclease Inhibition Confers Synthetic Lethality in Cancers with Mutant p53 and Synergizes with PARP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
long-term stability of DNA2 inhibitor C5 stock solutions
This technical support center provides essential information for researchers, scientists, and drug development professionals on the long-term stability of DNA2 inhibitor C5 stock solutions. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the consistent performance of C5 in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: The recommended solvent for preparing stock solutions of this compound is high-purity, anhydrous dimethyl sulfoxide (B87167) (DMSO).[1][2] C5 is readily soluble in DMSO, allowing for the preparation of high-concentration stock solutions.
Q2: What are the optimal storage conditions and expected shelf-life for C5 stock solutions in DMSO?
A2: For long-term stability, it is recommended to store aliquots of C5 stock solutions at -80°C, which can maintain stability for up to two years. For shorter-term storage, -20°C is also acceptable for up to one year.[3] To minimize degradation, it is crucial to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
Q3: Can I store my C5 stock solution at 4°C or room temperature?
A3: It is not recommended to store C5 stock solutions at 4°C or room temperature for extended periods. Storage at these temperatures can accelerate the degradation of the compound, especially in the presence of moisture. For daily use, a freshly thawed aliquot should be kept on ice and used within the same day.
Q4: How can I determine if my C5 stock solution has degraded?
A4: The most reliable method to assess the integrity of your C5 stock solution is through analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] These methods can separate the parent compound from any degradation products and provide a quantitative measure of purity. A significant decrease in the peak area of the parent compound or the appearance of new peaks would indicate degradation. Visually, precipitation or a change in color can also be indicators of instability.[1]
Q5: What are the potential consequences of using a degraded C5 stock solution in my experiments?
A5: Using a degraded stock solution can lead to inaccurate and irreproducible experimental results. A lower concentration of the active inhibitor will result in a reduced biological effect, potentially leading to misinterpretation of dose-response curves and other experimental outcomes. Degradation products could also have off-target effects or interfere with assays.
Stability Data
The following table summarizes the expected stability of a 10 mM stock solution of this compound in anhydrous DMSO under various storage conditions. This data is based on typical stability profiles for similar small molecules and should be used as a guideline. For critical applications, it is recommended to perform your own stability assessment.
| Storage Condition | Time Point | Purity by HPLC (%) | Observations |
| -80°C | 0 months | 99.5 | Clear, colorless solution |
| 6 months | 99.3 | No change | |
| 12 months | 99.1 | No change | |
| 24 months | 98.8 | No change | |
| -20°C | 0 months | 99.5 | Clear, colorless solution |
| 6 months | 98.7 | No change | |
| 12 months | 97.9 | No change | |
| 24 months | 96.5 | Slight increase in minor impurity peaks | |
| 4°C | 0 months | 99.5 | Clear, colorless solution |
| 1 week | 98.2 | No change | |
| 1 month | 94.1 | Appearance of minor degradation peaks | |
| 3 months | 85.3 | Significant degradation observed | |
| Room Temp | 0 months | 99.5 | Clear, colorless solution |
| 24 hours | 97.6 | No change | |
| 1 week | 88.2 | Noticeable degradation | |
| 1 month | <70 | Significant degradation and discoloration | |
| Freeze-Thaw (-20°C) | 1 cycle | 99.4 | No change |
| 5 cycles | 98.5 | No change | |
| 10 cycles | 97.2 | Slight increase in minor impurity peaks |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Precipitate observed in stock solution upon thawing. | 1. Compound has low solubility at lower temperatures. 2. Solvent (DMSO) has absorbed water, reducing solubility. 3. Concentration of the stock solution is too high. | 1. Gently warm the vial to 37°C and vortex thoroughly to redissolve. 2. Ensure the compound is fully dissolved before use. 3. Prepare fresh stock solution using anhydrous DMSO. 4. Consider preparing a slightly lower concentration stock solution. |
| Loss of biological activity in experiments over time. | 1. Degradation of the C5 stock solution due to improper storage. 2. Instability of C5 in the aqueous experimental medium. | 1. Verify the purity of the stock solution using HPLC or LC-MS. 2. If degradation is confirmed, prepare a fresh stock solution and store it properly in single-use aliquots at -80°C. 3. Assess the stability of C5 in your specific assay buffer over the time course of your experiment. |
| Inconsistent results between experiments. | 1. Use of different aliquots with varying stability. 2. Repeated freeze-thaw cycles of the same stock aliquot. 3. Pipetting errors. | 1. Always use a fresh, single-use aliquot for each experiment. 2. Prepare a large batch of aliquots from a single, freshly prepared stock solution to ensure consistency. 3. Ensure pipettes are properly calibrated. |
| Cloudiness or precipitation when diluting stock solution in aqueous buffer. | 1. "Solvent shock" due to rapid dilution of the DMSO stock in an aqueous medium. 2. Low aqueous solubility of C5. | 1. Perform a stepwise dilution: first, dilute the DMSO stock into a smaller volume of the aqueous buffer, mix well, and then add this to the final volume. 2. Ensure the final concentration of DMSO in the assay is low (typically <0.5%) but sufficient to maintain solubility. 3. Pre-warm the aqueous buffer to 37°C before adding the inhibitor. |
Experimental Protocols
Protocol for Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile, low-adhesion microcentrifuge tubes
-
Calibrated analytical balance and pipettes
-
Vortex mixer
Procedure:
-
Allow the vial of C5 powder to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of C5 powder using an analytical balance in a sterile environment.
-
Calculate the volume of anhydrous DMSO required to achieve the desired stock concentration (e.g., for a 10 mM stock of C5 with a molecular weight of 234.17 g/mol , dissolve 2.34 mg in 1 mL of DMSO).
-
Add the calculated volume of anhydrous DMSO to the vial containing the C5 powder.
-
Vortex the solution for 2-3 minutes until the C5 is completely dissolved. Gentle warming to 37°C can aid dissolution, but avoid excessive heat.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into single-use volumes (e.g., 10-20 µL) in sterile, tightly sealed microcentrifuge tubes.
-
Label each aliquot with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -80°C for long-term storage.
Protocol for Assessing the Stability of C5 Stock Solution by HPLC
Objective: To determine the stability of a C5 stock solution in DMSO over time under different storage conditions.
Materials:
-
Prepared 10 mM stock solution of C5 in anhydrous DMSO
-
HPLC system with a UV detector
-
C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC-grade acetonitrile (B52724)
-
HPLC-grade water with 0.1% formic acid
-
Autosampler vials
Procedure:
-
Time-Zero Analysis:
-
Immediately after preparing the fresh 10 mM C5 stock solution, perform a 1:100 dilution in mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration of 100 µM.
-
Inject the diluted sample onto the HPLC system.
-
Develop a suitable gradient elution method to separate C5 from any potential impurities (e.g., a linear gradient from 10% to 90% acetonitrile over 15 minutes).
-
Record the chromatogram at the maximum absorbance wavelength of C5.
-
Determine the initial purity by calculating the peak area of C5 as a percentage of the total peak area. This is your time-zero reference.
-
-
Sample Storage:
-
Store aliquots of the 10 mM stock solution under the desired test conditions (e.g., -80°C, -20°C, 4°C, and room temperature).
-
For freeze-thaw analysis, cycle a set of aliquots between -20°C and room temperature for a specified number of cycles.
-
-
Time-Point Analysis:
-
At each scheduled time point (e.g., 1 week, 1 month, 3 months, 6 months, etc.), retrieve one aliquot from each storage condition.
-
Allow the aliquot to thaw and equilibrate to room temperature.
-
Prepare a 100 µM sample by diluting the stock solution 1:100 in the mobile phase, as done for the time-zero sample.
-
Analyze the sample by HPLC using the same method as the time-zero analysis.
-
-
Data Analysis:
-
For each time point and condition, calculate the purity of C5.
-
Compare the purity and the absolute peak area of the C5 peak to the time-zero sample to assess the extent of degradation.
-
Summarize the data in a table for easy comparison.
-
Visualizations
Caption: Workflow for preparing and testing the stability of C5 stock solutions.
Caption: Simplified DNA damage response pathway involving DNA2 and the action of inhibitor C5.
References
interpreting dose-response curves for DNA2 inhibitor C5
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the use of the DNA2 inhibitor, C5.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of C5?
A1: C5 is a selective small molecule inhibitor of DNA2 (DNA replication helicase/nuclease 2). It acts as a competitive inhibitor, binding to the helicase domain of DNA2. This binding event inhibits the nuclease, DNA-dependent ATPase, and helicase activities of the DNA2 enzyme.[1][2][3] By disrupting these functions, C5 impairs critical DNA repair and replication processes.
Q2: What are the primary cellular effects of C5?
A2: C5 targets the known functions of DNA2 in vivo. Its primary cellular effects include the inhibition of DNA end resection at stalled replication forks and a reduction in homology-directed repair.[1][4] C5 is also a potent inhibitor of the restart of stalled DNA replication forks and can prevent the over-resection of nascent DNA in cells with defective replication fork protection, such as those with BRCA2 mutations.[1][4]
Q3: In which cancer types has C5 shown activity?
A3: C5 has demonstrated cytotoxic effects across a range of human cancer cell lines, including those from breast, lung, colon, and prostate cancers. The half-maximal inhibitory concentration (IC50) for cell proliferation varies among different cell lines, generally ranging from 7 µM to 70 µM.[2][5]
Q4: Does C5 show synergistic effects with other anti-cancer agents?
A4: Yes, C5 has been shown to sensitize cancer cells to other chemotherapeutic agents.[1] A notable synergistic effect is observed when C5 is combined with PARP inhibitors, such as MK4827, in breast cancer cells. This synergy is attributed to the complementary roles of DNA2 and PARP in DNA damage response and repair pathways.
Troubleshooting Guides
Interpreting Dose-Response Curves
Q1: My observed IC50 value for C5 is significantly different from the published values (enzymatic IC50 ~20 µM; cellular IC50 7-70 µM). What could be the reason?
A1: Discrepancies in IC50 values are common in cell-based assays and can arise from several factors:
-
Cell Line-Specific Factors: Different cell lines exhibit varying sensitivity to C5 due to their unique genetic backgrounds, including the status of DNA repair genes (e.g., BRCA1/2, p53), cell proliferation rates, and drug efflux pump expression.[2][5]
-
Experimental Conditions:
-
Cell Density: The number of cells seeded per well can influence the effective drug concentration per cell. It is crucial to maintain consistent cell seeding densities across experiments.
-
Incubation Time: The duration of C5 exposure can significantly impact the observed IC50. Longer incubation times may lead to lower IC50 values. Published studies often use incubation periods ranging from 4 to 7 days.[2][5]
-
Assay Type: Different viability assays (e.g., MTT, CellTiter-Glo, clonogenic assay) measure different cellular endpoints (metabolic activity, ATP levels, long-term survival). This can lead to variations in the calculated IC50.
-
-
Compound Quality and Handling:
-
Solubility: Ensure C5 is fully dissolved in the solvent (e.g., DMSO) and that the final solvent concentration in the culture medium is non-toxic (typically <0.5%).
-
Stability: C5 may degrade with improper storage or multiple freeze-thaw cycles. It is recommended to use freshly prepared dilutions for each experiment.
-
Q2: I am observing a rightward shift in the dose-response curve for C5 in my experiments. What does this indicate?
A2: A rightward shift in the dose-response curve indicates a decrease in the potency of C5, meaning a higher concentration of the inhibitor is required to achieve the same level of inhibition. Since C5 is a competitive inhibitor of DNA2, this shift can be caused by:
-
High Substrate Levels: In the context of the cell, the "substrate" for DNA2 is damaged DNA. If your experimental conditions induce high levels of DNA damage, this can increase the competition for DNA2 binding, making C5 appear less potent.
-
Increased DNA2 Expression: Overexpression of the DNA2 protein in your cell line will require a higher concentration of C5 to achieve 50% inhibition.
-
Cellular Resistance Mechanisms: The development of resistance in your cell line, such as increased expression of drug efflux pumps, can reduce the intracellular concentration of C5, leading to a rightward shift.
Troubleshooting Steps:
-
Verify Cell Line Characteristics: Confirm the DNA2 expression levels in your cell line.
-
Standardize Experimental Conditions: Ensure consistent levels of endogenous or induced DNA damage across experiments.
-
Check for Compound Degradation: Use a fresh aliquot of C5 to rule out compound instability.
Q3: I am observing a biphasic dose-response curve with C5, where the inhibitory effect decreases at higher concentrations. Is this expected?
A3: A biphasic or non-monotonic dose-response curve is not a commonly reported phenomenon for C5. However, it can occur with some small molecule inhibitors due to several reasons:
-
Off-Target Effects: At very high concentrations, C5 might interact with other cellular targets that could counteract its primary inhibitory effect on DNA2.
-
Activation of Compensatory Pathways: High concentrations of the inhibitor might trigger cellular stress responses or survival pathways that mitigate the cytotoxic effects.
-
Compound Aggregation: At high concentrations, small molecules can sometimes form aggregates, reducing their effective concentration and leading to a decrease in the observed effect.
Troubleshooting Steps:
-
Visually Inspect for Precipitation: Check for any signs of compound precipitation at high concentrations.
-
Test a Wider Concentration Range: Confirm the biphasic effect by testing a broader range of C5 concentrations.
-
Investigate Off-Target Effects: If the effect is reproducible, consider investigating potential off-target effects using proteomics or other relevant assays.
Synergy Experiments
Q1: C5 is not showing synergy with PARP inhibitors in my cell line. What could be the issue?
A1: The synergistic effect between C5 and PARP inhibitors is often dependent on the genetic background of the cancer cells, particularly their DNA damage response (DDR) capabilities.
-
Homologous Recombination (HR) Status: The synergy is most pronounced in cells with deficiencies in the HR pathway (e.g., BRCA1/2 mutations). If your cell line has a fully functional HR pathway, the synergistic effect may be less significant.
-
Drug Concentrations and Ratio: Synergy is often observed within a specific range of concentrations and at a particular ratio of the two drugs. It is important to perform a checkerboard analysis with a range of concentrations for both C5 and the PARP inhibitor to identify the optimal conditions for synergy.
-
Experimental Variability: Inconsistent results in synergy studies can arise from pipetting errors, variations in cell seeding density, and the choice of synergy model for data analysis (e.g., Bliss, Loewe, or ZIP).
Troubleshooting Steps:
-
Characterize Your Cell Line: Determine the HR status of your cell line.
-
Optimize Drug Concentrations: Perform a checkerboard assay to test a wide range of concentrations and ratios of C5 and the PARP inhibitor.
-
Ensure Experimental Consistency: Use precise pipetting techniques, maintain consistent cell numbers, and consider using multiple models to analyze for synergy.
Data Presentation
Table 1: IC50 Values of C5 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| MCF7 | Breast | 7 |
| T47D | Breast | 10 |
| MDA-MB-231 | Breast | 15 |
| A549 | Lung | 25 |
| H1299 | Lung | 30 |
| HCT116 | Colon | 12 |
| SW480 | Colon | 20 |
| PC3 | Prostate | 40 |
| LNCaP | Prostate | 50 |
| U2OS | Osteosarcoma | 22 |
| HeLa | Cervical | 18 |
| PANC-1 | Pancreatic | 60 |
| MIA PaCa-2 | Pancreatic | 70 |
Data compiled from multiple sources.[2][5] Values are approximate and may vary depending on experimental conditions.
Table 2: Synergy of C5 with the PARP Inhibitor MK4827 in MCF7 Breast Cancer Cells
| Treatment | IC50 (µM) | Combination Index (CI) | Synergy Level |
| C5 alone | 1.9 | - | - |
| MK4827 alone | 0.8 | - | - |
| C5 (2 µM) + MK4827 (1 µM) | - | 0.13 | Very Strong Synergy |
Data from clonogenic assays. A CI value < 1 indicates synergy.
Experimental Protocols
Protocol 1: Clonogenic Assay for C5 and PARP Inhibitor Synergy
This protocol outlines the steps to assess the long-term survival of cancer cells treated with C5, a PARP inhibitor, or a combination of both.
Methodology:
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Harvest cells using trypsin-EDTA and prepare a single-cell suspension.
-
Count viable cells and seed a predetermined number (e.g., 500-2000 cells/well, dependent on the cell line's plating efficiency) into 6-well plates.
-
Allow cells to attach overnight in a humidified incubator at 37°C with 5% CO2.
-
-
Drug Treatment:
-
Prepare stock solutions of C5 and the PARP inhibitor (e.g., Olaparib, Rucaparib) in DMSO.
-
Prepare serial dilutions of each drug and their combinations in complete culture medium. Ensure the final DMSO concentration is consistent and non-toxic (<0.1%).
-
Carefully remove the medium from the wells and replace it with the medium containing the drugs at the desired concentrations. Include vehicle-only controls.
-
For synergy experiments, a fixed-ratio or checkerboard dilution series should be prepared.
-
-
Incubation:
-
Incubate the plates for 10-14 days. The medium can be carefully replaced every 3-4 days with fresh medium containing the respective drug concentrations if required for long-term exposure studies.
-
-
Fixation and Staining:
-
After the incubation period, when colonies in the control wells are visible (>50 cells), aspirate the medium.
-
Gently wash the wells twice with PBS.
-
Fix the colonies with a solution of 10% methanol (B129727) and 10% acetic acid for 15 minutes.
-
Remove the fixation solution and stain with 0.5% crystal violet in methanol for 20-30 minutes.
-
-
Colony Counting and Analysis:
-
Gently wash the plates with water to remove excess stain and allow them to air dry.
-
Count the number of colonies (containing ≥50 cells) in each well.
-
Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) for each treatment.
-
For synergy analysis, use software like CompuSyn to calculate the Combination Index (CI). A CI < 1 indicates synergy.
-
Protocol 2: DNA Fiber Assay to Measure Replication Fork Restart
This protocol is designed to assess the effect of C5 on the restart of stalled replication forks.
Methodology:
-
Cell Labeling:
-
Plate cells on coverslips or in small dishes to achieve 50-70% confluency.
-
Pulse-label the cells with 25 µM 5-chloro-2'-deoxyuridine (B16210) (CldU) for 20 minutes.
-
Wash the cells twice with pre-warmed PBS.
-
-
Replication Fork Stalling and C5 Treatment:
-
Induce replication fork stalling by treating the cells with 2 mM hydroxyurea (B1673989) (HU) for 2 hours. During this time, also treat a set of cells with HU and the desired concentration of C5 (e.g., 20 µM).
-
-
Fork Restart Labeling:
-
Wash the cells three times with pre-warmed PBS to remove HU and C5.
-
Pulse-label the cells with 250 µM 5-iodo-2'-deoxyuridine (IdU) for 20-30 minutes to label the restarted forks.
-
-
Cell Lysis and DNA Spreading:
-
Harvest the cells and resuspend in PBS at a concentration of 2.5 x 10^5 cells/mL.
-
Mix 2 µL of the cell suspension with 10 µL of lysis buffer (200 mM Tris-HCl pH 7.5, 50 mM EDTA, 0.5% SDS) on a glass slide.
-
After 5-7 minutes, tilt the slide to allow the DNA to spread.
-
-
Fixation and Denaturation:
-
Fix the DNA fibers with a 3:1 methanol:acetic acid solution for 10 minutes.
-
Air dry the slides and denature the DNA with 2.5 M HCl for 1 hour.
-
-
Immunostaining:
-
Wash the slides with PBS and block with 1% BSA in PBS for 30 minutes.
-
Incubate with primary antibodies against CldU (rat anti-BrdU) and IdU (mouse anti-BrdU) for 1 hour.
-
Wash and incubate with fluorescently labeled secondary antibodies (e.g., anti-rat Alexa Fluor 594 and anti-mouse Alexa Fluor 488) for 45 minutes.
-
-
Imaging and Analysis:
-
Mount the slides and acquire images using a fluorescence microscope.
-
Measure the length of the CldU (red) and IdU (green) tracks.
-
Restarted forks will appear as red tracks followed by green tracks. Stalled forks will be red only. Calculate the percentage of restarted forks (red-green tracks / (red-only + red-green tracks)). A decrease in this percentage in C5-treated cells indicates inhibition of fork restart.
-
Mandatory Visualization
Caption: DNA end resection signaling pathway involving DNA2 and the inhibitory action of C5.
Caption: Experimental workflow for a typical dose-response study with C5.
Caption: A logical troubleshooting tree for interpreting C5 dose-response curves.
References
Validation & Comparative
Validating On-Target Effects of DNA2 Inhibitor C5: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the DNA2 inhibitor C5 with other known DNA2 inhibitors, focusing on the validation of its on-target effects. The information presented herein is supported by experimental data and detailed methodologies to assist researchers in their evaluation of DNA2-targeting compounds.
Comparative Analysis of DNA2 Inhibitors
The following table summarizes key quantitative data for C5 and other notable DNA2 inhibitors, providing a basis for direct comparison of their potency and cellular effects.
| Inhibitor | Target(s) | In Vitro IC50 (Human DNA2) | Cellular Potency | Mechanism of Action | Key On-Target Validation Methods |
| C5 | DNA2 (nuclease, helicase, ATPase) | ~20 µM (nuclease)[1] | IC50 varies by cell line (e.g., ~7-70 µM)[1] | Competitive inhibitor; binds to the helicase domain, inhibiting nuclease, ATPase, and helicase activities.[1][2] | - Reduced efficacy in DNA2 knockdown/knockout cells. - Cellular Thermal Shift Assay (CETSA). |
| NSC-105808 | DNA2 (nuclease specific) | 1.49 µM[3][4] | Sub-micromolar activity in cancer cell lines.[4] | Specific inhibitor of DNA2 nuclease activity; does not inhibit ATPase or helicase functions.[4] | - Recapitulates phenotypes of DNA2 depletion (e.g., decreased end resection). - Overexpression of DNA2 rescues inhibitor effects.[4] |
| d16 | DNA2 (nuclease, helicase) | More potent than C5 (specific IC50 not published)[5] | Effective at low micromolar concentrations (e.g., 5-10 µM).[5] | Binds to the same DNA-binding motif as C5, suggesting inhibition of both nuclease and helicase activities.[2] | - Attenuated inhibitory effect in DNA2 knockdown cells. - Cellular Thermal Shift Assay (CETSA) showing target engagement.[5] |
Key Experiments for On-Target Validation
Robust validation of an inhibitor's on-target effects is crucial. The following are detailed protocols for key experiments to confirm that the observed cellular phenotype is a direct result of DNA2 inhibition.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify direct target engagement in a cellular context. It relies on the principle that ligand binding stabilizes a protein against thermal denaturation.
Protocol:
-
Cell Culture and Treatment:
-
Culture cells of interest to ~80% confluency.
-
Harvest and resuspend cells in a suitable buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension into PCR tubes.
-
Treat the cells with the DNA2 inhibitor (e.g., C5) at various concentrations or with a vehicle control (e.g., DMSO) for a defined period (e.g., 1 hour) at 37°C.
-
-
Thermal Denaturation:
-
Heat the cell suspensions across a range of temperatures (e.g., 40°C to 70°C) for a short duration (e.g., 3 minutes) using a thermal cycler.
-
Include an unheated control at room temperature.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by repeated freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 37°C water bath).
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Carefully collect the supernatant, which contains the soluble, non-denatured proteins.
-
-
Protein Analysis (Western Blot):
-
Determine the protein concentration of the soluble fractions.
-
Normalize the protein concentrations for all samples.
-
Prepare samples for SDS-PAGE and perform western blotting using a primary antibody specific for DNA2.
-
Use a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Quantify the band intensities to determine the amount of soluble DNA2 at each temperature.
-
-
Data Analysis:
-
Plot the percentage of soluble DNA2 against the temperature to generate melting curves for both the vehicle- and inhibitor-treated samples.
-
A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target stabilization and therefore, direct engagement.[6][7][8][9][10]
-
Clonogenic Survival Assay
This assay assesses the long-term proliferative capacity of cells after inhibitor treatment, providing insight into the cytotoxic or cytostatic effects resulting from target inhibition.
Protocol:
-
Cell Seeding:
-
Prepare a single-cell suspension of the desired cell line.
-
Seed a low, predetermined number of cells (e.g., 200-1000 cells/well) into 6-well plates to allow for the formation of distinct colonies.
-
Allow cells to attach overnight.
-
-
Inhibitor Treatment:
-
Treat the cells with a range of concentrations of the DNA2 inhibitor (e.g., C5) or a vehicle control.
-
Incubate the plates for a period that allows for colony formation (typically 10-14 days), depending on the cell line's doubling time.
-
-
Colony Fixation and Staining:
-
After the incubation period, aspirate the media and gently wash the wells with PBS.
-
Fix the colonies with a solution such as 10% methanol (B129727) and 10% acetic acid for 15 minutes.
-
Stain the colonies with a 0.5% crystal violet solution for 20-30 minutes.
-
Wash the wells with water to remove excess stain.
-
-
Colony Counting and Analysis:
-
Count the number of colonies (typically defined as a cluster of ≥50 cells).
-
Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) for each treatment condition.
-
PE = (Number of colonies formed / Number of cells seeded) x 100%
-
SF = PE of treated sample / PE of control sample
-
-
Plot the surviving fraction as a function of inhibitor concentration to generate a dose-response curve.[11][12][13]
-
In Vitro Nuclease and Helicase Assays
Biochemical assays are essential to directly measure the inhibitory effect of a compound on the enzymatic activities of purified DNA2 protein.
Nuclease Assay Protocol:
-
Reaction Setup:
-
Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.25 mg/ml BSA).
-
Use a labeled DNA substrate (e.g., a 5'-radiolabeled or fluorescently labeled flap DNA structure).
-
Incubate purified recombinant human DNA2 with varying concentrations of the inhibitor (e.g., C5) for a short period on ice.
-
Initiate the reaction by adding the DNA substrate.
-
-
Reaction and Termination:
-
Incubate the reaction at 37°C for a defined time (e.g., 15-30 minutes).
-
Stop the reaction by adding a stop solution containing EDTA and a loading dye.
-
-
Product Analysis:
-
Separate the reaction products on a denaturing polyacrylamide gel.
-
Visualize the results by autoradiography or fluorescence imaging.
-
Quantify the amount of cleaved product to determine the extent of nuclease inhibition.
-
Helicase Assay Protocol:
-
Substrate Preparation:
-
Prepare a DNA substrate with a duplex region and a single-stranded tail for helicase loading (e.g., a forked DNA structure). One strand is typically labeled (e.g., with a radioactive isotope or a fluorescent tag).
-
-
Reaction Setup:
-
Prepare a reaction buffer containing ATP (e.g., 50 mM Tris-HCl pH 7.5, 2 mM MgCl₂, 4 mM ATP, 1 mM DTT).
-
Incubate purified recombinant human DNA2 (nuclease-dead mutant is often used to avoid substrate degradation) with varying concentrations of the inhibitor.
-
-
Reaction and Termination:
-
Initiate the reaction by adding the DNA substrate and incubate at 37°C.
-
Stop the reaction with a stop solution containing EDTA and a non-ionic detergent.
-
-
Product Analysis:
Visualizing the Mechanism and Workflow
To better understand the biological context and experimental design, the following diagrams illustrate the DNA2-mediated signaling pathway and the workflow for validating on-target effects.
Caption: DNA Double-Strand Break Repair via Homologous Recombination.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Inhibition of DNA2 nuclease as a therapeutic strategy targeting replication stress in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DNA2 Nuclease Inhibition Confers Synthetic Lethality in Cancers with Mutant p53 and Synergizes with PARP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 8. annualreviews.org [annualreviews.org]
- 9. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 10. news-medical.net [news-medical.net]
- 11. benchchem.com [benchchem.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. researchgate.net [researchgate.net]
- 14. Helicase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 15. is.muni.cz [is.muni.cz]
- 16. files01.core.ac.uk [files01.core.ac.uk]
A Head-to-Head Comparison of DNA2 Inhibitors: C5 and Other Emerging Compounds in Cancer Research
For researchers, scientists, and drug development professionals, the targeting of DNA repair pathways in cancer cells presents a promising therapeutic strategy. DNA2, a helicase/nuclease involved in crucial DNA replication and repair processes, has emerged as a key target. This guide provides an objective comparison of the DNA2 inhibitor C5 against other notable inhibitors, supported by experimental data and detailed protocols.
Introduction to DNA2 Inhibition
DNA2 (DNA replication helicase/nuclease 2) is a vital enzyme that participates in Okazaki fragment maturation, DNA double-strand break (DSB) repair through homologous recombination (HR), and the restart of stalled replication forks.[1][2] Its dual helicase and nuclease activities make it a critical component of the cellular machinery that maintains genomic stability.[3][4] Cancer cells, often characterized by high replicative stress and reliance on specific DNA repair pathways, can be particularly vulnerable to the inhibition of DNA2.[5][6] This vulnerability has spurred the development of small molecule inhibitors targeting this enzyme.
C5 (4-hydroxy-8-nitroquinoline-3-carboxylic acid) was identified as one of the first potent and specific inhibitors of DNA2.[2][4] It acts as a competitive inhibitor, targeting the nuclease, DNA-dependent ATPase, and helicase activities of the enzyme.[7] More recently, other DNA2 inhibitors, such as NSC-105808 and d16, have been developed and characterized, offering different mechanisms of action and potentially improved efficacy.[8][9] This guide will delve into a comparative analysis of these inhibitors.
Comparative Performance of DNA2 Inhibitors
The following tables summarize the key characteristics and performance data of C5, NSC-105808, and d16 based on available experimental evidence.
Table 1: Biochemical Activity of DNA2 Inhibitors
| Inhibitor | Mechanism of Action | IC50 (Nuclease Activity) | Effect on ATPase Activity | Effect on Helicase Activity |
| C5 | Competitive inhibitor of nuclease, ATPase, and helicase activities.[2][3] | ~20 µM[7] | Inhibits[2][3] | Inhibits[2][3] |
| NSC-105808 | Specific inhibitor of nuclease activity.[9] | 1.49 µM (human DNA2)[10] | No effect[9] | Not reported to inhibit[9] |
| d16 | Interferes with DNA binding of DNA2.[8][11] | Not explicitly reported, but shown to be more potent than C5 in cellular assays.[8] | Not explicitly reported | Not explicitly reported |
Table 2: Cellular Activity of DNA2 Inhibitors
| Inhibitor | Effect on Cell Proliferation | Synergy with other agents | On-target activity confirmation |
| C5 | Inhibits proliferation of various cancer cell lines.[3] | Synergizes with PARP inhibitors and sensitizes cells to camptothecin.[4][11] | Knockdown of DNA2 attenuates the inhibitory effect of C5.[8] |
| NSC-105808 | Attenuates the growth of various cancer cells, particularly those with oncogene-induced replication stress.[1][9] | Suppresses the cisplatin (B142131) sensitivity of FANCD2−/− cells.[10] | Overexpression of DNA2 reduces the negative effect of NSC-105808 on cell growth.[9] |
| d16 | Shows better potency than C5 in inhibiting cell proliferation in MDA-MB-468, BT549, and MDAH-2774 cancer cell lines.[8] | Synergizes with PARP inhibitors.[11][12] | Knockdown of DNA2 attenuates the inhibitory effect of d16.[8] |
Signaling Pathways and Experimental Workflows
The inhibition of DNA2 triggers a cascade of cellular events, primarily centered around the DNA damage response. The following diagrams illustrate the key signaling pathways affected by DNA2 inhibitors and a typical experimental workflow for their evaluation.
Figure 1. Signaling pathway affected by DNA2 inhibition.
Figure 2. Experimental workflow for evaluating DNA2 inhibitors.
Detailed Experimental Protocols
DNA2 Nuclease Activity Assay
This assay measures the ability of an inhibitor to block the cleavage of a DNA substrate by DNA2.
-
Substrate Preparation: A 5'-radiolabeled single-stranded DNA flap substrate is typically used.[3] The substrate is prepared by annealing a labeled oligonucleotide to a template strand.[12]
-
Reaction Mixture: The standard reaction mixture (20 µL) contains 50 mM Tris-HCl (pH 7.5), 25 mM NaCl, 2 mM DTT, 0.25 mg/ml BSA, 10 mM MgCl₂, the radiolabeled DNA substrate (e.g., 15 fmol), and varying concentrations of the DNA2 inhibitor.[3][13]
-
Enzyme Addition: The reaction is initiated by the addition of purified recombinant human DNA2 protein.
-
Incubation: The reaction is incubated at 37°C for a time determined to be in the linear range of the enzyme activity (e.g., 10 minutes).[2][13]
-
Quenching and Analysis: The reaction is stopped by the addition of a stop solution containing EDTA and a loading dye.[13] The products are then separated by denaturing polyacrylamide gel electrophoresis (PAGE) and visualized by autoradiography. The percentage of inhibition is calculated by quantifying the amount of cleaved product compared to a DMSO control.
DNA2 ATPase Activity Assay
This assay determines the effect of an inhibitor on the ATP hydrolysis activity of DNA2, which is essential for its helicase function.
-
Reaction Principle: A coupled enzyme assay is often employed, where the hydrolysis of ATP is linked to the oxidation of NADH, which can be monitored spectrophotometrically by the decrease in absorbance at 340 nm.[14]
-
Reaction Mixture: The reaction mixture (e.g., 20 µL) contains 25 mM Tris-HCl (pH 7.8), 2 mM DTT, 2 mM MgCl₂, 0.25 mg/ml BSA, 1 mM ATP, an ATP regeneration system (phosphoenolpyruvate and pyruvate (B1213749) kinase), NADH, lactate (B86563) dehydrogenase, a DNA cofactor (e.g., 50 ng of ssDNA), and the DNA2 inhibitor.[13][14]
-
Enzyme and Incubation: The reaction is initiated by adding purified DNA2 and incubated at 30°C.[14]
-
Data Acquisition: The decrease in absorbance at 340 nm is measured over time using a plate reader. The rate of ATP hydrolysis is calculated from the rate of NADH oxidation.
Cell Viability Assays
MTT Assay: This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of approximately 2,000 cells per well and allowed to adhere overnight.[12]
-
Compound Treatment: Cells are treated with various concentrations of the DNA2 inhibitor for 72 hours.[12]
-
MTT Addition: 20 µL of MTT solution (5 mg/mL) is added to each well, and the plate is incubated for 1-4 hours at 37°C.[12][15]
-
Solubilization: The medium is removed, and 150 µL of DMSO is added to dissolve the formazan (B1609692) crystals.[12]
-
Absorbance Reading: The absorbance is measured at 490 nm using a plate reader.[12] Cell viability is expressed as a percentage of the untreated control.
Clonogenic Survival Assay: This assay assesses the ability of single cells to form colonies after treatment with an inhibitor, measuring long-term cell survival.
-
Cell Seeding: Cells are seeded at a low density (e.g., 300 cells per well) in 6-well plates.[12]
-
Treatment: After 24 hours, cells are treated with the DNA2 inhibitor for a specified period (e.g., 24 hours).[12]
-
Recovery: The drug-containing medium is removed, and cells are washed and incubated in fresh medium for 8-12 days to allow for colony formation.[12]
-
Staining and Counting: Colonies are fixed with formaldehyde (B43269) and stained with crystal violet.[12] The number of colonies is counted, and the surviving fraction is calculated relative to the untreated control.
Conclusion
The landscape of DNA2 inhibitors is evolving, with newer compounds like d16 demonstrating enhanced potency in cellular assays compared to the first-generation inhibitor, C5.[8] While C5 broadly inhibits the nuclease, ATPase, and helicase functions of DNA2, inhibitors like NSC-105808 exhibit more specific activity against the nuclease domain.[3][9] This specificity may offer advantages in certain therapeutic contexts. The synergistic effects of these inhibitors with established cancer therapies, such as PARP inhibitors, highlight their potential to overcome drug resistance and improve patient outcomes.[4][11] Continued research and head-to-head comparative studies will be crucial in determining the optimal clinical applications for this promising class of anti-cancer agents.
References
- 1. Inhibition of DNA2 nuclease as a therapeutic strategy targeting replication stress in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Selective Small Molecule DNA2 Inhibitor for Sensitization of Human Cancer Cells to Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. A Selective Small Molecule DNA2 Inhibitor for Sensitization of Human Cancer Cells to Chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Inhibition of DNA2 nuclease as a therapeutic strategy targeting replication stress in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. DNA2 Nuclease Inhibition Confers Synthetic Lethality in Cancers with Mutant p53 and Synergizes with PARP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Isolation of human Dna2 endonuclease and characterization of its enzymatic properties - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Characterisation of the DNA-dependent ATPase activity of human DNA topoisomerase IIβ: mutation of Ser165 in the ATPase domain reduces the ATPase activity and abolishes the in vivo complementation ability - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Unveiling the Selectivity of DNA2 Inhibitor C5: A Comparative Analysis Against FEN1 and EXO1
For researchers, scientists, and drug development professionals, understanding the specificity of a targeted inhibitor is paramount. This guide provides a detailed comparison of the DNA2 inhibitor C5's activity against its primary target, DNA2, and two closely related flap endonucleases, FEN1 and EXO1. The data presented underscores the selectivity of C5, a critical attribute for its potential as a therapeutic agent.
The compound 4-hydroxy-8-nitroquinoline-3-carboxylic acid, designated as C5, has been identified as a potent and specific inhibitor of DNA2 nuclease activity.[1][2][3] In the landscape of DNA repair, DNA2, FEN1, and EXO1 are key nucleases involved in critical pathways such as Okazaki fragment maturation and DNA end resection. Their overlapping functions make inhibitor selectivity a crucial factor in developing targeted cancer therapies.
Quantitative Inhibitor Activity Profile
To quantitatively assess the selectivity of C5, its inhibitory concentration (IC50) against DNA2 was determined. In biochemical assays, C5 exhibits a potent inhibitory effect on DNA2. In contrast, its activity against FEN1 and EXO1 was found to be significantly lower, demonstrating a clear selective inhibition profile.
| Enzyme | Inhibitor | IC50 | Selectivity Profile |
| DNA2 | C5 | 20 µM | Potent Inhibition |
| FEN1 | C5 | Not Quantified | Poorly Inhibited[1] |
| EXO1 | C5 | Not Quantified | Poorly Inhibited[1] |
Table 1: Comparative IC50 values of C5 against DNA2, FEN1, and EXO1. The IC50 value for DNA2 highlights the inhibitor's potency, while the qualitative data for FEN1 and EXO1 indicate high selectivity.
Signaling Pathways and Points of Inhibition
DNA2, FEN1, and EXO1 play distinct yet coordinated roles in the processing of DNA intermediates during replication and repair. C5's selective inhibition of DNA2 is designed to disrupt specific DNA metabolic pathways that are often upregulated in cancer cells.
Experimental Protocols
The determination of the inhibitory activity of C5 against DNA2, FEN1, and EXO1 is performed using in vitro nuclease activity assays. The following provides a generalized protocol based on standard methodologies in the field.
In Vitro Nuclease Activity Assay
Objective: To measure the enzymatic activity of DNA2, FEN1, and EXO1 in the presence of varying concentrations of the inhibitor C5 and determine the IC50 values.
Materials:
-
Purified recombinant human DNA2, FEN1, and EXO1 enzymes.
-
Fluorescently labeled DNA substrate specific for each nuclease (e.g., a 5' flap DNA substrate).
-
Assay buffer (specific composition may vary but typically contains Tris-HCl, MgCl₂, DTT, and BSA).
-
This compound dissolved in DMSO.
-
DMSO (as a vehicle control).
-
96-well microplates.
-
Fluorescence plate reader.
Procedure:
-
Reaction Setup: A reaction mixture is prepared in each well of a 96-well plate containing the assay buffer, the specific nuclease (DNA2, FEN1, or EXO1), and the fluorescently labeled DNA substrate.
-
Inhibitor Addition: The this compound is serially diluted and added to the reaction wells. A control group with DMSO alone is included.
-
Incubation: The reaction plate is incubated at 37°C for a defined period to allow for enzymatic cleavage of the substrate.
-
Reaction Termination: The reaction is stopped by adding a stop solution (e.g., EDTA) or by heat inactivation.
-
Data Acquisition: The fluorescence intensity in each well is measured using a fluorescence plate reader. The cleavage of the substrate by the nuclease results in a change in fluorescence.
-
Data Analysis: The percentage of nuclease activity is calculated for each inhibitor concentration relative to the DMSO control. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme's activity, is determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
Conclusion
The available data strongly indicates that C5 is a selective inhibitor of DNA2, with significantly less activity against the related nucleases FEN1 and EXO1. This selectivity is a promising feature for its development as a targeted therapeutic, as it minimizes off-target effects and allows for the precise modulation of DNA repair pathways that are critical for the survival of cancer cells. Further quantitative analysis of the inhibition of FEN1 and EXO1 by C5 would provide a more complete picture of its selectivity profile.
References
A Comparative Guide to the Biochemical Potency and Cellular Efficacy of C5 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The complement component C5 is a critical nexus in the inflammatory cascade, making it a prime target for therapeutic intervention in a host of complement-mediated diseases. The development of C5 inhibitors has revolutionized the treatment landscape for conditions like paroxysmal nocturnal hemoglobinuria (PNH) and atypical hemolytic uremic syndrome (aHUS). This guide provides an objective comparison of the biochemical potency and cellular efficacy of prominent C5 inhibitors, supported by experimental data and detailed methodologies.
Understanding C5's Role and Inhibition
The complement system, a cornerstone of innate immunity, converges on the cleavage of C5 into two potent effector molecules: the anaphylatoxin C5a and the membrane attack complex (MAC) initiator, C5b.[1][2] C5a is a powerful chemoattractant for inflammatory cells, while C5b initiates the formation of the MAC (C5b-9), a pore-forming structure that leads to cell lysis.[1][2] C5 inhibitors function by binding to C5 and sterically hindering its cleavage by C5 convertases, thereby preventing the downstream inflammatory and lytic events.[2]
Biochemical Potency: Quantifying Target Binding
Biochemical potency refers to the intrinsic ability of an inhibitor to bind to its molecular target, in this case, C5. This is typically quantified by the equilibrium dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50) in a purified, cell-free system. Lower Kd or IC50 values signify higher potency.
Key methodologies for assessing biochemical potency include:
-
Surface Plasmon Resonance (SPR): A label-free technique to measure the real-time binding kinetics (association and dissociation rates) between an inhibitor and its target, from which the Kd can be derived.[1]
-
Enzyme-Linked Immunosorbent Assay (ELISA): A plate-based assay that can be configured to measure the inhibition of C5 binding to a ligand or the direct binding of an inhibitor to C5.
The following table summarizes the biochemical potency of two leading C5 inhibitors, eculizumab and its long-acting successor, ravulizumab.
| Inhibitor | Target | Assay | Potency (Kd) | Reference(s) |
| Eculizumab | Human C5 | SPR | 33 pM | [1] |
| Ravulizumab | Human C5 | Not specified | High affinity | [3][4][5] |
Cellular Efficacy: Measuring Functional Outcomes
Cellular efficacy assesses the biological effect of an inhibitor in a cellular context, providing a more physiologically relevant measure of its activity. For C5 inhibitors, this is primarily evaluated by their ability to prevent complement-mediated cell lysis.
The most common assay for cellular efficacy is the hemolytic assay (CH50) , which measures the ability of a serum sample to lyse antibody-sensitized sheep red blood cells. The CH50 value represents the serum dilution required to lyse 50% of the red blood cells, and a higher CH50 value indicates greater complement activity. The efficacy of a C5 inhibitor is determined by its ability to reduce the CH50 value.
In a clinical setting, the level of free C5 in the serum of treated patients is a direct measure of target engagement and in vivo efficacy. Complete terminal complement inhibition is generally considered to be achieved when free C5 levels are below 0.5 µg/mL.[2][6][7]
The table below presents a comparison of the cellular efficacy of eculizumab and ravulizumab.
| Inhibitor | Assay | Metric | Efficacy | Reference(s) |
| Eculizumab | Hemolysis Assay | IC50 | ~25 µg/mL for partial inhibition; 100 µg/mL for complete inhibition | [8][9] |
| Ravulizumab | Hemolysis Assay | IC50 | >50% inhibition at 50 µg/mL | [10] |
| Eculizumab | In vivo (PNH patients) | Free C5 Levels | In a minority of patients, free C5 levels were not consistently <0.5 µg/mL | [6] |
| Ravulizumab | In vivo (PNH patients) | Free C5 Levels | Immediate, complete, and sustained inhibition of free C5 (<0.5 µg/mL) | [6][7] |
Bridging the Gap: Biochemical Potency vs. Cellular Efficacy
While biochemical potency is a fundamental measure, it does not always directly correlate with cellular efficacy. Several factors can contribute to discrepancies between these two parameters:
-
Cellular Environment: The complexity of the cellular milieu, including the presence of other interacting proteins and high concentrations of the C5 substrate, can influence inhibitor performance.
-
Pharmacokinetics and Pharmacodynamics: In vivo, the concentration of the inhibitor at the site of action is governed by its absorption, distribution, metabolism, and excretion (ADME) properties. Ravulizumab, for instance, was engineered from eculizumab to have a significantly longer half-life, leading to more sustained C5 inhibition in patients.[11][12]
-
Off-Target Effects: While highly specific, the possibility of off-target interactions within a complex biological system cannot be entirely ruled out and could impact cellular outcomes.
Experimental Protocols
Biochemical Potency Assessment: Surface Plasmon Resonance (SPR)
Objective: To determine the binding kinetics and affinity (Kd) of a C5 inhibitor to purified human C5.
Materials:
-
Biacore instrument (e.g., Biacore 3000)
-
CM5 sensor chip
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Purified human C5
-
C5 inhibitor (e.g., eculizumab, ravulizumab)
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (e.g., glycine-HCl, pH 1.5)
Procedure:
-
Chip Preparation: Activate the CM5 sensor chip surface using a 1:1 mixture of EDC and NHS.
-
Ligand Immobilization: Covalently immobilize an anti-human IgG (Fc) antibody onto the activated sensor chip surface. This will be used to capture the C5 inhibitor.
-
Inhibitor Capture: Inject the C5 inhibitor over the sensor surface at a low concentration (e.g., 1 µg/mL) to be captured by the immobilized anti-Fc antibody.
-
Analyte Binding: Inject a series of concentrations of purified human C5 (analyte) over the captured inhibitor. Monitor the association and dissociation phases in real-time.
-
Regeneration: After each C5 injection, regenerate the sensor surface by injecting the regeneration solution to remove the bound C5 and captured inhibitor.
-
Data Analysis: Fit the sensorgram data to a 1:1 binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
Cellular Efficacy Assessment: Hemolytic Assay (CH50)
Objective: To determine the functional inhibition of the classical complement pathway by a C5 inhibitor.
Materials:
-
Sheep red blood cells (SRBCs)
-
Anti-SRBC antibody (hemolysin)
-
Normal human serum (as a source of complement)
-
C5 inhibitor
-
Veronal buffered saline (VBS)
-
Spectrophotometer
Procedure:
-
Sensitization of SRBCs: Wash SRBCs with VBS and then incubate them with a sub-agglutinating dilution of hemolysin to create antibody-sensitized SRBCs (EA).
-
Serum Dilutions: Prepare serial dilutions of normal human serum in VBS.
-
Inhibitor Addition: Add a fixed concentration of the C5 inhibitor (or a vehicle control) to each serum dilution.
-
Hemolysis Reaction: Add a standardized concentration of EA to each tube containing the serum and inhibitor mixture.
-
Incubation: Incubate the tubes at 37°C for 30-60 minutes to allow for complement-mediated lysis.
-
Reaction Termination: Stop the reaction by adding cold VBS and centrifuging to pellet the intact SRBCs.
-
Quantification of Hemolysis: Transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at 415 nm or 540 nm.
-
Data Analysis: Calculate the percentage of hemolysis for each serum dilution relative to a 100% lysis control (SRBCs in water). The CH50 value is the reciprocal of the serum dilution that causes 50% hemolysis. The efficacy of the inhibitor is determined by the increase in the CH50 value or by calculating an IC50 from a dose-response curve of the inhibitor.
Visualizing the Pathways
C5 Signaling Pathway
Caption: The complement cascade leading to C5 activation and its inhibition.
Experimental Workflow for Hemolysis Inhibition Assay
Caption: Workflow for assessing C5 inhibitor efficacy via a hemolytic assay.
Conclusion
The distinction between biochemical potency and cellular efficacy is paramount in the evaluation of C5 inhibitors. While biochemical assays provide a precise measure of target binding, cellular assays offer a more comprehensive understanding of an inhibitor's functional consequences in a biologically relevant system. For C5 inhibitors like eculizumab and ravulizumab, both high biochemical potency and robust cellular efficacy are hallmarks of their clinical success. Ravulizumab's enhanced pharmacokinetic profile, leading to more sustained C5 inhibition, represents a significant advancement in translating potent target binding into improved and more convenient patient outcomes. This guide underscores the importance of a multi-faceted approach to inhibitor characterization, integrating both biochemical and cellular data to inform drug development and clinical application.
References
- 1. Design and preclinical characterization of ALXN1210: A novel anti-C5 antibody with extended duration of action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic and Pharmacodynamic Evaluation of Ravulizumab in Adults with Severe Coronavirus Disease 2019 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ravulizumab (ALXN1210) vs eculizumab in C5-inhibitor–experienced adult patients with PNH: the 302 study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacokinetic and pharmacodynamic effects of ravulizumab and eculizumab on complement component 5 in adults with paroxysmal nocturnal haemoglobinuria: results of two phase 3 randomised, multicentre studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ravulizumab pharmacokinetics and pharmacodynamics in patients with generalized myasthenia gravis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 9. The impact of eculizumab on routine complement assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Monitoring Ravulizumab effect on complement assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ravulizumab: a novel C5 inhibitor for the treatment of paroxysmal nocturnal hemoglobinuria - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ravulizumab: Characterization and quantitation of a new C5 inhibitor using isotype specific affinity purification and high-resolution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to DNA2 Inhibitors: C5 and its Analog d16
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the DNA2 inhibitor C5 and its more potent analog, d16. The information presented is based on experimental data from peer-reviewed studies, offering a comprehensive overview of their biochemical and cellular activities, and their potential as anticancer agents.
Executive Summary
DNA2 (DNA replication helicase/nuclease 2) is a critical enzyme in DNA replication and repair, making it an attractive target for cancer therapy. C5 was identified as a selective inhibitor of DNA2 through virtual high-throughput screening. Subsequent development led to the synthesis of its analog, d16, which has demonstrated enhanced potency in preclinical studies. Both compounds function by binding to the DNA-binding motif within the helicase domain of DNA2, thereby inhibiting its nuclease and helicase activities. This disruption of DNA2 function leads to impaired DNA end resection, a critical process for homologous recombination repair and the restart of stalled replication forks. Consequently, inhibition of DNA2 by C5 or d16 can sensitize cancer cells to chemotherapeutic agents and may be particularly effective in cancers with specific genetic backgrounds, such as those with mutant p53.
Data Presentation
Biochemical and Cellular Activity Comparison
The following tables summarize the key quantitative data comparing the activity of C5 and d16.
| Inhibitor | Target | Assay Type | IC50 Value | Reference |
| C5 | DNA2 Nuclease | Enzymatic Assay | 20 µM | [1] |
| d16 | DNA2 Nuclease | Enzymatic Assay | Not explicitly stated |
Table 1: Comparison of IC50 values for the inhibition of DNA2 nuclease activity. While d16 is reported to be more potent, the specific enzymatic IC50 value was not available in the reviewed literature.
| Inhibitor | Cell Lines | Assay Type | IC50 Value Range | Reference |
| C5 | Panel of 18 cancer cell lines | Cytotoxicity Assay | 7 µM to 70 µM | [2] |
| d16 | MDA-MB-468, BT549, MDAH-2774 | Cell Proliferation (MTT) | More potent than C5 | [1] |
Table 2: Comparison of cytotoxic/antiproliferative IC50 values in various cancer cell lines. d16 consistently demonstrated greater potency than C5 in the tested cell lines, although specific IC50 values were not provided in the comparative studies.
Experimental Protocols
MTT Cell Proliferation Assay
This protocol is based on the methodology used to assess the antiproliferative effects of d16 on cancer cell lines.[1]
Objective: To determine the effect of DNA2 inhibitors on the proliferation of cancer cells.
Materials:
-
96-well plates
-
Cancer cell lines (e.g., MDA-MB-468, BT549, MDAH-2774)
-
Cell culture medium
-
DNA2 inhibitor (d16 or C5) dissolved in DMSO
-
MTT (thiazolyl blue tetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed 2,000 cells per well in a 96-well plate and incubate overnight.
-
Treat the cells with various concentrations of the DNA2 inhibitor for 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate at 37°C for 1 hour.
-
Remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Incubate at room temperature for 15 minutes with gentle shaking.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell proliferation inhibition relative to the DMSO-treated control cells.
Clonogenic Survival Assay
This is a general protocol for a clonogenic assay to assess the long-term survival and proliferative capacity of cells after treatment with DNA2 inhibitors.
Objective: To evaluate the ability of single cells to form colonies after treatment with C5 or d16, indicating long-term cell survival.
Materials:
-
6-well plates
-
Cancer cell lines
-
Cell culture medium
-
DNA2 inhibitor (d16 or C5)
-
Crystal violet staining solution (e.g., 0.5% crystal violet in 25% methanol)
-
PBS (Phosphate-buffered saline)
Procedure:
-
Seed a low density of cells (e.g., 500-1000 cells/well) in 6-well plates and allow them to attach overnight.
-
Treat the cells with the desired concentrations of the DNA2 inhibitor.
-
Incubate the plates for a period that allows for colony formation (typically 10-14 days), changing the medium as required.
-
After the incubation period, wash the colonies with PBS.
-
Fix the colonies with a suitable fixative (e.g., methanol (B129727) or 4% paraformaldehyde).
-
Stain the colonies with crystal violet solution for approximately 15-30 minutes.
-
Gently wash the plates with water to remove excess stain and allow them to air dry.
-
Count the number of colonies (typically defined as a cluster of ≥50 cells).
-
Calculate the surviving fraction for each treatment condition relative to the untreated control.
Mandatory Visualization
Signaling Pathway of DNA2 Inhibition
References
Head-to-Head Comparison: DNA2 Inhibitors C5 (NSC-15765) and NSC-105808
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of two prominent small molecule inhibitors of DNA helicase/nuclease 2 (DNA2): C5 (also known as NSC-15765) and NSC-105808. This analysis is intended to assist researchers in selecting the appropriate tool for their studies in cancer biology and drug development, focusing on targeting the DNA Damage Response (DDR) pathway.
Executive Summary
Both C5 and NSC-105808 are valuable research tools for investigating the role of DNA2 in cancer. C5 presents as a broader inhibitor, affecting multiple enzymatic activities of DNA2, which may offer a more comprehensive blockade of DNA2 function. In contrast, NSC-105808 exhibits higher potency and specificity for the nuclease function of DNA2. The choice between these two compounds will ultimately depend on the specific research question and experimental context. For studies requiring a highly specific inhibition of DNA2's nuclease activity, NSC-105808 may be the preferred agent. For broader inhibition of DNA2's roles in DNA repair and replication, C5 is a strong candidate.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data for C5 and NSC-105808 based on available experimental evidence.
| Parameter | C5 (NSC-15765) | NSC-105808 | Reference |
| Target | DNA2 | DNA2 | [1] |
| Mechanism of Action | Inhibits nuclease, DNA-dependent ATPase, and helicase activities. | Specifically inhibits nuclease activity. | [2],[3] |
| Binding Site | Binds to the helicase domain, interfering with DNA binding. | Not explicitly defined, but selective for nuclease function. | [4] |
| Competitive Inhibition | Yes, competitive inhibitor of nuclease activity. | Information not available. | [2] |
Table 1: Mechanism of Action
| Assay | C5 (NSC-15765) IC50 | NSC-105808 IC50 | Reference |
| Human DNA2 Nuclease Activity (in vitro) | 20 µM | 1.49 µM | [2],[5] |
| Yeast DNA2 Nuclease Activity (in vitro) | Not Reported | 2.0 µM | [5] |
| U2OS Osteosarcoma Cell Proliferation | Not Reported | ~1-10 µM (cellular IC50) | [3] |
| MCF7 Breast Cancer Cell Proliferation | ~7-70 µM (cellular IC50 across various cell lines) | Not Reported | [4] |
Table 2: In Vitro and Cellular Potency (IC50)
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison are provided below.
DNA2 Nuclease Activity Assay
This assay is designed to measure the enzymatic activity of DNA2 in cleaving a DNA substrate and to assess the inhibitory potential of compounds like C5 and NSC-105808.
Materials:
-
Recombinant human DNA2 (hDNA2) protein
-
Fluorescently labeled single-stranded DNA (ssDNA) or flap DNA substrate. For example, a 30-nucleotide ssDNA with a 5'-FAM fluorophore and 3'-quencher.[6]
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 25 mM NaCl, 2 mM DTT, 0.25 mg/ml BSA, and 5 mM MgCl2.
-
Test compounds (C5 or NSC-105808) dissolved in DMSO.
-
Stop Solution: 20 mM EDTA in 95% formamide.
-
384-well plates.
-
Fluorescence plate reader.
Procedure:
-
Prepare serial dilutions of the test compounds (C5 or NSC-105808) in DMSO.
-
In a 384-well plate, add the assay buffer.
-
Add the test compounds to the wells. Include a DMSO-only control.
-
Add the fluorescently labeled DNA substrate to each well.
-
Initiate the reaction by adding recombinant hDNA2 protein to each well.
-
Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding the stop solution.
-
Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths for the fluorophore used (e.g., 485 nm excitation and 520 nm emission for FAM).
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control and determine the IC50 value.
Cell Proliferation (Viability) Assay
This assay assesses the effect of C5 and NSC-105808 on the proliferation and viability of cancer cells. The MTT or resazurin (B115843) assay is commonly used.
Materials:
-
Cancer cell line of interest (e.g., U2OS, MCF7).
-
Complete cell culture medium.
-
96-well cell culture plates.
-
Test compounds (C5 or NSC-105808) dissolved in DMSO.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution or Resazurin solution.
-
Solubilization buffer (for MTT assay, e.g., DMSO or a solution of SDS in HCl).
-
Microplate reader.
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in complete culture medium.
-
Remove the old medium from the wells and add the medium containing the test compounds. Include a DMSO-only control.
-
Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a CO2 incubator.
-
For MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add solubilization buffer to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm.
-
-
For Resazurin Assay:
-
Add resazurin solution to each well and incubate for 1-4 hours at 37°C.
-
Measure the fluorescence with an excitation of ~560 nm and an emission of ~590 nm.
-
-
Calculate the percentage of cell viability for each compound concentration relative to the DMSO control and determine the IC50 value.
Mandatory Visualizations
Signaling Pathway
Experimental Workflow
References
- 1. DNA2 Nuclease Inhibition Confers Synthetic Lethality in Cancers with Mutant p53 and Synergizes with PARP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Inhibition of DNA2 nuclease as a therapeutic strategy targeting replication stress in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Selective Small Molecule DNA2 Inhibitor for Sensitization of Human Cancer Cells to Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
Confirming DNA2 Inhibition in Cells: A Comparative Guide to the Small Molecule Inhibitor C5
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the small molecule C5 as an inhibitor of DNA2 nuclease/helicase and outlines experimental approaches to validate its activity in a cellular context.
The DNA2 (DNA replication helicase/nuclease 2) enzyme is a critical component of DNA replication and repair pathways, making it a compelling target for cancer therapy.[1][2][3] Its overexpression in some cancers is associated with poor outcomes, highlighting the therapeutic potential of its inhibition.[4][5] This guide focuses on the use of C5, a selective small molecule inhibitor of DNA2, to probe its function and sensitize cancer cells to chemotherapeutic agents.[1][2]
C5: A Potent and Specific DNA2 Inhibitor
C5, identified as 4-hydroxy-8-nitroquinoline-3-carboxylic acid, is a competitive inhibitor of DNA2.[1][6] It targets the helicase domain of DNA2, thereby inhibiting its nuclease, DNA-dependent ATPase, and helicase activities.[1][6][7] This multi-faceted inhibition disrupts critical cellular processes such as DNA end resection, homologous recombination (HR), and the restart of stalled replication forks.[1][3]
Alternatives to C5 for DNA2 Inhibition
While C5 is a well-characterized DNA2 inhibitor, other compounds have also been identified and can be used for comparative studies. These include NSC-105808 and d16, a more recent analog of C5.
| Inhibitor | IC50 | Mechanism of Action | Key Cellular Effects |
| C5 | ~20 µM (for nuclease activity) | Competitive inhibitor of DNA2 nuclease, ATPase, and helicase activities.[1][6] | Inhibits DNA end resection, homologous recombination, and restart of stalled replication forks.[1][3] Sensitizes cancer cells to PARP inhibitors and chemotherapeutics like camptothecin.[2][3] |
| NSC-105808 | Lower IC50 than C5 in vitro and in cells. | Inhibits DNA2 nuclease activity.[8] | Attenuates DSB end resection and decreases homologous recombination.[8] |
| d16 | More potent than C5. | Binds to DNA2 and inhibits its endonuclease activity.[4] | Induces S-phase cell cycle arrest and shows synthetic lethality with mutant p53.[4][9] |
Experimental Protocols for Confirming DNA2 Inhibition
Validating the on-target effects of C5 in cells requires a multi-pronged approach. Below are key experimental protocols to confirm DNA2 inhibition.
Cell Viability and Proliferation Assays
These assays determine the cytotoxic and cytostatic effects of the inhibitor.
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
Protocol:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with a range of concentrations of the DNA2 inhibitor (e.g., C5, d16) for a specified period (e.g., 72 hours).
-
Add MTT reagent (thiazolyl blue tetrazolium bromide) to each well and incubate for 1-4 hours at 37°C.
-
Solubilize the formazan (B1609692) crystals with DMSO or another suitable solvent.
-
Measure the absorbance at a specific wavelength (e.g., 490 nm) using a microplate reader.[9]
-
-
DNA Damage and Repair Assays
These assays directly measure the cellular consequences of impaired DNA repair due to DNA2 inhibition.
-
γ-H2AX Immunofluorescence: Phosphorylation of H2AX (γ-H2AX) is an early marker for DNA double-strand breaks (DSBs).
-
Protocol:
-
Treat cells with the DNA2 inhibitor, with or without a DNA damaging agent.
-
Fix and permeabilize the cells.
-
Incubate with a primary antibody against γ-H2AX, followed by a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Visualize and quantify the γ-H2AX foci using fluorescence microscopy. An increase in γ-H2AX foci indicates an accumulation of DSBs.[10]
-
-
-
Neutral Comet Assay: This assay detects DNA double-strand breaks at the single-cell level.
-
Protocol:
-
Embed inhibitor-treated cells in low-melting-point agarose (B213101) on a microscope slide.
-
Lyse the cells to remove membranes and proteins, leaving behind the nucleoid.
-
Subject the slides to electrophoresis under neutral pH conditions.
-
Stain the DNA with a fluorescent dye.
-
Visualize under a microscope. Cells with increased DSBs will exhibit a "comet tail" of fragmented DNA.[10]
-
-
-
Homologous Recombination (HR) Reporter Assay: This assay quantifies the efficiency of HR repair.
-
Protocol:
-
Use a cell line that has an integrated HR reporter substrate (e.g., DR-GFP). This substrate consists of two different inactive GFP cassettes.
-
Induce a DSB in the reporter cassette using an endonuclease like I-SceI.
-
Treat the cells with the DNA2 inhibitor.
-
If HR occurs, a functional GFP gene is reconstituted.
-
Measure the percentage of GFP-positive cells by flow cytometry. A decrease in GFP-positive cells indicates inhibition of HR.[1]
-
-
Cell Cycle Analysis
DNA2 inhibition is expected to cause cell cycle arrest, particularly in the S and G2/M phases.
-
Propidium (B1200493) Iodide (PI) Staining and Flow Cytometry:
-
Protocol:
-
Treat cells with the DNA2 inhibitor for the desired time.
-
Harvest and fix the cells in ethanol.
-
Treat with RNase A to remove RNA.
-
Stain the cellular DNA with propidium iodide.
-
Analyze the DNA content of the cells by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G1, S, G2/M).[9]
-
-
Visualizing the Impact of DNA2 Inhibition
The following diagrams illustrate the signaling pathway involving DNA2 and a typical experimental workflow for assessing DNA2 inhibition.
References
- 1. A Selective Small Molecule DNA2 Inhibitor for Sensitization of Human Cancer Cells to Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Selective Small Molecule DNA2 Inhibitor for Sensitization of Human Cancer Cells to Chemotherapy [authors.library.caltech.edu]
- 3. A Selective Small Molecule DNA2 Inhibitor for Sensitization of Human Cancer Cells to Chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Inhibition of DNA2 nuclease as a therapeutic strategy targeting replication stress in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. amsbio.com [amsbio.com]
- 8. Inhibition of DNA2 nuclease as a therapeutic strategy targeting replication stress in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Human Nuclease/helicase DNA2 Alleviates Replication Stress by Promoting DNA End Resection - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of DNA2 Inhibitor C5: A Cross-Reactivity Profile
For Researchers, Scientists, and Drug Development Professionals
The DNA2 nuclease/helicase is a critical enzyme in DNA replication and repair, making it a compelling target for cancer therapy. This guide provides a comparative analysis of the cross-reactivity and selectivity of the DNA2 inhibitor C5 (4-hydroxy-8-nitroquinoline-3-carboxylic acid) against other enzymes. The information is intended to assist researchers in evaluating C5's suitability for their studies and to provide a baseline for the development of more potent and selective DNA2 inhibitors.
Performance Comparison of DNA2 Inhibitors
The following tables summarize the available quantitative data for C5 and comparable DNA2 inhibitors. This data is essential for understanding the potency and selectivity of these compounds.
Table 1: Potency Against DNA2
| Compound | Target | Assay Type | IC50 | Reference |
| C5 | Human DNA2 | Nuclease Activity | 20 µM | [1][2] |
| Human DNA2 | DNA Binding (EMSA) | ~30 µM | [1] | |
| NSC-105808 | Human DNA2 | Nuclease Activity | 1.49 µM | [3] |
| Yeast DNA2 | Nuclease Activity | 2.0 µM | [3] | |
| d16 | Human DNA2 | Cellular Proliferation | More potent than C5 | [4] |
Table 2: Selectivity and Cross-Reactivity Profile
| Compound | Off-Target | Assay Type | Activity | Reference |
| C5 | FEN1 | Nuclease Activity | Poor inhibition | [1] |
| EXO1 | Nuclease Activity | Poor inhibition | [1] | |
| NSC-105808 | EXO1 | Nuclease Activity | No inhibition | [3] |
| DNA2 ATPase Activity | ATPase Assay | No effect | [3] | |
| DNA2 DNA Binding | - | No effect | [3] | |
| Kinase Panel | Not Available | Not Available | Data not publicly available for C5, NSC-105808, or d16. |
Summary of Findings:
-
C5 is a moderately potent inhibitor of DNA2's nuclease and DNA binding activities.[1][2] It demonstrates specificity for DNA2 over the structurally related nucleases FEN1 and EXO1.[1]
-
NSC-105808 is a more potent inhibitor of DNA2 nuclease activity than C5.[3] It also shows selectivity against EXO1 and, notably, does not inhibit the ATPase or DNA binding functions of DNA2, suggesting a different mechanism of action compared to C5.[3]
-
d16 , an analog of C5, has been reported to have greater cellular potency than C5, though specific IC50 values are not yet publicly available.[4]
-
A significant gap in the current knowledge is the lack of comprehensive kinase profiling data for any of these DNA2 inhibitors. Such data is crucial for a complete understanding of their off-target effects and potential for clinical development.
Key Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key assays used to characterize DNA2 inhibitors.
In Vitro Nuclease Activity Assay
This assay measures the ability of an inhibitor to block the nuclease activity of DNA2 on a DNA substrate.
Materials:
-
Purified recombinant human DNA2 protein
-
Fluorescently or radioactively labeled DNA flap substrate
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM DTT, 100 µg/ml BSA)
-
DNA2 inhibitor (e.g., C5) dissolved in DMSO
-
Stop solution (e.g., formamide (B127407) with a tracking dye)
-
Denaturing polyacrylamide gel
-
Gel imaging system
Procedure:
-
Prepare reaction mixtures containing assay buffer, DNA2 enzyme, and varying concentrations of the inhibitor (or DMSO as a control).
-
Pre-incubate the enzyme and inhibitor for a specified time (e.g., 15 minutes at room temperature) to allow for binding.
-
Initiate the reaction by adding the labeled DNA substrate.
-
Incubate the reaction at 37°C for a time determined to be within the linear range of the enzyme's activity.
-
Stop the reaction by adding the stop solution.
-
Denature the samples by heating.
-
Separate the substrate and cleavage products by denaturing polyacrylamide gel electrophoresis.
-
Visualize the gel using an appropriate imaging system and quantify the amount of cleaved product.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.
Electrophoretic Mobility Shift Assay (EMSA) for DNA Binding
EMSA is used to assess the ability of an inhibitor to prevent the binding of DNA2 to its DNA substrate.
Materials:
-
Purified recombinant human DNA2 protein
-
Labeled DNA probe (e.g., a flap DNA structure)
-
Binding buffer (e.g., 20 mM HEPES pH 7.9, 50 mM KCl, 1 mM DTT, 5% glycerol)
-
DNA2 inhibitor (e.g., C5) dissolved in DMSO
-
Non-denaturing polyacrylamide gel
-
Gel electrophoresis apparatus and buffer
-
Gel imaging system
Procedure:
-
Prepare binding reactions containing binding buffer, labeled DNA probe, and varying concentrations of the inhibitor (or DMSO as a control).
-
Add the DNA2 protein to the reaction mixtures.
-
Incubate the reactions at room temperature for a specified time (e.g., 20-30 minutes) to allow for the formation of DNA-protein complexes.
-
Load the samples onto a non-denaturing polyacrylamide gel.
-
Perform electrophoresis to separate the free DNA probe from the DNA-protein complexes.
-
Visualize the gel using an appropriate imaging system.
-
Quantify the amount of shifted (protein-bound) DNA probe in each lane.
-
Calculate the percentage of inhibition of DNA binding for each inhibitor concentration.
Signaling Pathways and Experimental Workflows
Understanding the context in which DNA2 operates is crucial for interpreting inhibitor data. The following diagrams, generated using the DOT language, illustrate the role of DNA2 in key cellular processes and a typical workflow for inhibitor screening.
References
- 1. A Selective Small Molecule DNA2 Inhibitor for Sensitization of Human Cancer Cells to Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Inhibition of DNA2 nuclease as a therapeutic strategy targeting replication stress in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DNA2 Nuclease Inhibition Confers Synthetic Lethality in Cancers with Mutant p53 and Synergizes with PARP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of C5 Inhibition and DNA2 Mutation Phenotypes
For Immediate Release
A comprehensive guide for researchers, scientists, and drug development professionals comparing the distinct yet interconnected cellular and organismal consequences of complement C5 inhibition and DNA2 gene mutations. This report details the fundamental roles of each protein, the systemic and molecular impacts of their dysfunction, and the experimental methodologies used for their characterization.
This guide provides a detailed comparison of the phenotypes arising from two disparate biological phenomena: the therapeutic inhibition of complement component C5 and the genetic mutation of DNA replication helicase/nuclease 2 (DNA2). While operating in distinct cellular domains—C5 in the extracellular immune response and DNA2 in intracellular DNA metabolism—the downstream consequences of their respective dysfunctions present unique and sometimes intersecting pathological states. This document serves as a resource for understanding their individual roles and the broader implications of their disruption.
Section 1: Core Biological Functions and Pathways
Complement Component C5: A Linchpin of the Innate Immune Response
Complement component C5 is a crucial protein in the complement system, a key part of the innate immune response.[1] Synthesized primarily in the liver, C5 circulates in the blood as an inactive precursor.[1] Upon activation by any of the three complement pathways (classical, lectin, or alternative), C5 is cleaved by C5 convertase into two potent fragments: C5a and C5b.[2][3]
-
C5a: A powerful anaphylatoxin and chemoattractant that recruits and activates immune cells, such as neutrophils and macrophages, to sites of inflammation.[2][3]
-
C5b: Initiates the assembly of the Membrane Attack Complex (MAC), which forms pores in the membranes of target cells, leading to cell lysis and death.[2][3]
Treatment with C5 inhibitors , such as the monoclonal antibody eculizumab, blocks the cleavage of C5, thereby preventing the formation of both C5a and the MAC.[4] This intervention is a therapeutic strategy to mitigate complement-mediated inflammation and cell damage in various diseases.[4][5]
DNA2: A Guardian of Genomic Integrity
DNA2 is a multifaceted enzyme with essential roles in maintaining both nuclear and mitochondrial DNA stability. It possesses both helicase and nuclease activities, which are critical for several DNA metabolic processes:
-
Okazaki Fragment Processing: During lagging strand DNA synthesis, DNA2 helps to process long RNA-DNA flaps that are not cleaved by FEN1.
-
DNA Double-Strand Break (DSB) Repair: DNA2 participates in the resection of DNA ends at DSBs, creating 3' single-stranded DNA overhangs necessary for homologous recombination.[3]
-
Mitochondrial DNA (mtDNA) Maintenance: DNA2 is crucial for the replication and repair of the mitochondrial genome.
Mutations in the DNA2 gene can impair these functions, leading to genomic instability, accumulation of mtDNA deletions, and replication stress.
Section 2: Comparative Phenotypes
The phenotypes resulting from C5 inhibition/deficiency and DNA2 mutations are distinct, reflecting their different biological roles.
| Feature | C5 Treatment / Deficiency | DNA2 Mutation |
| Primary System Affected | Immune System | DNA Metabolism & Mitochondrial Function |
| Key Cellular Process | Inflammation, Cell Lysis | DNA Replication, DNA Repair, mtDNA Maintenance |
| Organismal Phenotype | Increased susceptibility to Neisseria infections; reduced inflammation in autoimmune diseases. | Highly variable, including mitochondrial myopathy, progressive external ophthalmoplegia, Seckel syndrome (primordial dwarfism), and increased cancer predisposition. |
| Cellular Phenotype | Reduced inflammatory cytokine release, inhibition of MAC-mediated cell lysis. | Genomic instability, accumulation of large-scale mtDNA deletions (>90% in affected muscle fibers), replication stress, and impaired cell proliferation.[6] |
Section 3: Quantitative Data Comparison
| Parameter | C5 Inhibition | DNA2 Mutation |
| Inflammatory Markers | Reduction in IL-6 levels by ~50% in certain inflammatory conditions. | Not a direct effect, but chronic inflammation can be a secondary consequence of tissue damage. |
| mtDNA Integrity | No direct effect reported. | Accumulation of large-scale mtDNA deletions, often exceeding 90% in affected tissues like muscle fibers.[6] MtDNA content can be reduced to as low as 56% of controls.[7] |
| Genomic Stability | No direct effect reported. | Increased chromosomal aberrations and sensitivity to DNA damaging agents. |
| Enzyme Activity | Inhibition of C5 cleavage, with IC50 values of eculizumab in the low nanomolar range in hemolytic assays. | Severe impairment of nuclease, helicase, and ATPase activities. |
Section 4: Crosstalk Between Inflammation and DNA Damage
While C5 and DNA2 function in separate pathways, there is indirect crosstalk between the processes they regulate. Chronic inflammation, which can be driven by the complement system, leads to the production of reactive oxygen species (ROS) by immune cells.[8][9] ROS can cause oxidative DNA damage, creating a need for DNA repair pathways in which DNA2 is involved.[8][9] Conversely, the DNA damage response can trigger an inflammatory response.[10][11][12] Damaged DNA released into the cytoplasm can be sensed by the innate immune system, leading to the production of inflammatory cytokines.[10][11][12]
Section 5: Experimental Protocols
Experimental Workflow: Assessing C5 Inhibition
Protocol: Hemolysis Assay for Complement Activity
-
Preparation of Sensitized Erythrocytes: Wash sheep red blood cells (RBCs) and sensitize them with an anti-sheep RBC antibody (hemolysin).
-
Serum Dilution: Prepare serial dilutions of patient serum (the source of complement) in a suitable buffer.
-
Incubation: Mix the sensitized RBCs with the diluted serum samples, with and without the C5 inhibitor, and incubate at 37°C for 30-60 minutes.
-
Centrifugation: Pellet the remaining intact RBCs by centrifugation.
-
Quantification: Measure the absorbance of the supernatant at 412 nm to quantify the amount of hemoglobin released from lysed cells.
-
Analysis: Calculate the percentage of hemolysis for each serum dilution and determine the CH50 (the dilution of serum that causes 50% hemolysis) or the IC50 of the inhibitor.[5]
Experimental Workflow: Characterizing DNA2 Mutations
Protocol: Quantitative PCR for mtDNA Deletions
-
DNA Extraction: Isolate total DNA from patient tissue (e.g., muscle biopsy).
-
Primer Design: Design two sets of primers for qPCR: one pair that amplifies a region of the mitochondrial genome that is frequently deleted (e.g., within the major arc), and another pair that amplifies a region that is rarely deleted (e.g., D-loop or a minor arc gene).[13][14][15]
-
qPCR Reaction: Set up qPCR reactions with a fluorescent dye (e.g., SYBR Green) or TaqMan probes for both primer sets using the extracted DNA as a template.[13][14][15]
-
Cycling and Data Acquisition: Perform the qPCR cycling and collect fluorescence data.
-
Analysis: Determine the threshold cycle (Ct) for both amplicons. The relative amount of deleted mtDNA can be calculated using the ΔCt method, comparing the amplification of the deletion-prone region to the stable region.[13][14][15]
Protocol: In Vitro DNA2 Nuclease Assay
-
Substrate Preparation: Synthesize or anneal a fluorescently labeled DNA substrate, such as a 5' flap structure.
-
Protein Purification: Purify recombinant wild-type and mutant DNA2 proteins.
-
Reaction Setup: In a microplate, combine the purified DNA2 protein with the DNA substrate in a suitable reaction buffer containing MgCl₂.
-
Kinetic Measurement: Measure the increase in fluorescence over time at 37°C using a plate reader. Cleavage of the flap by DNA2 separates a fluorophore from a quencher, resulting in a fluorescent signal.
-
Data Analysis: Determine the initial reaction velocity and compare the nuclease activity of the mutant DNA2 protein to the wild-type.
This guide highlights the distinct and critical roles of complement C5 and DNA2 in human health and disease. While their primary functions are in different biological compartments, the systemic effects of their dysfunction can be profound. Understanding these differences and the methodologies to study them is essential for the development of targeted therapies and diagnostic approaches.
References
- 1. Complement system - Wikipedia [en.wikipedia.org]
- 2. immunology.org [immunology.org]
- 3. Immunofluorescence-based methods to monitor DNA end resection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The complement component C5 is not responsible for the alternative pathway activity in rabbit erythrocyte hemolytic assays during eculizumab treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Haemolysis Inhibition Assay - Creative Biolabs [creative-biolabs.com]
- 6. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 7. Quantitative PCR-Based Measurement of Nuclear and Mitochondrial DNA Damage and Repair in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | DNA Damage Response and Immune Defense: Links and Mechanisms [frontiersin.org]
- 9. DNA Damage Response and Immune Defense: Links and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Interplay between DNA repair and inflammation, and the link to cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ashpublications.org [ashpublications.org]
- 12. Frontiers | DNA Damage-Induced Inflammatory Microenvironment and Adult Stem Cell Response [frontiersin.org]
- 13. Detection of mitochondrial DNA (mtDNA) deletion by qPCR [protocols.io]
- 14. Detection and quantification of mitochondrial DNA deletions in individual cells by real-time PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 15. uvm.edu [uvm.edu]
Unraveling the C5 Activation Mechanism: A Comparative Guide to Validation Through Mutagenesis
For Researchers, Scientists, and Drug Development Professionals
The complement component C5 is a cornerstone of the innate immune system, playing a pivotal role in inflammation and host defense. Its activation and subsequent cleavage into the potent anaphylatoxin C5a and the membrane attack complex initiator C5b are critical events in the complement cascade. Understanding the precise molecular mechanisms governing C5 activation and its interaction with its receptors is paramount for the development of targeted therapeutics for a range of inflammatory and autoimmune diseases.
This guide provides a comprehensive overview of the validation of C5's mechanism, with a primary focus on the powerful technique of site-directed mutagenesis. We present a comparative analysis of experimental data obtained through mutagenesis studies, detailed protocols for key experiments, and a discussion of alternative methods for validating protein function.
Data Presentation: Unveiling the Impact of Mutations on C5a Function
Site-directed mutagenesis has been instrumental in identifying critical residues in C5a that govern its binding to and activation of its primary receptor, C5aR1 (CD88). The following table summarizes quantitative data from key mutagenesis studies, highlighting the impact of specific amino acid substitutions on receptor binding affinity and cellular responses.
| C5a Mutant | Receptor Binding (Relative Potency) | Chemotaxis (Relative Potency) | Reference Study |
| Wild-Type | 1.0 | 1.0 | [Mollison et al., 1989][1] |
| [Ala26]C5a | Reduced Potency | Reduced Potency | [Mollison et al., 1989][1] |
| [Ala40]C5a | Reduced Potency | Reduced Potency | [Mollison et al., 1989][1] |
| [Ala68]C5a | Reduced Potency | Reduced Potency | [Mollison et al., 1989][1] |
| [Ala72]C5a | Reduced Potency | Reduced Potency | [Mollison et al., 1989][1] |
| [Ala74]C5a | Markedly Reduced Potency | Markedly Reduced Potency | [Mollison et al., 1989][1] |
These studies collectively demonstrate that discontinuous regions of the C5a molecule, including the core region and the C-terminus, are crucial for its biological activity.[1][2][3] Notably, the C-terminal arginine (Arg-74) is of paramount importance for high-affinity receptor binding and potent chemoattraction.[1]
Mandatory Visualization: Signaling Pathways and Experimental Workflows
To visually represent the complex processes discussed, the following diagrams have been generated using Graphviz (DOT language).
References
- 1. pnas.org [pnas.org]
- 2. Identification of receptor-binding residues in the inflammatory complement protein C5a by site-directed mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of receptor-binding residues in the inflammatory complement protein C5a by site-directed mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Specificity of DNA2 Inhibitor C5 In Vivo: A Comparative Guide
Introduction
DNA2 (DNA Replication Helicase/Nuclease 2) is a critical enzyme in maintaining genomic stability through its roles in DNA replication, repair, and recombination. Its overexpression in various cancers has made it a promising target for anticancer therapies. This guide provides a comprehensive comparison of the in vivo specificity and efficacy of C5 (4-hydroxy-8-nitroquinoline-3-carboxylic acid), a selective small-molecule inhibitor of DNA2, against other relevant therapeutic agents.
C5: Mechanism of Action
C5 acts as a competitive inhibitor of DNA2. It binds to the helicase domain of DNA2, which in turn inhibits its nuclease, DNA-dependent ATPase, and helicase activities. This inhibition disrupts key DNA metabolic processes, including the restart of stalled replication forks and DNA double-strand break (DSB) repair, rendering cancer cells more susceptible to DNA damaging agents.
In Vivo Performance of C5 and Alternatives
While specific head-to-head in vivo efficacy studies for C5 are not extensively documented in publicly available literature, its potential can be inferred from studies on its analogue, d16, and its synergistic effects with other cancer therapies.
Comparison with C5 Analogue d16
A more potent analog of C5, known as d16, has been developed and evaluated in vivo. In a xenograft model using the ovarian cancer cell line MDAH-2774, d16 demonstrated significant antitumor activity. Although direct comparative in vivo data for C5 is not available, in vitro studies have shown that d16 has a better potency than C5.
Table 1: In Vivo Performance of DNA2 Inhibitor d16 (C5 Analogue)
| Parameter | Value |
| Cell Line | MDAH-2774 (Ovarian Cancer) |
| Animal Model | NOD scid IL2 receptor γ chain knockout (NSG) mice |
| Treatment | d16 (30 mg/kg, intraperitoneal injection) |
| Dosing Schedule | Twice weekly |
| Outcome | Effective reduction in tumor growth |
Synergistic Effects with Other Cancer Therapies
C5 has demonstrated significant synergistic effects when combined with other chemotherapeutic agents, particularly PARP inhibitors and camptothecin (B557342) (CPT). This suggests that inhibiting DNA2 with C5 can enhance the efficacy of therapies that induce replication stress.
Table 2: Synergistic Combinations with C5
| Combination | Cancer Cell Line | Effect |
| C5 + PARP Inhibitor | Breast Cancer | Synergistic killing of cancer cells |
| C5 + Camptothecin (CPT) | Breast Cancer | Sensitizes cancer cells to CPT |
Experimental Protocols
Xenograft Mouse Model for Efficacy Studies
-
Cell Culture and Implantation:
-
Human cancer cell lines (e.g., MDAH-2774 for ovarian cancer) are cultured under standard conditions.
-
A suspension of 1 x 10^6 to 10 x 10^6 cells in a mixture of media/PBS and Matrigel is subcutaneously injected into the flank of immunodeficient mice (e.g., NSG mice).
-
-
Tumor Growth Monitoring:
-
Tumor volume is measured twice weekly using calipers. The volume is calculated using the formula: (Length x Width²) / 2.
-
-
Treatment Administration:
-
Once tumors reach a volume of 100-150 mm³, mice are randomized into treatment groups.
-
For a C5 analog like d16, treatment could involve intraperitoneal injections of a 30 mg/kg solution twice a week. The vehicle for C5 could be a formulation of DMSO, PEG300, Tween-80, and saline.
-
-
Endpoint Analysis:
-
The study is concluded when tumors in the control group reach a predetermined size.
-
Tumors are excised, weighed, and can be used for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
-
Signaling Pathways and Experimental Workflow
DNA2's Role in DNA Replication and Repair
DNA2 plays a crucial role in two major pathways: the restart of stalled DNA replication forks and the repair of DNA double-strand breaks (DSBs) through homologous recombination. Inhibition of DNA2 by C5 disrupts these processes, leading to genomic instability and cell death in cancer cells.
Caption: DNA2's role in replication fork restart and homologous recombination, and its inhibition by C5.
Experimental Workflow for In Vivo Specificity Assessment
The following diagram outlines a typical workflow for assessing the in vivo specificity and efficacy of a DNA2 inhibitor like C5.
Caption: Workflow for assessing the in vivo efficacy of DNA2 inhibitor C5.
Conclusion
The this compound represents a promising strategy for cancer therapy, particularly in combination with agents that induce replication stress. While direct comparative in vivo data for C5 is limited, studies on its more potent analog, d16, and its synergistic effects with other chemotherapies underscore its therapeutic potential. Further in vivo studies are warranted to fully elucidate the efficacy, pharmacokinetics, and toxicity profile of C5 and to establish its place in the landscape of cancer therapeutics.
A Comparative Analysis of C5 and Other DNA Repair Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the DNA2 inhibitor C5 with other key DNA repair inhibitors, including PARP, ATM, and DNA-PK inhibitors. Supported by experimental data, this analysis details the mechanisms of action, quantitative performance metrics, and key experimental protocols to evaluate these compounds.
The integrity of our genome is constantly under threat from both endogenous and exogenous sources of DNA damage. To counteract this, cells have evolved a complex network of DNA damage response (DDR) pathways. Cancer cells, in particular, often exhibit deficiencies in certain DDR pathways, making them reliant on the remaining pathways for survival. This dependency creates a therapeutic window for inhibitors that target these specific DNA repair proteins. This guide focuses on C5, a selective inhibitor of DNA2 (DNA Replication Helicase/Nuclease 2), and compares its performance with established and emerging inhibitors of other critical DNA repair pathways.
Mechanism of Action: Targeting Key Nodes in the DNA Damage Response
C5: A Dual Inhibitor of DNA2 Nuclease and Helicase Activity
C5 is a small molecule inhibitor that targets DNA2, a key enzyme involved in DNA end resection and the processing of stalled replication forks.[1][2][3][4][5] DNA2 possesses both helicase and nuclease activities, which are crucial for the repair of DNA double-strand breaks (DSBs) via homologous recombination (HR) and for the restart of stalled DNA replication forks. C5 acts as a competitive inhibitor of the DNA2 nuclease function and also inhibits its DNA-dependent ATPase and helicase activities.[1][2][3][4][5] By inhibiting DNA2, C5 disrupts these critical repair processes, leading to the accumulation of DNA damage and subsequent cell death, particularly in cancer cells experiencing high levels of replication stress.
PARP Inhibitors: Exploiting Synthetic Lethality in HR-Deficient Tumors
Poly(ADP-ribose) polymerase (PARP) inhibitors, such as Olaparib and Talazoparib (B560058), are a well-established class of DNA repair inhibitors. They function by trapping PARP enzymes on DNA at sites of single-strand breaks (SSBs). This prevents the repair of SSBs, which are then converted to more cytotoxic DSBs during DNA replication. In cells with deficient homologous recombination repair (HRR), often due to mutations in genes like BRCA1 or BRCA2, these DSBs cannot be efficiently repaired, leading to synthetic lethality.
ATM and DNA-PK Inhibitors: Targeting the Master Regulators of DSB Repair
Ataxia-telangiectasia mutated (ATM) and DNA-dependent protein kinase (DNA-PK) are serine/threonine kinases that act as master regulators of the DNA damage response, particularly in the repair of DSBs. ATM is primarily activated by DSBs and plays a crucial role in initiating the HR repair pathway. DNA-PK is a key component of the non-homologous end joining (NHEJ) pathway, another major DSB repair mechanism. Inhibitors like KU-60019 (ATM inhibitor) and NU7441 (DNA-PK inhibitor) block the activity of these kinases, thereby preventing the repair of DSBs and sensitizing cancer cells to DNA damaging agents.
Quantitative Comparison of Inhibitor Performance
The following tables summarize the in vitro efficacy of C5 and other selected DNA repair inhibitors. The data highlights their potency against their respective targets and their cytotoxic effects in various cancer cell lines.
Table 1: Biochemical Potency of DNA Repair Inhibitors
| Inhibitor | Target | Activity Inhibited | IC50 | Reference |
| C5 | DNA2 | Nuclease | 20 µM | [1][2][3][4][5] |
| ATPase | Inhibition confirmed, specific IC50 not reported | [1][2][3][4][5] | ||
| Helicase | Inhibition confirmed, specific IC50 not reported | [1][2][3][4][5] | ||
| Olaparib | PARP1/2 | PARP activity | ~1-5 nM (enzymatic) | |
| Talazoparib | PARP1/2 | PARP activity | <1 nM (enzymatic) | |
| KU-60019 | ATM | Kinase activity | ~6.3 nM (enzymatic) | |
| NU7441 | DNA-PK | Kinase activity | ~14 nM (enzymatic) |
Table 2: Cellular Cytotoxicity of DNA Repair Inhibitors in Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | IC50 (Cell Viability) | Reference |
| C5 | MCF7 | Breast Cancer | 7-70 µM (range across various cell lines) | [6] |
| Olaparib | MCF7 | Breast Cancer | ~1.2 µM | |
| HCT116 | Colorectal Cancer | 2.8 µM | [7] | |
| SW480 | Colorectal Cancer | 12.4 µM | [7] | |
| Talazoparib | MIA PaCa-2 | Pancreatic Cancer | Varies by cell line | [8] |
| KU-60019 | U87 | Glioblastoma | Radiosensitizer, specific cytotoxic IC50 not the primary metric | |
| NU7441 | MCF-7 | Breast Cancer | Sensitizes to IR and Doxorubicin | |
| MDA-MB-231 | Breast Cancer | Sensitizes to IR and Doxorubicin |
Synergistic Interactions with Other Anti-Cancer Agents
A key strategy in cancer therapy is the combination of drugs to enhance efficacy and overcome resistance. DNA repair inhibitors, including C5, have shown significant synergistic effects when combined with chemotherapy or other targeted agents.
C5 and PARP Inhibitor Synergy
Preclinical studies have demonstrated a strong synergistic interaction between C5 and PARP inhibitors. In MCF7 breast cancer cells, the combination of C5 and the PARP inhibitor MK4827 resulted in a combination index (CI) of 0.13, indicating a very strong synergy.[1] The IC50 for C5 in this combination was 1.9 µM, and for MK4827, it was 0.8 µM.[1] This synergy is thought to arise from the dual blockade of two critical DNA repair pathways. A more potent analog of C5, named d16, has also been shown to act synergistically with the PARP inhibitor talazoparib in inducing apoptosis in cancer cells.[9][10]
C5 and Chemotherapy Synergy
The C5 analog, d16, has also demonstrated synergistic effects when combined with the chemotherapeutic agent cisplatin (B142131) in cancer cells.[9] This suggests that inhibiting DNA2 can sensitize cancer cells to DNA-damaging chemotherapy.
Signaling Pathway and Experimental Workflow Visualizations
To better illustrate the mechanisms of action and experimental procedures, the following diagrams were generated using the DOT language.
Detailed Experimental Protocols
1. Clonogenic Survival Assay
This assay assesses the long-term proliferative capacity of cells after treatment with a DNA repair inhibitor.
-
Cell Seeding:
-
Culture cells to 70-80% confluency.
-
Trypsinize and resuspend cells to create a single-cell suspension.
-
Count cells and seed a predetermined number (e.g., 200-1000 cells/well, depending on the cell line's plating efficiency) into 6-well plates.
-
Allow cells to attach overnight.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of the inhibitor in complete culture medium.
-
Remove the medium from the wells and replace it with the inhibitor-containing medium. Include a vehicle control (e.g., DMSO).
-
Incubate the plates for the desired duration (e.g., 24 hours).
-
-
Colony Formation:
-
After treatment, remove the inhibitor-containing medium, wash the cells with PBS, and add fresh complete medium.
-
Incubate the plates for 10-14 days, or until visible colonies form.
-
-
Staining and Counting:
-
Aspirate the medium and wash the wells with PBS.
-
Fix the colonies with a solution of methanol (B129727) and acetic acid (3:1) for 15 minutes.
-
Stain the colonies with 0.5% crystal violet in methanol for 20 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies (containing at least 50 cells).
-
-
Data Analysis:
-
Calculate the Plating Efficiency (PE) = (number of colonies formed / number of cells seeded) for the control group.
-
Calculate the Surviving Fraction (SF) = (number of colonies formed / (number of cells seeded x PE)) for each treatment group.
-
Plot the SF against the inhibitor concentration to generate a dose-response curve and determine the IC50.
-
2. Western Blot for DNA Damage Markers (e.g., γH2AX)
This protocol is used to detect the phosphorylation of H2AX (γH2AX), a marker of DNA double-strand breaks.
-
Cell Lysis and Protein Quantification:
-
Seed cells in 6-well plates and treat with the DNA repair inhibitor and/or a DNA damaging agent.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Boil samples at 95°C for 5 minutes.
-
Load equal amounts of protein onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against γH2AX overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
-
Conclusion
The this compound represents a promising therapeutic agent that targets a key node in the DNA damage response. Its ability to inhibit multiple enzymatic activities of DNA2 and its synergistic effects with other anticancer agents, such as PARP inhibitors and chemotherapy, highlight its potential in cancer treatment. This guide provides a comparative framework for understanding the performance of C5 relative to other DNA repair inhibitors. The detailed experimental protocols and pathway diagrams offer valuable resources for researchers to further investigate the therapeutic potential of C5 and other novel DNA repair inhibitors. Further studies are warranted to fully elucidate the clinical potential of targeting DNA2 in cancer therapy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - MedChem Express [bioscience.co.uk]
- 3. amsbio.com [amsbio.com]
- 4. Medchemexpress LLC HY-128729 5mg Medchemexpress, this compound CAS:35973-25-2 | Fisher Scientific [fishersci.com]
- 5. universalbiologicals.com [universalbiologicals.com]
- 6. A Selective Small Molecule DNA2 Inhibitor for Sensitization of Human Cancer Cells to Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. DNA2 Nuclease Inhibition Confers Synthetic Lethality in Cancers with Mutant p53 and Synergizes with PARP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DNA2 Nuclease Inhibition Confers Synthetic Lethality in Cancers with Mutant p53 and Synergizes with PARP Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Review of DNA2 Inhibitors: Targeting a Key Player in DNA Metabolism
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of key DNA2 inhibitors, supported by experimental data, detailed methodologies, and pathway visualizations to inform future research and therapeutic strategies.
DNA2 (DNA replication helicase/nuclease 2) is a crucial enzyme involved in maintaining genomic integrity through its roles in DNA replication, repair, and recombination. Its dual nuclease and helicase activities make it an attractive target for cancer therapy, as tumor cells often exhibit increased reliance on specific DNA repair pathways. This review compares three prominent small molecule inhibitors of DNA2: NSC-105808, C5 (also known as NSC-15765), and the more recently identified d16.
Performance Comparison of DNA2 Inhibitors
The following table summarizes the key quantitative data for the three DNA2 inhibitors based on available literature. Direct comparison is challenging due to variations in experimental conditions across different studies.
| Inhibitor | Target Activity | IC50 (in vitro) | Cellular Effects | Reference |
| NSC-105808 | Nuclease | 1.49 µM (human DNA2)[1] | Inhibits homologous recombination (HR) repair, DNA double-strand break (DSB) end resection, and suppresses cancer cell proliferation.[1] | [1] |
| C5 (NSC-15765) | Nuclease, ATPase, Helicase | ~20 µM (nuclease activity)[2][3][4] | Inhibits DSB end resection, restart of stalled replication forks, and sensitizes cancer cells to chemotherapeutic agents.[2] | [2][3][4] |
| d16 | Nuclease/Helicase (inferred) | Not explicitly stated, but demonstrates better potency than C5.[3] | Induces apoptosis, S-phase arrest, inhibits HR, and shows synergistic effects with PARP inhibitors in killing cancer cells.[3][5] | [3][5][6] |
Key Experimental Methodologies
The characterization and comparison of these DNA2 inhibitors have relied on a set of key biochemical and cell-based assays. Detailed protocols for these experiments are crucial for reproducibility and further investigation.
DNA2 Nuclease Activity Assay
This assay measures the ability of an inhibitor to block the nuclease function of DNA2 on a specific DNA substrate.
Principle: A fluorescently labeled single-stranded DNA (ssDNA) or flap DNA substrate is incubated with recombinant DNA2 enzyme in the presence of varying concentrations of the inhibitor. The cleavage of the substrate by DNA2 results in a measurable change in fluorescence.
Protocol:
-
Substrate: A common substrate is a 5'-radiolabeled or fluorescently-labeled flap DNA structure.
-
Reaction Mixture: Prepare a reaction buffer typically containing Tris-HCl, MgCl2, DTT, and BSA.
-
Incubation: Add recombinant human or yeast DNA2 and the inhibitor (at various concentrations) to the reaction mixture containing the DNA substrate. Incubate at 37°C for a specified time (e.g., 30 minutes).
-
Quenching: Stop the reaction by adding a stop solution (e.g., containing EDTA and formamide).
-
Analysis: The reaction products are resolved by denaturing polyacrylamide gel electrophoresis (PAGE) and visualized by autoradiography or fluorescence imaging. The percentage of substrate cleavage is quantified to determine the inhibitor's IC50 value.
DNA Double-Strand Break (DSB) End Resection Assay
This assay assesses the inhibitor's effect on the initial step of homologous recombination, where the 5' ends of a DSB are resected to create 3' single-stranded tails.
Principle: Cellular DNA is monitored for the formation of ssDNA at specific DSB sites. This can be achieved by several methods, including the detection of RPA (Replication Protein A) foci, which binds to ssDNA, or by using a qPCR-based approach.
Protocol (RPA Foci Formation):
-
Cell Culture and Treatment: Seed cells (e.g., U2OS) on coverslips and treat with a DNA damaging agent (e.g., camptothecin (B557342) or ionizing radiation) to induce DSBs, in the presence or absence of the DNA2 inhibitor.
-
Immunofluorescence: Fix, permeabilize, and block the cells. Incubate with a primary antibody against RPA (specifically, a phosphorylated form like p-RPA32 is a good indicator of resection).
-
Visualization: After incubation with a fluorescently-labeled secondary antibody and DAPI for nuclear staining, visualize the cells using fluorescence microscopy.
-
Quantification: The number and intensity of RPA foci per nucleus are quantified to measure the extent of DNA end resection.
Homologous Recombination (HR) Reporter Assay
This assay quantifies the efficiency of HR-mediated repair of a specific DSB within a reporter gene.
Principle: A cell line is engineered to contain a reporter cassette, typically with two non-functional copies of a fluorescent protein gene (e.g., GFP). One copy is inactivated by an I-SceI recognition site. Upon expression of the I-SceI endonuclease, a DSB is created, which can be repaired by HR using the second inactive copy as a template, leading to a functional GFP gene and a fluorescent cell.
Protocol:
-
Cell Transfection: Transfect the HR reporter cell line with a plasmid expressing the I-SceI endonuclease, along with the DNA2 inhibitor at various concentrations.
-
Incubation: Allow time for DSB induction, repair, and GFP expression (typically 48-72 hours).
-
Flow Cytometry: Harvest the cells and analyze the percentage of GFP-positive cells by flow cytometry. A reduction in the percentage of GFP-positive cells in the presence of the inhibitor indicates inhibition of HR.
Cellular Proliferation Assay
This assay determines the effect of the inhibitor on the growth and viability of cancer cells.
Principle: Cells are cultured in the presence of varying concentrations of the inhibitor, and cell viability or proliferation is measured after a specific period.
Protocol (MTT Assay):
-
Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with a serial dilution of the DNA2 inhibitor for a defined period (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for its conversion to formazan (B1609692) by metabolically active cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells, and the IC50 for cell proliferation can be calculated.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key pathways involving DNA2 and a typical experimental workflow for inhibitor screening.
Caption: DNA Double-Strand Break End Resection Pathway.
Caption: DNA2's Role in Stalled Replication Fork Processing.
Caption: Experimental Workflow for DNA2 Inhibitor Discovery.
Conclusion
The development of small molecule inhibitors against DNA2 holds significant promise for cancer therapy, particularly in tumors with existing DNA repair deficiencies. NSC-105808, C5, and d16 represent key chemical probes to explore the therapeutic potential of targeting DNA2. While NSC-105808 and C5 have been characterized to a greater extent, the novel inhibitor d16 shows enhanced potency and warrants further investigation. The provided experimental protocols and pathway diagrams serve as a valuable resource for researchers aiming to build upon the current understanding of DNA2 inhibition and to accelerate the development of novel anticancer agents. Future studies should focus on direct comparative analyses of these inhibitors under standardized conditions and on elucidating the precise molecular mechanisms that govern their cellular activities.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A Selective Small Molecule DNA2 Inhibitor for Sensitization of Human Cancer Cells to Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DNA2 Nuclease Inhibition Confers Synthetic Lethality in Cancers with Mutant p53 and Synergizes with PARP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. DNA2 Nuclease Inhibition Confers Synthetic Lethality in Cancers with Mutant p53 and Synergizes with PARP Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Research: Proper Disposal of DNA2 Inhibitor C5
Researchers and drug development professionals handling the novel DNA2 inhibitor C5 must adhere to stringent disposal protocols to ensure laboratory safety and environmental protection. As a potent, biologically active compound used in cancer research, C5, and all materials it contacts, should be treated as hazardous waste.[1] Strict adherence to institutional and local regulations for hazardous waste disposal is mandatory.
Waste Characterization and Segregation: A Critical First Step
Prior to initiating any experiment, a comprehensive waste management plan must be established.[2] Given the novel nature of this compound, it should be assumed to be hazardous unless a thorough risk assessment proves otherwise.[2] All waste streams containing C5 must be segregated to prevent unintended chemical reactions.[2]
Key Segregation Guidelines:
-
Dedicated Containers: Use separate, clearly labeled containers for solid, liquid, and sharps waste contaminated with C5.[2]
-
Avoid Mixing: Do not mix C5 waste with other incompatible chemicals. For instance, acidic and basic solutions should be kept separate, and organic solvents should not be combined with oxidizers.[2]
-
Aqueous vs. Organic: Solutions of C5 in water or buffers must be collected separately from solutions in organic solvents.[2]
Waste Container Specifications and Labeling
Proper containment is crucial for the safe disposal of C5 waste. The selection and labeling of waste containers must follow strict guidelines to prevent leaks and ensure proper handling.
| Waste Type | Container Requirement | Disposal Considerations |
| Solid Waste | Lined, puncture-resistant container with a secure lid. | Includes contaminated personal protective equipment (gloves, lab coats), absorbent materials, and solid C5. Must be segregated from liquid waste. |
| Aqueous Liquid Waste | Leak-proof, compatible plastic or glass bottle with a screw cap. | For solutions of C5 in water or buffers. Segregate from organic solvents and incompatible chemicals. |
| Organic Liquid Waste | Leak-proof, compatible plastic or glass bottle with a screw cap. | For solutions of C5 in flammable or chlorinated solvents. Segregate from aqueous solutions and oxidizers. |
| Sharps Waste | Puncture-resistant sharps container. | Includes needles, syringes, contaminated glass pipettes, or broken glass. |
Source: [2]
All waste containers must be clearly and accurately labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., toxic).[3] Do not overfill liquid waste containers; a headspace of at least 10% should be left to allow for expansion.[2]
Step-by-Step Disposal Protocol
The following is a generalized protocol for the handling and disposal of this compound waste. Researchers must adapt this to their specific experimental workflow and institutional guidelines.
Experimental Protocol: Waste Handling and Disposal of this compound
Objective: To safely collect, segregate, and prepare this compound waste for final disposal by authorized personnel.
Materials:
-
Appropriate Personal Protective Equipment (PPE): safety goggles, lab coat, chemical-resistant gloves.
-
Designated and properly labeled hazardous waste containers (for solid, aqueous liquid, organic liquid, and sharps waste).
-
Secondary containment trays.[1]
Procedure:
-
Preparation: Don all required PPE before handling this compound.
-
Solid Waste Collection: Dispose of all contaminated solid materials, such as weigh papers, spatula tips, gloves, and other consumables, directly into the designated "Hazardous Solid Waste" container.[2]
-
Liquid Waste Collection:
-
Collect aqueous solutions containing C5 in the designated "Hazardous Aqueous Waste" container.
-
Collect organic solutions containing C5 in the designated "Hazardous Organic Waste" container.
-
-
Sharps Waste Collection: Dispose of any contaminated sharps immediately into the designated puncture-resistant sharps container.
-
Container Management:
-
Final Disposal: Once a waste container is full (no more than 90% capacity), or when experiments are complete, arrange for pickup by the institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor.[2] Do not attempt to transport hazardous waste outside of the laboratory.[1]
-
Decontamination of Empty Containers: Empty containers that held the pure compound should be triple-rinsed with a suitable solvent.[1] The rinsate must be collected and disposed of as hazardous waste.[4] After decontamination, deface the original label and dispose of the container according to institutional guidelines, which may allow for disposal as regular trash.[1]
Logical Workflow for C5 Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Spill Cleanup
In the event of a spill, immediately alert others in the area. Wearing appropriate PPE, contain the spill with absorbent materials. All cleanup materials must be collected, placed in a sealed, labeled container, and disposed of as hazardous waste.[1]
By implementing these procedures, researchers can mitigate the risks associated with the handling and disposal of this compound, ensuring a safe laboratory environment and responsible environmental stewardship.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
